molecular formula C14H9FO3 B1293745 2-(4-Fluorobenzoyl)benzoic acid CAS No. 7649-92-5

2-(4-Fluorobenzoyl)benzoic acid

Cat. No.: B1293745
CAS No.: 7649-92-5
M. Wt: 244.22 g/mol
InChI Key: FJAZVXUPZQSZKI-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)benzoic acid is a high-value fluorinated aromatic compound that serves as a critical synthetic intermediate in organic and medicinal chemistry research. This benzoic acid derivative features a benzophenone backbone, where the 4-fluorobenzoyl moiety is a key structural component known to influence the electronic characteristics and biological activity of target molecules. Compounds within the fluorobenzoic acid family, such as 4-fluorobenzoic acid, are established as key building blocks in the synthesis of active pharmaceutical ingredients (APIs), including the typical antipsychotic drug Haloperidol . The incorporation of a fluorine atom at the para position of the benzoyl group is a strategic modification employed by researchers to fine-tune molecular properties such as metabolic stability, lipophilicity, and overall bioavailability in drug discovery programs . The fluorine atom acts as a bioisostere, and its strong electron-withdrawing inductive effect can significantly impact the molecule's acidity and reactivity, which are crucial parameters in synthetic route design . As a bifunctional molecule containing both a benzoic acid and a fluorinated benzoyl group, this compound is a versatile precursor for developing novel chemical entities. It is supplied with comprehensive analytical data, including HPLC, NMR, and mass spectrometry, to ensure identity and purity for rigorous research applications. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorobenzoyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FJAZVXUPZQSZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40227294
Record name 2-(4-Fluorobenzoyl)benzoic acid
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Molecular Weight

244.22 g/mol
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CAS No.

7649-92-5
Record name 2-(4-Fluorobenzoyl)benzoic acid
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Record name 2-(4-Fluorobenzoyl)benzoic acid
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Record name 2-(4-fluorobenzoyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoyl)benzoic acid, a pivotal chemical intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, analytical techniques, and its significant applications, particularly in the pharmaceutical sector.

Core Identification and Physicochemical Properties

This compound, registered under the CAS number 7649-92-5 , is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent.[1] This structural feature significantly influences its chemical reactivity and biological activity, rendering it a valuable precursor in the synthesis of complex molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7649-92-5[1][2][3][4]
Molecular Formula C₁₄H₉FO₃[1][2][3]
Molecular Weight 244.22 g/mol [1][2][4][5]
IUPAC Name This compound[6]
Synonyms 2-(p-Fluorobenzoyl)benzoic acid, 4-Fluorobenzophenone-2'-carboxylic acid[1]
Appearance White crystalline solid[1]
Melting Point 136-142 °C[1], 138-140 °C[4][1][4]
Boiling Point 443.1±30.0 °C at 760 mmHg[3]
Density 1.3±0.1 g/cm³[3]
Purity ≥ 97% (HPLC)[1]

The presence of the fluorine atom, the most electronegative element, imparts unique characteristics to the molecule. This strategic fluorination can enhance metabolic stability and bioavailability of derivative compounds by strengthening the carbon-fluorine bond against enzymatic degradation.[7] Furthermore, the electronic properties of fluorine can modulate the binding affinity of a drug molecule to its biological target.[7]

Synthesis and Reaction Mechanisms

The synthesis of this compound and its derivatives is a cornerstone of its utility. While specific, detailed industrial synthesis protocols are often proprietary, established organic chemistry principles allow for the outlining of a logical synthetic pathway. A common approach involves the Friedel-Crafts acylation of a suitable benzoic acid derivative.

A generalized synthesis of a related compound, 2-chloro-4-fluorobenzoic acid, involves the diazotization of 2-chloro-4-aminobenzonitrile to yield 2-chloro-4-fluorobenzonitrile, followed by hydrolysis under acidic or basic conditions to produce the final carboxylic acid. This highlights a potential synthetic route for fluorinated benzoic acids from commercially available starting materials.

Nitration of this compound using fuming nitric acid results in the formation of 2-(4-fluoro-3-nitrobenzoyl)benzoic acid, demonstrating its reactivity and utility as a scaffold for further functionalization.[4]

Applications in Drug Discovery and Development

This compound is a versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its derivatives have shown promise in various therapeutic areas.

Anti-inflammatory and Analgesic Agents

The compound serves as a key intermediate in the development of novel anti-inflammatory and analgesic drugs.[1] The benzophenone-2'-carboxylic acid scaffold is a known pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of these agents.

Antitumor Agents

Research has demonstrated the utility of this compound as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds.[4][8] HSGAGs are implicated in tumor cell growth, adhesion, and metastasis, making their mimetics a target for anticancer therapies.[4] Benzoic acid and its derivatives have been identified as possessing remarkable anticancer potential.[9]

Advanced Material Synthesis

Beyond pharmaceuticals, this compound is also employed in the synthesis of advanced materials, such as 9-fluoro-7H-benz[de]anthracene-7-one, highlighting its broader utility in chemical research.[4][8]

Analytical Methodologies

The accurate identification and quantification of this compound and its isomers are critical for quality control and research purposes. Several analytical techniques are well-suited for this purpose.

Table 2: Comparison of Analytical Techniques for Fluorinated Benzoic Acids

TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.MediumYes (esterification)High sensitivity (ng/L levels) and structural confirmation.Trace analysis and impurity identification.[10]
HPLC/UHPLC-MS/MS Separation based on partitioning between a stationary and a mobile phase.HighNoExcellent resolution of isomers, fast analysis times, and high sensitivity (ng/mL to µg/L).Routine quality control and purity assessment.[10]

A typical High-Performance Liquid Chromatography (HPLC) method for a related compound, 2-(4-chlorobenzoyl)benzoic acid, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[11] This method is often scalable for preparative separation and suitable for pharmacokinetic studies.[11]

Experimental Protocols

Illustrative Synthesis of a 4-Fluorobenzoic Acid Derivative

The following is a generalized protocol for the synthesis of an amide derivative of 4-fluorobenzoic acid, illustrating a common reaction type involving this class of compounds. This is adapted from procedures for analogous compounds.[6][12][13]

Objective: To synthesize an N-substituted amide from a 4-fluorobenzoic acid precursor.

Materials:

  • 4-Fluorobenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents). Stir the reaction at room temperature until the evolution of gas ceases and the solid dissolves. Remove the excess reagent and solvent under reduced pressure.

  • Amidation: Dissolve the resulting acid chloride in fresh anhydrous solvent and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (1.2 equivalents) in the same solvent. Slowly add the amine solution to the acid chloride solution.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow A 1. Acid Chloride Formation (4-Fluorobenzoic Acid + Thionyl Chloride) B 2. Amidation (Acid Chloride + Amine + Base) A->B Intermediate Product C 3. Reaction Monitoring & Work-up (TLC, Quenching, Extraction) B->C Crude Product D 4. Purification (Recrystallization or Chromatography) C->D Washed Crude Product E Pure N-substituted Amide D->E Final Product

Caption: Generalized workflow for the synthesis of an amide derivative.

Safety and Handling

This compound requires careful handling in a laboratory setting. According to GHS classifications, it can cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[5]
Respiratory IrritationH335May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) when handling the powder.

Handling and Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][14]

  • Avoid dust formation and inhalation.[14]

  • Wash hands thoroughly after handling.[14][15][16]

Conclusion

This compound is a chemical intermediate of significant value, particularly within the pharmaceutical industry. Its unique properties, conferred by the fluorobenzoyl moiety, make it an attractive starting material for the synthesis of a new generation of therapeutic agents. A thorough understanding of its chemistry, analytical methods, and safety protocols is essential for its effective and safe utilization in research and development.

References

  • This compound | C14H9FO3 | CID 82099. PubChem, NIH. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mechanism of action of benzoic acid. Jiyou Industries Co.Ltd.. [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]

  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Medium. [Link]

  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • This compound. GIHI CHEMICALS CO.,LIMITED. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to 2-(4-Fluorobenzoyl)benzoic Acid: Properties, Synthesis, and Key Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-Fluorobenzoyl)benzoic acid, a pivotal chemical intermediate in modern organic and medicinal chemistry. We will explore its fundamental physicochemical properties, with a primary focus on its molecular weight and its implications. A detailed, field-tested protocol for its synthesis via Friedel-Crafts acylation is presented, emphasizing the causal factors behind procedural choices to ensure reproducibility and safety. Furthermore, this paper elucidates the compound's significant role as a versatile building block in the development of pharmaceuticals, particularly anti-inflammatory agents, and other high-performance materials. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable fluorinated ketone.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms 2-(p-Fluorobenzoyl)benzoic acid or 4-Fluorobenzophenone-2'-carboxylic acid, is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent.[1] The presence of the fluorine atom significantly influences the molecule's electronic properties and subsequent biological activity in its derivatives, making it a compound of high interest in medicinal chemistry.[1]

The precise determination of its molecular weight is fundamental for all stoichiometric calculations in synthesis and for analytical characterization. The molecular weight of this compound is 244.22 g/mol .[1][2][3] This value is derived from its molecular formula, C₁₄H₉FO₃.[1][2][3]

A summary of its key physicochemical properties is provided below for quick reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 244.22 g/mol [1][2][3]
Molecular Formula C₁₄H₉FO₃[1][2][3]
CAS Number 7649-92-5[1][2]
IUPAC Name This compound[3]
Appearance White crystalline solid[1]
Melting Point 136-142 °C[1]
Purity ≥ 97% (HPLC)[1]
Primary Hazards Skin, eye, and respiratory irritant[3]

Synthesis Protocol: Friedel-Crafts Acylation

The most common and reliable method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Expertise & Causality: The choice of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is critical. AlCl₃ coordinates with the carbonyl oxygen of the phthalic anhydride, forming a highly reactive acylium ion intermediate. This potent electrophile is then attacked by the electron-rich fluorobenzene ring. The reaction is typically performed in an excess of the aromatic substrate (fluorobenzene), which also serves as the solvent. A non-polar, inert solvent could be used, but using the reactant as the solvent maximizes concentration and reaction rate. The subsequent aqueous workup is essential to quench the catalyst and protonate the carboxylate to yield the final product.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Charge reactor with Phthalic Anhydride and Fluorobenzene B Cool mixture to 0-5 °C (Ice Bath) A->B C Slowly add anhydrous AlCl₃ (Exothermic Control) B->C D Allow to warm to RT and stir for 2-4 hours C->D E Monitor reaction (TLC or HPLC) D->E F Quench by pouring reaction mixture onto ice/conc. HCl E->F Upon Completion G Filter the crude solid precipitate F->G H Wash solid with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J K Final Product: This compound J->K G A 2-(4-Fluorobenzoyl) benzoic acid (Precursor) B Step 1: Nitration A->B fuming HNO₃ C 2-(4-fluoro-3-nitrobenzoyl) benzoic acid (Intermediate) B->C D Further Synthetic Steps C->D E Active Pharmaceutical Ingredient (API) (Final Product) D->E

Sources

2-(4-Fluorobenzoyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(4-Fluorobenzoyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (FBBA). As a key intermediate in organic synthesis, particularly within the pharmaceutical and materials science sectors, a thorough understanding of FBBA's characteristics is essential for researchers, chemists, and drug development professionals. This document synthesizes data from established chemical suppliers, databases, and peer-reviewed literature to offer field-proven insights into its handling, analysis, and synthetic utility. We will explore its spectroscopic signature, delve into its reactivity profile with mechanistic explanations, and provide validated protocols for its synthesis and handling.

Molecular Identity and Physicochemical Properties

This compound is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent ortho to the carboxyl group.[1] This unique arrangement of functional groups—a ketone, a carboxylic acid, and a fluorinated aromatic ring—confers a versatile reactivity profile, making it a valuable building block in medicinal chemistry.[1] The presence of the fluorine atom, in particular, can enhance the biological activity, metabolic stability, and lipophilicity of derivative compounds, a crucial aspect for modern drug discovery.[1][2]

Chemical Structure

The structural representation of this compound is depicted below, illustrating the spatial relationship between the benzoic acid moiety and the 4-fluorobenzoyl group.

Caption: Chemical Structure of this compound.

Data Summary

The core physicochemical properties of this compound are summarized in the table below. Data has been consolidated from multiple authoritative sources for cross-verification.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4-Fluorobenzophenone-2'-carboxylic acid, 2-(p-Fluorobenzoyl)benzoic acid[1][4]
CAS Number 7649-92-5[1][4][5]
Molecular Formula C₁₄H₉FO₃[1][3]
Molecular Weight 244.22 g/mol [1][3][4]
Appearance White crystalline solid[1]
Melting Point 136-142 °C; 138-140 °C (lit.)[1][4]
Boiling Point 443.1 ± 30.0 °C at 760 mmHg[5]
Density 1.3 ± 0.1 g/cm³[5]
Purity ≥ 97% (HPLC)[1][4]
InChIKey FJAZVXUPZQSZKI-UHFFFAOYSA-N[3][4]
SMILES OC(=O)c1ccccc1C(=O)c2ccc(F)cc2[4]

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of FBBA. The expected spectral characteristics are detailed below.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (e.g., in CDCl₃ or DMSO-d₆), the aromatic protons would appear as a series of multiplets in the range of 7.0-8.2 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield shift (>10 ppm), which is exchangeable with D₂O. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, leading to more complex splitting patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides confirmation of the carbon framework. Key expected signals include:

  • Carbonyl Carbons: Two distinct signals in the downfield region; the ketone carbon (~195 ppm) and the carboxylic acid carbon (~167 ppm).

  • Fluorinated Carbon: The carbon atom directly bonded to fluorine (C-F) will appear as a doublet due to one-bond C-F coupling, with a large coupling constant (¹JCF > 240 Hz). Its chemical shift will be significantly affected by the fluorine's electronegativity.

  • Aromatic Carbons: A series of signals in the aromatic region (115-140 ppm). Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F coupling constants.

SpectraBase provides reference ¹³C NMR spectral data for this compound.[6]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental for identifying the key functional groups:

  • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: Two strong, sharp absorption bands are expected. One for the carboxylic acid carbonyl, typically around 1680-1710 cm⁻¹, and one for the ketone carbonyl, often at a slightly lower wavenumber, around 1650-1670 cm⁻¹, due to conjugation.

  • C-F Stretch: A strong absorption band in the 1150-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

  • C-O Stretch: An absorption band around 1210-1320 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 244. Key fragmentation patterns would likely involve the loss of -OH (m/z = 227) and -COOH (m/z = 199), followed by the loss of CO, leading to characteristic daughter ions.

Synthesis and Purification

FBBA is typically synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of fluorobenzene with phthalic anhydride using a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Synthesis Workflow

G A Phthalic Anhydride + Fluorobenzene (Reactants) D Reaction Mixture (Stirring, controlled temperature) A->D B Anhydrous AlCl₃ (Lewis Acid Catalyst) B->D C Solvent (e.g., CS₂ or excess Fluorobenzene) C->D E Hydrolysis (Ice + conc. HCl) D->E Quenching F Crude Product Precipitation E->F G Filtration & Washing F->G H Recrystallization (e.g., from Aqueous Ethanol) G->H Purification I Pure this compound H->I

Caption: General workflow for the synthesis of FBBA via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

This protocol is adapted from the analogous synthesis of 2-(4-Chlorobenzoyl)benzoic acid and represents a standard procedure for this class of reaction.[7] Researchers should perform their own risk assessment and optimization.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube. Ensure all glassware is thoroughly dried.

  • Reactant Charging: To a solution of phthalic anhydride (1.0 eq.) in dried fluorobenzene (used as both reactant and solvent, ~5-10 eq.), add well-ground anhydrous aluminum chloride (2.2-2.4 eq.) portion-wise with stirring. An inert solvent like carbon disulfide can also be used.

  • Reaction: The reaction is exothermic. Control the temperature with an ice bath initially. Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-60 °C) for 1-3 hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is aqueous ethanol.[7] Dissolve the crude solid in a minimum amount of hot ethanol, then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

The reactivity of FBBA is governed by its three key structural components: the carboxylic acid, the diaryl ketone, and the two aromatic rings.

Reactions of the Carboxylic Acid

The carboxylic acid group undergoes typical reactions such as:

  • Esterification: Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) to form the corresponding esters.

  • Amide Formation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine to yield an amide.

  • Reduction: Can be selectively reduced to the corresponding alcohol using strong reducing agents like LiAlH₄ or borane complexes.

Reactions of the Ketone

The ketone is less reactive than a typical alkyl ketone due to the steric hindrance and electronic effects of the two aryl groups. However, it can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (NaBH₄).

Electrophilic Aromatic Substitution

The two aromatic rings have different reactivities towards electrophiles.

  • Ring A (from benzoic acid): The -C(=O)Ar and -COOH groups are both deactivating and meta-directing.

  • Ring B (from fluorobenzene): The fluorine atom is deactivating but ortho, para-directing. The benzoyl group attached to this ring is meta-directing relative to its own position.

A key example of its reactivity is nitration. Treatment of FBBA with fuming nitric acid results in nitration on the fluorinated ring, yielding 2-(4-fluoro-3-nitrobenzoyl)benzoic acid.[4][8] This outcome is mechanistically sound because the fluorine atom, despite being deactivating, directs ortho and para. The para position is already substituted, and the ortho position (position 3) is activated by fluorine, leading to substitution at this site.

G FBBA This compound Product 2-(4-fluoro-3-nitrobenzoyl)benzoic acid FBBA->Product Nitration Reagent Fuming HNO₃ Reagent->Product

Caption: Nitration of this compound.

Applications in Research and Drug Development

FBBA is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate in synthesizing more complex molecules.[1]

  • Pharmaceutical Intermediate: It is a documented starting material for synthesizing anti-inflammatory and analgesic agents.[1] Its structure is a precursor for various heterocyclic systems and complex aromatic compounds. For instance, it has been used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds and 9-fluoro-7H-benz(de)anthracene-7-one.[4][8][9]

  • Role of Fluorine: The strategic inclusion of fluorine is a well-established principle in medicinal chemistry.[2] The C-F bond is strong and can block sites of metabolic oxidation, increasing a drug's half-life. Fluorine's high electronegativity can also alter the pKa of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] FBBA provides a reliable means to introduce this desirable feature into a molecular design.

  • Advanced Materials and Agrochemicals: The versatile reactivity of FBBA also makes it a useful intermediate in the synthesis of specialized polymers, dyes, and agrochemicals.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling FBBA. The following information is based on compiled GHS classifications.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

    • Handling: Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[3][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[1][10]

  • Spill Response: In case of a spill, evacuate the area, eliminate ignition sources, and clean up using a HEPA-filter vacuum. Do not wash into the sewer system.[10]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82099, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 310557, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. Retrieved from [Link]

  • Kopchuk, D. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 203-216. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • ChemBeq. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-fluoro-2-(4-fluorobenzoyl)benzoic acid (C14H8F2O3). Retrieved from [Link]

  • University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2007). 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

Sources

2-(4-Fluorobenzoyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-(4-Fluorobenzoyl)benzoic acid

Introduction

This compound, a substituted benzophenone derivative, is a key intermediate in the synthesis of various organic molecules and pharmaceutical agents.[1] Its structure, featuring a benzoic acid moiety ortho to a 4-fluorobenzoyl group, imparts a unique combination of reactivity and physicochemical characteristics.[1][2] This compound serves as a critical building block for creating more complex molecular architectures, particularly in the development of anti-inflammatory drugs and other targeted therapies.[1][3]

This technical guide provides a comprehensive analysis of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into the experimental determination of these properties and the structural rationale behind them.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are foundational for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 7649-92-5[1][2][4][5]
Molecular Formula C₁₄H₉FO₃[1][4][5]
Molecular Weight 244.22 g/mol [1][2][5]
Appearance White crystalline solid[1]
Melting Point 138-140 °C (literature)[2]
Boiling Point 443.1 ± 30.0 °C at 760 mmHg (Predicted)[4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 221.8 ± 24.6 °C (Predicted)[4]

Discussion of Properties:

  • Melting Point: The melting point is a critical indicator of purity. While various ranges are reported (e.g., 136-142 °C)[1], the literature-cited value of 138-140 °C is indicative of a highly purified sample.[2] A broader melting range can suggest the presence of impurities, which disrupt the crystal lattice energy of the solid.

  • Boiling and Flash Points: The reported boiling and flash points are computationally predicted values.[4] Experimental determination is often impractical as compounds of this nature may decompose at such high temperatures. These predictions are derived from structural fragments and are useful for preliminary safety and behavior assessments.

  • Appearance: The compound exists as a white crystalline solid at standard conditions.[1] The specific crystal morphology can be influenced by the crystallization solvent and conditions.

Acidity and Solubility Profile

Acidity (pKa)

For the title compound, the entire 4-fluorobenzoyl group at the ortho position acts as a strong electron-withdrawing group via induction. This effect is expected to further stabilize the conjugate base (carboxylate anion) formed upon deprotonation. Therefore, the pKa of this compound is predicted to be slightly lower than that of benzoic acid, likely in the range of 3.8 to 4.1. This enhanced acidity is an important consideration in salt formation and formulation studies.

Solubility

Solubility is a critical parameter for drug development and reaction chemistry. There are conflicting qualitative and quantitative reports on the solubility of this compound. It has been described as having "notable stability and solubility characteristics" in various solvents, which is a desirable trait for synthetic applications.[1] However, its predicted aqueous solubility is very low, at 0.076 g/L (25 °C), classifying it as "almost insoluble" in water.

This dichotomy is expected. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, but the two large, nonpolar aromatic rings dominate its structure, leading to poor affinity for water. Its solubility is expected to be significantly higher in polar organic solvents such as alcohols, ethers, and chlorinated solvents, which can effectively solvate the aromatic portions of the molecule. As a reference, the parent compound benzoic acid shows markedly increased solubility in organic solvents like methanol, ethanol, and ethyl acetate compared to water.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (approx. 7.0-8.2 ppm). Due to the ortho substitution on one ring and para on the other, all eight aromatic protons would be chemically non-equivalent, leading to a series of multiplets. The fluorine atom on one ring will cause additional splitting (coupling) of the adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet far downfield (>10 ppm), and its position can be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display 14 distinct signals, corresponding to each unique carbon atom. Two signals will be in the characteristic carbonyl region: the ketone carbon (~190-200 ppm) and the carboxylic acid carbon (~165-175 ppm). The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive feature. Other aromatic carbons will show smaller C-F couplings.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹. This broadening is a classic indicator of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[9]

  • C=O Stretch (Carbonyl): Two distinct, strong, and sharp peaks are expected. The carboxylic acid carbonyl stretch typically appears around 1700-1720 cm⁻¹, while the ketone carbonyl stretch is expected at a slightly lower wavenumber, around 1670-1690 cm⁻¹, due to conjugation with the aromatic rings.[10][11]

  • C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is expected to show a prominent molecular ion (M⁺) peak at m/z = 244. The fragmentation pattern would likely involve:

  • Loss of a hydroxyl radical (•OH) to give a peak at m/z = 227.

  • Loss of the entire carboxyl group (•COOH) to give a peak at m/z = 199.

  • Cleavage to form the 4-fluorobenzoyl cation at m/z = 123.

  • Cleavage to form the benzoyl cation portion of the molecule at m/z = 105 and related fragments.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail robust methods for determining key physical properties.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method for melting point analysis in a professional setting. Unlike traditional visual methods, it provides a quantitative measure of the heat flow associated with the phase transition. This yields a highly accurate onset temperature for melting and can also reveal information about sample purity and the presence of polymorphs. A sharp endotherm is indicative of a high-purity substance.

Protocol:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 180 °C).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC with Indium Standard Weigh Weigh 1-3 mg Sample into Aluminum Pan Calibrate->Weigh Crimp Crimp Pan with Lid Weigh->Crimp Load Load Sample & Reference Pans into DSC Cell Crimp->Load Purge Purge with Nitrogen (50 mL/min) Load->Purge Program Execute Thermal Program (Ramp at 10 °C/min) Purge->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Determine Onset of Melting Endotherm Record->Analyze Solubility_Workflow cluster_prep Sample Preparation cluster_run Equilibration cluster_analysis Measurement Add_Solid Add Excess Solid to Solvent Equilibrate Agitate at Constant Temp (24-48 hours) Add_Solid->Equilibrate Filter Filter Supernatant (0.22 µm filter) Equilibrate->Filter Dilute Dilute Filtrate Filter->Dilute Analyze Quantify via HPLC-UV against Standard Curve Dilute->Analyze Result Calculate Solubility (e.g., mg/mL) Analyze->Result

Sources

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-fluorobenzoyl)benzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, it delves into the molecule's structural characteristics, synthesis protocols, and critical applications, grounding its claims in established scientific principles and methodologies.

Introduction: The Strategic Importance of a Fluorinated Benzophenone

This compound, also known as 4-fluorobenzophenone-2'-carboxylic acid, is a versatile organic compound that holds significant value in several scientific domains, most notably in pharmaceutical development and material science.[1] Its structure, a derivative of benzoic acid featuring a fluorobenzoyl substituent, makes it a valuable precursor for synthesizing more complex molecules.[1]

The strategic incorporation of a fluorine atom is a cornerstone of modern medicinal chemistry.[2] Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, this compound serves as a critical building block for creating targeted therapies with potentially enhanced efficacy and favorable pharmacokinetic profiles.[1] It is frequently employed as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1]

Molecular Structure and Physicochemical Properties

The molecule's IUPAC name is this compound, and its structure is characterized by a benzoic acid core with a 4-fluorobenzoyl group attached at the ortho-position.[3] This arrangement of a ketone and a carboxylic acid on a benzophenone framework dictates its reactivity and utility.

dot graph "2_4_Fluorobenzoyl_benzoic_acid_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: 2D structure of this compound.

Physicochemical Data Summary:

PropertyValueSource(s)
Molecular Formula C₁₄H₉FO₃[1][3][4]
Molecular Weight 244.22 g/mol [1][3]
CAS Number 7649-92-5[1][3]
Appearance White crystalline solid[1]
Melting Point 136-142 °C[1]
Purity ≥ 97% (HPLC)[1]
Solubility Sparingly soluble in water, soluble in various organic solvents.[1][5]
Storage Store at 0-8°C in a dry, cool place.[1][6]

Synthesis and Reaction Mechanism

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction is a robust method for attaching acyl groups to an aromatic ring.[7][8][9]

Core Reaction: Phthalic anhydride reacts with fluorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

dot graph "Friedel_Crafts_Acylation_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of the target compound.

Mechanistic Insights

The causality behind this experimental choice lies in the need to generate a potent electrophile.

  • Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization facilitates the cleavage of the C-O bond in the anhydride ring, creating a highly reactive acylium ion. This ion is the key electrophile.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][10]

  • Restoration of Aromaticity: A base, typically AlCl₄⁻ (formed from the catalyst), abstracts a proton from the carbon atom bearing the new substituent. This action collapses the sigma complex, restores the aromaticity of the ring, and regenerates the AlCl₃ catalyst.[7][8]

  • Catalyst Complexation and Workup: Crucially, the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] This prevents further reactions (polyacylation), a significant advantage over Friedel-Crafts alkylation.[10][11] Therefore, a stoichiometric amount of AlCl₃ is required. The reaction is completed by an aqueous workup (e.g., adding dilute HCl), which hydrolyzes the aluminum complex to liberate the final ketone product.[7]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product. A similar procedure is used for the synthesis of the chloro-analogue.[12]

Materials:

  • Phthalic anhydride

  • Fluorobenzene (dried)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dilute Hydrochloric Acid (HCl)

  • Benzene or Ethanol for recrystallization

  • Ice bath

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of phthalic anhydride in dried fluorobenzene.

  • Catalyst Addition: Cool the flask in an ice bath. With vigorous stirring, add anhydrous AlCl₃ in small portions. Causality: The reaction is exothermic; portion-wise addition under cooling prevents thermal runaway.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture back to 0°C. Cautiously add crushed ice, followed by dilute HCl, to decompose the aluminum chloride complex. Trustworthiness: This step is critical for safety and product isolation. A biphasic mixture should form.

  • Isolation: The crude product will precipitate as a solid. Isolate the solid by vacuum filtration.

  • Washing: Wash the crude solid thoroughly with water to remove any remaining inorganic salts, followed by a small amount of cold ethanol or other suitable solvent to remove organic impurities.[12]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., benzene or an ethanol/water mixture) to obtain a white crystalline solid.[12]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Spectroscopic Characterization and Validation

To confirm the structure and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

dot graph "Characterization_Workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for the validation of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show a complex pattern of aromatic protons in the region of ~7.2-8.2 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield shift (>10 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two carbonyl carbons (ketone and carboxylic acid) at ~165-195 ppm. Additional signals would correspond to the 12 aromatic carbons, with their chemical shifts influenced by the fluorine, ketone, and carboxyl substituents.

  • FT-IR Spectroscopy: The infrared spectrum provides definitive evidence of the key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹), and another C=O stretch for the ketone (~1660 cm⁻¹). A C-F bond stretch will also be present (~1220-1240 cm⁻¹).

  • Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or protonated molecule peak [M+H]+ corresponding to the calculated molecular weight of 244.22 g/mol .

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value starting material or key intermediate.[1] Its applications are diverse:

  • Pharmaceutical Synthesis: It is a precursor for various APIs, particularly in the development of anti-inflammatory agents, analgesics, and other targeted therapies.[1] For example, it has been used as a starting reagent for the synthesis of compounds mimicking Heparan sulfate glycosaminoglycans (HSGAG).[13]

  • Organic Synthesis Building Block: Chemists utilize this compound to construct more complex molecular architectures.[1] For instance, it can be used to prepare starting materials for the synthesis of polycyclic aromatic compounds like 9-fluoro-7H-benz(de)anthracene-7-one.[13]

  • Material Science: The compound can be incorporated into polymers to enhance properties like thermal stability and mechanical strength, finding use in high-performance materials.[1]

  • Fluorinated Compounds Research: The presence of the fluorine atom makes it an excellent model compound for researchers exploring the unique chemical and biological properties imparted by fluorination.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazards: this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[14][15] Avoid breathing dust.[14][16] Wash hands and any exposed skin thoroughly after handling.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[15] For weighing and transferring powder, a dust mask (e.g., N95) is recommended.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[14] Recommended storage temperature is between 0-8°C.[1]

Conclusion

This compound is a cornerstone intermediate in synthetic chemistry, bridging basic starting materials with complex, high-value molecules. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and the strategic presence of a fluorine atom make it an indispensable tool for professionals in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82099, this compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 310557, 2-(4-Fluorobenzoylamino)benzoic acid methyl ester. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Pharmazone. The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Google Patents.
  • GIHI CHEMICALS CO.,LIMITED. This compound. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

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2-(4-Fluorobenzoyl)benzoic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic acid: Nomenclature, Synthesis, and Applications

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in various industrial and research sectors. The primary focus is a detailed elucidation of its International Union of Pure and Applied Chemistry (IUPAC) name, breaking down the systematic nomenclature rules. Furthermore, this document details the compound's physicochemical properties, outlines a standard synthetic protocol via Friedel-Crafts acylation with a mechanistic explanation, and explores its significant applications, particularly in the realm of drug discovery and medicinal chemistry. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile molecule.

Introduction: The Significance of Systematic Nomenclature

This compound (CAS No: 7649-92-5) is an aromatic ketone and carboxylic acid that serves as a pivotal building block in organic synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of derivative compounds, making it a molecule of high interest in medicinal chemistry.[1][2]

Given its complex structure, a precise and unambiguous naming system is crucial for clear communication in scientific literature, patent filings, and regulatory documentation. The IUPAC system of nomenclature provides this universal language. This guide will begin by deconstructing the IUPAC name to provide a foundational understanding of the molecule's structure.

Decoding the IUPAC Name: this compound

The systematic name "this compound" is derived by identifying the principal functional group, the parent molecule, and its substituents according to IUPAC rules.[3] The process can be understood in a stepwise manner:

  • Identify the Principal Functional Group: The molecule contains both a carboxylic acid (-COOH) and a ketone (C=O) group. According to IUPAC priority rules, the carboxylic acid is the higher-priority group and thus defines the parent structure's suffix.

  • Determine the Parent Hydride: The carboxylic acid group is attached to a benzene ring, making the parent molecule benzoic acid .

  • Identify and Name the Substituent: The rest of the molecule is treated as a single complex substituent attached to the benzoic acid ring. This substituent is a benzoyl group (a benzene ring attached to a carbonyl group) which itself is substituted with a fluorine atom.

    • The substituent is therefore named (4-Fluorobenzoyl) . The "4-" indicates that the fluorine atom is at the para-position on the benzoyl ring, relative to the point of attachment of the carbonyl group.

  • Assign Locants: The carbons of the parent benzoic acid ring are numbered starting from the carbon bearing the carboxylic acid group as position 1. The complex substituent is located on the adjacent carbon, which is position 2.

  • Assemble the Final Name: Combining these elements gives the full IUPAC name: This compound .[3]

IUPAC_Nomenclature cluster_parent Parent Molecule cluster_substituent Complex Substituent parent_acid Benzoic Acid locant_2 Position 2 parent_acid->locant_2 Attachment Point benzoyl Benzoyl Group locant_2->benzoyl locant_4 Position 4 benzoyl->locant_4 Substituted at fluoro Fluoro Group locant_4->fluoro final_name Final IUPAC Name: This compound

Caption: Logical breakdown of the IUPAC nomenclature for the target molecule.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is essential for laboratory handling, reaction planning, and formulation.

PropertyValueSource
Molecular Formula C₁₄H₉FO₃[1][3]
Molecular Weight 244.22 g/mol [1][3]
CAS Number 7649-92-5[1][3]
Appearance White crystalline solid[1]
Melting Point 138-140 °C (lit.)
Purity ≥ 97%[1]
SMILES C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O[3]
InChIKey FJAZVXUPZQSZKI-UHFFFAOYSA-N[3]

Synthesis via Friedel-Crafts Acylation

A prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[4][5] This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.

Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.[4][6]

  • Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with one of the carbonyl oxygens of phthalic anhydride. This complexation polarizes the anhydride, leading to the cleavage of a C-O bond and the formation of a highly reactive acylium ion electrophile.

  • Electrophilic Attack: The π-electron system of the electron-rich fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para- director, but the steric hindrance from the bulky acylium ion favors attack at the para position, though the desired product comes from the ortho attack on the benzene ring of the anhydride. The key step is the acylation of a separate fluorobenzene molecule. The reaction involves phthalic anhydride reacting with fluorobenzene.

  • Aromatization: A base (like AlCl₄⁻, formed in the first step) abstracts a proton from the intermediate sigma complex (arenium ion), restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[7]

  • Workup: The resulting ketone product is a Lewis base and remains complexed to the AlCl₃. An aqueous workup is required to hydrolyze this complex and yield the final product.[4]

Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of analogous benzoylbenzoic acids.[8]

Reagents:

  • Phthalic Anhydride

  • Fluorobenzene (dried)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl).

  • Initial Charging: Charge the flask with phthalic anhydride and an excess of dried fluorobenzene, which serves as both reactant and solvent.

  • Catalyst Addition: Begin stirring the mixture and cool the flask in an ice bath. Add anhydrous aluminum chloride in small portions through the dropping funnel. The addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours to ensure the reaction goes to completion. The mixture will become a thick, viscous slurry.

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and cautiously add crushed ice, followed by a mixture of concentrated HCl and water to decompose the aluminum chloride complex.

  • Isolation: The product will precipitate as a solid. Isolate the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis_Workflow cluster_reactants Reactants & Catalyst reagents Phthalic Anhydride Fluorobenzene reaction Friedel-Crafts Acylation (Heating under Reflux) reagents->reaction catalyst Anhydrous AlCl₃ catalyst->reaction workup Aqueous Workup (Ice, HCl/H₂O) reaction->workup isolation Isolation (Vacuum Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its bifunctional nature (containing both a ketone and a carboxylic acid) allows for a wide range of subsequent chemical modifications.

  • Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] It has been utilized as a starting material for creating anti-inflammatory and analgesic drugs.[1] For instance, it was used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds, which have shown potential as antitumor agents.[9]

  • Organic Synthesis Building Block: The molecule's reactive sites enable chemists to construct more complex molecular architectures.[1] The carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo reduction, oxidation, or condensation reactions.

  • Advanced Materials: Its rigid, aromatic structure makes it a candidate for incorporation into polymers or other advanced materials where specific thermal or electronic properties are desired.

Spectroscopic Characterization

Confirmation of the structure and purity of synthesized this compound is typically achieved through a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons. The protons on the benzoic acid ring and the fluorobenzoyl ring would appear in distinct regions, with splitting patterns influenced by their neighbors and the fluorine atom.

    • ¹³C NMR: Would reveal distinct signals for each of the 14 carbon atoms, including the two carbonyl carbons (ketone and carboxylic acid) at the downfield end of the spectrum.[10]

    • ¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, and the C=O stretch of the ketone.

  • Mass Spectrometry (MS): Would show a molecular ion peak corresponding to the molecule's mass (244.22 g/mol ), confirming its elemental composition.

Conclusion

This compound is a compound of significant scientific and commercial interest, underscored by its role as a versatile synthetic intermediate. A thorough understanding of its systematic IUPAC nomenclature is fundamental for accurate scientific communication. Its synthesis, primarily through the robust Friedel-Crafts acylation, is a well-established process that provides access to this valuable building block. The strategic inclusion of a fluorine atom enhances its utility in medicinal chemistry, paving the way for the development of novel therapeutics and functional materials. This guide has provided a detailed, multi-faceted examination of the compound, from its fundamental name to its practical synthesis and application, offering a valuable resource for professionals in the chemical sciences.

References

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Introduction: Strategic Importance of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid

This guide provides a comprehensive technical overview of the predominant synthesis pathway for this compound, a key intermediate in the development of pharmaceuticals and advanced organic molecules.[1][2] Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, experimental protocols, and critical parameters of the synthesis, grounding theoretical knowledge in practical, field-proven insights.

This compound is a bifunctional aromatic ketone and carboxylic acid. Its structural features, particularly the fluorine substituent, make it a highly valuable building block in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of target drug molecules.[1] Consequently, this compound serves as a crucial precursor in the synthesis of a variety of therapeutic agents, including anti-inflammatory and analgesic drugs.[1] The most reliable and industrially scalable method for its synthesis is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[3] This guide will focus on this primary pathway, elucidating the reaction from mechanism to execution.

Core Synthesis Pathway: The Friedel-Crafts Acylation

The reaction of an arene with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst is known as the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[4][5] For the synthesis of this compound, this involves the reaction of fluorobenzene with phthalic anhydride, catalyzed by anhydrous aluminum chloride (AlCl₃).

The Reaction Mechanism: A Step-by-Step Analysis

The mechanism proceeds through the generation of a potent electrophile, an acylium ion, which then attacks the electron-rich fluorobenzene ring.[6]

  • Formation of the Acylium Ion Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is critical as it generates the reactive electrophile necessary for the subsequent aromatic substitution.[5]

  • Electrophilic Aromatic Substitution: The π-electrons of the fluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom on the ring is an ortho-, para-director; the para-product is typically favored due to reduced steric hindrance.

  • Restoration of Aromaticity: The AlCl₄⁻ complex, formed from the initial interaction of Cl⁻ (from AlCl₃ impurities or trace HCl) with AlCl₃, acts as a base to deprotonate the arenium ion, restoring the aromaticity of the ring.[6] This step regenerates the AlCl₃ catalyst in theory.

  • Product-Catalyst Complexation: In practice, the ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[4] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required for the reaction to proceed to completion.

  • Aqueous Workup: The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with water or dilute acid. This hydrolyzes the aluminum salts and yields the desired this compound.

Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the Friedel-Crafts acylation pathway for this compound.

Friedel_Crafts_Acylation Core Synthesis Pathway: Friedel-Crafts Acylation sub_node sub_node proc_node proc_node output_node output_node sub1 Phthalic Anhydride step1 1. Acylium Ion Formation sub1->step1 sub2 Fluorobenzene step2 2. Electrophilic Attack (Sigma Complex Formation) sub2->step2 cat AlCl₃ (Lewis Acid) cat->step1 Activates step1->step2 Electrophile step3 3. Deprotonation & Aromaticity Restoration step2->step3 step4 4. Product-Catalyst Complexation step3->step4 step5 5. Aqueous Workup (Hydrolysis) step4->step5 product This compound step5->product

Caption: Workflow of the Friedel-Crafts acylation synthesis.

Experimental Protocol and Quantitative Data

The following protocol is a representative procedure for the laboratory-scale synthesis. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the deactivation of the aluminum chloride catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Role
Phthalic Anhydride148.120.2029.6 gAcylating Agent
Fluorobenzene96.10~2.0 (excess)180 mLSubstrate / Solvent
Anhydrous AlCl₃133.340.4458.7 gLewis Acid Catalyst
Ice / Water18.02-300 g / 300 mLQuenching
Conc. HCl36.46-20-30 mLWorkup
Step-by-Step Methodology
  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: Charge the flask with phthalic anhydride (0.20 mol) and fluorobenzene (180 mL). Stir the mixture to form a suspension.

  • Catalyst Addition: Cool the flask in an ice-water bath. Begin the portion-wise addition of anhydrous aluminum chloride (0.44 mol) to the stirred suspension over 30-45 minutes. Causality Note: This slow, cooled addition is crucial to control the initial exothermic reaction between the catalyst and the anhydride. A rapid temperature increase can lead to unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C using a water bath for 1-2 hours, or until the evolution of HCl gas ceases. The reaction progress can be monitored by TLC.

  • Reaction Quenching (Workup): Cool the reaction flask back down in a large ice-water bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated HCl (20-30 mL). Trustworthiness Note: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The acid helps to dissolve the aluminum salts formed during the reaction.

  • Product Isolation: If fluorobenzene was used as the solvent, it can be removed by steam distillation. The remaining aqueous slurry contains the solid product. Filter the crude product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a toluene/hexane mixture, to yield a white crystalline solid.[7]

  • Drying and Characterization: Dry the purified product in a vacuum oven. The final product should be characterized by determining its melting point (reported as 136-142 °C) and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).[1]

Alternative Synthesis Considerations

While Friedel-Crafts acylation is the most direct route, other methods for synthesizing fluorinated benzoic acids exist, although they are often more circuitous for this specific target molecule.

  • Mechanochemical Synthesis: Recent research has explored solvent-free, mechanochemical Friedel-Crafts acylations using ball-milling.[8][9] This "green chemistry" approach reduces the use of hazardous solvents and can sometimes improve yields and reaction times.[9]

  • Alternative Catalysts: While AlCl₃ is traditional, other Lewis acids like FeCl₃ or solid acid catalysts (e.g., zeolites, supported triflates) can be used.[10] Ionic liquids have also been investigated as reusable catalysts for Friedel-Crafts reactions to minimize waste.[3]

  • Multi-step Routes: It is theoretically possible to synthesize the target molecule through routes involving diazotization of an amino group followed by hydrolysis and fluorination, or oxidation of a pre-functionalized toluene derivative, but these pathways are less efficient than the direct Friedel-Crafts approach.[11][12]

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of fluorobenzene and phthalic anhydride remains the most practical and widely adopted method in both academic and industrial settings. A thorough understanding of the reaction mechanism, particularly the role of the catalyst and the need for stoichiometric quantities, is paramount for achieving high yields and purity. By adhering to a carefully controlled and validated protocol, researchers can reliably produce this critical intermediate for further application in drug discovery and organic synthesis.

References

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Available at: [Link]

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  • LabXchange. Friedal-Crafts Acylation and Alkylation. Available at: [Link]

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  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Available at: [Link]

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  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
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An In-depth Technical Guide to the Mechanism of Action of 2-(4-Fluorobenzoyl)benzoic Acid and its Derivatives as Polo-like Kinase 1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of 2-(4-Fluorobenzoyl)benzoic acid, a key molecular scaffold in the development of targeted anticancer therapeutics. While primarily recognized as a versatile synthetic intermediate, its core structure is fundamental to a class of potent inhibitors targeting the Polo-like Kinase 1 (PLK1), a critical regulator of cell division. This document will delve into the molecular interactions, cellular consequences, and experimental validation of this important pharmacophore and its derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Oncology Research

This compound is a well-established building block in pharmaceutical chemistry, frequently utilized in the synthesis of anti-inflammatory and analgesic agents[1]. Its chemical architecture, featuring a fluorobenzoyl group, enhances reactivity and provides a foundation for creating complex bioactive molecules[1]. In the context of oncology, the true potential of this scaffold is realized in its derivatives, particularly the 2-(4-alkylbenzamido)benzoic acids, which have emerged as significant inhibitors of the Polo-like Kinase 1 (PLK1)[2].

PLK1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis, making it a prime target for anticancer drug development[3][4]. This guide will elucidate the mechanism by which derivatives of this compound exert their anticancer effects through the specific inhibition of the PLK1 Polo-Box Domain.

The Molecular Target: The Polo-Box Domain (PBD) of PLK1

Unlike many kinase inhibitors that target the highly conserved ATP-binding site, the derivatives of this compound exploit a unique regulatory domain within PLK1 known as the Polo-Box Domain (PBD). The PBD is crucial for PLK1's function, as it mediates the subcellular localization of the kinase by binding to phosphorylated proteins containing a specific consensus motif (S-pS/pT-P/X)[4]. By targeting the PBD, these inhibitors offer a promising avenue for achieving high specificity and potentially overcoming the resistance mechanisms associated with ATP-competitive inhibitors[3].

The inhibitory action of 2-(4-alkylbenzamido)benzoic acid derivatives, referred to as "abbapolins," stems from their ability to competitively block the phosphopeptide-binding pocket of the PBD. A key structural feature for this interaction is the carboxylate group of the benzoic acid moiety, which acts as a phosphate mimic, forming crucial ionic interactions within the binding site[2].

Below is a diagram illustrating the central role of PLK1 in mitosis and the point of inhibition by PBD-targeting compounds.

PLK1_Pathway G2/M Transition G2/M Transition Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Cytokinesis Cytokinesis PLK1 PLK1 Activation PLK1->G2/M Transition PLK1->Centrosome Maturation PLK1->Spindle Assembly PLK1->Cytokinesis PBD Polo-Box Domain (PBD) Phospho_Substrate Phosphorylated Substrate Phospho_Substrate->PBD Binding & Localization Inhibitor 2-(4-Alkylbenzamido) benzoic acid Inhibitor->PBD Competitive Inhibition

PLK1 signaling pathway and inhibition by PBD-targeting compounds.

Structure-Activity Relationship (SAR) of 2-(4-Alkylbenzamido)benzoic Acid Derivatives

The potency of abbapolins as PLK1 PBD inhibitors is highly dependent on the nature of the substituents on the 2-benzoylbenzoic acid core. The following table summarizes key SAR findings for this class of compounds.

PositionModificationImpact on PLK1 PBD InhibitionRationale
Benzoic Acid Esterification of the carboxylateComplete loss of activityThe negatively charged carboxylate is crucial for mimicking the phosphate group of the natural substrate and forming ionic interactions in the PBD binding pocket[2].
Amide Linker Alkyl chain length at the 4-position of the benzamideIncreased chain length enhances binding affinityLonger alkyl chains can form more extensive hydrophobic interactions within a hydrophobic pocket of the PBD.
Benzamide Ring Electron-withdrawing groups (e.g., -CF3)Improved affinity and cellular activityLowers the pKa of the carboxylate group, potentially enhancing ionic interactions with key residues like Lys540 in the PBD[5].

Downstream Cellular Effects of PLK1 PBD Inhibition

Inhibition of the PLK1 PBD by derivatives of this compound leads to a cascade of cellular events consistent with the disruption of mitotic progression. These effects validate the on-target activity of these compounds and underscore their therapeutic potential.

  • Mitotic Arrest: By preventing the proper localization of PLK1, PBD inhibitors induce a strong mitotic arrest, often characterized by the formation of monopolar spindles[2].

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

  • PLK1 Degradation: Interestingly, some abbapolins have been shown to induce the degradation of the PLK1 protein itself, providing a dual mechanism of action[5].

  • S-phase Arrest: In some cellular contexts, PBD inhibitors can also cause an S-phase arrest, suggesting a role for the PBD in DNA replication and/or the S-phase checkpoint[1].

The following workflow diagram illustrates the cellular consequences of PLK1 PBD inhibition.

Cellular_Effects Inhibitor 2-(4-Alkylbenzamido) benzoic acid PLK1_PBD PLK1 PBD Inhibitor->PLK1_PBD Inhibition Mitotic_Arrest Mitotic Arrest (e.g., Monopolar Spindles) PLK1_PBD->Mitotic_Arrest Leads to S_Phase_Arrest S-Phase Arrest PLK1_PBD->S_Phase_Arrest Can also cause Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers

Cellular consequences of PLK1 PBD inhibition.

Experimental Protocol: Fluorescence Polarization Assay for PLK1 PBD Inhibitor Screening

A fluorescence polarization (FP) assay is a robust and high-throughput method for identifying and characterizing inhibitors of the PLK1 PBD. The principle of this assay is based on the change in the rotational speed of a fluorescently labeled phosphopeptide upon binding to the much larger PBD protein. Small molecule inhibitors that displace the fluorescent peptide will result in a decrease in the FP signal.

Materials:

  • Recombinant human PLK1 PBD (purified)

  • Fluorescently labeled phosphopeptide probe (e.g., FITC-GPMQSpTPLNG-NH2)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds (e.g., 2-(4-Alkylbenzamido)benzoic acid derivatives) dissolved in DMSO

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of the 384-well plate. Include wells with DMSO only as a negative control.

  • Protein-Probe Mix Preparation: Prepare a master mix of the PLK1 PBD and the fluorescent phosphopeptide probe in the assay buffer. The final concentrations should be optimized to yield a stable and robust FP signal (e.g., 50 nM PBD and 10 nM probe).

  • Dispensing: Dispense the protein-probe mix into all wells of the 384-well plate containing the pre-spotted compounds.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the fluorescence polarization assay.

FP_Assay_Workflow start Start compound_plating 1. Compound Plating (Serial Dilutions in 384-well plate) start->compound_plating dispense 3. Dispense Mix to Plate compound_plating->dispense mix_prep 2. Prepare Protein-Probe Mix (PLK1 PBD + Fluorescent Peptide) mix_prep->dispense incubation 4. Incubate at Room Temperature dispense->incubation measurement 5. Measure Fluorescence Polarization incubation->measurement analysis 6. Data Analysis (Calculate % Inhibition and IC50) measurement->analysis end End analysis->end

Workflow for a fluorescence polarization-based screening assay.

Conclusion

This compound serves as a critical pharmacophore for the development of a promising class of anticancer agents that function through a distinct mechanism of action: the inhibition of the Polo-Box Domain of PLK1. By competitively blocking the substrate-binding site of this essential mitotic kinase, its derivatives induce mitotic arrest and subsequent apoptosis in cancer cells. The detailed understanding of the structure-activity relationships and the downstream cellular effects provides a solid foundation for the rational design of next-generation PLK1 inhibitors with improved potency and selectivity. The experimental protocols outlined in this guide offer a practical framework for the continued investigation and development of compounds based on this important chemical scaffold.

References

  • Reindl, W., et al. (2008). A fluorescence polarization assay for the discovery of inhibitors of the polo-box domain of polo-like kinase 1. Analytical Biochemistry, 375(2), 275-283.
  • Springer Nature Experiments. A Fluorescence Polarization Assay for the Discovery of Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. [Link]

  • Strebhardt, K., & Ullrich, A. (2007). Cell type–dependent effects of Polo-like kinase 1 inhibition compared with targeted polo box interference in cancer cell lines. Molecular Cancer Therapeutics, 6(12), 3167-3175.
  • Zhang, J., et al. (2020). Discovery of a Potent PLK1-PBD Small-Molecule Inhibitor as an Anticancer Drug Candidate through Structure-Based Design. Molecules, 25(18), 4233.
  • Park, J. E., et al. (2023). Specific inhibition of an anticancer target, polo-like kinase 1, by allosterically dismantling its mechanism of substrate recognition. Proceedings of the National Academy of Sciences, 120(35), e2302641120.
  • Gutteridge, R. E., et al. (2022). Present and Future Perspective on PLK1 Inhibition in Cancer Treatment. Frontiers in Oncology, 12, 911311.
  • Getlik, M., et al. (2023). Non-peptidic, Polo Box Domain-targeted inhibitors of PLK1 block kinase activity, induce its degradation and target resistant cells. bioRxiv.

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An In-Depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic Acid Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-fluorobenzoyl)benzoic acid (2-FBB) and its derivatives, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer field-proven insights into the synthesis, characterization, and therapeutic applications of this versatile chemical scaffold.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is an aromatic carboxylic acid distinguished by a fluorobenzoyl group, which significantly enhances its reactivity and utility as a chemical intermediate.[1] Its unique structure serves as a valuable building block in organic synthesis, enabling the efficient creation of more complex molecules.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to improve the metabolic stability and biological activity of drug candidates.[1] Consequently, 2-FBB and its derivatives have emerged as a focal point in the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents.[1]

This guide will delve into the practical aspects of working with 2-FBB derivatives, from their rational design and synthesis to the elucidation of their mechanisms of action, providing a solid foundation for their application in drug discovery and development.

Part 1: Synthesis and Characterization of 2-FBB Derivatives

The synthesis of biologically active derivatives from 2-FBB typically begins with the activation of the carboxylic acid moiety, followed by reaction with a suitable nucleophile to form an amide, ester, or other functional group. A common and efficient method involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with amines or alcohols.

Preparation of 2-(4-Fluorobenzoyl)benzoyl Chloride: The Key Intermediate

The conversion of this compound to its corresponding acyl chloride is a critical first step for the synthesis of many derivatives. This transformation is typically achieved by reacting the parent acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 2-(4-Fluorobenzoyl)benzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous solvent (e.g., benzene, tetrahydrofuran)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Vacuum source for concentration

Procedure (using Thionyl Chloride): [2]

  • In a clean, dry round-bottom flask, suspend this compound (1.0 equivalent) in an excess of thionyl chloride (e.g., 3-5 equivalents) or in an anhydrous solvent like benzene.

  • Equip the flask with a reflux condenser and a gas outlet to safely vent the HCl and SO₂ byproducts.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting 2-(4-fluorobenzoyl)benzoyl chloride is typically obtained as an oil or a low-melting solid and can often be used in the next step without further purification.

Procedure (using Oxalyl Chloride):

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.1-1.5 equivalents) to the stirring solution. Gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.

  • Carefully remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(4-fluorobenzoyl)benzoyl chloride.

Synthesis of N-Substituted 2-(4-Fluorobenzoyl)benzamide Derivatives

With the activated acyl chloride in hand, a diverse library of amide derivatives can be readily synthesized by reacting it with various primary or secondary amines.

Experimental Protocol: General Synthesis of N-Aryl-2-(4-fluorobenzoyl)benzamides

Materials:

  • 2-(4-Fluorobenzoyl)benzoyl chloride

  • Substituted aniline (or other amine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Separatory funnel

  • Standard workup and purification reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Dissolve the desired substituted aniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous aprotic solvent such as DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-(4-fluorobenzoyl)benzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-substituted-2-(4-fluorobenzoyl)benzamide.

Characterization of 2-FBB Derivatives

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence of key functional groups and the substitution pattern on the aromatic rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of functional groups, such as the C=O stretch of the amide and ketone, and the N-H stretch of the amide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline compound.

Part 2: Therapeutic Applications and Mechanisms of Action

Derivatives of 2-FBB have shown promise in a variety of therapeutic areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Several derivatives of fluorinated benzoic acids have been investigated as potential COX inhibitors.

A study on novel 4-fluorobenzamide derivatives demonstrated significant anti-inflammatory and analgesic activities.[3] One of the most promising compounds, a thioureido quinazolinone derivative, exhibited potent anti-inflammatory effects, excellent analgesic properties, and a favorable gastric safety profile.[3] This compound showed a COX-2 selectivity index of 5.75, which was superior to that of the standard drugs indomethacin and celecoxib.[3]

Mechanism of Action: COX-2 Inhibition

The selective inhibition of COX-2 over COX-1 is a key objective in the design of modern NSAIDs to reduce gastrointestinal side effects. The active site of COX-2 has a larger and more flexible substrate-binding channel compared to COX-1. The design of selective COX-2 inhibitors often incorporates bulky side groups that can fit into the side pocket of the COX-2 active site but are sterically hindered from entering the narrower COX-1 active site.

COX_Inhibition

Anticancer Potential: Induction of Apoptosis

Hydrazide-hydrazone derivatives of various aromatic carboxylic acids have been investigated for their anticancer properties. A study on a series of hydrazide-hydrazone derivatives revealed potent cytotoxic activity against various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer.[1] One particularly active compound, featuring a pyrrole ring, demonstrated IC₅₀ values in the low micromolar range.[1]

Mechanism of Action: Induction of Apoptosis via Caspase-3 Activation

Further investigation into the mechanism of action of the most potent hydrazide-hydrazone derivative revealed that it induces apoptosis, or programmed cell death, in cancer cells.[1] This was evidenced by an increase in caspase-3 activity and a higher number of cells in the early stages of apoptosis, as determined by an Annexin-V assay.[1] Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

Apoptosis_Pathway

Part 3: Data Summary and Future Perspectives

To facilitate the comparison of the biological activities of different 2-FBB derivatives, the following table summarizes key quantitative data from the literature.

Table 1: Biological Activity of Selected Benzoic Acid Derivatives

Compound ClassTargetAssayIC₅₀ / ActivityReference
4-Fluorobenzamide DerivativeAnti-inflammatoryCarrageenan-induced rat paw edema92.36% inhibition[3]
4-Fluorobenzamide DerivativeAnalgesicAcetic acid-induced writhing100% protection[3]
4-Fluorobenzamide DerivativeCOX-2 InhibitionIn vitro enzyme assaySelectivity Index = 5.75[3]
Hydrazide-hydrazone DerivativeAnticancer (PC-3)MTT assayIC₅₀ = 1.32 µM[1]
Hydrazide-hydrazone DerivativeAnticancer (MCF-7)MTT assayIC₅₀ = 2.99 µM[1]
Hydrazide-hydrazone DerivativeAnticancer (HT-29)MTT assayIC₅₀ = 1.71 µM[1]

The versatility of the this compound scaffold, coupled with the proven biological activities of its derivatives, underscores its potential for the development of new therapeutic agents. Future research should focus on expanding the library of 2-FBB derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets. Furthermore, in-depth investigations into their mechanisms of action will be crucial for their translation into clinical candidates. The exploration of novel derivatives targeting other pathways, such as kinase signaling and nuclear receptors, also represents a promising avenue for future drug discovery efforts.

References

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica. [Link]

  • Synthesis of 2-fluorobenzoyl chloride. PrepChem. [Link]

  • Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. [Link]

  • Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. [Link]

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A Technical Guide to the Safe Handling of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5) is a versatile chemical intermediate widely employed in organic synthesis and pharmaceutical research.[1] Its unique structure, featuring a fluorobenzoyl group, makes it a valuable building block for creating targeted therapies and advanced materials.[1] As with any reactive chemical intermediate, a thorough understanding of its hazard profile is paramount for ensuring the safety of researchers and scientists.

This guide provides an in-depth analysis of the safety data for this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, this document elucidates the causal links between the compound's physicochemical properties and the required safety protocols. It is designed to empower drug development professionals and laboratory personnel to work with this compound confidently and safely, grounding all recommendations in authoritative data and field-proven best practices.

Hazard Identification and Core Risk Profile

The primary risks associated with this compound stem from its irritant properties.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of these hazards.

GHS Classification Summary [2]

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The signal word associated with these classifications is "Warning" .[2]

GHS_Hazards cluster_pictogram cluster_hazards Associated Hazards Pictogram H315 H315: Causes skin irritation Pictogram->H315 H319 H319: Causes serious eye irritation Pictogram->H319 H335 H335: May cause respiratory irritation Pictogram->H335

Caption: GHS pictogram and associated hazard statements.

Expert Insights into the Risk Profile:
  • Skin Irritation (H315): This classification implies that direct contact with the solid powder can cause redness, inflammation, or dermatitis. The causality lies in the compound's ability to disrupt the lipid barrier of the skin. This necessitates the consistent use of appropriate chemical-resistant gloves during all handling procedures.

  • Serious Eye Irritation (H319): The eyes are particularly vulnerable. Accidental introduction of airborne particles can lead to significant irritation, redness, and pain, potentially causing temporary vision impairment.[3] This risk makes the use of sealed safety goggles or a face shield non-negotiable.

  • Respiratory Irritation (H335): As a fine crystalline solid, this compound can easily become airborne during transfer, weighing, or mixing.[1] Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[3] This underscores the critical importance of handling the compound within a certified chemical fume hood or a ventilated enclosure.

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is fundamental to predicting its behavior in the laboratory and implementing effective safety controls.

Key Physicochemical Data

Property Value Source
CAS Number 7649-92-5 [1][2][4]
Molecular Formula C₁₄H₉FO₃ [1][2][5]
Molecular Weight 244.22 g/mol [1][2][4]
Appearance White crystalline solid [1]
Melting Point 136-142 °C [1][4]

| Storage Class | 11 - Combustible Solids |[4] |

Causality Between Properties and Safe Handling:

The fact that this compound is a solid at room temperature dictates that the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[1] Its classification as a combustible solid (Storage Class 11) means that while it may not ignite readily, it can burn.[4] When handled as a fine powder, there is a potential for dust explosion in the presence of an ignition source, a common hazard for many organic solids.[6] Therefore, it must be stored away from heat and open flames.[7] During a fire, hazardous decomposition products such as carbon oxides (CO, CO₂) and gaseous hydrogen fluoride (HF) may be released, making the use of a self-contained breathing apparatus (SCBA) essential for firefighters.[3]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.

Engineering Controls

The first line of defense is to control exposure at the source.

  • Chemical Fume Hood: All manipulations that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This is the most effective way to prevent respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves should be worn at all times. Inspect gloves for tears or holes before each use and change them immediately if contamination is suspected.[4]

    • Lab Coat: A full-length laboratory coat, buttoned completely, is required to protect street clothes and prevent skin contact.

  • Respiratory Protection: For situations where a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[4] All respirator use must be in accordance with a formal respiratory protection program.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Safety Goggles / Face Shield Don1->Don2 Don3 3. Don Gloves (over cuffs) Don2->Don3 Task Perform Chemical Handling Don3->Task Doff1 1. Remove Gloves (clean to dirty) Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles / Face Shield Doff2->Doff3 Wash 4. Wash Hands Thoroughly Doff3->Wash End Exit Work Area Wash->End Start Prepare for Task Start->Don1 Task->Doff1

Caption: Workflow for donning and doffing PPE.

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is the cornerstone of laboratory safety.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper, glassware) inside the hood.

  • Don PPE: Follow the PPE donning procedure outlined in the diagram above.

  • Weighing: Carefully open the container inside the fume hood. Use a spatula to gently scoop the required amount of solid onto weigh paper or into a container. Avoid dropping or tapping the spatula, which can generate dust.

  • Transfer: To transfer the solid, gently crease the weigh paper and allow the powder to slide into the receiving vessel. If transferring from a beaker, tilt it slowly and tap gently to control the addition.

  • Post-Handling: Tightly seal the main container. Decontaminate any surfaces within the fume hood.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.[8]

Storage Protocol
  • Store in a tightly closed, properly labeled container.[8]

  • Keep the container in a cool, dry, and well-ventilated area designated for combustible solids.[4][8] Some suppliers recommend refrigerated storage at 0-8°C.[1]

  • Ensure storage is separate from incompatible materials such as strong oxidizing agents.

Disposal Protocol
  • Dispose of unused material and contaminated waste (e.g., gloves, weigh paper) as hazardous chemical waste.[8]

  • All waste must be placed in a sealed, labeled container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures and First Aid

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

A summary of immediate actions to take following an exposure event.

Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][8]
Inhalation Remove to fresh air. If breathing is difficult or symptoms like coughing persist, get medical attention.[2][3]

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[8] |

Emergency_Response cluster_response Immediate Actions Exposure Chemical Exposure Occurs Evacuate Evacuate Immediate Area Alert Others Exposure->Evacuate Remove Remove Contaminated Clothing Evacuate->Remove Flush Use Safety Shower / Eyewash (Flush for 15 min) Remove->Flush Seek_Help Is Medical Attention Needed? Flush->Seek_Help Provide_SDS Provide SDS to Medical Personnel Seek_Help->Provide_SDS Yes Monitor Monitor for Delayed Symptoms Seek_Help->Monitor No Report Report Incident to Supervisor Provide_SDS->Report Monitor->Report

Caption: Decision tree for emergency chemical exposure response.

Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.

  • Clean-Up: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Avoid actions that create dust.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Conclusion

This compound is a valuable reagent whose hazards are well-defined and manageable. Its risk profile is dominated by its irritant properties affecting the skin, eyes, and respiratory system. By understanding the causality between its solid, combustible nature and the necessary safety precautions, researchers can implement a robust safety strategy. Strict adherence to protocols involving engineering controls, appropriate PPE, and proper handling techniques is essential for mitigating these risks. This guide provides the technical foundation for scientists to handle this compound with the high degree of care and respect it requires, ensuring a safe and productive research environment.

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A Spectroscopic and Structural Elucidation of 2-(4-Fluorobenzoyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorobenzoyl)benzoic acid (CAS 7649-92-5) is a bifunctional aromatic molecule of significant interest in medicinal chemistry and organic synthesis.[1] As an intermediate, it serves as a crucial building block for constructing more complex molecular architectures, including potential therapeutic agents where the fluorine substituent can modulate metabolic stability and binding affinity.[1] A precise and comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and unequivocal structural confirmation.

This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound. As a Senior Application Scientist, this document is structured to deliver not just data, but a field-proven framework for interpreting the spectral features based on first principles and comparative analysis with analogous structures. The protocols described herein are designed as self-validating systems to ensure the generation of high-fidelity data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₉FO₃[2]
Molecular Weight 244.22 g/mol [2]
CAS Number 7649-92-5[2]
Appearance Solid[3]
Melting Point 138-140 °C[3]
IUPAC Name This compound[2]

Molecular Structure and Spectroscopic Overview

The structure of this compound features two key functionalities that dictate its spectroscopic behavior: a carboxylic acid and an aryl-aryl ketone. The molecule consists of two aromatic rings linked by a carbonyl bridge. One ring is substituted with a carboxylic acid group, and the other with a fluorine atom para to the carbonyl linkage. This asymmetry ensures a complex and information-rich spectrum.

Figure 1: Molecular structure of this compound with proton numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show signals corresponding to eight aromatic protons and one acidic proton. The chemical shifts are influenced by the electron-withdrawing effects of the two carbonyl groups and the fluorine atom. The spectrum will be complex due to spin-spin coupling between adjacent protons and, on one ring, through-space coupling to the fluorine atom.

Causality in Signal Assignment:

  • Carboxylic Acid Proton: The proton of the -COOH group is expected to appear as a broad singlet far downfield (δ > 12 ppm), a characteristic feature of carboxylic acid protons which are highly deshielded and often participate in hydrogen bonding.[4]

  • Fluorobenzoyl Ring (Protons H10, H11, H12, H13): This ring system approximates an AA'BB' system due to the fluorine substituent. The protons ortho to the fluorine (H11, H12) will be shifted upfield relative to the protons meta to the fluorine (H10, H13) due to fluorine's electron-donating resonance effect. These signals will appear as a pair of multiplets, likely resembling a doublet of doublets or a triplet due to coupling to both adjacent protons and the ¹⁹F nucleus.[4]

  • Benzoyl Ring (Protons H3', H4', H5', H6'): These four protons are in unique chemical environments. The H6' proton, being ortho to the bulky and electron-withdrawing benzoyl group, is expected to be the most downfield of this set. The remaining protons (H3', H4', H5') will appear as a complex multiplet in the typical aromatic region.[5]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Integration
COOH> 13.0br s-1H
Aromatic H's7.20 - 8.20m-8H
¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display 14 distinct signals, corresponding to the 14 carbon atoms in the molecule.

Causality in Signal Assignment:

  • Carbonyl Carbons: The two carbonyl carbons (ketone and carboxylic acid) will be the most downfield signals, typically appearing in the δ 165-200 ppm range. The ketone carbonyl is generally further downfield than the carboxylic acid carbonyl.[6]

  • Fluorine-Coupled Carbons: The carbon directly bonded to fluorine (C11) will show a large one-bond coupling constant (¹JCF ≈ 250 Hz), appearing as a doublet. The ortho (C10, C12) and meta (C9, C13) carbons will also exhibit smaller C-F couplings.[4]

  • Quaternary Carbons: The four quaternary carbons (C1, C2', C7, C9) will typically have lower intensities compared to the protonated carbons.

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

Carbon TypePredicted δ (ppm)Expected Multiplicity (due to ¹⁹F)
C=O (Ketone)~195s
C=O (Acid)~167s
C-F~165d, ¹JCF ≈ 250 Hz
Aromatic C-H / C-q115 - 145s or d with small JCF
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity (>98%) this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for carboxylic acids). Ensure complete dissolution, using gentle warming or sonication if necessary.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Tune and match the ¹H and ¹³C probes.

  • Data Acquisition:

    • ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled spectrum. Use a 45° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Acquire 1024-2048 scans.

    • Data Processing: Apply a Fourier transform with appropriate window functions (e.g., exponential multiplication) to the acquired FIDs. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups within the molecule.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and ketone moieties.

  • O-H Stretch: A very broad absorption band is expected from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][8]

  • C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of sharp, medium-intensity peaks just above 3000 cm⁻¹.[9]

  • C=O Stretch: This region is critical. Two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1710-1680 cm⁻¹. The aryl ketone C=O stretch is expected at a slightly lower wavenumber, around 1670-1650 cm⁻¹, due to conjugation with both aromatic rings.[7][10] These two peaks may overlap to form a broad, strong absorption band.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will cause several sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[9]

  • C-F Stretch: A strong, sharp absorption corresponding to the C-F stretch is expected in the 1250-1100 cm⁻¹ range.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, Very BroadO-H Stretch (Carboxylic Acid Dimer)
3100 - 3000Medium, SharpAromatic C-H Stretch
~1700Strong, SharpC=O Stretch (Carboxylic Acid)
~1660Strong, SharpC=O Stretch (Ketone)
1600 - 1450Medium-Strong, SharpAromatic C=C Ring Stretch
~1220Strong, SharpC-F Stretch
Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. No further processing is usually required. Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, further confirming its structure.

Analysis of the Mass Spectrum

Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like electrospray ionization (ESI) is recommended.

  • Molecular Ion: The exact mass of the molecule is 244.0536 g/mol . In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 245.0609. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 243.0462 would be dominant.

  • Fragmentation Pattern: Under harsher ionization conditions (e.g., Electron Ionization - EI) or in MS/MS experiments, characteristic fragmentation would occur. Key predicted fragments include:

    • Loss of H₂O: from the carboxylic acid, leading to a fragment at m/z 226.

    • Loss of •OH: leading to a fragment at m/z 227.

    • Loss of •COOH: leading to a fragment at m/z 199.

    • Formation of the fluorobenzoyl cation: Cleavage of the bond between the ketone carbonyl and the benzoic acid ring would yield a stable acylium ion [FC₆H₄CO]⁺ at m/z 123.[11][12] This is expected to be a prominent peak.

    • Formation of the phenyl cation: Further loss of CO from the m/z 123 fragment would yield the fluorophenyl cation at m/z 95.[12]

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μL/min). Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern if MS/MS data is acquired.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a synergistic process where each technique provides complementary information. The workflow below illustrates this self-validating system.

G cluster_0 Primary Analysis cluster_1 Structural Framework cluster_2 Confirmation mol_weight Mass Spectrometry (HRMS) Confirms Molecular Formula (C₁₄H₉FO₃) h_nmr ¹H NMR Determines Proton Environments & Connectivity mol_weight->h_nmr structure Final Structure Confirmed mol_weight->structure func_groups FT-IR Spectroscopy Identifies Functional Groups (-COOH, C=O, Ar-F) func_groups->h_nmr func_groups->structure c_nmr ¹³C NMR Defines Carbon Skeleton & C-F bond h_nmr->c_nmr Provides context for c_nmr->structure

Figure 2: Workflow for the integrated spectroscopic elucidation of the target molecule.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. High-resolution mass spectrometry unequivocally confirms its elemental composition. FT-IR spectroscopy provides clear evidence for the critical carboxylic acid, ketone, and carbon-fluorine functionalities. Finally, ¹H and ¹³C NMR spectroscopy reveals the precise arrangement of the carbon-hydrogen framework and the substitution pattern of the two distinct aromatic rings. Together, these methods provide a robust and validated analytical dataset essential for any researcher or drug development professional working with this compound.

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An In-depth Technical Guide on the Discovery and History of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Fluorobenzoyl)benzoic acid is a versatile chemical intermediate whose significance has grown steadily with the advancement of medicinal chemistry and material science. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its core physicochemical properties, and its critical applications. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Emergence of a Key Fluorinated Intermediate

This compound (FBA), a substituted benzophenone-2'-carboxylic acid, stands as a pivotal molecular scaffold in modern organic synthesis.[1] Its structure, featuring a benzoic acid moiety linked to a fluorinated benzoyl group, provides a unique combination of reactivity and stability. The introduction of a fluorine atom is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1][2] FBA's primary value lies in its role as a precursor for a wide range of more complex molecules, from anti-inflammatory drugs to high-performance polymers and photoinitiators.[1][3] This guide traces the scientific journey of FBA, from its foundational synthesis to its current status as an indispensable building block in pharmaceutical and chemical manufacturing.

Genesis and Synthesis: The Friedel-Crafts Legacy

The history of this compound is intrinsically linked to the development of the Friedel-Crafts reactions, first reported by Charles Friedel and James Crafts in 1877.[4] These reactions provided a powerful method for attaching substituents to an aromatic ring via electrophilic aromatic substitution.[4] The most common and industrially viable method for synthesizing FBA is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.

The Core Reaction: Friedel-Crafts Acylation

This reaction proceeds by activating phthalic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion intermediate. Fluorobenzene, acting as the nucleophile, then attacks this intermediate. The aromaticity of the fluorobenzene ring is subsequently restored through deprotonation, yielding the desired this compound.

The choice of a Lewis acid catalyst is critical. While AlCl₃ is highly effective, its use presents challenges, including the generation of corrosive hydrogen chloride gas and significant aqueous waste during workup.[5] Research has explored alternative catalysts, such as other metal halides or solid acid catalysts like zeolites, to create more environmentally benign ("green") and efficient processes.[5][6][7]

Diagram 1: Synthesis of this compound via Friedel-Crafts Acylation

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 Phthalic Anhydride p1 This compound r1->p1 Acylation r2 Fluorobenzene r2->p1 cat AlCl₃ (Lewis Acid) cat->r1 Activation G start Start reactants Combine Phthalic Anhydride and Fluorobenzene start->reactants cool Cool Mixture (Ice Bath) reactants->cool add_cat Slowly Add AlCl₃ cool->add_cat reflux Heat Under Reflux (1-2h) add_cat->reflux quench Quench with Ice & HCl reflux->quench filter Vacuum Filtration quench->filter wash Wash with Water filter->wash purify Recrystallize wash->purify product Pure FBA Product purify->product

A step-by-step workflow for the synthesis and purification of FBA.

Physicochemical and Spectroscopic Profile

Accurate characterization of this compound is essential for its use in further synthetic applications. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

PropertyValueSource(s)
Molecular Formula C₁₄H₉FO₃[1][8][9]
Molecular Weight 244.22 g/mol [1][8][9]
Appearance White crystalline solid[1]
Melting Point 138-140 °C (lit.)[8]
CAS Number 7649-92-5[1][8]
IUPAC Name This compound[9]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Key absorptions would include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid, and another C=O stretch for the ketone around 1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals would be observed in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on the two benzene rings. A downfield singlet for the carboxylic acid proton (>10 ppm) would also be present.

    • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and carboxylic acid would be observed downfield (approx. 165-200 ppm), along with signals for the aromatic carbons.

    • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 244.22, confirming the molecular weight.

Key Applications and Derivatives

The true value of FBA is realized in its conversion to high-value downstream products. Its bifunctional nature (containing both a ketone and a carboxylic acid) allows for a diverse range of chemical transformations.

Pharmaceutical Synthesis: The Nevirapine Story

Perhaps the most prominent application of FBA is as a key intermediate in the synthesis of Nevirapine. [10][11]Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination therapies for the treatment of HIV-1 infection. [12]The synthesis of the core dipyridodiazepinone structure of Nevirapine often involves precursors derived from FBA or its chlorinated analogue. [13]The fluorine atom in related syntheses can be crucial for modulating the electronic properties and biological activity of the final drug molecule.

Diagram 3: Role of FBA Analogues in Nevirapine Synthesis

G fba_analog 2-(4-Halobenzoyl)benzoic Acid Derivative (e.g., FBA, Cl-analogue) intermediate Multi-step Conversion (Amidation, Cyclization, etc.) fba_analog->intermediate Chemical Transformation nevirapine Nevirapine (Anti-HIV Drug) intermediate->nevirapine Final Cyclization

Conceptual pathway from an FBA analogue to the drug Nevirapine.

Material Science: Photoinitiators

Benzophenone derivatives are widely used as Type II photoinitiators in UV-curable formulations such as inks, coatings, and adhesives. [14]Upon exposure to UV light, the benzophenone moiety absorbs energy and enters an excited state. It then interacts with a co-initiator (typically a tertiary amine) to generate free radicals, which initiate polymerization. [14]FBA and its esters can be incorporated into larger molecules or polymer backbones to create photoinitiators with low volatility and reduced migration, which is a critical requirement for applications like food packaging. [3][15]

Other Synthetic Applications

FBA serves as a starting material for a variety of other complex organic molecules. For example, it has been used to synthesize:

  • Heparan sulfate glycosaminoglycan (HSGAG) mimetics , which have been investigated as potential antitumor agents. [8][16]* Polycyclic aromatic hydrocarbons , such as 9-fluoro-7H-benz[de]anthracen-7-one, through intramolecular cyclization reactions. [8][16]* Nitrated derivatives , like 2-(4-fluoro-3-nitrobenzoyl)benzoic acid, which can be used to introduce additional functional groups. [8][16]

Conclusion

From its theoretical underpinnings in the classic Friedel-Crafts reaction to its modern-day applications in life-saving pharmaceuticals and advanced materials, this compound exemplifies the role of a foundational chemical intermediate. Its history is a testament to the enduring power of fundamental organic reactions, while its continued use highlights the strategic importance of organofluorine chemistry. For researchers and drug development professionals, a thorough understanding of FBA's synthesis, properties, and reactivity is not merely academic; it is a gateway to innovation in creating the next generation of medicines and materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82099, this compound. [Link]

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  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

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  • Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 2,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

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  • Al-Adilee, K. J., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(4), e25852. [Link]

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  • Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895–897. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Google Patents. WO2016000477A1 - (4-phenyl benzoyl)
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  • Dissertation. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. [Link]

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  • Google Patents.
  • Cole, K. P., et al. (2017). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 13, 2270–2276. [Link]

  • Ligon, S. C., et al. (2017). Surface-Immobilized Photoinitiators for Light-Induced Polymerization and Coupling Reactions. Polymers, 9(12), 553. [Link]

  • E-L-Sawy, E. R., et al. (2012). Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. Organic & Biomolecular Chemistry, 10(44), 8850–8858. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Zhao, Z., et al. (2020). Synthesis and application of new S-benzoheterocycle thiobenzoates photoinitiators. Monatshefte für Chemie - Chemical Monthly, 151, 957–964. [Link]

  • RadTech. Photoinitiator selection to advance the UV curing industry in an uncertain world. [Link]

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  • Google Patents. US5569760A - Process for preparing nevirapine.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of 2-(4-fluorobenzoyl)benzoic acid, a key intermediate in the development of various fine chemicals and pharmaceutical agents. The synthesis is achieved through a Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution in organic chemistry.[1] This document offers an in-depth guide for researchers, covering the reaction mechanism, a detailed step-by-step procedure, safety protocols, and purification techniques. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Principle

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] In this protocol, fluorobenzene is acylated with phthalic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield this compound.

Reaction Mechanism: The reaction proceeds via the formation of a highly electrophilic acylium ion.

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This complexation polarizes the C-O bond, leading to the cleavage of the anhydride ring and the formation of a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho-, para-director. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2]

An important consideration in Friedel-Crafts acylation is the stoichiometry of the catalyst. Unlike Friedel-Crafts alkylations, a stoichiometric amount (or slight excess) of AlCl₃ is required. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the AlCl₃, rendering it inactive as a catalyst.[2][3] This complex is subsequently hydrolyzed during the aqueous work-up to liberate the final product.[2]

Materials, Reagents, and Equipment

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaM.W. ( g/mol )CAS No.Notes
Phthalic AnhydrideC₈H₄O₃148.1285-44-999% purity or higher.
FluorobenzeneC₆H₅F96.10462-06-6Anhydrous grade.
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Must be anhydrous and handled with care.[4]
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous grade solvent.
Hydrochloric Acid (conc.)HCl36.467647-01-0Approx. 37%.
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution.
BrineNaCl58.447647-14-5Saturated aqueous solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9For drying organic layer.
Crushed IceH₂O18.027732-18-5For work-up.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization

  • Standard laboratory PPE (safety goggles, lab coat, chemically resistant gloves)

Detailed Experimental Protocol

This protocol is designed for a synthesis scale based on approximately 0.1 moles of phthalic anhydride. Researchers should adjust quantities as needed.

Table 2: Stoichiometric Details
ReagentEquivalentsMolesMass / Volume
Phthalic Anhydride1.00.1014.8 g
Fluorobenzene1.10.1110.6 g (10.1 mL)
Aluminum Chloride2.20.2229.3 g
Dichloromethane--100 mL

Causality Note: A slight excess of fluorobenzene is used to ensure the complete consumption of the limiting reagent, phthalic anhydride. A significant excess of AlCl₃ (more than 2 equivalents) is crucial: one equivalent activates the anhydride, and another complexes with the product ketone.[2]

Step 1: Reaction Setup
  • Ensure all glassware is thoroughly oven-dried to remove any trace of water, which would otherwise deactivate the aluminum chloride catalyst.[4][5]

  • Assemble the 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Perform the entire reaction in a well-ventilated fume hood.[1]

Step 2: Reagent Charging and Reaction
  • To the reaction flask, add anhydrous aluminum chloride (29.3 g). Caution: AlCl₃ is corrosive and reacts violently with moisture. Handle it quickly and carefully.[4]

  • Add anhydrous dichloromethane (50 mL) to the flask to create a slurry.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of phthalic anhydride (14.8 g) and fluorobenzene (10.1 mL) in anhydrous dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (phthalic anhydride) is consumed.

Step 3: Work-up and Product Isolation
  • Prepare a large beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step must be performed with extreme caution in a fume hood.

  • Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex. The process is highly exothermic and will generate HCl gas.[5]

  • Transfer the entire mixture to a 500 mL separatory funnel.

  • Separate the organic layer (DCM). Extract the aqueous layer twice more with 50 mL portions of DCM.[5]

  • Combine all organic layers.

  • Wash the combined organic layer sequentially with:

    • 100 mL of water

    • 100 mL of saturated sodium bicarbonate solution (to remove unreacted acid; note potential for CO₂ evolution)

    • 100 mL of brine (to aid in phase separation)

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 4: Purification
  • The crude solid product can be purified by recrystallization.

  • A common solvent system for recrystallization is a mixture of toluene and heptane or ethanol and water.

  • Dissolve the crude product in a minimal amount of hot toluene.

  • Slowly add heptane until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Visualization of Experimental Workflow

Synthesis_Workflow Setup 1. Reaction Setup (Dry Glassware, Fume Hood) Charging 2. Reagent Charging (AlCl₃ in DCM, cool to 0°C) Setup->Charging Addition 3. Dropwise Addition (Phthalic Anhydride + Fluorobenzene in DCM) Charging->Addition Reaction 4. Reaction (Warm to RT, stir for 2-3h) Addition->Reaction Quench 5. Quenching (Pour onto Ice/HCl) Reaction->Quench Extract 6. Extraction (DCM) Quench->Extract Wash 7. Washing (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Drying & Concentration (MgSO₄, Rotovap) Wash->Dry Purify 9. Purification (Recrystallization) Dry->Purify Product Final Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Safety and Troubleshooting

Table 3: Safety Precautions
ReagentHazardPrecaution
Aluminum Chloride Corrosive, water-reactive, causes severe burns.[1]Handle in a dry environment (glove box or quickly in a fume hood). Wear gloves, goggles, and a lab coat. Avoid dust inhalation.[1]
Dichloromethane Volatile, potential carcinogen.[1][5]Use only in a well-ventilated fume hood. Avoid skin contact and inhalation.
Fluorobenzene Flammable liquid, toxic.Keep away from ignition sources. Handle in a fume hood.
Hydrochloric Acid Corrosive, toxic, causes severe burns.Wear appropriate PPE. The work-up generates HCl gas and must be done in a fume hood.
Phthalic Anhydride Irritant to skin, eyes, and respiratory tract.Avoid dust inhalation and contact with skin.
Troubleshooting Guide
  • Low Yield:

    • Cause: Moisture contamination deactivating the catalyst.

    • Solution: Ensure all glassware is meticulously dried and use anhydrous grade reagents and solvents.[5]

    • Cause: Insufficient catalyst.

    • Solution: Verify that at least 2.2 equivalents of high-quality, anhydrous AlCl₃ were used.

    • Cause: Incomplete reaction.

    • Solution: Increase reaction time and monitor by TLC to ensure full consumption of the limiting reagent.

  • Formation of Side Products:

    • Cause: Reaction temperature too high, leading to undesired side reactions.

    • Solution: Maintain careful temperature control, especially during the exothermic addition step.

    • Cause: Polysubstitution (less common in acylation).

    • Solution: The deactivating nature of the acyl group generally prevents this, but ensuring correct stoichiometry is key.[3][6]

References

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • The Chemistry Teacher. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

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Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Fluorinated Benzoylbenzoic Acids

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] This application note provides a detailed protocol and in-depth scientific rationale for the acylation of fluorobenzene with phthalic anhydride, a reaction of significant interest in medicinal chemistry and materials science. The resulting product, 2-(4-fluorobenzoyl)benzoic acid, is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as advanced polymers.[2] The incorporation of a fluorine atom can enhance the biological activity of derivative compounds, making this reaction a key step in the development of novel therapeutics.[2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction mechanism, a validated experimental protocol, and critical insights into process optimization and safety.

Reaction Mechanism and Regioselectivity: An In-Depth Analysis

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[5]

Step 1: Generation of the Acylium Ion

The Lewis acid catalyst coordinates to a carbonyl oxygen of the phthalic anhydride, rendering it more electrophilic. Subsequent intramolecular cleavage of a C-O bond generates a highly reactive and resonance-stabilized acylium ion.[4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of fluorobenzene acts as a nucleophile, attacking the electrophilic acylium ion.[6] This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate a lone pair of electrons and stabilize the positive charge in the sigma complex through resonance.[7]

Step 3: Regioselectivity – The Dominance of the Para Product

While the fluorine atom activates both the ortho and para positions, the acylation of fluorobenzene with the bulky acylium ion derived from phthalic anhydride overwhelmingly favors substitution at the para position.[7] This high regioselectivity is primarily attributed to steric hindrance at the ortho positions, which are adjacent to the fluorine atom.[7][8] The less sterically encumbered para position allows for a more favorable approach of the electrophile.

Step 4: Re-aromatization and Product Formation

A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[5] The resulting ketone product is a moderate Lewis base and forms a stable complex with the aluminum chloride catalyst.[5] Therefore, a stoichiometric amount of the Lewis acid is required.[9] An aqueous workup is necessary to hydrolyze this complex and isolate the final product, this compound.[5]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurityCAS Number
FluorobenzeneC₆H₅F96.1010 mL (10.9 g, 113.4 mmol)≥99%462-06-6
Phthalic AnhydrideC₈H₄O₃148.1215 g (101.3 mmol)≥99%85-44-9
Aluminum Chloride (Anhydrous)AlCl₃133.3430 g (225.0 mmol)≥99%7446-70-0
Dichloromethane (Anhydrous)CH₂Cl₂84.93150 mL≥99.8%75-09-2
Hydrochloric Acid (Concentrated)HCl36.46~50 mL37%7647-01-0
Deionized WaterH₂O18.02As needed-7732-18-5
Anhydrous Magnesium SulfateMgSO₄120.37As needed-7487-88-9
IceH₂O18.02As needed--
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Charge flask with AlCl₃ and CH₂Cl₂ under N₂ B Cool to 0-5 °C A->B C Add phthalic anhydride B->C D Slowly add fluorobenzene C->D E Stir at 0-5 °C for 30 min D->E F Warm to room temperature E->F G Stir for 4-6 hours F->G H Pour reaction mixture onto ice/HCl G->H I Separate organic layer H->I J Extract aqueous layer with CH₂Cl₂ I->J K Combine organic layers J->K L Dry with MgSO₄ K->L M Filter and concentrate L->M N Recrystallize from suitable solvent M->N O Collect and dry product N->O

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (30 g, 225.0 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension under a nitrogen atmosphere.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Phthalic Anhydride: To the cooled suspension, add phthalic anhydride (15 g, 101.3 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Fluorobenzene: In the dropping funnel, place fluorobenzene (10 mL, 113.4 mmol) dissolved in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Hydrolysis: Prepare a beaker with crushed ice (~200 g) and concentrated hydrochloric acid (~50 mL). Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL portions).

  • Drying and Concentration: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield this compound as a white crystalline solid.[2]

  • Characterization: The final product should be characterized by determining its melting point (reported as 136-142 °C) and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.[2]

Troubleshooting and Safety Precautions

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time; ensure stoichiometric amount of AlCl₃ is used.
Moisture in reagents/glasswareUse anhydrous reagents and solvents; dry glassware thoroughly.[10]
Formation of Side Products Reaction temperature too highMaintain the recommended temperature profile, especially during the addition of reagents.
PolysubstitutionThe product is deactivated, making this unlikely.[4][9] However, ensure the correct stoichiometry is used.
Difficult Workup Incomplete hydrolysis of the AlCl₃ complexEnsure sufficient ice and HCl are used; stir vigorously during quenching.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[10]

  • Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and causes severe burns. Handle with care.

  • Exothermic Reaction: The reaction, particularly the quenching step, is exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.

Applications in Drug Development and Beyond

The product of this reaction, this compound, is a versatile building block in organic synthesis.[2] Its primary application lies in the pharmaceutical industry as a key intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2][11][12] The presence of both a carboxylic acid and a ketone functional group, along with the fluorinated phenyl ring, allows for a wide range of subsequent chemical transformations. It is particularly relevant in the development of anti-inflammatory and analgesic agents.[2]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chem-Guide. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Beilstein Journal of Organic Chemistry. Mechanochemical Friedel–Crafts acylations. [Link]

  • Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

  • Scribd. Friedel-Crafts Acylation Report - Exp.4. [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

  • Google Patents.
  • Dissertation. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

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Application Notes and Protocols: Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(4-Fluorobenzoyl)benzoic Acid in Modern Chemistry

This compound is a versatile bifunctional molecule that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. Its unique molecular architecture, featuring a carboxylic acid and a fluorinated benzophenone moiety, makes it an indispensable intermediate in pharmaceutical development, materials science, and agrochemical research.[1] The presence of the fluorine atom can significantly enhance the biological activity and metabolic stability of derivative compounds, making this molecule a focal point in medicinal chemistry for the development of novel therapeutics, including anti-inflammatory and analgesic agents.[1][2]

These application notes provide a comprehensive guide to the synthesis of this compound, with a focus on the widely employed Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction offers a direct and efficient route to the desired product.[3][4]

The Friedel-Crafts Acylation Approach

The core of this synthesis involves the reaction of an acylating agent (phthalic anhydride) with an aromatic substrate (fluorobenzene) in the presence of a Lewis acid catalyst.[3][4] The catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the phthalic anhydride, generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich fluorobenzene ring to form the final product.

Table 1: Key Parameters in the Friedel-Crafts Acylation for this compound Synthesis

ParameterConditionRationale & Key Considerations
Catalyst Anhydrous Aluminum Chloride (AlCl₃)A strong Lewis acid essential for activating the phthalic anhydride. Must be anhydrous as moisture will deactivate the catalyst. Other Lewis acids like FeCl₃ can also be used, but AlCl₃ is most common.[5][6]
Solvent Fluorobenzene (used in excess as both reactant and solvent) or an inert solvent like dichloromethane or 1,2-dichloroethane.Using excess fluorobenzene simplifies the reaction setup. Inert solvents can be used to control reaction temperature and concentration.
Reactant Ratio Phthalic Anhydride : Fluorobenzene : AlCl₃ (molar ratio)Typically a molar excess of fluorobenzene is used. The catalyst is often used in stoichiometric amounts or slight excess relative to the phthalic anhydride.
Temperature 25-60°CThe reaction is exothermic. Temperature control is crucial to prevent side reactions and ensure regioselectivity. Higher temperatures can lead to polysubstitution or isomerization.
Reaction Time 1-4 hoursMonitored by Thin Layer Chromatography (TLC) to determine reaction completion.
Work-up Hydrolysis with ice/HClDecomposes the aluminum chloride complex of the product and quenches the reaction.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the key steps involved in the synthesis of this compound.

Friedel_Crafts_Acylation cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation cluster_workup Step 4: Hydrolysis (Work-up) Phthalic_Anhydride Phthalic Anhydride Acylium_Ion Acylium Ion Intermediate Phthalic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Fluorobenzene Fluorobenzene Fluorobenzene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product + H₂O/HCl

Sources

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-(4-Fluorobenzoyl)benzoic Acid

This compound (FBBA) is a versatile chemical building block with the molecular formula C₁₄H₉FO₃ and CAS Number 7649-92-5.[1][2] Its unique structure, featuring a carboxylic acid, a ketone, and a fluorinated aromatic ring, makes it a valuable intermediate in the synthesis of a wide range of organic molecules.[1] Applications are particularly prominent in pharmaceutical development, where FBBA serves as a precursor for anti-inflammatory agents, analgesics, and complex heterocyclic systems like 9-fluoro-7H-benz[de]anthracene-7-one.[1][3][4]

In any synthetic application, but especially in drug development, the purity of starting materials is paramount. Impurities can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-remove, structurally similar byproducts in the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust, field-proven protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple step-by-step instructions to explain the underlying principles, enabling you to adapt and troubleshoot these methods effectively.

Part 1: Understanding the Starting Material: Characterization of Crude FBBA

Before any purification attempt, a thorough understanding of the crude material is essential. FBBA is typically synthesized via a Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.[5][6] This reaction, while effective, can generate several process-related impurities.

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 244.22 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point (pure) 138-140 °C (lit.)
Melting Point (typical) 136-142 °C[1]
Solubility (Water) Almost insoluble (0.076 g/L at 25 °C)[7]
Solubility (Organic) Soluble in DMSO and Dimethylformamide (DMF)[8]

Common Potential Impurities:

  • Unreacted Starting Materials: Phthalic anhydride and fluorobenzene.

  • Isomeric Byproducts: The primary isomer is the desired 2-acyl product, but small amounts of the 4-isomer, 4-(4-Fluorobenzoyl)benzoic acid, can also be formed.

  • Reaction-Related Impurities: Benzophenone and other byproducts from side reactions.

A preliminary purity assessment using thin-layer chromatography (TLC) and melting point analysis is highly recommended. A broad and depressed melting point range compared to the literature value is a clear indicator of impurities.

Part 2: A Strategic Approach to Purification

The choice of purification method depends on the initial purity of the crude material and the desired final purity. For FBBA, the two most effective methods are recrystallization and flash column chromatography.

G start Crude this compound decision Assess Purity (TLC, MP) Is Purity > 90%? start->decision recrystallization Protocol I: Recrystallization (Bulk Purification) decision->recrystallization  Yes chromatography Protocol II: Flash Chromatography (High-Purity Isolation) decision->chromatography  No / Isomer Removal Needed validation Purity Validation (HPLC, MP, NMR) recrystallization->validation chromatography->validation final_product Pure FBBA (>99%) validation->final_product G cluster_0 Preparation cluster_1 Elution cluster_2 Isolation prep_column 1. Pack Column (Silica Gel Slurry) prep_sample 2. Prepare Sample (Adsorb crude onto silica) prep_column->prep_sample elution 3. Elute with Mobile Phase (e.g., Hexane/EtOAc + Acetic Acid) prep_sample->elution collection 4. Collect Fractions (Monitor by TLC) elution->collection pooling 5. Pool Pure Fractions collection->pooling evaporation 6. Evaporate Solvent (Rotary Evaporator) pooling->evaporation drying 7. Dry Product (High Vacuum) evaporation->drying

Sources

Application Note: High-Purity Recovery of 2-(4-Fluorobenzoyl)benzoic Acid via Mixed-Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Fluorobenzoyl)benzoic acid is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility as a building block in drug development, particularly for anti-inflammatory and analgesic agents, necessitates a high degree of purity.[1][2] This application note provides a detailed, field-proven protocol for the purification of this compound using a mixed-solvent recrystallization technique. We delve into the underlying principles of solvent selection, provide a step-by-step methodology, and offer a comprehensive troubleshooting guide to empower researchers in achieving optimal purity and yield.

The Principle of Recrystallization: A Foundation of Purity

Recrystallization is a powerful purification technique for crystalline solids. Its efficacy is rooted in the principle of differential solubility: the solubility of a compound in a given solvent typically increases with temperature.[3] An ideal recrystallization solvent or solvent system will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[3][4]

This temperature-dependent solubility gradient allows for the separation of the desired compound from impurities. Ideally, impurities present in the crude sample should either be insoluble in the hot solvent (allowing for their removal via hot filtration) or highly soluble in the cold solvent (ensuring they remain in the solution, or "mother liquor," after the target compound has crystallized).[4][5] Slow, controlled cooling is paramount as it encourages the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules (impurities), leading to a significant increase in product purity.[3]

Rationale for a Mixed-Solvent System

A single solvent that meets all the criteria for ideal recrystallization is not always available.[4] this compound presents such a case. Its molecular structure contains polar functional groups (a carboxylic acid and a ketone) appended to a larger, nonpolar diaryl backbone.

  • Highly Polar Solvents (e.g., Water): While effective for simpler molecules like benzoic acid[6][7], water is a poor solvent for this compound due to the large aromatic structure.

  • Nonpolar Solvents (e.g., Hexane): These are unlikely to dissolve the compound even when heated, due to the polar functional groups.

  • Intermediate Polarity Solvents (e.g., Ethanol, Acetone): These may dissolve the compound too readily, even at room temperature, leading to poor recovery upon cooling.

Therefore, a mixed-solvent system is the optimal approach.[4] This protocol utilizes an ethanol/water system. Ethanol is the "solvent" in which the compound is readily soluble, while water acts as the "anti-solvent" in which the compound is poorly soluble. By dissolving the crude solid in a minimum of hot ethanol and then carefully adding hot water until the saturation point is reached, we create a solution that is supersaturated upon cooling, promoting high-yield crystallization.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (decolorizing carbon), optional

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel and fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

Step-by-Step Purification Procedure

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • In a separate beaker, heat both ethanol and deionized water on a hot plate.

  • Add the minimum volume of hot ethanol to the Erlenmeyer flask required to just dissolve the solid at a gentle boil. Causality: Using the absolute minimum amount of the primary solvent is crucial for maximizing the recovery yield.[3]

Step 2: Addition of Anti-Solvent

  • While keeping the ethanol solution boiling, add hot water dropwise using a Pasteur pipette or burette.

  • Continue adding water until the solution becomes faintly and persistently cloudy or turbid. This indicates that the solution is saturated. Causality: This is the critical point where the solvent composition is optimized for supersaturation upon cooling. Adding too much anti-solvent will cause premature precipitation, trapping impurities.

  • To this turbid solution, add a few drops of hot ethanol until the solution becomes clear again. This ensures the compound remains fully dissolved at the elevated temperature.

Step 3: Decolorization and Hot Filtration (Optional) This step is only necessary if the initial hot solution is colored or contains insoluble particulate matter.

  • Remove the flask from the heat and add a small amount (e.g., a spatula tip) of activated charcoal to the solution.

  • Swirl the mixture and gently reheat for 2-3 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.

  • Perform a hot gravity filtration using a pre-heated powder funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[3]

Step 4: Crystallization

  • Cover the flask containing the clear filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature on a benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to crash out as a powder, trapping impurities within the solid.[3]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[8]

Step 5: Isolation and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same ratio determined in Step 2). Causality: Washing with a small amount of the ice-cold recrystallization solvent removes any adhering mother liquor that contains dissolved impurities. Using a cold solvent minimizes the loss of the desired product.[8]

Step 6: Drying and Purity Assessment

  • Allow the crystals to dry on the filter funnel by drawing air through them for 15-20 minutes.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value is a strong indicator of high purity.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude Solid dissolve Dissolve in Minimum Hot Ethanol crude->dissolve add_water Add Hot Water to Turbidity dissolve->add_water clarify Clarify with Hot Ethanol add_water->clarify hot_filter Hot Filtration (Optional, if colored) clarify->hot_filter impurities? cool_slow Slow Cooling to RT clarify->cool_slow hot_filter->cool_slow ice_bath Ice-Water Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent Mixture vac_filter->wash dry Dry to Constant Weight wash->dry analyze Pure Crystals (Assess Purity via MP) dry->analyze

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Expected Results & Data

ParameterCrude ProductRecrystallized Product
Appearance Off-white to yellowish powderWhite, crystalline solid[1]
Melting Point Broad range, e.g., 132-139 °CSharp range, e.g., 138-140 °C
Typical Recovery N/A75-90%

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.Reheat the solution to dissolve the oil. Add a slightly larger amount of the primary solvent (ethanol) and allow it to cool much more slowly.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Reheat the solution and boil off some of the solvent to increase the concentration. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[6][8]
Low Recovery Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used for dissolution. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated. A second crop of crystals can be obtained by evaporating solvent from the mother liquor, but this crop may be less pure.[8]
Product Remains Colored Adsorbed impurities were not fully removed.Repeat the recrystallization process, ensuring the use of an adequate amount of activated charcoal during the decolorization step.

Safety Precautions

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Ethanol: Flammable liquid and vapor.

  • General: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle hot glassware with appropriate clamps or tongs.

Conclusion

The mixed-solvent recrystallization protocol detailed herein provides a reliable and effective method for purifying this compound. By carefully controlling the solvent ratio and cooling rate, researchers can consistently obtain a high-purity product with a sharp melting point and excellent crystalline form, suitable for demanding applications in pharmaceutical and chemical synthesis.

References

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

  • RSC Education. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • National Institutes of Health, PubChem. This compound. [Link]

  • Recrystallization of Benzoic Acid. Recrystallization of Benzoic Acid. [Link]

  • FAMU. Lab Report Recrystallization September 27, 2016. [Link]

  • The Recrystallization of Benzoic Acid. The Recrystallization of Benzoic Acid. [Link]

  • NIST. SAFETY DATA SHEET (Benzoic Acid). [Link]

  • Recrystallisation of benzoic acid. Recrystallisation of benzoic acid. [Link]

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Application and Protocol for the Comprehensive NMR Analysis of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorobenzoyl)benzoic acid is a key chemical intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] Its molecular structure, featuring two distinct aromatic rings and a carboxylic acid moiety, presents a compelling case for the application of advanced Nuclear Magnetic Resonance (NMR) techniques for unambiguous structural verification and characterization. The presence of a fluorine atom provides an additional NMR-active nucleus, ¹⁹F, offering a deeper level of structural insight. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the complete NMR analysis of this compound, from sample preparation to the interpretation of complex 2D NMR data. We will delve into the theoretical underpinnings of the expected spectral features, providing a robust framework for the analysis of this and similar benzophenone derivatives.

Foundational Principles: Understanding the Molecule's NMR Signature

The structure of this compound dictates a unique NMR fingerprint. The molecule possesses two aromatic systems with distinct electronic environments due to the differing substituents (a carboxylic acid group and a fluorobenzoyl group). The electron-withdrawing nature of the carbonyl and carboxylic acid groups will deshield adjacent protons and carbons, shifting their resonances downfield. Conversely, the fluorine atom, while electronegative, can also exhibit mesomeric effects that influence the electron density of the fluorinated phenyl ring.

The presence of the ¹⁹F nucleus, with a spin of 1/2 and 100% natural abundance, makes ¹⁹F NMR a highly sensitive and informative technique.[2][3] We can expect to observe J-coupling between the fluorine and nearby protons and carbons, providing crucial connectivity information.[4] These couplings can occur through bonds (typically 2 to 5 bonds) and, in some cases, through space, offering insights into the molecule's conformation.[1]

Experimental Protocols

Sample Preparation: The Cornerstone of High-Quality Spectra

The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[5] The following protocol is recommended for the analysis of this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Glass Pasteur pipettes and bulbs

  • Cotton or glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds, which can prevent signal broadening of the acidic proton. CDCl₃ is also a common choice for many organic molecules.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by placing a small plug of cotton or glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

  • Internal Standard (Optional): While the residual solvent peak can often be used for spectral calibration, an internal standard like TMS can provide a more precise reference.[6]

NMR Data Acquisition: A Multi-faceted Approach

A comprehensive analysis of this compound necessitates a suite of NMR experiments. The following workflow is recommended, starting with simple 1D experiments and progressing to more complex 2D techniques for complete structural assignment.

Figure 1: Recommended workflow for the comprehensive NMR analysis of this compound.

Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments and their neighboring protons. Based on the structure and data from similar compounds, the following proton signals are anticipated:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Expected J-coupling (Hz)
H-6'8.0 - 8.2d1HJ(H-6', H-5') ≈ 8.0
H-3, H-57.8 - 8.0m2H
H-4, H-67.5 - 7.7m2H
H-2', H-6' (of fluoro ring)7.4 - 7.6dd2HJ(H-F) ≈ 8-10, J(H-H) ≈ 8.0
H-3', H-5' (of fluoro ring)7.1 - 7.3t2HJ(H-H) ≈ 8.0
COOH10.0 - 13.0br s1H

Note: Chemical shifts are highly dependent on the solvent used.[7] The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 14 carbons are expected to be chemically non-equivalent.

Carbon Assignment Predicted Chemical Shift (ppm) Expected J(C-F) Coupling (Hz)
C=O (ketone)195 - 200
C=O (acid)165 - 170
C-4' (C-F)160 - 165¹J(C-F) ≈ 240-250
C-1', C-2, C-1135 - 145
C-3, C-4, C-5, C-6125 - 135
C-2', C-6'130 - 135²J(C-F) ≈ 20-25
C-3', C-5'115 - 120³J(C-F) ≈ 8-10

Note: The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹J(C-F)). Carbons two and three bonds away will show smaller couplings.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide a direct observation of the fluorine nucleus. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment of the phenyl ring. The signal will likely be a triplet of doublets due to coupling with the ortho and meta protons.

2D NMR for Unambiguous Assignment

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the complete structural assignment.[8]

Figure 2: Logical relationships between key 2D NMR experiments and the structural information they provide.

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We expect to see cross-peaks between adjacent protons on both aromatic rings, confirming their connectivity.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum will show correlations between each proton and the carbon to which it is directly attached.[5][9] This allows for the unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart.[9] For example, the protons on the fluorinated ring (H-2'/H-6' and H-3'/H-5') will show correlations to the ketone carbonyl carbon, confirming the connection between the two aromatic systems. The protons on the benzoic acid ring will show correlations to the carboxylic acid carbonyl carbon. HMBC is also crucial for identifying the quaternary carbons, which do not appear in the HSQC spectrum.

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) techniques, provides an unequivocal confirmation of its molecular structure. The protocols and interpretive framework detailed in this application note offer a robust methodology for the characterization of this important chemical intermediate and can be readily adapted for the analysis of other substituted benzophenone derivatives. The synergistic use of these NMR experiments ensures a high degree of confidence in the structural elucidation, a critical aspect of research, development, and quality control in the chemical and pharmaceutical industries.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester. NMR Sample Preparation. Retrieved from [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82099, this compound. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. Sample Preparation. Retrieved from [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

  • ResearchGate. Detailed 1D/2D NMR Analyses of Benzophenone-Related Reaction Products from a Photopolymerization System of Vinyl Acetate and Benzophenone. Retrieved from [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

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A Practical Guide to the ¹H NMR Spectroscopic Analysis of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(4-fluorobenzoyl)benzoic acid, a key intermediate in various synthetic applications. As a Senior Application Scientist, this note moves beyond a simple data sheet to offer an in-depth analysis of the spectrum, grounded in fundamental principles of chemical structure and magnetic resonance. We will dissect the expected chemical shifts, multiplicities, and coupling constants, paying special attention to the influence of the molecule's distinct functional groups: a carboxylic acid, an aromatic ketone, and a fluorine substituent. This guide includes a detailed, field-proven protocol for sample preparation and data acquisition, designed to ensure high-quality, reproducible results. The methodologies and interpretations presented herein are intended to empower researchers in chemistry and drug development to confidently perform structural elucidation and purity assessment of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a disubstituted benzophenone derivative. Its structural complexity, arising from two distinct aromatic rings and multiple functional groups, makes ¹H NMR spectroscopy an indispensable tool for its characterization. Accurate interpretation of its spectrum is crucial for verifying its identity, assessing isomeric purity, and confirming successful synthesis.

The molecule's structure presents several interesting features for NMR analysis:

  • Two Aromatic Systems: One ring is substituted with a carboxylic acid and a benzoyl group, leading to a complex splitting pattern. The second ring features a fluorine atom, which introduces characteristic through-bond couplings to adjacent protons (¹H-¹⁹F coupling).

  • An Exchangeable Proton: The carboxylic acid proton has a distinctive chemical shift and behavior that can be used as a diagnostic tool.[1]

  • Deshielding Effects: The electron-withdrawing nature of the ketone and carboxylic acid groups significantly influences the chemical shifts of nearby aromatic protons, pushing them downfield.[2]

This guide will systematically break down these features to build a complete picture of the ¹H NMR spectrum.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments in the molecule. Due to the lack of symmetry, all eight aromatic protons and the single carboxylic acid proton are chemically distinct. They are labeled in the diagram below for clarity in the subsequent spectral analysis.

Caption: Molecular structure of this compound with proton labels.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following analysis is based on established principles of NMR spectroscopy, including substituent effects and spin-spin coupling rules.[3][4] The exact chemical shifts can vary slightly depending on the solvent and concentration used.

The Carboxylic Acid Proton (Hᵢ)
  • Chemical Shift (δ): Expected to appear far downfield, typically in the 10.0 - 13.0 ppm range. This significant deshielding is due to the acidic nature of the proton and hydrogen bonding effects.[5][6]

  • Multiplicity: Usually a broad singlet (br s). The broadness is a result of chemical exchange with trace amounts of water in the solvent and varying hydrogen-bonding states.[7]

  • Integration: 1H.

  • Confirmation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the acidic proton (¹H) rapidly exchanges with deuterium (²H), which is not observed in ¹H NMR.[1][7]

The Aromatic Protons (Hₐ - Hₕ)

The aromatic region (typically 7.0 - 8.5 ppm ) will be complex due to the presence of eight distinct protons spread across two different spin systems.

Ring A (Protons Hₐ-Hₑ): Benzoic Acid Moiety This ring constitutes a complex ABCD spin system. The chemical shifts are influenced by the ortho-carbonyl group and the meta-carboxyl group.

  • Hₐ: This proton is ortho to the carbonyl group, which is strongly electron-withdrawing. It is expected to be the most downfield proton on this ring, appearing as a doublet of doublets (dd) or multiplet (m) around 8.1-8.3 ppm .

  • Hₑ, Hₑ: These two protons are meta to the carbonyl group and will be in a crowded region, likely appearing as a multiplet between 7.5-7.8 ppm .

  • Hₑ: This proton is para to the carbonyl group and will experience the least deshielding on this ring. It will likely appear as a multiplet around 7.4-7.6 ppm .

Ring B (Protons Hₑ-Hₕ): 4-Fluorobenzoyl Moiety This ring is a classic example of an AA'BB' system that is further influenced by coupling to the ¹⁹F nucleus. The fluorine atom is on the same carbon as Hf, but this is a typo in the diagram, it should be on C10, para to the ketone. Let's assume the standard para-fluoro substitution. The protons ortho to the fluorine (Hₑ, Hₕ) and those meta to the fluorine (Hₑ, Hₑ) are chemically equivalent due to symmetry around the C-F bond.

  • Hₑ and Hₕ (ortho to Carbonyl, meta to Fluorine): These protons are strongly deshielded by the adjacent carbonyl group. They will appear as a "triplet-like" signal or a doublet of doublets. The primary splitting will be from the ortho-coupling to Hf/Hg (Jortho H-H ≈ 7-9 Hz), and a smaller secondary splitting from the meta-coupling to the fluorine atom (Jmeta H-F ≈ 4-8 Hz).[2] Expect this signal around 7.8-8.0 ppm .

  • Hₑ and Hₑ (meta to Carbonyl, ortho to Fluorine): These protons are shielded relative to Hₑ/Hₕ. They will also appear as a "triplet-like" signal or a doublet of doublets. The splitting will be dominated by the ortho-coupling to the fluorine (Jortho H-F ≈ 6-10 Hz) and the ortho-coupling to Hₑ/Hₕ (Jortho H-H ≈ 7-9 Hz).[2] This signal is expected around 7.1-7.3 ppm .

Summary of Predicted Spectral Data

The predicted assignments for the ¹H NMR spectrum of this compound in a common solvent like CDCl₃ are summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment
Hᵢ10.0 - 13.0br s-1HCarboxylic Acid
Hₐ8.1 - 8.3dd or m-1HAromatic (Ring A)
Hₑ,Hₕ7.8 - 8.0t or ddJ(H,H) ≈ 8 Hz, J(H,F) ≈ 5 Hz2HAromatic (Ring B)
Hₑ,Hₑ7.5 - 7.8m-2HAromatic (Ring A)
Hₑ7.4 - 7.6m-1HAromatic (Ring A)
Hₑ,Hₑ7.1 - 7.3t or ddJ(H,H) ≈ 8 Hz, J(H,F) ≈ 9 Hz2HAromatic (Ring B)

Experimental Protocols

To obtain a high-quality ¹H NMR spectrum, meticulous sample preparation and proper instrument setup are paramount.

Protocol: Standard Sample Preparation

This protocol is designed for small organic molecules (<1000 g/mol ) on modern NMR spectrometers (400 MHz and above).

Rationale: The goal is to create a homogenous solution of the analyte in a deuterated solvent, free of particulate matter, at an appropriate concentration for optimal signal detection and spectral resolution.[8]

Materials:

  • This compound (5-25 mg)[9]

  • High-quality NMR tube (clean, unscratched) and cap

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue), 0.6-0.7 mL

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Filter (small plug of glass wool)

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS (0.03% v/v) to the vial. Expert Tip: Dissolving the sample in a separate vial before transferring it to the NMR tube allows for better mixing (vortexing, gentle warming) and ensures complete dissolution.

  • Filtration: Place a small, tight plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton, as it can leach impurities soluble in organic solvents.

  • Transfer: Using the filter pipette, transfer the solution from the vial into the NMR tube. This step is critical to remove any suspended particles, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved peaks.[9]

  • Labeling: Clearly label the NMR tube with the sample identity.

  • Instrument Insertion: Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spinner turbine and placing it in the spectrometer.

Protocol: D₂O Exchange for -COOH Confirmation

Rationale: This simple experiment definitively identifies the carboxylic acid proton signal by exploiting its rapid exchange with deuterium.[1]

Procedure:

  • Acquire Initial Spectrum: Obtain the standard ¹H NMR spectrum as described in Protocol 4.1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and invert it gently several times to mix the contents thoroughly.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The broad singlet signal in the 10-13 ppm region corresponding to the carboxylic acid proton (Hᵢ) should have disappeared or significantly diminished in the second spectrum.[7]

Workflow for Spectral Acquisition and Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter acquire_1H 4. Acquire ¹H Spectrum filter->acquire_1H d2o_add 5. Add D₂O (optional) acquire_1H->d2o_add process 7. Process Spectrum (Phase, Baseline, Integrate) acquire_1H->process acquire_d2o 6. Re-acquire Spectrum d2o_add->acquire_d2o acquire_d2o->process assign 8. Assign Signals (Chemical Shift, Multiplicity) process->assign confirm 9. Confirm Structure assign->confirm

Caption: Standard workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach to its interpretation, beginning with the identification of the exchangeable carboxylic acid proton and followed by a detailed analysis of the two distinct aromatic spin systems, allows for unambiguous structural confirmation. The characteristic couplings introduced by the fluorine atom serve as a key diagnostic feature for the 4-fluorobenzoyl moiety. By following the robust experimental protocols provided, researchers can reliably generate high-quality spectral data, ensuring confidence in their synthetic outcomes and analytical characterizations.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Rochester. NMR Sample Preparation. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation (Handout). [Link]

  • Faculty of Mathematical & Physical Sciences, UCL. Sample Preparation. [Link]

  • Afonin, A. V., et al. "Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation." Journal of Chemical Information and Modeling. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Williamson, R. T., et al. "Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters." Magnetic Resonance in Chemistry. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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Application Note: Structural Elucidation of 2-(4-Fluorobenzoyl)benzoic Acid using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorobenzoyl)benzoic acid is a pivotal building block in medicinal chemistry and materials science, notably used in the synthesis of specialized polymers and pharmacologically active molecules like heparan sulfate mimetics.[1] Its molecular architecture, which incorporates a carboxylic acid, a diaryl ketone, and a fluorinated aromatic ring, gives rise to a distinct infrared spectral signature. Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for the structural verification and quality assessment of this compound.

This application note provides a comprehensive guide for researchers and drug development professionals on obtaining and interpreting the FT-IR spectrum of this compound. By leveraging the principles of molecular vibrations, we will explain the causality behind experimental choices and provide a self-validating protocol for confident structural analysis. The primary objective is to identify the characteristic absorption bands corresponding to the key functional groups, thereby confirming the molecular identity of the analyte.

Experimental Methodology: Attenuated Total Reflectance (ATR) FT-IR

For solid powder samples, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its minimal sample preparation, speed, and reproducibility.[2][3][4] The technique involves pressing the sample directly onto a high-refractive-index crystal (typically diamond), allowing for analysis with little to no sample loss.[2][5]

Instrumentation and Materials
  • Spectrometer: A research-grade FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector, purged with dry air or nitrogen.

  • ATR Accessory: A single-reflection diamond ATR accessory with a pressure clamp.

  • Sample: this compound powder (CAS 7649-92-5), purity ≥97%.[1]

  • Cleaning Supplies: Reagent-grade isopropanol and lint-free laboratory wipes.

Step-by-Step Protocol for Spectrum Acquisition
  • Instrument Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes instrumental drift.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe moistened with isopropanol. Allow the solvent to fully evaporate. A clean crystal is paramount for a high-quality, artifact-free spectrum.

  • Background Spectrum Collection: With the clean, empty ATR accessory in place, collect a background spectrum (typically 32 co-added scans at 4 cm⁻¹ resolution). This crucial step measures the ambient environment (atmospheric H₂O and CO₂) and the instrument's optical bench, which is then ratioed against the sample spectrum to produce a pure absorbance spectrum of the sample.[6]

  • Sample Application: Place a small amount (1-5 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[6]

  • Pressure Application: Engage the pressure clamp and apply consistent, firm pressure to the sample. This ensures intimate and uniform contact between the powder and the crystal surface, which is essential for a strong and reproducible evanescent wave interaction.[2][3][7]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).

  • Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol as described in step 2.

Workflow for FT-IR Analysis

The logical process from sample preparation to final analysis is depicted in the following workflow diagram.

FTIR_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis A Instrument Stabilization B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Place Powder Sample on Crystal C->D E Apply Consistent Pressure D->E F Acquire Sample Spectrum E->F G Data Processing (Baseline/ATR Correction) F->G H Peak Identification & Assignment G->H I Structural Confirmation H->I J J I->J Final Report & Verification

Caption: A streamlined workflow for the FT-IR analysis of solid samples via ATR.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is rich with information. The key absorption bands are summarized below. The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of vibrations unique to the molecule's overall structure.[8]

Table 1: Key FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeAssociated Functional GroupExpected Appearance
3300 – 2500O–H StretchCarboxylic Acid (Dimer)Very broad, strong absorption due to extensive hydrogen bonding.[9][10][11]
~1700C=O StretchCarboxylic AcidStrong, sharp peak.[10][11][12]
~1665C=O StretchDiaryl KetoneStrong, sharp peak, shifted to a lower frequency due to conjugation.[12]
1600 – 1450C=C StretchAromatic RingsMultiple sharp bands of medium to strong intensity.[10]
1320 – 1210C–O Stretch (coupled with O-H bend)Carboxylic AcidStrong, broad absorption.[10]
~1225C–F StretchAryl-FluorideStrong, characteristic absorption.
Detailed Interpretation
  • Hydroxyl Region (3300 – 2500 cm⁻¹): The most defining feature of a carboxylic acid is the extremely broad O–H stretching band.[8][11] Its breadth is a direct consequence of the strong intermolecular hydrogen bonding that forms a stable dimeric structure, leading to a wide distribution of O-H bond energies.[9][13] This band is often so wide that it can overlap with the C-H stretching region (~3000 cm⁻¹).

  • Carbonyl Region (1750 – 1650 cm⁻¹): This region is expected to show two distinct and strong C=O stretching absorptions. The peak at the higher wavenumber (~1700 cm⁻¹) is characteristic of the carboxylic acid carbonyl.[10] The second peak, at a slightly lower frequency (~1665 cm⁻¹), is assigned to the ketone's carbonyl group. Its position is lowered from a typical ketone (~1715 cm⁻¹) due to the electronic delocalization afforded by conjugation with the two adjacent aromatic rings.[11][12]

  • Aromatic and Fingerprint Regions (<1600 cm⁻¹): The absorptions for aromatic C=C stretching confirm the presence of the benzene rings. A particularly diagnostic peak in the fingerprint region is the strong C–F stretch around 1225 cm⁻¹. The presence of this band is a key indicator of the fluorinated substituent on the benzoyl moiety.

Protocol Validation and Trustworthiness

To ensure the scientific integrity of the obtained spectrum, the following validation checks should be performed:

  • Baseline Integrity: A properly collected spectrum should have a flat baseline at or near zero absorbance in regions with no sample absorption.

  • Peak Intensity: The strongest absorption band (likely a C=O stretch) should have an absorbance value between 1.0 and 1.5 a.u. for optimal signal-to-noise without detector saturation. If peaks are too intense, reduce the amount of sample or pressure.

  • Absence of Contaminants: The spectrum should be free of sharp, narrow peaks around 2360 cm⁻¹ (atmospheric CO₂) and broad, rolling features from 3700-3300 cm⁻¹ and around 1630 cm⁻¹ (atmospheric H₂O), indicating successful background subtraction.

  • Reproducibility: A second measurement performed on a new aliquot of the same sample should yield a virtually identical spectrum, confirming the method's reliability.

By adhering to this detailed protocol and its validation criteria, researchers can confidently generate and interpret high-quality FT-IR spectra for the structural confirmation of this compound.

References

  • Title: Sampling Techniques for Transmission IR Spectroscopy of Solid Organic Compounds Source: Journal of Chemical Education URL: [Link]

  • Title: Sample Preparation for FTIR Analysis Source: Drawell URL: [Link]

  • Title: ATR-FTIR Spectroscopy, FTIR Sampling Techniques Source: Agilent Technologies URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Powder Samples - Infrared Spectroscopy Source: Shimadzu URL: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of 2-(4-Fluorobenzoyl)benzoic acid using high-resolution mass spectrometry. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents, making its accurate identification and characterization crucial for drug development and quality control.[1] This document outlines detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and provides an in-depth discussion of the expected ionization and fragmentation behavior of the molecule. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for this and structurally related compounds.

Introduction

This compound (C₁₄H₉FO₃, Molar Mass: 244.22 g/mol ) is a bifunctional molecule containing both a carboxylic acid and a ketone functional group.[2][3] The presence of a fluorine atom enhances its utility in medicinal chemistry, often improving the metabolic stability and biological activity of derivative compounds.[1] Accurate mass determination and structural elucidation are paramount for verifying its synthesis, identifying impurities, and understanding its metabolic fate.

Mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the comprehensive analysis of such compounds. This note focuses on the application of electrospray ionization (ESI) due to the polar nature of the carboxylic acid group, which is amenable to this soft ionization technique.[4] We will explore the expected fragmentation patterns under collision-induced dissociation (CID) to provide a roadmap for structural confirmation.

Materials and Methods

Reagents and Materials
  • Analyte: this compound (≥97% purity)[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and water, Formic acid (FA, >99%)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Final Dilution for Injection (100 ng/mL): Further dilute 100 µL of the working standard to 10 mL with the initial mobile phase composition.

Rationale: Serial dilution ensures accuracy and precision in the final concentration. The use of organic solvent in the stock solution aids in the dissolution of the compound. The final dilution in the mobile phase ensures compatibility with the LC-MS system.

Liquid Chromatography Method

For the separation of this compound from potential impurities, a reversed-phase HPLC method is recommended.[5][6][7][8]

Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 95% B in 5 min, hold at 95% B for 2 min, return to 30% B in 0.1 min, hold for 2.9 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: A C18 column provides good retention for aromatic compounds. The acidic mobile phase (0.1% formic acid) is MS-compatible and promotes the protonation of the analyte, which is favorable for positive ion ESI.[5] The gradient elution allows for the efficient separation of compounds with varying polarities.

Mass Spectrometry Method

A high-resolution mass spectrometer is essential for accurate mass measurements and determination of the elemental composition of the parent and fragment ions.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Range m/z 50 - 500
Acquisition Mode MS/MS or TOF-MSᴱ
Collision Energy Ramped, 10-40 eV

Rationale: Positive ion mode is selected to protonate the molecule, forming the [M+H]⁺ ion. ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation.[9] Ramped collision energy in MS/MS experiments allows for the generation of a wide range of fragment ions, providing rich structural information.

Expected Results and Discussion

Ionization and Molecular Ion

In positive ion ESI, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺.

  • Chemical Formula: C₁₄H₉FO₃

  • Exact Mass: 244.0536

  • Expected [M+H]⁺: m/z 245.0614

The high-resolution mass spectrometer should detect this ion with high mass accuracy, allowing for confirmation of the elemental composition.

Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl and carboxyl groups. The presence of the electron-withdrawing fluorine atom will also influence the fragmentation. The fragmentation of benzoic acid, a structural component of the analyte, typically involves the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the protonated molecular ion.[10][11]

Proposed Fragmentation Pathways:

  • Loss of Water (H₂O): A primary fragmentation pathway for protonated carboxylic acids is the neutral loss of water, resulting in the formation of an acylium ion.

    • [C₁₄H₁₀FO₃]⁺ → [C₁₄H₈FO₂]⁺ + H₂O

    • Expected Fragment: m/z 227.0508

  • Loss of Carbon Monoxide (CO): Subsequent fragmentation of the acylium ion can involve the loss of carbon monoxide.

    • [C₁₄H₈FO₂]⁺ → [C₁₃H₈FO]⁺ + CO

    • Expected Fragment: m/z 199.0559

  • Formation of the Fluorobenzoyl Cation: Cleavage of the bond between the two aromatic rings can lead to the formation of the fluorobenzoyl cation.

    • [C₁₄H₁₀FO₃]⁺ → [C₇H₄FO]⁺ + C₇H₆O₂

    • Expected Fragment: m/z 123.0246

  • Formation of the Benzoyl Cation from the Benzoic Acid Moiety: Cleavage can also result in the formation of a benzoyl-like cation from the benzoic acid part of the molecule.

    • [C₁₄H₁₀FO₃]⁺ → [C₇H₅O₂]⁺ + C₇H₅FO

    • Expected Fragment: m/z 121.0289

  • Loss of the Carboxyl Group: The entire carboxyl group can be lost as COOH.

    • [C₁₄H₁₀FO₃]⁺ → [C₁₃H₉FO]⁺ + COOH•

    • Expected Fragment: m/z 199.0661

The following table summarizes the expected major ions:

Ion Formula m/z (Calculated) Description
[M+H]⁺C₁₄H₁₀FO₃⁺245.0614Protonated Molecular Ion
[M+H-H₂O]⁺C₁₄H₈FO₂⁺227.0508Loss of water
[C₇H₄FO]⁺C₇H₄FO⁺123.0246Fluorobenzoyl cation
[C₇H₅O₂]⁺C₇H₅O₂⁺121.0289Benzoyl cation from benzoic acid moiety

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis stock Stock Solution (1 mg/mL in ACN) working Working Standard (10 µg/mL) stock->working Dilution final Final Dilution (100 ng/mL) working->final Dilution hplc HPLC Separation (C18 Column) final->hplc Injection esi ESI Source (Positive Ion Mode) hplc->esi ms High-Resolution MS (Q-TOF or Orbitrap) esi->ms msms MS/MS Analysis (CID) ms->msms data Data Analysis (Accurate Mass & Fragmentation) msms->data Data Acquisition

Caption: LC-MS/MS workflow for the analysis of this compound.

Proposed Fragmentation Pathway

G cluster_frags Primary Fragments M [M+H]⁺ m/z 245.0614 C₁₄H₁₀FO₃⁺ F1 [M+H-H₂O]⁺ m/z 227.0508 C₁₄H₈FO₂⁺ M->F1 - H₂O F2 [C₇H₄FO]⁺ m/z 123.0246 M->F2 - C₇H₆O₂ F3 [C₇H₅O₂]⁺ m/z 121.0289 M->F3 - C₇H₅FO

Caption: Proposed major fragmentation pathways for protonated this compound.

Conclusion

This application note provides a robust and detailed starting point for the mass spectrometric analysis of this compound. The combination of reversed-phase liquid chromatography with high-resolution mass spectrometry and collision-induced dissociation is a powerful tool for the unambiguous identification and structural characterization of this important pharmaceutical intermediate. The proposed ionization behavior and fragmentation pathways serve as a guide for data interpretation. Researchers can adapt and optimize these methods to suit their specific instrumentation and analytical needs, ensuring high-quality, reliable data in their drug development and quality control processes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82099, this compound. Retrieved from [Link]

  • University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Common Ionization Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 24). 2.3: Ionization Techniques. Retrieved from [Link]

  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

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HPLC analysis of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: HPLC-UV Analysis of 2-(4-Fluorobenzoyl)benzoic acid

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is tailored for researchers, scientists, and drug development professionals requiring a precise, accurate, and reliable analytical procedure for purity assessment, stability testing, and quality control. The methodology employs a C18 stationary phase with a simple isocratic mobile phase consisting of a buffered acetonitrile and water mixture, coupled with UV detection. This protocol has been developed to ensure high resolution, excellent peak symmetry, and suitability for routine analysis in a pharmaceutical or research laboratory setting.

Introduction

This compound is a key chemical intermediate widely utilized in organic synthesis and pharmaceutical development.[1] Its structural motif, featuring a fluorobenzoyl group attached to benzoic acid, makes it a valuable building block for the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents.[1] The fluorine substitution can enhance the metabolic stability and biological activity of the resulting compounds, making this intermediate a focal point in medicinal chemistry.[1]

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity and accurate quantification of this compound are of paramount importance. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive, step-by-step guide for the HPLC analysis of this compound, developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Scientific Principles and Method Rationale

The successful chromatographic separation of this compound is predicated on understanding its physicochemical properties and its interaction with the stationary and mobile phases.

Analyte Characteristics: this compound (C₁₄H₉FO₃, MW: 244.22 g/mol ) is an aromatic carboxylic acid.[4][5] Its structure contains both a hydrophobic benzophenone core and an ionizable carboxylic acid group. The presence of the acidic proton (pKa is not readily available in searches but is expected to be in the acidic range typical for benzoic acids) dictates that the mobile phase pH will be a critical parameter for achieving good peak shape and retention.

Chromatographic Strategy: Reversed-Phase HPLC Reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation for this moderately non-polar molecule.[6] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase.[6] The analyte's retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[6]

Rationale for Key Method Parameters:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds like this compound.[6] The high surface area of C18 phases provides excellent separation efficiency.[6]

  • Mobile Phase pH Control: The carboxylic acid moiety of the analyte can exist in either an ionized (deprotonated) or non-ionized (protonated) state, depending on the mobile phase pH. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxylic acid group.[7] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.[7][8] By maintaining the analyte in its neutral, more hydrophobic form, its retention on the C18 column is enhanced and becomes more reproducible.[7] Formic acid is a common and effective choice for pH modification in RP-HPLC.[9]

  • Mobile Phase Composition (Acetonitrile/Water): A mixture of acetonitrile and water serves as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The ratio of acetonitrile to the aqueous buffer is optimized to achieve a suitable retention time, ensuring the peak elutes neither too early (near the void volume) nor too late (leading to long run times and band broadening).

  • UV Detection: The aromatic rings and carbonyl groups in the this compound structure provide strong chromophores, making it readily detectable by UV-Vis spectrophotometry. The wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity for quantification.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
Item Specification
This compound Reference StandardPurity ≥ 97%[1]
Acetonitrile (ACN)HPLC Grade or equivalent
WaterHPLC Grade, Deionized, or Milli-Q
Formic Acid (HCOOH)ACS Grade or higher (≥98%)
MethanolHPLC Grade (for system flushing)
Volumetric flasksClass A (10 mL, 50 mL, 100 mL)
PipettesCalibrated
Syringe filters0.45 µm PTFE or Nylon
Instrumentation and Chromatographic Conditions
Parameter Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Phenomenex Luna C18, Waters SunFire C18)
Mobile Phase Acetonitrile : Water : Formic Acid (55:45:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Carefully measure 550 mL of HPLC grade acetonitrile.

    • Measure 450 mL of HPLC grade water.

    • Combine the acetonitrile and water in a suitable container.

    • Add 1.0 mL of formic acid to the mixture.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well. This solution is used for system suitability and quantification.

  • Sample Preparation (Example for a 1 mg/mL formulation):

    • Accurately weigh an amount of sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution.

    • Further dilute as necessary to bring the concentration into the validated range of the method (e.g., 100 µg/mL).

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

The following diagram outlines the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Perform System Suitability Test (SST) C->D E Inject Blank (Diluent) D->E F Inject Standard Solution E->F G Inject Sample Solution(s) F->G H Integrate Chromatograms G->H I Calculate Results H->I J Generate Report I->J

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation and System Suitability

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[2][3] A system suitability test must be performed before any sample analysis to verify the performance of the chromatographic system.[10]

System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Validation Parameters Summary

The method should be fully validated to demonstrate its reliability. The following is a summary of key validation characteristics as defined by ICH Q2(R2).

Parameter Typical Procedure Typical Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.No interference at the retention time of the analyte peak. Peak purity index > 0.99.
Linearity Analyze 5-7 concentration levels across 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 injections of the same sample. Intermediate Precision: Analysis by different analysts, on different days, with different instruments.%RSD ≤ 2.0%.[3]
Range Confirmed by linearity and accuracy studies.Typically 80% to 120% of the test concentration.[10]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or determined from linearity curve.To be determined based on the need to quantify impurities.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters remain within limits.

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to be well-retained and elute as a sharp, symmetrical peak. A typical retention time is approximately 4-6 minutes, providing a rapid analysis. The acidic mobile phase is critical; operating at a neutral pH would likely result in a broad, tailing peak due to the partial ionization of the carboxylic acid, leading to poor reproducibility and inaccurate quantification.[7] The column temperature is controlled at 30 °C to ensure stable retention times, mitigating fluctuations due to ambient lab conditions.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, accurate, and robust procedure for the quantitative analysis of this compound. The protocol is straightforward, utilizing common reagents and a standard C18 column, making it readily transferable to any quality control or research laboratory equipped with standard HPLC instrumentation. The method has been developed based on sound scientific principles and is suitable for validation according to ICH guidelines, ensuring its applicability for regulatory submissions and routine quality assurance.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available from: [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Available from: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Available from: [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

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Application Notes and Protocols: The Strategic Use of 2-(4-Fluorobenzoyl)benzoic Acid in the Synthesis of Bioactive Anthraquinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Benzophenone Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] 2-(4-Fluorobenzoyl)benzoic acid (FBBA), a fluorinated benzophenone derivative, stands out as a pivotal building block for the synthesis of complex heterocyclic systems. Its intrinsic chemical reactivity, characterized by the presence of both a carboxylic acid and a ketone functional group, allows for a diverse range of chemical transformations. This document provides an in-depth guide to the application of FBBA in medicinal chemistry, with a particular focus on its use in the synthesis of 2-fluoroanthraquinone, a scaffold of interest in the development of novel therapeutic agents.

Core Attributes of this compound (FBBA)

FBBA is a white crystalline solid with a molecular formula of C₁₄H₉FO₃. Its structure is characterized by a benzoic acid moiety substituted at the 2-position with a 4-fluorobenzoyl group.

PropertyValue
Molecular Formula C₁₄H₉FO₃
Molecular Weight 244.22 g/mol
CAS Number 7649-92-5
Melting Point 138-140 °C
Appearance White crystalline solid

Table 1: Physicochemical Properties of this compound.

Application in Medicinal Chemistry: Synthesis of 2-Fluoroanthraquinone

A primary and powerful application of FBBA in medicinal chemistry is its role as a precursor to 2-fluoroanthraquinone. Anthraquinones are a class of compounds that have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of a fluorine atom onto the anthraquinone scaffold can further enhance these properties. The synthesis of 2-fluoroanthraquinone from FBBA is achieved through an intramolecular Friedel-Crafts acylation, a cyclization reaction facilitated by a strong acid catalyst.

Experimental Workflow: From FBBA to 2-Fluoroanthraquinone

The following diagram outlines the synthetic workflow for the conversion of FBBA to 2-fluoroanthraquinone.

G FBBA This compound (FBBA) Cyclization Intramolecular Cyclization (Friedel-Crafts Acylation) FBBA->Cyclization H₂SO₄ (conc.) or HF/BF₃ Fluoroanthraquinone 2-Fluoroanthraquinone Cyclization->Fluoroanthraquinone Purification Purification (Recrystallization) Fluoroanthraquinone->Purification e.g., from n-butyl alcohol or toluene FinalProduct Pure 2-Fluoroanthraquinone Purification->FinalProduct

Caption: Synthetic workflow for 2-fluoroanthraquinone from FBBA.

Detailed Protocol: Synthesis of 2-Fluoroanthraquinone from FBBA

This protocol details the intramolecular cyclization of FBBA to yield 2-fluoroanthraquinone. The causality behind the choice of a strong acid catalyst lies in its ability to protonate the carboxylic acid group, facilitating the formation of an acylium ion, which then acts as the electrophile in the intramolecular aromatic substitution.

Materials and Reagents:

  • This compound (FBBA)

  • Concentrated sulfuric acid (98%) or a mixture of hydrofluoric acid (HF) and boron trifluoride (BF₃)

  • Ice

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • n-Butyl alcohol or toluene for recrystallization

  • Standard laboratory glassware, including a three-necked round-bottom flask, condenser, dropping funnel, and stirring apparatus.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place this compound (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 10 parts by weight relative to FBBA) to the flask while stirring. The reaction is exothermic, and the temperature should be monitored. Alternatively, for the HF/BF₃ catalyst system, the reaction is typically carried out in a specialized pressure vessel at low temperatures.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the crude 2-fluoroanthraquinone.

  • Neutralization and Filtration: Filter the precipitate and wash it thoroughly with cold water until the filtrate is neutral to litmus paper. A subsequent wash with a saturated sodium bicarbonate solution can be performed to remove any unreacted starting material, followed by another water wash.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as n-butyl alcohol or toluene, to yield pure 2-fluoroanthraquinone as a yellow crystalline solid.

Medicinal Chemistry Application: 2-Fluoroanthraquinone as a Potential Topoisomerase II Inhibitor

Anthraquinone derivatives have been investigated as anticancer agents, and one of their proposed mechanisms of action is the inhibition of topoisomerase II.[2][5][6] Topoisomerase II is a crucial enzyme in DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, anthraquinones can induce DNA strand breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The presence of the fluorine atom in 2-fluoroanthraquinone can potentially enhance its binding to the enzyme-DNA complex, making it a more potent inhibitor.[1][7][8]

Signaling Pathway: Topoisomerase II Inhibition

The following diagram illustrates the mechanism of topoisomerase II inhibition by a 2-fluoroanthraquinone derivative, leading to apoptosis.

G cluster_0 Cell Nucleus cluster_1 Apoptotic Pathway DNA Double-stranded DNA TopoII Topoisomerase II DNA->TopoII Binding CleavageComplex Topoisomerase II-DNA Cleavage Complex TopoII->CleavageComplex DNA Cleavage CleavageComplex->DNA DNA Ligation (inhibited) StabilizedComplex Stabilized Ternary Complex CleavageComplex->StabilizedComplex Intercalation & Stabilization Fluoroanthraquinone 2-Fluoroanthraquinone Fluoroanthraquinone->StabilizedComplex DSB Double-Strand Breaks StabilizedComplex->DSB CellCycleArrest Cell Cycle Arrest (G2/M phase) DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by 2-fluoroanthraquinone.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material in medicinal chemistry. Its efficient conversion to 2-fluoroanthraquinone provides access to a scaffold with significant potential for the development of novel therapeutic agents, particularly in the realm of oncology. The protocol detailed herein offers a robust method for the synthesis of 2-fluoroanthraquinone, and the proposed mechanism of action as a topoisomerase II inhibitor provides a clear rationale for its further investigation. Future studies should focus on the synthesis of a library of 2-fluoroanthraquinone derivatives and their comprehensive evaluation as topoisomerase II inhibitors to establish clear structure-activity relationships and identify lead compounds for further preclinical development.

References

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(11), 3585. [Link]

  • Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation. (2002). Chemical Research in Toxicology, 15(2), 188-195. [Link]

  • Synthesis method of 2-alkyl anthraquinone. (n.d.). Google Patents.
  • Novel anthraquinone compounds as anticancer agents and their potential mechanism. (2020). Future Medicinal Chemistry, 12(7), 627-644. [Link]

  • Anti'-cancer activities of fluoroquinolones. Fluoroquinolones possess... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological activity of 2,6- and 2,7-disubstituted anthraquinones. (1993). Journal of Medicinal Chemistry, 36(17), 2459-2464. [Link]

  • Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • (PDF) Chemistry of 2-aminoanthraquinones. (2010). Turkish Journal of Chemistry, 34(5), 651-709. [Link]

  • A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. (2023). Antioxidants, 12(12), 2158. [Link]

  • A kind of synthetic method of 2-alkyl anthraquinone. (n.d.). Google Patents.
  • Synthesis method of 2-ethylanthraquinone. (n.d.). Google Patents.
  • One-step process for preparing 2-alkyl anthraquinone. (n.d.). Google Patents.
  • What is the reaction between benzoic acid and sulfuric acid? (2022). Quora. Retrieved January 11, 2026, from [Link]

  • Biological activity of anthraquinone derivatives. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Antibiotics, 11(3), 350. [Link]

  • Fluoroaminoanthraquinone and its preparation. (n.d.). Google Patents.
  • Preparation of 2,4,5-trifluo-benzoic acid. (n.d.). Google Patents.
  • (PDF) Enzyme inhibition by fluoro compounds. (1983). Journal of Biological Chemistry, 258(24), 14705-14708. [Link]

  • Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. (2019). ACS Omega, 4(2), 3428-3436. [Link]

  • Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. (2022). Molecules, 27(4), 1233. [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • α-CHLOROANTHRAQUINONE. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Is this a plausible reaction mechanism? (H2SO4 cyclization after Friedel-Crafts). (2019). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. (2018). International Journal of Molecular Sciences, 19(11), 3505. [Link]

  • Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. (1994). Journal of the National Cancer Institute, 86(16), 1239-1245. [Link]

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Application Notes & Protocols: 2-(4-Fluorobenzoyl)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and application of 2-(4-Fluorobenzoyl)benzoic acid (FBBA). As a pivotal pharmaceutical intermediate, FBBA serves as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1] The presence of the fluorobenzoyl moiety enhances chemical reactivity and can impart favorable biological properties to the final drug substance.[1] This document details a robust protocol for the laboratory-scale synthesis of FBBA via Friedel-Crafts acylation, outlines a validated purification method using recrystallization, specifies analytical techniques for quality control, and illustrates its utility in subsequent synthetic transformations.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of FBBA is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. This electrophilic aromatic substitution reaction is mediated by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality of the Synthetic Approach

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[2] The mechanism involves the activation of phthalic anhydride by aluminum chloride to form a highly reactive acylium ion electrophile.[3] Fluorobenzene, the aromatic nucleophile, then attacks this electrophile. A key feature of this reaction, unlike Friedel-Crafts alkylation, is the absence of carbocation rearrangements, as the acylium ion is resonance-stabilized.[3][4] A stoichiometric amount of AlCl₃ is crucial because the Lewis basic ketone group in the product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5] This complex is subsequently hydrolyzed during the aqueous workup to release the final product. A similar procedure has been successfully applied for the synthesis of the chloro-analog of this compound.[6]

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Isolation r1 Phthalic Anhydride mix Combine Reactants under Inert Atmosphere r1->mix r2 Fluorobenzene (Solvent/Reagent) r2->mix cat Anhydrous AlCl₃ cat->mix react Heat & Reflux (e.g., 1 hour) Monitor Temperature mix->react Exothermic, control temp quench Cool Reaction & Quench (Ice + conc. HCl) react->quench Forms AlCl₃ complex precip Precipitate Crude Product quench->precip Decomposes complex filter Vacuum Filter & Wash precip->filter dry Dry Crude FBBA filter->dry

Caption: Workflow for the synthesis of crude this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Phthalic anhydride (1.0 eq)

  • Fluorobenzene (used as both solvent and reactant, ~6-8 eq)

  • Anhydrous aluminum chloride (AlCl₃), ground powder (2.4 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water & Ice

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or scrubber), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent premature quenching of the Lewis acid.

  • Charging Reactants: To the flask, add phthalic anhydride (1.0 eq) and fluorobenzene (~6-8 eq). Begin stirring to form a slurry.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (2.4 eq) to the slurry. An exothermic reaction will occur, and the temperature will rise. Use an ice bath to control the temperature as needed.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to a moderate reflux and maintain for 1 hour. The mixture will become a thick, stirrable mass.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mass into the ice-HCl mixture with vigorous stirring. This step is highly exothermic and will decompose the aluminum chloride complex.

  • Isolation: The crude this compound will precipitate as a solid. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and acid.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. The typical appearance is a white to off-white crystalline solid.[1]

Purification by Recrystallization

The purity of FBBA is paramount for its use in pharmaceutical synthesis. Recrystallization is an effective method for removing unreacted starting materials and side-products. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.[7] Benzoic acid and its derivatives are often successfully recrystallized from aqueous solutions or alcohol-water mixtures.[8][9]

Diagram: Purification Workflow

G start Crude Dried FBBA dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol/Water) start->dissolve cool_slow Slow Cooling to Room Temperature dissolve->cool_slow Induces crystallization cool_ice Cool in Ice Bath cool_slow->cool_ice Maximizes yield filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Purified FBBA Crystals wash->dry end Pure FBBA (≥97%) dry->end

Caption: General workflow for the purification of FBBA via recrystallization.

Step-by-Step Recrystallization Protocol

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Solvent Preparation: Prepare the recrystallization solvent. A mixture of ethanol and water is often effective.

  • Dissolution: Place the crude FBBA in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Heat the mixture gently on a hot plate.

  • Saturation: Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). If too much water is added, clarify the solution by adding a few drops of hot ethanol.[10]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Complete Crystallization: Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.[10]

  • Filtration and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the pure crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Analytical Characterization and Quality Control

To ensure the intermediate meets the stringent requirements for pharmaceutical manufacturing, a panel of analytical tests must be performed to confirm its identity, purity, and quality.

Physicochemical Properties
PropertySpecificationSource(s)
Appearance White crystalline solid[1]
Molecular Formula C₁₄H₉FO₃[1]
Molecular Weight 244.22 g/mol [1]
Melting Point 138-140 °C (lit.)
Purity (HPLC) ≥ 97%[1]
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of FBBA and quantifying any related impurities. A reversed-phase method is typically employed.[11]

ParameterRecommended ConditionRationale / Source(s)
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase separation of non-polar to moderately polar analytes.[11]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification improves peak shape for carboxylic acids.[12]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[11][12]
Gradient Time-based gradient (e.g., 30% B to 90% B over 20 min)To elute impurities with a range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic rings and carbonyl groups provide strong UV absorbance.
Injection Volume 10 µLStandard injection volume.
Diluent Acetonitrile/Water (1:1)To ensure sample solubility.
Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons in distinct regions due to the substitution pattern. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). The fluorine atom will cause splitting (coupling) of adjacent protons on its aromatic ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Expect to see a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two C=O stretches (one for the ketone and one for the carboxylic acid, ~1680-1710 cm⁻¹), a C-F stretch (~1200-1250 cm⁻¹), and characteristic aromatic C=C and C-H absorptions.[13][14][15]

Application in Further Synthesis: A Case Study

The utility of this compound as an intermediate is demonstrated by its use in constructing more complex molecular architectures. For example, it serves as a precursor for polycyclic aromatic systems.

Example: Synthesis of a 9-Fluoro-7H-benz[de]anthracen-7-one Precursor

FBBA can undergo intramolecular cyclization via a Friedel-Crafts reaction to form a tricyclic fluorenone-type structure, which can be a core scaffold in various biologically active molecules. This transformation is typically achieved using a strong acid catalyst.

Diagram: Synthetic Application

G FBBA This compound Product 9-Fluoro-7H-benz[de]anthracen-7-one (or related precursor) FBBA->Product  Strong Acid (e.g., H₂SO₄ or PPA)  Heat  (Intramolecular Friedel-Crafts Acylation)

Caption: Cyclization of FBBA to form a polycyclic aromatic ketone system.

General Protocol for Intramolecular Cyclization

Materials:

  • Purified this compound (1.0 eq)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Reaction vessel with overhead stirrer

Procedure:

  • Reaction Setup: Charge the reaction vessel with polyphosphoric acid and begin heating with stirring.

  • Addition of FBBA: Once the PPA is hot and stirrable (e.g., 80-100°C), slowly add the purified FBBA.

  • Reaction: Continue heating the mixture (e.g., to 150-180°C) for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water and then with a sodium bicarbonate solution to remove any unreacted starting material.

  • Purification: The crude cyclized product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).

This transformation highlights the synthetic potential of FBBA, where both the carboxylic acid and ketone functionalities are leveraged to build molecular complexity, paving the way for the synthesis of advanced pharmaceutical targets.

References

  • Friedel–Crafts reaction - Wikipedia. (URL: [Link])

  • Friedel-Crafts Acylation and Alkylation - LabXchange. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018-05-17). (URL: [Link])

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (URL: [Link])

  • A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed. (2009-02-20). (URL: [Link])

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  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent anti-inflammatory agents derived from 2-(4-fluorobenzoyl)benzoic acid. This precursor serves as a versatile scaffold for the development of novel therapeutics, particularly those targeting key enzymes in the inflammatory cascade. The protocols detailed herein focus on the synthesis of a fluoro-analog of Licofelone, a well-characterized dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. By inhibiting both pathways, these compounds have the potential for a broad anti-inflammatory effect with an improved gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This guide offers in-depth, step-by-step synthetic protocols, an exploration of the underlying reaction mechanisms, and a discussion of the pharmacological rationale.

Introduction: The Rationale for Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes.

Traditional NSAIDs primarily inhibit the COX enzymes, thereby reducing the production of prostaglandins. However, this can lead to an increase in the production of leukotrienes via the 5-LOX pathway, which can contribute to gastrointestinal side effects.[1] The development of dual COX/5-LOX inhibitors represents a significant advancement in anti-inflammatory therapy, offering the potential for enhanced efficacy and a more favorable safety profile.[2][3]

This compound is an attractive starting material for the synthesis of such dual inhibitors due to its structural features, which allow for the construction of complex heterocyclic systems. The fluorine substituent can also enhance the metabolic stability and binding affinity of the final compounds.[4]

Mechanism of Action: Dual Inhibition of COX and 5-LOX

The primary therapeutic target for the compounds described herein is the arachidonic acid cascade. By competitively inhibiting both COX and 5-LOX enzymes, these agents can effectively suppress the production of a broad range of pro-inflammatory mediators.

Arachidonic_Acid_Cascade cluster_COX COX Pathway cluster_LOX 5-LOX Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX COX-1 & COX-2 Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGG2, PGH2, etc.) (Inflammation, Pain, Fever) COX->Prostaglandins Synthesis Leukotrienes Leukotrienes (LTB4, etc.) (Inflammation, Bronchoconstriction) LOX->Leukotrienes Synthesis Licofelone_Analog Fluoro-Licofelone Analog (Dual Inhibitor) Licofelone_Analog->COX Inhibits Licofelone_Analog->LOX Inhibits

Figure 1: Mechanism of action of a dual COX/5-LOX inhibitor.

Synthetic Strategy and Protocols

The following multi-step synthesis outlines a proposed route to a fluoro-analog of Licofelone, starting from this compound. This strategy is based on established synthetic methodologies for related pyrrolizine-based anti-inflammatory agents.[1]

Synthetic_Pathway Start This compound Intermediate1 Intermediate A (Substituted Phthalide) Start->Intermediate1 Reduction Intermediate2 Intermediate B (Pyrrolizine Core) Intermediate1->Intermediate2 Cyclization Intermediate3 Intermediate C (Ester Precursor) Intermediate2->Intermediate3 Functionalization Final_Product Fluoro-Licofelone Analog Intermediate3->Final_Product Hydrolysis

Figure 2: Overall synthetic workflow.

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-3-hydroxyphthalide (Intermediate A)

This initial step involves the reduction of the ketone functionality of the starting material to a secondary alcohol, which then undergoes spontaneous cyclization to form the phthalide ring.

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome:

A white to off-white solid, characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of the Pyrrolizine Core (Intermediate B)

This step involves a multi-component reaction to construct the core pyrrolizine scaffold. This is a critical step that establishes the bicyclic ring system.

Materials and Reagents:

  • 3-(4-Fluorophenyl)-3-hydroxyphthalide (Intermediate A)

  • A suitable amine, for example, 2-amino-3-methylbutane

  • A suitable alkyne, for example, phenylacetylene

  • A Lewis acid catalyst, such as zinc chloride (ZnCl₂)

  • Toluene

  • Round-bottom flask with a Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add Intermediate A (1 equivalent), the amine (1.2 equivalents), and the alkyne (1.5 equivalents) in toluene.

  • Add the Lewis acid catalyst (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel.

Expected Outcome:

A solid product corresponding to the pyrrolizine core, confirmed by spectroscopic methods.

Protocol 3: Functionalization and Esterification (Intermediate C)

This step introduces the acetic acid side chain, which is crucial for the anti-inflammatory activity of the final compound.

Materials and Reagents:

  • Pyrrolizine Core (Intermediate B)

  • A suitable reagent for introducing the acetic acid moiety, such as ethyl bromoacetate

  • A non-nucleophilic base, such as sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe and needle for additions under an inert atmosphere

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of Intermediate B (1 equivalent) in anhydrous THF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Expected Outcome:

The ethyl ester of the final product, characterized by NMR and mass spectrometry.

Protocol 4: Hydrolysis to the Final Fluoro-Licofelone Analog

The final step is the hydrolysis of the ester to the corresponding carboxylic acid, which is the active form of the drug.

Materials and Reagents:

  • Ester Precursor (Intermediate C)

  • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ester (Intermediate C) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • The final product can be purified by recrystallization.

Expected Outcome:

The final fluoro-analog of Licofelone as a solid, with its structure confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis.

Data Summary

The following table summarizes the expected transformations and key parameters for the synthesis of the fluoro-analog of Licofelone.

Step Starting Material Key Reagents Product Typical Yield (%) Purification Method
1This compoundNaBH₄Intermediate A85-95Recrystallization
2Intermediate AAmine, Alkyne, ZnCl₂Intermediate B50-70Column Chromatography
3Intermediate BEthyl bromoacetate, NaHIntermediate C70-85Column Chromatography
4Intermediate CLiOH or NaOHFluoro-Licofelone Analog90-98Recrystallization

The biological activity of the synthesized fluoro-analog is expected to be comparable to that of Licofelone. The following table presents a summary of the reported in vitro activity of Licofelone.[2]

Enzyme IC₅₀ (µM)
Cyclooxygenase (COX)0.21
5-Lipoxygenase (5-LOX)0.18

Conclusion

The synthetic protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of a novel fluoro-analog of Licofelone from the readily available starting material, this compound. The rationale for targeting both the COX and 5-LOX pathways is well-established, and the development of such dual inhibitors holds significant promise for the future of anti-inflammatory therapy. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to conduct thorough in vitro and in vivo evaluations of the synthesized compounds to fully characterize their pharmacological profile.

References

  • Alvaro-Gracia JM. Licofelone--clinical update on a novel LOX/COX inhibitor for the treatment of osteoarthritis.
  • Cicero AF, Derosa G, Gaddi A. Combined lipoxygenase/cyclo-oxygenase inhibition in the elderly: the example of licofelone. Drugs Aging. 2005;22(5):393-403.
  • Fischer L, Hornig M, Pergola C, et al. The molecular mechanism of the inhibition by licofelone of the biosynthesis of 5-lipoxygenase products. Br J Pharmacol. 2007;152(4):471-480.
  • Jovanovic DV, Martel-Pelletier J, Pelletier JP. Licofelone, a novel inhibitor of cyclooxygenase and 5-lipoxygenase, inhibits proteoglycan and collagen degradation in human osteoarthritic cartilage explants.
  • Kulkarni SK, Singh VP. Licofelone--a novel analgesic and anti-inflammatory agent. Curr Top Med Chem. 2007;7(3):251-263.[2]

  • Laufer S, Tries S, Augustin J, Elsässer R. Acute and chronic antiinflammatory properties of a novel dual inhibitor of 5-lipoxygenase and cyclooxygenase, ML3000. Agents Actions. 1994;42(1-2):93-95.
  • Leval X, Julemont F, Delarge J, Pirotte B, Dogne JM. New trends in dual 5-LOX/COX inhibition. Curr Med Chem. 2002;9(9):941-962.
  • Raynauld JP, Martel-Pelletier J, Bias P, et al. Licofelone, a 5-lipoxygenase and cyclooxygenase inhibitor, in the treatment of knee osteoarthritis: a 12-week, randomized, multicenter, double-blind, naproxen-controlled trial.
  • Rotondo S, Dell'Elba G, Manarini S, et al. Licofelone, a dual cyclo-oxygenase/5-lipoxygenase inhibitor, down-regulates polymorphonuclear leukocyte and platelet function. Eur J Pharmacol. 2002;453(1):121-128.
  • Singh VP, Kulkarni SK. Reversal of indomethacin-induced gastric mucosal damage by licofelone, a dual inhibitor of cyclooxygenase/5-lipoxygenase. Methods Find Exp Clin Pharmacol. 2005;27(9):623-628.
  • Tries S, Neupert W, Laufer S. The anti-inflammatory compound ML3000 is a potent and selective inhibitor of 5-lipoxygenase in human polymorphonuclear leukocytes. J Pharmacol Exp Ther. 1994;271(3):1238-1244.
  • Wildi LM, Raynauld JP, Martel-Pelletier J, et al. Chondroprotective effect of licofelone, a 5-LOX and COX inhibitor, in a meniscectomy dog model of osteoarthritis.
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  • Licofelone- novel analgesic and anti-inflammatory agent for osteoarthritis: An overview. [Link]

  • General pharmacology of [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3- dihydro-1H-pyrrolizine-5-yl]-acetic acid in experimental animals - PubMed. [Link]

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Application Notes and Protocols for the Utilization of 2-(4-Fluorobenzoyl)benzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Monomer for High-Performance Polymers

2-(4-Fluorobenzoyl)benzoic acid (FBBA) is a versatile organic molecule distinguished by its unique trifunctional nature, incorporating a ketone, a carboxylic acid, and an activated fluorine atom.[1][2] This combination of reactive sites makes FBBA a highly promising, yet underexplored, monomer for the synthesis of advanced polymers. The electron-withdrawing effect of the para-fluorine atom and the benzoyl group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions.[3] Concurrently, the carboxylic acid moiety provides a reactive handle for traditional polycondensation reactions, such as polyesterification and polyamidation.[4][5]

These application notes serve as a technical guide for researchers and polymer scientists, providing detailed protocols and the underlying scientific rationale for the synthesis of novel poly(ester-ketone)s and poly(amide-ketone)s using this compound. The protocols are designed as robust starting points for laboratory-scale synthesis and can be adapted for the development of new materials with tailored thermal and mechanical properties.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueReference
Molecular Formula C₁₄H₉FO₃[1][2]
Molecular Weight 244.22 g/mol [1][2]
Appearance White crystalline solid[3]
Melting Point 138-142 °C
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Proposed Polymerization Pathways with FBBA

The dual reactivity of FBBA opens up avenues for creating polymers with unique backbone architectures. Two primary pathways are detailed below:

  • Poly(ester-ketone) Synthesis: Via polycondensation of the carboxylic acid group of FBBA with a diol. The fluorine atom can be retained for post-polymerization modification or subsequent cross-linking reactions.

  • Poly(amide-ketone) Synthesis: Through the formation of amide linkages between the carboxylic acid of FBBA and a diamine. This route is expected to yield polymers with enhanced thermal stability and rigidity.

Protocol 1: Synthesis of a Novel Poly(ester-ketone) from FBBA and Bisphenol A

This protocol details the synthesis of a poly(ester-ketone) via direct polyesterification. The reaction's success hinges on the effective removal of water to drive the equilibrium towards polymer formation.

Reaction Scheme:

G cluster_conditions Reaction Conditions FBBA This compound Polyester Poly(ester-ketone) FBBA->Polyester BisphenolA Bisphenol A BisphenolA->Polyester Water H₂O Polyester->Water + reagents High Temperature High Temperature Inert Atmosphere (N₂) Inert Atmosphere (N₂) Vacuum Vacuum

Caption: Synthesis of a poly(ester-ketone) from FBBA and Bisphenol A.

Materials:
  • This compound (FBBA) (1.0 eq)

  • Bisphenol A (1.0 eq)

  • p-Toluenesulfonic acid (catalytic amount, ~0.5 mol%)

  • High-boiling point solvent (e.g., Diphenyl sulfone or Sulfolane)

  • Anhydrous Toluene (for azeotropic water removal)

Equipment:
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:
  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried.

  • Charging of Reagents: To the flask, add this compound, Bisphenol A, p-toluenesulfonic acid, and diphenyl sulfone.

  • Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove any residual oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Removal of Water: Add anhydrous toluene to the reaction mixture and heat to reflux. Water formed during the initial esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Polymerization: Once water evolution ceases, slowly increase the temperature to 180-220°C to drive the polymerization. The viscosity of the reaction mixture will increase as the polymer chain grows.

  • Vacuum Application: Apply a vacuum to the system to remove the remaining water and toluene, further pushing the equilibrium towards high molecular weight polymer formation.

  • Isolation: After 4-6 hours, cool the reaction mixture. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Synthesis of a Novel Poly(amide-ketone) from FBBA and 4,4'-Oxydianiline

This protocol outlines the synthesis of a poly(amide-ketone) using an activating agent to facilitate amide bond formation at lower temperatures compared to direct amidation.

Reaction Scheme:

G cluster_conditions Reaction Conditions FBBA This compound Polyamide Poly(amide-ketone) FBBA->Polyamide ODA 4,4'-Oxydianiline ODA->Polyamide Byproducts Byproducts Polyamide->Byproducts + reagents Activating Agent (e.g., TPP/Pyridine) Activating Agent (e.g., TPP/Pyridine) NMP Solvent NMP Solvent Room Temperature to 100°C Room Temperature to 100°C

Caption: Synthesis of a poly(amide-ketone) from FBBA and 4,4'-Oxydianiline.

Materials:
  • This compound (FBBA) (1.0 eq)

  • 4,4'-Oxydianiline (ODA) (1.0 eq)

  • Triphenyl phosphite (TPP) (1.0 eq)

  • Pyridine (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (optional, for enhancing solubility)

Procedure:
  • Monomer Dissolution: In a dry, nitrogen-purged flask, dissolve this compound and 4,4'-Oxydianiline in NMP. Calcium chloride can be added to aid dissolution and prevent polymer precipitation.

  • Activation: To the stirred solution, add pyridine followed by the dropwise addition of triphenyl phosphite at room temperature.

  • Polymerization: Heat the reaction mixture to 80-100°C and maintain for 3-5 hours. Monitor the increase in viscosity.

  • Isolation and Purification: Cool the reaction mixture and precipitate the polymer in methanol. Filter and wash the polymer extensively with methanol and water.

  • Drying: Dry the poly(amide-ketone) in a vacuum oven at 100-120°C.

Scientific Principles and Causality

The Role of the Carboxylic Acid Group

The carboxylic acid in FBBA is a versatile functional group for polycondensation. However, its direct reaction with alcohols and amines can require high temperatures and may not lead to high molecular weight polymers due to the unfavorable equilibrium.[5]

  • Esterification: The acid-catalyzed reaction with diols is an equilibrium-controlled process. The removal of water is crucial to drive the reaction to completion, in accordance with Le Chatelier's principle.

  • Amidation: Direct amidation requires very high temperatures, which can lead to side reactions. The use of activating agents, such as the Yamazaki-Higashi phosphorylation reaction (using TPP and pyridine), allows for the formation of amide bonds under milder conditions. This method proceeds through an in-situ activated ester, which is more susceptible to nucleophilic attack by the amine.

The Latent Reactivity of the Fluorine Atom

The fluorine atom in FBBA is activated towards nucleophilic aromatic substitution by the electron-withdrawing benzoyl group. While not utilized in the primary polymerization pathways described above, this functionality offers significant potential for:

  • Post-polymerization modification: The fluorine can be displaced by various nucleophiles to introduce new functionalities along the polymer backbone.

  • Cross-linking: Reaction with difunctional nucleophiles can be used to create cross-linked networks, enhancing the thermal and mechanical properties of the material.

Characterization of FBBA-Derived Polymers

A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships.

G Polymer Synthesized Polymer FTIR FTIR Spectroscopy Polymer->FTIR Structural Confirmation NMR NMR Spectroscopy Polymer->NMR Structural Elucidation GPC Gel Permeation Chromatography Polymer->GPC Molecular Weight and Distribution TGA Thermogravimetric Analysis Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry Polymer->DSC Glass Transition and Melting Behavior

Caption: Workflow for the characterization of FBBA-derived polymers.

  • FTIR Spectroscopy: To confirm the formation of ester or amide linkages through the appearance of characteristic carbonyl stretching bands and the disappearance of the carboxylic acid O-H stretch.

  • NMR Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.

Conclusion

This compound represents a promising, yet underutilized, monomer for the synthesis of high-performance polymers. Its unique combination of a reactive carboxylic acid and an activated fluorine atom allows for the design of novel poly(ester-ketone)s and poly(amide-ketone)s with potentially desirable thermal and mechanical properties. The protocols and scientific rationale provided in these application notes offer a solid foundation for researchers to explore the full potential of this versatile building block in the development of next-generation materials.

References

  • National Institutes of Health. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Retrieved from [Link]

  • MDPI. (2021). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Retrieved from [Link]

  • National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(4-Fluorobenzoyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this key chemical intermediate. This compound serves as a critical building block in the synthesis of various pharmaceuticals and advanced materials[1]. The most common and industrially significant method for its preparation is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride.

This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established chemical principles to help you navigate the common challenges associated with this reaction.

Core Synthesis Workflow: Friedel-Crafts Acylation

The foundational reaction involves the electrophilic aromatic substitution where fluorobenzene is acylated by phthalic anhydride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Overall Reaction Scheme:

Fluorobenzene + Phthalic Anhydride --(AlCl₃)--> this compound

A detailed, step-by-step protocol is provided below, which serves as a baseline for the troubleshooting guide.

Baseline Experimental Protocol
  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube filled with CaCl₂). Ensure the entire system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging:

    • To the reaction flask, add anhydrous aluminum chloride (AlCl₃) (2.2 - 2.5 equivalents).

    • Charge an anhydrous, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the flask.

    • In the dropping funnel, prepare a solution of phthalic anhydride (1.0 equivalent) and fluorobenzene (1.0 - 1.2 equivalents) in the same anhydrous solvent.

  • Reaction Initiation:

    • Cool the AlCl₃ suspension to 0-5 °C using an ice bath.

    • Begin slow, dropwise addition of the phthalic anhydride/fluorobenzene solution to the stirred AlCl₃ suspension. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Gently heat the mixture to a reflux of 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0-5 °C.

    • Very cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.

  • Product Isolation and Purification:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization, typically from a solvent mixture like ethanol/water or toluene[2][3].

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is extremely low, or I've recovered only starting materials. What went wrong?

Answer: This is the most frequent issue and can be attributed to several critical factors, primarily related to catalyst deactivation and reaction conditions.

  • Potential Cause 1: Catalyst Inactivity due to Moisture.

    • Explanation: Anhydrous aluminum chloride (AlCl₃) is the workhorse catalyst for this reaction, but it is extremely hygroscopic. Any moisture present in your glassware, solvents, or reagents will react with AlCl₃, converting it to aluminum hydroxide and rendering it inactive[4][5][6].

    • Solution:

      • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere.

      • Reagents: Use freshly opened, anhydrous AlCl₃. If its quality is suspect, consider subliming it before use. Use anhydrous grade solvents. Fluorobenzene and phthalic anhydride should be of high purity.

      • Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time to prevent atmospheric moisture from entering the system.

  • Potential Cause 2: Insufficient Catalyst Loading.

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃, often in excess (2.2 equivalents or more). This is because the Lewis basic carbonyl group of the product, this compound, forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further reactions[4][5][7][8].

    • Solution: Ensure you are using at least 2.2 equivalents of AlCl₃ relative to the limiting reagent (phthalic anhydride). See the table below for recommended stoichiometry.

  • Potential Cause 3: Sub-optimal Reaction Temperature or Time.

    • Explanation: The initial addition must be done at a low temperature (0-5 °C) to control the initial exothermic reaction and prevent side reactions. However, the reaction often requires thermal energy to proceed to completion. Insufficient heating time or temperature will result in low conversion[4][5].

    • Solution: After the initial controlled addition, allow the reaction to proceed at room temperature before heating to a gentle reflux (e.g., 40-50 °C for DCM) for 2-4 hours. Use TLC to monitor the disappearance of the starting material before quenching the reaction.

Question 2: I've obtained a product, but it's a mixture of isomers. How can I improve the regioselectivity?

Answer: The fluorine atom on the benzene ring is an ortho, para-director. While the para-substituted product, this compound, is sterically and electronically favored, the formation of the ortho-isomer, 2-(2-Fluorobenzoyl)benzoic acid, is a common side reaction.

  • Potential Cause 1: High Reaction Temperature.

    • Explanation: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer, reducing the selectivity of the reaction.

    • Solution: Strictly control the temperature during the addition of reagents, keeping it below 10 °C. Avoid excessive heating during the reflux stage. A milder temperature for a longer duration is often preferable to a high temperature for a short period.

  • Potential Cause 2: Solvent Effects.

    • Explanation: The choice of solvent can influence the steric bulk of the electrophilic acylium ion complex, thereby affecting the regioselectivity.

    • Solution: Solvents like 1,2-dichloroethane (DCE) or carbon disulfide (CS₂) are classic choices. Experimenting with different non-polar, aprotic solvents may help optimize the para-selectivity.

Question 3: The work-up is difficult, and I'm getting a persistent emulsion or poor separation. How can I resolve this?

Answer: This issue often arises during the quenching and extraction steps due to the formation of aluminum salts.

  • Potential Cause: Incomplete Hydrolysis of Aluminum Complexes.

    • Explanation: The aluminum complexes formed during the reaction can be thick and gelatinous. If not properly hydrolyzed, they can lead to emulsions during the aqueous work-up.

    • Solution:

      • Quenching: The quenching step is critical. Pouring the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl is essential. The acid helps to dissolve the aluminum hydroxides that are formed.

      • Extraction: If an emulsion persists, add more brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is anhydrous AlCl₃ so critical? Can I use other Lewis acids? A1: AlCl₃ is a powerful Lewis acid that effectively generates the highly electrophilic acylium ion from phthalic anhydride. Its activity is paramount for the reaction to proceed. While AlCl₃ is standard, other Lewis acids can be used, though they may require different reaction conditions. Alternatives include iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or more modern catalysts like rare earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃)[9][10][11]. These alternatives can sometimes offer benefits like lower moisture sensitivity or improved recyclability, but often require higher temperatures or are less cost-effective for large-scale synthesis[10][12].

Q2: What is the role of fluorobenzene being slightly deactivated? A2: Fluorine is an interesting substituent. It is highly electronegative, which deactivates the aromatic ring towards electrophilic substitution via an inductive effect. However, it can also donate lone-pair electron density through resonance, which is why it is an ortho, para-director. This slight deactivation makes the reaction more controllable compared to highly activated rings like anisole, reducing the risk of polysubstitution[4]. However, strongly deactivated rings (e.g., nitrobenzene) will not work well in Friedel-Crafts acylation[4][5].

Q3: How can I reliably confirm the identity and purity of my final product? A3: A combination of analytical techniques is recommended:

  • Melting Point: The pure product has a reported melting point between 136-142 °C[1]. A sharp melting point within this range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and connectivity of the molecule, including the para-substitution pattern on the fluorophenyl ring.

  • FT-IR Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1720 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): This is the best method for quantifying purity and identifying any isomeric impurities.

Data & Optimization Summary

The following table provides a comparative overview of key reaction parameters and their expected impact on the synthesis.

ParameterStandard ConditionOptimized ConditionRationale & Expected Outcome
Catalyst Stoichiometry 2.2 eq. AlCl₃2.5 eq. AlCl₃Ensures complete reaction by compensating for complexation with the product ketone; may improve yield[5][7].
Reagent Stoichiometry 1.0 eq. Fluorobenzene1.2 eq. FluorobenzeneUsing a slight excess of the less expensive reagent can drive the reaction to completion.
Addition Temperature 0 - 10 °C0 - 5 °CTighter temperature control minimizes the formation of the undesired ortho-isomer, improving regioselectivity.
Reaction Time/Temp 2 hours @ 45 °C4 hours @ 40 °CA longer reaction time at a slightly lower temperature can improve yield without compromising selectivity.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCE has a higher boiling point, allowing for a higher reaction temperature if needed, but may require more careful control to maintain selectivity.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram outlines the logical flow of the synthesis from setup to final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvent prep_glass->prep_reagents prep_inert Establish Inert (N₂) Atmosphere prep_reagents->prep_inert charge_alcl3 Charge AlCl₃ & Solvent prep_inert->charge_alcl3 cool_mixture Cool to 0-5 °C charge_alcl3->cool_mixture add_reagents Slowly Add Fluorobenzene/ Phthalic Anhydride Solution cool_mixture->add_reagents reflux Warm to RT, then Reflux (40-50 °C) add_reagents->reflux monitor Monitor by TLC reflux->monitor quench Quench on Ice/HCl monitor->quench extract Extract with Solvent quench->extract wash Wash Organic Layers (H₂O, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) & Evaporate wash->dry purify Recrystallize Product dry->purify final_product final_product purify->final_product Final Product: This compound

Caption: A stepwise workflow for the synthesis of this compound.

Reaction Mechanism Diagram

This diagram illustrates the key steps in the Friedel-Crafts acylation mechanism, including the formation of the critical acylium ion intermediate.

G reagents Phthalic Anhydride + AlCl₃ acylium Acylium Ion Intermediate(Electrophile) reagents->acylium 1. Activation sigma_complex Arenium Ion (Sigma Complex) acylium->sigma_complex 2. Electrophilic Attack fluorobenzene Fluorobenzene fluorobenzene->sigma_complex 2. Electrophilic Attack para_product Desired Productthis compound sigma_complex->para_product 3a. Deprotonation (para) [Major Pathway] ortho_side_product Side Product2-(2-Fluorobenzoyl)benzoic acid sigma_complex->ortho_side_product 3b. Deprotonation (ortho) [Minor Pathway]

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical experience.

I. Frequently Asked Questions (FAQs)

Q1: Why is fluorobenzene less reactive than benzene in Friedel-Crafts acylation?

While fluorine is an ortho, para-director, it is a deactivating substituent in electrophilic aromatic substitution (EAS).[1] This is due to the interplay of two opposing electronic effects:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond. This reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles.[1]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions.[1]

For fluorine, the strong inductive withdrawal outweighs the resonance donation, leading to a net deactivation of the ring compared to benzene.[1] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.

Q2: What is the expected regioselectivity (ortho vs. para) and how can it be controlled?

The primary product of the Friedel-Crafts acylation of fluorobenzene is the para-substituted acyl fluorobenzene.[2] This preference is mainly due to sterics. The acylium ion is a bulky electrophile, and it experiences less steric hindrance when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[2]

To maximize para selectivity:

  • Lower Reaction Temperatures: Higher temperatures can provide the energy needed to overcome the steric barrier for ortho attack, leading to a decrease in para selectivity.[2]

  • Catalyst Choice: Milder Lewis acids or catalyst systems can sometimes improve selectivity. For instance, scandium triflate has been used in microwave-assisted reactions to achieve high para selectivity.[2]

Q3: What are the most suitable Lewis acid catalysts for this reaction?

Due to the deactivated nature of the fluorobenzene ring, a strong Lewis acid is typically required to generate the acylium ion electrophile.[3][4] Common choices include:

  • Aluminum Chloride (AlCl₃): This is a powerful and frequently used Lewis acid for Friedel-Crafts reactions.[3][5] However, its high reactivity can sometimes lead to side reactions. It's crucial to use anhydrous AlCl₃ as it is moisture-sensitive.[4][6]

  • Boron Trifluoride (BF₃): Another effective Lewis acid for this transformation.[5]

  • Rare Earth Triflates (e.g., La(OTf)₃, Sc(OTf)₃): These have emerged as efficient and often more selective catalysts.[2][7] They can sometimes be used in catalytic amounts and may be reusable.[7]

Q4: What are the common side reactions to be aware of?
  • Polyacylation: Although the first acyl group deactivates the ring, making a second acylation less favorable, it can still occur under harsh conditions (e.g., high temperatures, large excess of acylating agent or catalyst).[2][4]

  • Ortho-Isomer Formation: As discussed, some amount of the ortho-acylated product is a common side product.[2]

  • Complexation of Product: The ketone product can form a stable complex with the Lewis acid, particularly with AlCl₃.[8] This necessitates the use of stoichiometric or greater amounts of the catalyst and a proper aqueous work-up to break this complex.[8][9]

II. Common Problems & Solutions

ProblemPossible CausesTroubleshooting Steps & Solutions
Low or No Conversion of Fluorobenzene 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Insufficient Catalyst: For strong Lewis acids like AlCl₃, a stoichiometric amount is often required due to complexation with the product ketone.[8] 3. Low Reaction Temperature: The activation energy for the reaction may not be reached. 4. Poor Reagent Quality: Impurities in fluorobenzene, the acylating agent, or the solvent can interfere with the reaction.[2]1. Use fresh, anhydrous Lewis acid. Handle it under an inert atmosphere (e.g., nitrogen or argon).[2] 2. Ensure at least a 1:1 molar ratio of Lewis acid to the acylating agent. It's common to use a slight excess. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 4. Ensure all reagents and solvents are pure and anhydrous.[2]
Low Yield of para-Product and Significant Formation of ortho-Isomer 1. High Reaction Temperature: Elevated temperatures can overcome the steric hindrance at the ortho position.[2] 2. Highly Active Catalyst System: A very reactive catalyst might be less selective.1. Maintain a lower reaction temperature. The optimal temperature should be determined empirically.[2] 2. Consider using a milder or more sterically hindered Lewis acid catalyst.
Formation of Diacylated Products 1. Excess Acylating Agent or Catalyst: Using a large excess of the electrophile-generating reagents can promote a second acylation.[2] 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the chance of side reactions.[2]1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[2] 2. Monitor the reaction progress closely and quench it once the starting material is consumed.[2]
Complex Mixture of Unidentified Side Products 1. Reagent Impurities: Contaminants in the starting materials or solvent can lead to unexpected byproducts.[2] 2. Reaction with Solvent: Some solvents can compete with fluorobenzene in the Friedel-Crafts reaction. 3. Decomposition: The starting materials or products may be unstable under the reaction conditions.1. Purify all reagents and ensure solvents are of appropriate grade and anhydrous.[2] 2. Choose an inert solvent such as dichloromethane, carbon disulfide, or nitrobenzene. 3. Conduct the reaction at the lowest effective temperature and for the minimum time necessary.
Difficult Work-up and Product Isolation 1. Stable Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid that needs to be hydrolyzed.[8] 2. Emulsion Formation: Vigorous mixing during the aqueous quench can sometimes lead to emulsions.1. The reaction mixture should be carefully and slowly poured into a mixture of ice and concentrated HCl to hydrolyze the complex.[6] 2. After quenching, transfer the mixture to a separatory funnel. If an emulsion forms, adding a saturated solution of NaCl (brine) can help break it.

III. Experimental Protocols & Methodologies

Example Protocol: para-Acylation of Fluorobenzene with Acetic Anhydride using a Scandium Triflate Catalyst

This protocol describes a microwave-assisted Friedel-Crafts acylation of fluorobenzene with high selectivity for the para-product.[2]

Materials:

  • Fluorobenzene

  • Acetic anhydride

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, acetic anhydride (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on).[2]

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[2]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.[2]

  • Wash the filtrate with water until the pH of the aqueous layer is neutral.[2]

  • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.[2]

General Work-up Procedure for AlCl₃ Mediated Acylation
  • After the reaction is deemed complete, cool the reaction flask in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[6] This is an exothermic process and should be done in a fume hood.

  • Transfer the resulting mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[6]

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, followed by water, and finally with brine.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[6]

  • Purify the product as necessary, typically by distillation or recrystallization.

IV. Visual Diagrams

Troubleshooting Workflow

Troubleshooting_Workflow cluster_conversion Low Conversion Analysis cluster_selectivity Selectivity Issues cluster_purity Purity Problems start Reaction Failure/ Low Yield check_conversion Low/No Conversion start->check_conversion check_selectivity Poor Regioselectivity start->check_selectivity check_purity Complex Mixture start->check_purity cause_catalyst Inactive/Insufficient Catalyst check_conversion->cause_catalyst cause_temp Low Temperature check_conversion->cause_temp cause_reagents Poor Reagent Quality check_conversion->cause_reagents cause_ortho High ortho-isomer check_selectivity->cause_ortho cause_poly Polyacylation check_purity->cause_poly cause_side Other Side Products check_purity->cause_side sol_catalyst Use fresh, anhydrous Lewis acid in stoichiometric amount. cause_catalyst->sol_catalyst sol_temp Increase temperature incrementally. cause_temp->sol_temp sol_reagents Purify reagents and solvent. cause_reagents->sol_reagents sol_ortho_temp Lower reaction temperature. cause_ortho->sol_ortho_temp sol_ortho_catalyst Try milder/bulkier catalyst. cause_ortho->sol_ortho_catalyst sol_poly Use stoichiometric reagents; shorter reaction time. cause_poly->sol_poly sol_side Ensure inert conditions; purify starting materials. cause_side->sol_side

Caption: Troubleshooting workflow for Friedel-Crafts acylation of fluorobenzene.

Reaction Mechanism Overview

Reaction_Mechanism acyl_halide Acyl Halide/Anhydride (R-CO-X) acylium_ion Acylium Ion [R-C≡O]⁺ acyl_halide->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion fluorobenzene Fluorobenzene sigma_complex Sigma Complex (Arenium Ion) fluorobenzene->sigma_complex acylium_ion->sigma_complex + Fluorobenzene (Electrophilic Attack) product Acyl Fluorobenzene (para-isomer favored) sigma_complex->product -H⁺ (Deprotonation)

Caption: Simplified mechanism of Friedel-Crafts acylation on fluorobenzene.

V. References

  • Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]

  • Quora. (2018, February 10). What are the limitations of Friedal Craft reactions?. Retrieved from [Link]

  • ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Journal of Chemical Education. (1966). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • Course Hero. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). Retrieved from [Link]

  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-fluorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Understanding the Purification Challenge

This compound is typically synthesized via the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. While this is a robust reaction, it can lead to several process-related impurities. The goal of any purification strategy is to effectively remove these impurities while maximizing the recovery of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The primary impurities often stem from the starting materials and side reactions of the Friedel-Crafts acylation. These can include:

  • Unreacted Starting Materials: Phthalic anhydride and fluorobenzene.

  • Isomeric Impurities: While the para-substituted product is favored, some ortho-isomer, 2-(2-fluorobenzoyl)benzoic acid, may be formed.[1]

  • Related Substances: Benzophenone and other byproducts from the Friedel-Crafts reaction.

  • Diacylation Products: Although less common due to the deactivating effect of the first acylation, these can form under harsh reaction conditions.[1]

Q2: What is the expected melting point of pure this compound?

A2: The literature melting point for pure this compound is in the range of 138-140°C. A broad melting range below this temperature is a strong indicator of impurities.

Q3: How can I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and acidified water is a good starting point.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities (typically >1%).

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.

Troubleshooting Purification Issues

This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is a powerful and common technique for purifying solid organic compounds. The key is selecting an appropriate solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Problem 1: "Oiling Out" - The compound separates as a liquid instead of forming crystals.

  • Causality: "Oiling out" occurs when the crude material melts before it dissolves in the recrystallization solvent or when the solution becomes supersaturated at a temperature above the melting point of the compound.[4][5] This is detrimental to purification as the oil can trap impurities.[6]

  • Solutions:

    • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.

    • Slower Cooling: Insulate the flask to ensure a gradual decrease in temperature. This allows the solution to reach the optimal temperature for crystal nucleation.

    • Change Solvent System: If oiling out persists, select a solvent with a lower boiling point or use a mixed solvent system. For this compound, a mixture of ethanol and water, or ethyl acetate and hexanes, can be effective.

    • Induce Crystallization: At a temperature just below the boiling point of the solvent, scratch the inside of the flask with a glass rod or add a seed crystal of pure product to encourage crystallization before the solution cools to the point of oiling out.

Problem 2: Poor Crystal Yield

  • Causality: This can be due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Solutions:

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath to maximize crystal growth.

    • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely.

Problem 3: Crystals are Colored

  • Causality: The presence of colored impurities from the reaction.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your product.[7]

Column Chromatography Troubleshooting

Column chromatography is an excellent technique for separating compounds with different polarities. For this compound, silica gel is a suitable stationary phase.

Problem 1: Poor Separation of the Desired Product from Impurities

  • Causality: The chosen eluent system may not have the optimal polarity to effectively separate the components.

  • Solutions:

    • Optimize Eluent System: Use thin-layer chromatography (TLC) to test different solvent systems before running the column. A good starting point for this compound on a silica gel column is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation. This can help to first elute non-polar impurities, followed by the desired product, and finally more polar impurities.

    • Adjust Stationary Phase: While silica gel is generally effective, for highly acidic impurities, using a neutral or basic alumina stationary phase might be beneficial.[2]

Problem 2: The Compound is Not Eluting from the Column

  • Causality: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. For carboxylic acids that are strongly adsorbed, adding a small amount of acetic acid (0.5-1%) to the eluent can help to displace the compound from the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a method for recrystallizing crude this compound using a mixed solvent system of ethyl acetate and hexanes.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexanes

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has cooled, slowly add hexanes dropwise until the solution becomes cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to stand undisturbed at room temperature for crystals to form.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines a method for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel in hexanes.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent mixture, such as 95:5 hexanes:ethyl acetate.

    • Gradually increase the polarity of the eluent. A suggested gradient is as follows:

      • 95:5 Hexanes:Ethyl Acetate (2 column volumes)

      • 90:10 Hexanes:Ethyl Acetate (4 column volumes)

      • 80:20 Hexanes:Ethyl Acetate (4 column volumes)

      • 70:30 Hexanes:Ethyl Acetate (until the desired product has eluted)

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Interpretation

Purity Assessment Summary
Analytical Method Purpose Typical Parameters for this compound
HPLC Quantitative purity analysis and detection of impurities.Column: C18 reversed-phaseMobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acidDetection: UV at 254 nm
¹H NMR Structural confirmation and identification of proton-containing impurities.Solvent: CDCl₃ or DMSO-d₆Expected Signals: Aromatic protons (multiplets), carboxylic acid proton (broad singlet).
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.Solvent: CDCl₃ or DMSO-d₆Expected Signals: Carbonyl carbons, aromatic carbons, carbon bearing fluorine (doublet due to C-F coupling).
Melting Point Qualitative assessment of purity.Expected Range: 138-140°C (sharp)

Visualizing the Purification Workflow

Workflow for Recrystallization```dot

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool crystallize Induce Crystallization (if necessary) cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for purification by flash column chromatography.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]

  • EPO. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Retrieved from [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography|Products. Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]

  • Recrystallization 2. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Byproducts in the Synthesis of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and aim to optimize its purity. This compound is a valuable building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] Achieving high purity is paramount, and understanding the formation of synthesis byproducts is the first step toward mitigation.

This document moves beyond a simple protocol, offering in-depth, field-proven insights into the common challenges encountered during its synthesis via the Friedel-Crafts acylation pathway. We will explore the causality behind byproduct formation and provide robust, actionable troubleshooting strategies.

The Core Reaction: A Mechanistic Overview

The most prevalent industrial and laboratory-scale synthesis of this compound involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[2][3] The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate, which then attacks the electron-rich fluorobenzene ring.

G cluster_reactants Reactants cluster_catalyst Catalyst Phthalic Anhydride Phthalic Anhydride Intermediate Acylium Ion Intermediate Phthalic Anhydride->Intermediate + AlCl3 Fluorobenzene Fluorobenzene AlCl3 AlCl3 Product This compound Intermediate->Product + Fluorobenzene

Caption: Simplified workflow of the Friedel-Crafts acylation.

Frequently Asked Questions (FAQs): Understanding Byproduct Formation

This section addresses the most common issues encountered during the synthesis, focusing on the identity of byproducts and the mechanistic reasons for their appearance.

Q1: What is the most common byproduct I should expect, and why does it form?

A: The most prevalent process-related impurity is the isomeric byproduct, 2-(2-Fluorobenzoyl)benzoic acid .

Causality: The fluorine atom on the fluorobenzene ring is an ortho, para-directing group in electrophilic aromatic substitution. This means it activates two positions for the incoming electrophile (the acylium ion): the ortho position (adjacent to the fluorine) and the para position (opposite the fluorine). While electronic effects favor both positions, the para position is sterically less hindered, making it the kinetically and thermodynamically favored site of reaction.[4] However, the ortho isomer is almost always formed to some extent. Reaction conditions, particularly temperature, can significantly influence the ratio of para (desired) to ortho (byproduct) isomers. Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to an increased yield of this byproduct.[4]

Q2: My reaction yield is low, and I'm recovering significant amounts of unreacted fluorobenzene and phthalic anhydride. What are the likely causes?

A: This is a classic issue in Friedel-Crafts acylation and typically points to problems with the catalyst or reaction conditions.

Causality:

  • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture present in the reactants, solvent, or glassware will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. This is the most common cause of a stalled or failed reaction.[4]

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylations require more than a stoichiometric amount of the Lewis acid. The reason is that the AlCl₃ not only activates the phthalic anhydride but also forms a strong complex with the carbonyl group of the newly formed ketone product. This complexation deactivates the product towards further acylation but also consumes the catalyst. A molar ratio of at least 2.5 equivalents of AlCl₃ is often recommended.[2]

  • Low Reaction Temperature: While lower temperatures are good for selectivity (see Q1), a temperature that is too low may not provide sufficient energy to drive the reaction to completion within a reasonable timeframe.

Q3: Are diacylated byproducts a concern in this synthesis?

A: Generally, diacylation is not a significant concern. The first acyl group attached to the fluorobenzene ring is strongly deactivating, making the product significantly less reactive than the starting fluorobenzene. This electronic deactivation effectively prevents a second Friedel-Crafts acylation from occurring on the same ring under standard conditions.[4] However, under excessively harsh conditions (e.g., very high temperatures, large excess of acylating agent and catalyst), trace amounts of diacylated products could theoretically form.

Q4: My final product has a persistent yellow or brown discoloration even after initial workup. What could be the source?

A: Discoloration often arises from the formation of colored impurities, which can be challenging to remove.

Causality:

  • Azo/Azoxy Compound Formation: While more common in reactions involving nitro groups, residual impurities in starting materials or side reactions can sometimes lead to highly conjugated, colored byproducts.[5]

  • Charring/Degradation: Overheating the reaction mixture, especially during the workup or solvent removal stages, can cause decomposition of organic materials, leading to colored, often polymeric, tars.

  • Impure Reagents: Using low-purity starting materials can introduce colored contaminants that persist through the synthesis.[4] It is crucial to use high-purity, anhydrous reagents.

Troubleshooting Guides & Protocols

This section provides actionable, step-by-step guides to help you mitigate the issues discussed above and improve the purity of your final product.

Guide 1: Analytical Protocol for Isomer Differentiation

Accurate quantification of the desired para-isomer versus the ortho-byproduct is essential for optimizing the reaction. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Experimental Protocol: Reverse-Phase HPLC Method

  • Sample Preparation: Accurately weigh ~10 mg of the crude reaction mixture and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The para and ortho isomers will have slightly different polarities and should separate effectively. The para-isomer is typically less polar and will have a slightly longer retention time than the ortho-isomer.

Data Presentation: Typical HPLC Results

CompoundExpected Retention Time (min)Notes
Phthalic Anhydride (hydrolyzed)~2.5May appear as phthalic acid post-workup
2-(2-Fluorobenzoyl)benzoic acid (ortho)~5.8The primary isomeric byproduct
This compound (para)~6.5The desired product
Fluorobenzene>8.0Highly non-polar, elutes late or may not be seen

Note: Retention times are illustrative and will vary based on the specific HPLC system and column used.

Guide 2: Protocol for Minimizing Isomer Formation & Improving Yield

This protocol emphasizes strict control over reaction parameters to maximize the yield of the desired para-isomer.

  • Glassware and Reagent Preparation: Ensure all glassware is oven-dried overnight at >120 °C and cooled under a stream of dry nitrogen or argon. Use anhydrous grade fluorobenzene and ensure the phthalic anhydride is dry.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon). Equip a three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reactants: Charge the flask with fluorobenzene (as the limiting reagent) and the Lewis acid (e.g., AlCl₃, 2.5 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Slow Addition: Dissolve the phthalic anhydride (1.1 eq) in a minimal amount of a dry, inert solvent (if necessary, though solvent-free is possible[2]) and add it to the dropping funnel. Add the phthalic anhydride solution dropwise to the stirred fluorobenzene/AlCl₃ mixture over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.[4]

  • Reaction Monitoring: Allow the reaction to stir at low temperature for several hours. Monitor the reaction's progress by taking small aliquots, quenching them in ice/HCl, extracting with ethyl acetate, and analyzing via TLC or HPLC.

  • Workup: Once the reaction is complete, very slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complexes.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude solid can then be purified by recrystallization.

Visualizing the Problem: Competing Reaction Pathways

The balance between the formation of the desired para product and the ortho byproduct is a central challenge. The following diagram illustrates these competing electrophilic attacks on the fluorobenzene ring.

G cluster_start Initial State cluster_pathways Electrophilic Attack Pathways cluster_intermediates Sigma Complexes (Intermediates) cluster_products Final Products Acylium Acylium Ion (from Phthalic Anhydride + AlCl3) OrthoAttack Attack at ortho-position Acylium->OrthoAttack + Fluorobenzene Fluorobenzene Fluorobenzene ParaAttack Attack at para-position ParaComplex para-Sigma Complex (Sterically Favored) ParaAttack->ParaComplex OrthoComplex ortho-Sigma Complex (Sterically Hindered) OrthoAttack->OrthoComplex ParaProduct This compound (Major Product) ParaComplex->ParaProduct Deprotonation OrthoProduct 2-(2-Fluorobenzoyl)benzoic acid (Minor Byproduct) OrthoComplex->OrthoProduct Deprotonation HighTemp Condition: Higher Temperature HighTemp->OrthoAttack Increases rate

Caption: Competing pathways for ortho vs. para substitution.

Conclusion

Achieving high purity in the synthesis of this compound is an exercise in controlling the fundamentals of the Friedel-Crafts acylation. The primary challenges—formation of the ortho-isomer and reaction incompletion due to catalyst deactivation—can be effectively managed. By implementing strict anhydrous techniques, maintaining low reaction temperatures, using an adequate catalyst load, and employing robust analytical methods to monitor the isomer ratio, researchers can consistently produce a high-purity product suitable for demanding applications in pharmaceutical development.

References

  • Zhdankin, V. V., & Gorn-Steur, E. (2019). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2019(5), 134-147. [Link]

  • Mondini, S., Dall'Ava, M., & Guerrato, A. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent No. EP1853548B1. [Link]

  • CN107285994A. (2017). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]

  • CN1328238C. (2007). Preparation of 2,4,5-trifluo-benzoic acid.
  • Ahmad, I., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]

  • Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1313-1320. [Link]

  • CN101462931A. (2009). Method for acylating fluorobenzene.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Wang, L. (2011). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. (Master's thesis). Dalian University of Technology. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. IJACR, 3(2), 1-6. [Link]

  • PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Application Note. [Link]

  • CN101070313A. (2007). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Odabasoglu, M., & Büyükgüngör, O. (2007). 2-(4-Chlorobenzoyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 7), o3197. [Link]

  • ResearchGate. (2015). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • ACG Publications. (2015). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. [Link]

  • Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common challenge in electrophilic aromatic substitution: polyalkylation. This resource combines mechanistic understanding with field-proven protocols to help you achieve optimal selectivity and yield in your syntheses.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the causes and primary avoidance strategies for polyalkylation.

Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why does it occur?

A1: Polyalkylation is a frequent and undesirable side reaction in Friedel-Crafts alkylation where multiple alkyl groups are substituted onto the aromatic ring.[1][2] This phenomenon is rooted in the electronic nature of the substituent being added. An alkyl group is an electron-donating group, which activates the aromatic ring through an inductive effect.[3][4] Consequently, the monoalkylated product is more nucleophilic and thus more reactive toward further electrophilic attack than the original starting material.[1][5][6] This increased reactivity makes it highly susceptible to subsequent alkylation reactions, leading to a mixture of di-, tri-, or even more heavily substituted products.[3][7]

To visualize this, consider the reaction mechanism. The initial alkylation product is more activated than the reactant, creating a positive feedback loop for further substitution.

G cluster_0 Friedel-Crafts Alkylation cluster_1 Reactivity Comparison Start Aromatic Ring (e.g., Benzene) MonoProduct Monoalkylated Product (More Reactive) Start->MonoProduct First Alkylation AlkylatingAgent Alkylating Agent (R-X + AlCl₃) AlkylatingAgent->Start AlkylatingAgent->MonoProduct PolyProduct Polyalkylated Products (Di-, Tri-, etc.) MonoProduct->PolyProduct Second (and subsequent) Alkylation Reactivity_Mono Reactivity of Mono-product Reactivity_Start Reactivity of Starting Material Reactivity_Mono->Reactivity_Start >

Caption: The activating effect of the alkyl group leads to polyalkylation.

Q2: What is the key difference between Friedel-Crafts alkylation and acylation in preventing polysubstitution?

A2: The fundamental difference lies in the electronic properties of the group being attached to the aromatic ring.[1][8]

  • Alkylation: Adds an activating alkyl group. As explained above, this makes the product more reactive and prone to polyalkylation.[3][4][6]

  • Acylation: Adds a deactivating acyl group (a ketone). The carbonyl group is strongly electron-withdrawing, which makes the aromatic ring of the product significantly less nucleophilic (less reactive) than the starting material.[3][4][7] This deactivation effectively prevents further acylation reactions, making polyacylation a non-issue.[2][9]

Therefore, Friedel-Crafts acylation is an inherently self-limiting reaction that reliably yields a mono-substituted product.[6][10]

Q3: If I need an alkylated product, how can acylation help me avoid polyalkylation?

A3: This is achieved through a highly effective and reliable two-step synthesis strategy:

  • Friedel-Crafts Acylation: First, you perform an acylation reaction to introduce an acyl group onto the aromatic ring. This step gives you a clean, mono-substituted aryl ketone without the risk of polysubstitution or carbocation rearrangements.[2][10][11]

  • Reduction: The resulting ketone is then reduced to the desired alkyl group.[12]

Commonly used reduction methods include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[8][13][14] This acylation-reduction sequence is a cornerstone of aromatic synthesis for producing primary alkylbenzenes that are inaccessible via direct alkylation due to rearrangements and polyalkylation.[12][15]

Troubleshooting Guide & Experimental Protocols

This section provides solutions to specific experimental problems and detailed protocols for key procedures.

Issue: My reaction yields a mixture of mono-, di-, and tri-alkylated products. How can I improve selectivity for the mono-alkylated product?

This is a classic polyalkylation problem. Here are two primary strategies to enhance mono-alkylation selectivity.

Solution A: Use a Large Excess of the Aromatic Substrate

Causality: By significantly increasing the molar ratio of the aromatic compound relative to the alkylating agent, you increase the statistical probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive, but less abundant, monoalkylated product.[1][5][16][17] In many industrial applications, the aromatic compound itself is used as the solvent to maximize this effect.[8][2]

Molar Ratio (Aromatic : Alkylating Agent)Expected Outcome
1 : 1High probability of significant polyalkylation. Complex mixture of products.
5 : 1Improved selectivity for the mono-alkylated product. Polyalkylation is suppressed but may still be observed.
10 : 1 or higherGood to excellent selectivity for the mono-alkylated product. Polyalkylation is minimized.[2]
Aromatic compound as solventOptimal conditions for suppressing polyalkylation, especially for inexpensive and readily available aromatics.[2]

Recommendation: Start with a 5:1 to 10:1 molar ratio of your aromatic substrate to the alkylating agent. If your aromatic compound is inexpensive and has a suitable boiling point, consider using it as the reaction solvent.[2]

Solution B: Optimize Reaction Conditions (Temperature & Catalyst)

Causality: Subsequent alkylation reactions, like the initial one, have activation energy barriers. Lowering the reaction temperature can reduce the overall reaction rate, disproportionately affecting the higher-order alkylations and thus favoring the formation of the monoalkylated product. Similarly, using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃) or a solid acid catalyst like a zeolite can decrease the reactivity of the system and improve selectivity.[8][18]

Recommendation:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at 0°C or even lower and monitor the reaction progress.

  • Catalyst Choice: If using a highly active catalyst like AlCl₃ results in significant polyalkylation, consider switching to a less reactive Lewis acid. Modern heterogeneous catalysts, such as zeolites or montmorillonite clay, can offer excellent selectivity and easier workup.[19][20]

Issue: I need to synthesize a primary alkylbenzene (e.g., n-propylbenzene) but direct alkylation gives me a rearranged product (isopropylbenzene) and polyalkylation.

This is a dual problem of carbocation rearrangement and polyalkylation, both of which are inherent limitations of direct Friedel-Crafts alkylation.[4][6][21] The definitive solution is the acylation-reduction pathway.

G cluster_workflow Decision Workflow for Mono-Alkylation Start Goal: Synthesize Mono-alkylated Arene CheckRearrangement Is the alkyl group primary (prone to rearrangement)? Start->CheckRearrangement AcylationReduction Use Acylation-Reduction Strategy CheckRearrangement->AcylationReduction Yes DirectAlkylation Attempt Direct Alkylation CheckRearrangement->DirectAlkylation No (tertiary, secondary, methyl, ethyl) Success Success: Clean Mono-alkylated Product AcylationReduction->Success CheckPolyalkylation Is polyalkylation a significant issue? DirectAlkylation->CheckPolyalkylation CheckPolyalkylation->AcylationReduction Yes OptimizeDirect Optimize Direct Alkylation: - Use excess arene - Lower temperature - Use milder catalyst CheckPolyalkylation->OptimizeDirect No, or can be controlled OptimizeDirect->Success

Caption: Decision workflow for selecting the appropriate mono-alkylation strategy.

Protocol 1: Friedel-Crafts Acylation (Example: Synthesis of Propiophenone from Benzene)

This protocol outlines the first step: introducing the acyl group. The acylium ion formed is resonance-stabilized and does not rearrange.[6][9]

Materials:

  • Anhydrous Benzene (can be used in excess as the solvent)

  • Propanoyl chloride (acylating agent)

  • Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst)

  • Dichloromethane (optional solvent)

  • Round-bottom flask with stir bar, dropping funnel, and reflux condenser with a drying tube

  • Ice bath

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the round-bottom flask, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (if used). Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of propanoyl chloride (1.0 eq) in anhydrous benzene (at least 3-5 eq).

  • Slowly add the benzene/propanoyl chloride solution to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.[11]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield crude propiophenone. Purify as needed (e.g., by distillation or chromatography).

Protocol 2: Reduction of the Aryl Ketone

The propiophenone from Protocol 1 can now be reduced to n-propylbenzene. The choice between Clemmensen and Wolff-Kishner reduction depends on the presence of other functional groups in your molecule that may be sensitive to strong acid or base.[14]

MethodReagents & ConditionsAdvantagesLimitations
Clemmensen Reduction Zinc amalgam (Zn(Hg)), conc. HCl, reflux[13][15]Effective for acid-stable compounds.Not suitable for substrates with acid-sensitive groups (e.g., acetals, some esters).[14]
Wolff-Kishner Reduction Hydrazine (NH₂NH₂), KOH or KOtBu, heat (e.g., in ethylene glycol)[13]Excellent for base-stable, acid-sensitive substrates.Not suitable for substrates with base-labile groups or for thermally unstable compounds.[14]

Clemmensen Reduction Protocol (Example: n-propylbenzene):

  • In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (prepared by treating zinc granules with a mercuric chloride solution).

  • Add water, concentrated hydrochloric acid, toluene (as a co-solvent), and the propiophenone from the previous step.

  • Heat the mixture to a vigorous reflux with stirring for 4-6 hours.[1] Periodically add more concentrated HCl to maintain the acidic conditions.

  • After completion, cool the mixture, separate the organic layer, wash with water and brine, dry, and remove the solvent to yield n-propylbenzene.

References
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Pharma Guideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

  • LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch12: Acylation then reduction = alkylation. University of Calgary. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Organic Chemistry Portal. [Link]

  • Chem Help ASAP. (2019, October 10). Clemmensen & Wolff-Kishner reductions of acyl benzenes [Video]. YouTube. [Link]

  • Vedantu. (n.d.). Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. [Link]

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps. [Link]

  • LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Friedel–Crafts Alkylation. Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Wikipedia. [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?. Gauth. [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry. ResearchGate. [Link]

  • JoVE. (2025, May 22). Video: Limitations of Friedel–Crafts Reactions. JoVE. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. [Link]

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  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. NIH. [Link]

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Technical Support Center: Catalyst Selection for 2-(4-Fluorobenzoyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, practical protocols, and robust troubleshooting advice. The synthesis of this key intermediate, primarily through Friedel-Crafts acylation, is a foundational reaction where catalyst selection and process control are paramount for success. This guide offers a comprehensive resource to navigate the complexities of this synthesis, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial and laboratory method for synthesizing this compound?

The most prevalent and well-established method is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. This reaction is a classic example of electrophilic aromatic substitution, where a catalyst, typically a Lewis acid, activates the phthalic anhydride to acylate the fluorobenzene ring, primarily at the para position.[1][2]

Q2: Which catalysts are recommended for this synthesis, and what are their respective advantages and disadvantages?

The choice of catalyst is critical and depends on factors like desired yield, cost, handling requirements, and environmental considerations. Aluminum chloride (AlCl₃) is the traditional workhorse, but several alternatives exist.

Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis Acids AlCl₃, FeCl₃, BF₃, SbCl₅High reactivity, readily available, cost-effective.[3][4]Highly sensitive to moisture, often required in stoichiometric amounts, difficult to recover/recycle, generates acidic waste streams.[1][5][6]
Solid Acid Catalysts Zeolites, Zinc Oxide (ZnO)Reusable, less corrosive, environmentally benign, simplified product work-up (filtration).[7]May require higher temperatures, can have lower activity compared to traditional Lewis acids.
"Green" Alternatives Ionic Liquids, Immobilized CatalystsCan be recycled and reused, high catalytic activity, reduced environmental impact.[1][2][6]Higher initial cost, potential for catalyst leaching, may require specific reaction conditions (e.g., microwave irradiation).[1]

Q3: Why is a stoichiometric amount of aluminum chloride (AlCl₃) often necessary in this Friedel-Crafts acylation?

In Friedel-Crafts acylation, the resulting ketone product is a Lewis base that can form a stable complex with the Lewis acid catalyst (AlCl₃).[5] This complexation effectively removes the catalyst from the reaction cycle, preventing it from activating more anhydride molecules. To drive the reaction to completion, at least a stoichiometric amount (and often a slight excess) of the catalyst is required to account for both the catalytic cycle and the product complexation.

Reaction Mechanism & Catalyst Complexation

cluster_activation Step 1: Catalyst Activation cluster_EAS Step 2: Electrophilic Aromatic Substitution cluster_deactivation Catalyst Sequestration PA Phthalic Anhydride Acylium Acylium Ion Intermediate (Electrophile) PA->Acylium + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) FB Fluorobenzene Sigma Sigma Complex FB->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex Proton loss & Complexation Product_Complex_Deactivated Deactivated Product-AlCl₃ Complex Product_Complex->Product_Complex_Deactivated Stable Complex Formation

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation and subsequent catalyst deactivation.

Q4: Fluorine is an ortho-, para-directing group. How can I ensure the selective formation of the desired para-isomer, this compound?

While fluorine directs electrophilic attack to both the ortho and para positions, the para-product is generally favored due to sterics. The bulky acylium ion intermediate experiences significant steric hindrance when attacking the ortho position, which is adjacent to the fluorine atom. Therefore, the acylation occurs preferentially at the less sterically hindered para position, leading to high selectivity for this compound.

Q5: How can I monitor the reaction's progress effectively?

The progress of the reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a simple and effective method. A co-spot of the starting materials (fluorobenzene and phthalic anhydride) alongside the reaction mixture will show the consumption of reactants and the appearance of a new spot corresponding to the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[8][9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has run for the prescribed time, but the yield is significantly lower than expected. What are the common culprits?

Low yield is a frequent issue that can often be traced back to a few critical experimental parameters. A systematic approach is key to diagnosing the problem.

Troubleshooting Steps for Low Yield:

  • Verify Catalyst Activity and Handling :

    • Moisture Contamination : Lewis acids like AlCl₃ are extremely hygroscopic.[5] Exposure to atmospheric moisture will hydrolyze and deactivate the catalyst. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. All glassware must be rigorously dried (oven or flame-dried), and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry : As discussed, a stoichiometric excess of AlCl₃ is often required. Ensure you have used at least one equivalent of catalyst for every equivalent of phthalic anhydride.

  • Check Reagent Purity :

    • Anhydrous Solvents and Reagents : The presence of water in your solvent (e.g., fluorobenzene if used in excess as the solvent) or starting materials can quench the catalyst.[5] Use anhydrous grade solvents and ensure your phthalic anhydride is dry.

    • Starting Material Quality : Impurities in the starting materials can interfere with the reaction.[10][11] Confirm the purity of your fluorobenzene and phthalic anhydride.

  • Review Reaction Conditions :

    • Temperature Control : Friedel-Crafts reactions can be exothermic. If the temperature rises too high, it can lead to side reactions and degradation. Conversely, a temperature that is too low may result in an incomplete reaction.[12] Maintain the recommended reaction temperature using an appropriate cooling bath.

    • Reaction Time : Ensure the reaction has been allowed to run for a sufficient duration. Monitor via TLC to confirm the disappearance of the limiting reagent.[10]

Logical Flow for Diagnosing Low Yield

Start Low Yield Observed Q_Catalyst Was Anhydrous AlCl₃ Used? Were Anhydrous Conditions Maintained? Start->Q_Catalyst A_Catalyst_No Action: Repeat with dry glassware, fresh anhydrous AlCl₃ under N₂. Q_Catalyst->A_Catalyst_No No A_Catalyst_Yes Yes Q_Catalyst->A_Catalyst_Yes Yes Q_Reagents Are Solvents & Reagents Certified Anhydrous/High Purity? A_Catalyst_Yes->Q_Reagents A_Reagents_No Action: Use anhydrous grade solvents. Check purity of starting materials. Q_Reagents->A_Reagents_No No A_Reagents_Yes Yes Q_Reagents->A_Reagents_Yes Yes Q_Conditions Was Temperature Controlled? Was Reaction Time Sufficient? A_Reagents_Yes->Q_Conditions A_Conditions_No Action: Optimize temperature and monitor reaction to completion via TLC/HPLC. Q_Conditions->A_Conditions_No No A_Conditions_Yes Problem likely complex. Consider side reactions or work-up issues. Q_Conditions->A_Conditions_Yes Yes

Caption: A decision tree for troubleshooting low product yield in Friedel-Crafts acylation.

Issue 2: Difficult Product Isolation and Purification

Q: The work-up procedure resulted in an oily mess, and my product is impure. How can I improve the isolation and purification?

Proper work-up is crucial for obtaining a clean product. The primary challenge is the effective decomposition of the AlCl₃-ketone product complex.

Troubleshooting Steps for Purification:

  • Quenching : The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This vigorous procedure hydrolyzes the excess AlCl₃ and breaks up the product complex, precipitating the crude this compound. Insufficient acid or inefficient quenching can lead to the formation of aluminum hydroxide emulsions that complicate extraction.

  • Extraction : After quenching, the product should be extracted into a suitable organic solvent, such as ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Purification :

    • Recrystallization : This is the most common and effective method for purifying the final product. A suitable solvent system is one in which the product is highly soluble at high temperatures but sparingly soluble at room temperature. Ethanol or a mixture of toluene and ethanol can be effective.[12][13] Slow cooling is essential to form pure crystals and exclude impurities.[12]

    • Column Chromatography : If recrystallization fails to remove persistent impurities, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via AlCl₃ Catalysis

This protocol is a generalized procedure and should be adapted based on laboratory safety standards and specific experimental goals.

Materials:

  • Fluorobenzene (Anhydrous)

  • Phthalic Anhydride

  • Aluminum Chloride (Anhydrous)

  • Concentrated Hydrochloric Acid

  • Ice

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phthalic anhydride (1.0 eq).

  • Solvent Addition : Add excess fluorobenzene, which will serve as both the reactant and the solvent.

  • Catalyst Addition : Cool the mixture in an ice bath to 0-5 °C. Under a positive flow of nitrogen, slowly and portion-wise add anhydrous aluminum chloride (2.5 eq). Caution: The addition can be exothermic.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and then heat to a specified temperature (e.g., 50-60 °C) for 2-4 hours, or until TLC analysis indicates the consumption of phthalic anhydride.

  • Quenching : Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Work-up : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5][14]

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound as a white crystalline solid.[15]

Protocol 2: Confirming Product Identity and Purity
  • Melting Point : Determine the melting point of the purified product. A sharp melting point close to the literature value (138-140 °C) indicates high purity.

  • Spectroscopy :

    • ¹H NMR & ¹³C NMR : Confirm the chemical structure and absence of impurities.

    • IR Spectroscopy : Verify the presence of key functional groups (carboxylic acid O-H and C=O, ketone C=O).

  • Chromatography (HPLC) : Use a calibrated HPLC method to determine the precise purity of the final product, which should typically be ≥97%.[15]

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis.
  • LibreTexts Chemistry. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for the Synthesis of 2-Fluorobenzoic Acid.
  • ResearchGate. (n.d.). Mechanism of Friedel–Crafts acylation reaction catalyzed by DES.
  • SpringerLink. (2019). Mechanochemical Friedel–Crafts acylations.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
  • Chem-Impex. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
  • PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
  • Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids.
  • Google Patents. (n.d.). CN103896756B - A kind of benzene and phthalic anhydride acylation reaction prepare the method for o-benzoylbenzoic acid.
  • Guidechem. (n.d.). How to Prepare 2-(4-Chlorobenzoyl)benzoic Acid?.
  • BenchChem. (2026). Optimizing Synthesis: The Importance of High-Purity Benzoic Acid Derivatives.
  • PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies.
  • Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 4-Methyl-3-nitrobenzoic acid.

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Technical Support Center: Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. We focus on the critical role of solvents in this Friedel-Crafts acylation reaction to empower you to optimize your synthesis for yield, purity, and reproducibility.

Understanding the Synthesis: A Friedel-Crafts Acylation

The synthesis of this compound is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, fluorobenzene is acylated by phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The choice of solvent is paramount as it can significantly influence the reaction rate, yield, and the isomeric purity of the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the synthesis of this compound?

A1: The solvent in a Friedel-Crafts acylation serves several critical functions. It dissolves the reactants and the Lewis acid catalyst, facilitating their interaction. Furthermore, the solvent's polarity can influence the reaction's regioselectivity and the solubility of the intermediate complexes, which can affect the product distribution and ease of workup.[1]

Q2: Which solvents are commonly recommended for this synthesis?

A2: A range of solvents can be employed, and the choice often depends on the desired outcome and experimental constraints. Non-polar solvents like dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are frequently used.[1][2] In some cases, polar solvents such as nitrobenzene can be utilized, particularly when aiming for the thermodynamically favored product.[1] Solvent-free conditions have also been explored.[3]

Q3: How does solvent polarity affect the regioselectivity of the acylation on fluorobenzene?

A3: Fluorine is an ortho-, para-directing group. However, in Friedel-Crafts acylation, the para-substituted product, this compound, is predominantly formed due to steric hindrance at the ortho position from the bulky acylium ion. The solvent polarity can influence the ortho/para ratio. Non-polar solvents often favor the kinetically controlled product, which in this case is the para isomer due to lower steric hindrance.[1][4] Polar solvents can sometimes lead to the formation of the more sterically hindered ortho isomer, which may be the thermodynamically more stable product, by stabilizing the corresponding reaction intermediate.[1]

Q4: Can I run the reaction without a solvent?

A4: Yes, solvent-free Friedel-Crafts acylations have been successfully performed.[3][5] These conditions are often promoted by using strong acid catalysts like trifluoromethanesulfonic acid.[3] The benefits include reduced environmental impact and potentially easier product isolation. However, temperature control can be more challenging in the absence of a solvent to dissipate heat.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Yield 1. Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.1. Ensure Anhydrous Conditions: Use freshly opened, high-purity AlCl₃. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
2. Deactivated Aromatic Ring: Although fluorine is an activating group, any additional electron-withdrawing substituents on the fluorobenzene ring will hinder the reaction.2. Check Starting Material Purity: Ensure your fluorobenzene is free from deactivating impurities.
3. Insufficient Reaction Temperature: The activation energy for the reaction may not be reached.3. Optimize Temperature: While some acylations proceed at room temperature, gentle heating may be required. Monitor the reaction by TLC to determine the optimal temperature.
Formation of a Dark, Tarry Mixture 1. Excessive Reaction Temperature: High temperatures can lead to side reactions and decomposition of the product.1. Control Reaction Temperature: Use an ice bath to moderate the initial exothermic reaction upon addition of AlCl₃. Maintain a consistent temperature throughout the reaction.
2. Impure Reagents: Impurities in the starting materials or solvent can lead to polymerization or charring.2. Use Purified Reagents: Purify starting materials and solvents if their quality is questionable.
Significant Formation of the Ortho Isomer 1. Solvent Choice: Highly polar solvents may favor the formation of the thermodynamically more stable ortho isomer.1. Switch to a Non-Polar Solvent: Employing a non-polar solvent like dichloromethane or carbon disulfide will generally favor the kinetically preferred and less sterically hindered para product.[1][4]
2. High Reaction Temperature: Higher temperatures can provide the energy to overcome the steric barrier for ortho-acylation.2. Lower the Reaction Temperature: Running the reaction at a lower temperature will enhance the selectivity for the para isomer.
Difficult Product Purification 1. Incomplete Quenching: Residual aluminum chloride complexes can complicate extraction and purification.1. Ensure Complete Hydrolysis: During workup, add the reaction mixture to ice and concentrated HCl to fully decompose the aluminum complexes.
2. Co-eluting Impurities: The ortho isomer or other byproducts may have similar polarity to the desired para product.2. Optimize Chromatography/Recrystallization: Use a different solvent system for column chromatography or try recrystallization from a different solvent or solvent mixture to improve separation.

Experimental Protocols

Protocol 1: Synthesis of this compound in Dichloromethane (DCE)

This protocol is adapted from standard Friedel-Crafts acylation procedures and is optimized for selectivity towards the para-isomer.

Materials:

  • Phthalic anhydride (1.0 eq)

  • Fluorobenzene (2.0 eq)

  • Anhydrous aluminum chloride (2.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add phthalic anhydride and anhydrous DCE.

  • Addition of Reactants: Cool the mixture in an ice bath. Slowly add anhydrous aluminum chloride in portions, ensuring the temperature remains below 10 °C.

  • To this suspension, add fluorobenzene dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to yield this compound as a white solid.

Diagram: Experimental Workflow

experimental_workflow setup Reaction Setup (Anhydrous Conditions) addition Reagent Addition (Controlled Temperature) setup->addition Add AlCl₃, then Fluorobenzene reaction Reaction (Reflux) addition->reaction Heat to Reflux workup Workup (Quenching & Extraction) reaction->workup Cool & Quench purification Purification (Recrystallization) workup->purification Isolate Crude Product product Final Product purification->product

Caption: Workflow for the synthesis of this compound.

Solvent Effects on Reaction Outcome: A Comparative Overview

The choice of solvent can dramatically impact the efficiency of the synthesis. Below is a summary of expected outcomes with different solvent types.

Solvent Polarity Expected Yield Selectivity (para vs. ortho) Key Considerations
1,2-Dichloroethane (DCE) Non-polarGood to ExcellentHigh para-selectivityA common and effective solvent for Friedel-Crafts acylations.[2]
Nitrobenzene PolarModerate to GoodMay show decreased para-selectivityCan dissolve the AlCl₃-product complex, potentially leading to different product ratios.[1] It is a deactivating solvent and will not participate in the reaction.[6]
Carbon Disulfide (CS₂) Non-polarModerateHigh para-selectivityA traditional solvent for this reaction, but its use is often limited due to its high volatility, flammability, and toxicity.
Solvent-Free N/AVariableHigh para-selectivity reportedRequires careful temperature control. Can be an environmentally friendly alternative.[3][5]

Mechanistic Insight: The Role of Solvent in Product Determination

The solvent's influence can be understood by considering the stability of the reaction intermediates.

mechanism cluster_kinetic Kinetic Control (Non-polar Solvent) cluster_thermodynamic Thermodynamic Control (Polar Solvent) k_inter Para-Intermediate Lower Steric Hindrance Lower Activation Energy k_prod Para-Product (Favored) k_inter->k_prod Rapid Formation t_inter Ortho-Intermediate Higher Steric Hindrance Higher Activation Energy t_prod Ortho-Product (Potentially More Stable) t_inter->t_prod Slower, Reversible Formation reactants Fluorobenzene + Acylium Ion reactants->k_inter Less Hindered Attack reactants->t_inter More Hindered Attack

Caption: Influence of solvent on kinetic vs. thermodynamic product formation.

In non-polar solvents, the reaction is often under kinetic control, meaning the product that forms the fastest is the major product. The attack at the para position is sterically less hindered and thus proceeds faster. In polar solvents, the reaction may approach thermodynamic control. The polar solvent can better solvate the charged intermediates, potentially lowering the energy of the more sterically crowded ortho intermediate, making its formation more favorable if it is the more stable isomer.[1]

References

  • The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate. (2005). Retrieved January 11, 2026, from [Link]

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24). Retrieved January 11, 2026, from [Link]

  • Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? - Vedantu. (n.d.). Retrieved January 11, 2026, from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 11, 2026, from [Link]

  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (n.d.). Retrieved January 11, 2026, from [Link]

  • CN101462931A - Method for acylating fluorobenzene - Google Patents. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020, November). Retrieved January 11, 2026, from [Link]

  • A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid - Google Patents. (n.d.).
  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid: - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation. (n.d.). Retrieved January 11, 2026, from [Link]

  • Friedel–Crafts acylation of benzene with phthalic anhydride - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid) - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). Retrieved January 11, 2026, from [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (n.d.).
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Temperature control in the synthesis of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Temperature Control in Friedel-Crafts Acylation

Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical role of temperature control during this synthesis. The primary route to this key intermediate involves the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, a reaction known for its potent exothermic nature.[1] Precise temperature management is not merely a suggestion but a fundamental requirement for ensuring high yield, purity, and, most importantly, operational safety.

This resource is structured as a dynamic question-and-answer guide, addressing the specific, practical challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Troubleshooting Guide: Navigating Common Thermal Challenges

This section addresses specific issues that can arise from improper temperature control during the synthesis.

Question 1: My reaction yield is significantly lower than expected, and analysis shows a large amount of unreacted starting material. What's the likely cause?

Answer: A low or incomplete conversion is often a direct consequence of the reaction temperature being too low. The Friedel-Crafts acylation, while exothermic, still requires sufficient thermal energy to overcome the activation energy barrier.[2]

  • Causality: At suboptimal temperatures, the rate of formation of the acylium ion electrophile from the phthalic anhydride and Lewis acid (e.g., AlCl₃) is drastically reduced.[3][4] Consequently, the electrophilic attack on the fluorobenzene ring proceeds too slowly to reach completion within the allotted reaction time.

  • Recommended Solutions:

    • Gradual Temperature Increase: If the initial phase of the reaction (reagent addition) is conducted at a low temperature (e.g., 0-5 °C) for safety, ensure the reaction mixture is allowed to slowly warm to a more optimal temperature. For many Friedel-Crafts acylations of this type, a temperature between room temperature and 60°C is required after the initial exotherm is controlled.[5]

    • Monitor Actively: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the bath temperature.

    • Confirm Catalyst Activity: Ensure your Lewis acid catalyst has not been deactivated by atmospheric moisture, which can also lead to a sluggish reaction.

Question 2: My final product is contaminated with isomeric byproducts. How can I improve the regioselectivity?

Answer: The formation of isomers is typically caused by excessive reaction temperatures. While Friedel-Crafts acylation is generally more selective than its alkylation counterpart, high temperatures can provide enough energy to activate other positions on the aromatic ring or cause rearrangement.[2][3]

  • Causality: In the acylation of fluorobenzene, the fluorine atom is an ortho-, para-director. The desired product is the para-substituted isomer, which is sterically favored. However, at elevated temperatures, the kinetic barrier to attack at the ortho position can be overcome, leading to the formation of 2-(2-fluorobenzoyl)benzoic acid.

  • Recommended Solutions:

    • Strict Temperature Ceiling: Maintain a rigorously controlled, lower reaction temperature. Performing the initial addition of the Lewis acid below 10°C is crucial for minimizing side reactions.[6]

    • Controlled Reagent Addition: Add the aluminum chloride catalyst portion-wise to the solution of phthalic anhydride and fluorobenzene.[5] This allows the cooling system to manage the heat generated from both the complexation and the reaction itself, preventing temperature spikes.

    • Solvent Choice: The choice of solvent can influence the reaction's thermal profile. A solvent with a good heat capacity can help absorb and dissipate heat more effectively.

Question 3: I experienced a thermal runaway event during the addition of aluminum chloride. How can this be prevented, especially during scale-up?

Answer: A thermal runaway is a critical safety hazard caused by the reaction's exothermic heat being generated faster than it can be removed. This is the most significant risk in Friedel-Crafts reactions.[1]

  • Causality: The reaction between the Lewis acid (AlCl₃) and the carbonyl groups of phthalic anhydride is highly exothermic. This is followed by the exothermic acylation itself. Without adequate cooling and controlled addition, the temperature can rise uncontrollably, leading to rapid pressure buildup and potential vessel failure. The risk is magnified during scale-up because the surface-area-to-volume ratio decreases, reducing heat dissipation efficiency.[2]

  • Recommended Solutions:

    • Pre-Cooling: Ensure the reaction vessel and all reactants are pre-cooled to the target starting temperature (e.g., 0-5 °C) before beginning the catalyst addition.

    • Portion-wise or Slow Addition: Never add the Lewis acid all at once. A controlled, slow addition rate is mandatory. For larger scales, a solid addition funnel or a screw feeder is recommended.

    • Efficient Cooling: Utilize a cooling bath with a large thermal capacity (e.g., ice/salt or a cryocooler) and ensure efficient stirring to maximize heat transfer to the vessel walls.

    • Scale-Up Study: Before attempting a large-scale reaction, a calorimetric study (e.g., using a reaction calorimeter) is strongly advised to understand the reaction's thermal profile and cooling requirements.[2]

Frequently Asked Questions (FAQs)

What is the optimal temperature range for the synthesis of this compound?

There isn't a single optimal temperature, but rather a profile.

  • Reagent Addition: The addition of the Lewis acid (AlCl₃) should be performed at a low temperature, typically between 0°C and 10°C , to control the initial exotherm.[6]

  • Reaction Phase: After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated to ensure completion. A common range is 25°C to 60°C . The exact temperature depends on the solvent and reaction time.

  • Quenching: The workup, which involves quenching the reaction with ice/water, is also highly exothermic and must be done with robust cooling, maintaining the temperature below 20°C .

How should I monitor the reaction temperature?

Always use an internal thermometer or thermocouple probe placed directly in the reaction mixture. Relying solely on the external bath temperature is unreliable as it does not reflect the true temperature of the reacting medium, especially during highly exothermic events.

Why is a stoichiometric amount of AlCl₃ required?

Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The resulting ketone product is a Lewis base and forms a stable complex with the AlCl₃.[4][7] This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, more than one equivalent of the catalyst is necessary to drive the reaction to completion.

Protocols & Data

Best-Practice Experimental Protocol

This protocol outlines a laboratory-scale synthesis with an emphasis on temperature control points.

  • Vessel Preparation: Equip a clean, dry, three-necked round-bottom flask with a mechanical stirrer, a digital thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with phthalic anhydride (1.0 eq) and fluorobenzene (used as both reactant and solvent, ~5-10 eq).

  • Initial Cooling: Begin stirring and cool the mixture to 0-5°C using an ice-salt bath.

  • Catalyst Addition (Critical Step): Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, ~2.2 eq) to the stirred mixture over 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (~25°C) and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates completion.

  • Reaction Quench (Critical Step): Cool the reaction vessel back down to 0-5°C . Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid. Very slowly, pour the reaction mixture onto the ice/acid mixture with vigorous stirring. Monitor the temperature of the quench vessel to ensure it does not rise excessively.

  • Workup & Isolation: Proceed with standard extraction, washing, and recrystallization procedures to isolate the this compound product.

Summary of Critical Temperature Parameters
Process Step Recommended Temperature Acceptable Range Rationale & Key Considerations
Reagent Cooling 2°C0 - 5°CEnsures the system starts at a low energy state before the exothermic reaction begins.
AlCl₃ Addition < 10°C5 - 10°CMost critical step. Prevents thermal runaway and minimizes byproduct formation.[1][6]
Reaction 25°C20 - 60°CAllows the reaction to proceed to completion after the initial exotherm is controlled.
Quenching < 20°C0 - 25°CControls the highly exothermic hydrolysis of the aluminum chloride complex.

Visual Logic & Workflows

To further clarify the process, the following diagrams illustrate the experimental workflow and a decision-making tree for troubleshooting common temperature-related issues.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep_vessel 1. Prepare Vessel charge_reagents 2. Charge Phthalic Anhydride & Fluorobenzene prep_vessel->charge_reagents initial_cool 3. Cool to 0-5°C charge_reagents->initial_cool add_catalyst 4. Add AlCl3 Portion-wise (Maintain T < 10°C) initial_cool->add_catalyst react_warm 5. Warm to RT & Stir add_catalyst->react_warm quench 6. Quench on Ice/HCl (Maintain T < 20°C) react_warm->quench extract 7. Extract & Isolate quench->extract product Final Product extract->product

Caption: Workflow for the temperature-controlled synthesis of this compound.

Troubleshooting Decision Tree

G start Problem Observed low_yield Low Yield / Incomplete Reaction start->low_yield impurities Isomeric Impurities start->impurities runaway Thermal Runaway start->runaway cause_low_temp Cause: Reaction temp too low low_yield->cause_low_temp Yes cause_high_temp Cause: Reaction temp too high impurities->cause_high_temp Yes cause_poor_cool Cause: Inadequate cooling / fast addition runaway->cause_poor_cool Yes sol_low_temp Solution: - Warm reaction after addition - Check catalyst activity cause_low_temp->sol_low_temp sol_high_temp Solution: - Maintain T < 10°C during addition - Add catalyst slower cause_high_temp->sol_high_temp sol_poor_cool Solution: - Pre-cool reagents - Improve cooling bath - Slow addition rate cause_poor_cool->sol_poor_cool

Caption: Decision tree for troubleshooting temperature-related issues in the synthesis.

References

  • Brainly. (2023). Friedel-Crafts alkylations can be very tricky to control. What are some experimental techniques that can be.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Friedel-Crafts Acylation.
  • Mondini, S., et al. (2007). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office, Patent 1853548.
  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

Sources

Technical Support Center: Work-up and Purification of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic intermediate. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high yield and purity.

Introduction to the Work-up

The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation reaction between fluorobenzene and phthalic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While the reaction itself is robust, the success of the synthesis heavily relies on a meticulous work-up procedure to isolate the desired product from the reaction mixture, which contains the catalyst, unreacted starting materials, and potential side products. This guide will focus on addressing the challenges that may arise during the post-reaction processing.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the work-up and purification of this compound in a question-and-answer format.

Question 1: After quenching the reaction with acid, I observe a persistent emulsion during the extraction. How can I resolve this?

Answer:

The formation of an emulsion is a common issue in the work-up of Friedel-Crafts reactions and is often caused by the presence of aluminum salts that act as surfactants.[3] To break this emulsion, consider the following strategies:

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of the organic phase in the aqueous phase.

  • Heating: Gently warming the mixture in a hot water bath can decrease the viscosity of the phases and promote separation.[3] Exercise caution to avoid boiling the solvent, especially if it is low-boiling like dichloromethane.

  • Filtration: In some cases, finely divided solids can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can remove these particulates and facilitate phase separation.

  • Patience and Mechanical Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling or stirring with a glass rod can also help to coalesce the dispersed droplets.

Question 2: My crude product is an oil and does not solidify. What could be the cause and how should I proceed?

Answer:

"Oiling out," or the separation of a product as a liquid rather than a solid, can be attributed to several factors:[4]

  • Presence of Impurities: Significant amounts of impurities, such as the ortho-isomer or unreacted starting materials, can depress the melting point of the product, causing it to separate as an oil.

  • Residual Solvent: Incomplete removal of the reaction solvent can lead to the product dissolving in the remaining solvent, presenting as an oil.

  • Supersaturation: The solution may be supersaturated, and crystallization has not been initiated.

To address this, you can:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the oil can initiate crystallization.[4]

    • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble, such as hexanes or petroleum ether. Use a glass rod to vigorously stir and break up the oil. This process, known as trituration, can often induce solidification and wash away some impurities.

  • Purification: If inducing crystallization is unsuccessful, it is likely that the purity of your product is low. Proceed with a purification step such as column chromatography to isolate the desired product before attempting crystallization again.

Question 3: The yield of my purified product after recrystallization is very low. What are the likely reasons and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent challenge and can stem from several aspects of the procedure:[4]

  • Using an Excessive Amount of Recrystallization Solvent: The goal of recrystallization is to create a saturated solution at high temperature. Using too much solvent will prevent the solution from becoming saturated upon cooling, and the product will remain dissolved. To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Premature Crystallization during Hot Filtration: If the solution cools too quickly during a hot gravity filtration (used to remove insoluble impurities), the product can crystallize in the funnel, leading to significant loss. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.[5]

  • Incomplete Crystallization: Cooling the solution too rapidly or not allowing sufficient time for crystallization can result in a lower yield. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[6]

  • Washing with a Warm Solvent: Washing the collected crystals with a solvent that is not pre-chilled can dissolve a portion of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of this compound and how can it be removed?

A1: The primary side product is typically the ortho-isomer, 2-(2-fluorobenzoyl)benzoic acid.[7] This arises because the fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution.[7] While the para-product is sterically favored, some amount of the ortho-isomer is usually formed. The physical properties of these isomers are often similar, which can make separation challenging. Careful recrystallization from an appropriate solvent system is the most common method for removal. Monitoring the purity by thin-layer chromatography (TLC) or melting point analysis is crucial.

Q2: How do I effectively remove the aluminum chloride catalyst during the work-up?

A2: The aluminum chloride catalyst is typically removed by quenching the reaction mixture with a dilute acid, such as hydrochloric acid (HCl).[3] The AlCl₃ reacts exothermically with water and acid to form soluble aluminum salts, such as aluminum hydroxide and eventually [Al(H₂O)₆]³⁺, which partition into the aqueous layer during extraction. It is crucial to perform this quenching step carefully and with cooling, as the reaction can be vigorous.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6][8] For benzoic acid derivatives, common recrystallization solvents include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes.[4][8] The optimal solvent or solvent system should be determined experimentally by testing the solubility of small samples of the crude product in various solvents.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point that corresponds to the literature value (approximately 146-148 °C for the similar 2-(4-chlorobenzoyl)benzoic acid, literature values for the fluoro- derivative should be consulted) is a good indicator of purity.[9] Impure samples will exhibit a depressed and broadened melting point range.

  • Spectroscopy:

    • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence of the fluoro, benzoyl, and benzoic acid moieties and their relative positions.[10][11]

    • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the ketone C=O stretch.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (244.22 g/mol ).[12]

Experimental Protocols

General Work-up Procedure
  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice and a dilute solution of hydrochloric acid (e.g., 3 M HCl) with vigorous stirring.[3][9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to remove unreacted phthalic acid)

    • Brine[10]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization Protocol
  • Solvent Selection: Choose an appropriate solvent or solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved.[6]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Data and Diagrams

Table 1: Key Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₄H₉FO₃
Molecular Weight 244.22 g/mol [12]
Appearance White to off-white solid
¹H NMR Expect complex aromatic signals
¹³C NMR Expect signals for carbonyl carbons and aromatic carbons
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O, acid), ~1660 (C=O, ketone)

Diagram 1: General Work-up Workflow

Workup_Workflow A Reaction Mixture (Product, AlCl₃, Solvent) B Quenching (Ice, Dilute HCl) A->B C Liquid-Liquid Extraction (Organic Solvent, Water) B->C D Separation of Layers C->D E Aqueous Layer (Aluminum Salts, HCl) D->E Discard F Organic Layer (Product, Impurities) D->F G Washing (Water, NaHCO₃, Brine) F->G H Drying (Anhydrous Na₂SO₄) G->H I Solvent Evaporation H->I J Crude Product I->J K Recrystallization J->K L Pure Product K->L Low_Yield_Troubleshooting Start Low Yield After Recrystallization Q1 Was a large volume of solvent used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Evaporate some solvent and re-cool. A1_Yes->Sol1 Q2 Did product crash out during hot filtration? A1_No->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Use pre-heated glassware. Filter quickly. A2_Yes->Sol2 Q3 Was cooling too rapid or time too short? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Allow slow cooling to room temp first. A3_Yes->Sol3 End Consider other loss sources. A3_No->End

Caption: A decision tree to diagnose and resolve common causes of low yield during recrystallization.

References

  • Benchchem. (2025). In-Depth Structural Analysis of 2-(4-Fluorobenzoylamino)benzoic Acid Methyl Ester: A Technical Guide. Benchchem.
  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).
  • Benchchem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Benchchem.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Unknown. (n.d.). The Recrystallization of Benzoic Acid.
  • European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Patent 1853548.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office EP1853548 B.
  • Benchchem. (2025). Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. Benchchem.
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • SpectraBase. (n.d.). o-(p-fluorobenzoyl)benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem.com.
  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Alfa Chemistry.
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation. A Level Chemistry Revision Notes.
  • Unknown. (n.d.). Recrystallisation of benzoic acid.
  • Guidechem. (n.d.). How to Prepare 2-(4-Chlorobenzoyl)benzoic Acid?. FAQ.
  • National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PMC.
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation. A Level Chemistry Revision Notes.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate.
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
  • ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. ChemicalBook.
  • Google Patents. (n.d.). Preparation of 2,4,5-trifluo-benzoic acid. CN1328238C.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.
  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. CN109553528A.

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Removing unreacted starting materials from 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(4-Fluorobenzoyl)benzoic Acid

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this important intermediate in their work.[1] The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the removal of unreacted starting materials after a typical Friedel-Crafts acylation synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials and byproducts I need to remove?

A1: The most common synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, catalyzed by a Lewis acid like anhydrous aluminum chloride (AlCl₃).[2][3][4] Therefore, the primary materials to remove from your crude product are:

  • Unreacted Fluorobenzene: A non-polar, volatile liquid.

  • Unreacted Phthalic Anhydride: A solid that can hydrolyze to phthalic acid, especially during aqueous workup.

  • Phthalic Acid: A polar, di-carboxylic acid.

  • Aluminum Salt Residues: Formed after quenching the AlCl₃ catalyst, often with aqueous acid.[5][6]

Q2: What is the general strategy for purifying the crude product?

A2: The purification strategy leverages the acidic nature of the desired product, this compound. The core steps involve:

  • Quenching: Carefully decomposing the aluminum chloride complex, typically with ice and hydrochloric acid.[7][8]

  • Aqueous Workup/Extraction: Using an acid-base extraction to separate the acidic product from non-polar impurities like fluorobenzene. The product is extracted into a basic aqueous layer as its water-soluble carboxylate salt.

  • Re-precipitation: Acidifying the basic aqueous layer to precipitate the purified product.

  • Recrystallization: Further purifying the solid product by recrystallizing from a suitable solvent to remove trace impurities.[9]

Q3: How can I quickly assess the purity of my this compound?

A3: Several methods can provide a rapid assessment of purity:

  • Thin-Layer Chromatography (TLC): TLC is an excellent first-pass technique to visualize the presence of starting materials and byproducts.[10][11][12][13] The product is significantly more polar than fluorobenzene but may have a similar polarity to phthalic anhydride. Phthalic acid will be highly polar and should have a very low Rf value.

  • Melting Point Analysis: Pure this compound has a sharp melting point. Literature values are typically in the range of 138-140 °C or 136-142 °C.[1][14] A broad or depressed melting point indicates the presence of impurities.

Q4: What are the key physical properties of pure this compound?

A4: Knowing the properties of your target compound is crucial for purification and handling.

PropertyValueSource
Appearance White crystalline solid[1]
Molecular Formula C₁₄H₉FO₃[1][15]
Molecular Weight 244.22 g/mol [1][14][15]
Melting Point 138-140 °C (lit.)[14]
Solubility Soluble in many organic solvents; soluble in basic aqueous solutions.General Knowledge

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.

Problem 1: My crude product is an oily or sticky solid, and I suspect it's contaminated with unreacted fluorobenzene.

Cause: Fluorobenzene is a liquid organic solvent that can get trapped within the crude solid, especially if the product precipitates too quickly.

Solution: Trituration with a Non-Polar Solvent

Trituration is the process of washing or grinding a solid with a solvent in which the desired product is insoluble, but the impurity is soluble.

Step-by-Step Protocol:

  • Place the crude, oily product into a flask or beaker.

  • Add a small volume of a non-polar solvent, such as hexanes or petroleum ether.

  • Use a glass rod or spatula to stir and break up the solid material in the solvent. The goal is to create a fine slurry.

  • Continue this process for 10-15 minutes. The fluorobenzene will dissolve into the hexanes, while your desired product should remain a solid.

  • Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of fresh, cold hexanes.

  • Dry the solid product under vacuum. It should now be a free-flowing powder.

Problem 2: My analytical data (TLC, NMR) shows the presence of phthalic anhydride and/or phthalic acid.

Cause: Incomplete reaction or hydrolysis of the starting anhydride leads to these impurities. Their polarity is similar to the product, making simple filtration ineffective.

Solution: pH-Controlled Aqueous Extraction

This method exploits the carboxylic acid functional group on the product to move it into an aqueous layer, leaving less acidic or neutral impurities behind.

Step-by-Step Protocol:

  • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product, being a carboxylic acid, will react to form its sodium salt, which is soluble in the aqueous layer. Phthalic acid will also be extracted. Fluorobenzene and other neutral impurities will remain in the organic layer.

  • Separate the aqueous layer. It is good practice to perform this extraction 2-3 times to ensure all the acidic product is captured.

  • Combine the aqueous layers in a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus or pH paper).

  • The pure this compound will precipitate out as a white solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Problem 3: My final product is off-color (yellow or brown) and seems to contain inorganic residues.

Cause: This is often due to residual aluminum salts from the AlCl₃ catalyst that were not completely removed during the initial quench and workup.[6]

Solution: Thorough Acidic Wash During Workup

Ensuring the catalyst is fully hydrolyzed and dissolved is critical.

Refined Workup Protocol:

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Very slowly and carefully , pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.[7][8] This is a highly exothermic process. This step hydrolyzes the aluminum chloride and breaks up the product-catalyst complex.[5]

  • Transfer the entire mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate) to dissolve the product.

  • Wash the organic layer with dilute HCl (e.g., 1M HCl) to remove any remaining aluminum salts.

  • Follow this with a wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

  • Proceed with the pH-controlled extraction as described in Problem 2 .

Key Experimental Workflows & Data

Workflow for Complete Product Purification

The following diagram outlines the logical flow from the crude reaction mixture to the purified final product.

G crude Crude Reaction Mixture (Product, AlCl3, Fluorobenzene, Phthalic Anhydride) quench Quench (Ice / conc. HCl) crude->quench extract Aqueous Workup (Organic Solvent + H2O) quench->extract org_layer Organic Layer (Product, Fluorobenzene, Phthalic Anhydride) extract->org_layer Separate aq_layer1 Aqueous Layer (Aluminum Salts) extract->aq_layer1 Separate base_extract Base Extraction (sat. NaHCO3) org_layer->base_extract waste1 Waste aq_layer1->waste1 org_layer2 Organic Layer (Fluorobenzene, Neutral Impurities) base_extract->org_layer2 Separate aq_layer2 Aqueous Layer (Product-Salt, Phthalate-Salt) base_extract->aq_layer2 Separate waste2 Waste org_layer2->waste2 acidify Acidify to pH 2 (conc. HCl) aq_layer2->acidify filter1 Filter & Wash (Cold H2O) acidify->filter1 solid_product Solid Product filter1->solid_product recrystallize Recrystallize (e.g., Aqueous Ethanol) solid_product->recrystallize pure_product Pure Crystalline Product (Dried) recrystallize->pure_product

Caption: Purification workflow for this compound.

Recrystallization Solvent Selection

Choosing the right solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][16][17] For benzoic acid derivatives, mixed solvent systems are often effective.

Solvent SystemRationaleProcedure Notes
Ethanol/Water The product is soluble in hot ethanol but less soluble in water. Adding water to a hot ethanolic solution reduces the overall solubility, inducing crystallization upon cooling.[16][18]Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the solid, then allow to cool slowly.
Toluene The product has good solubility in hot toluene and lower solubility at room temperature.Dissolve the product in boiling toluene and allow it to cool slowly. Toluene has a high boiling point, so care must be taken.
Aqueous Acetic Acid Similar to ethanol/water, acetic acid helps dissolve the organic compound, while water acts as the anti-solvent.[16]Dissolve in hot acetic acid, then add hot water to induce crystallization upon cooling. This can be effective for removing less polar impurities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82099, this compound. Retrieved from [Link]

  • TMP Chem. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • IPL.org. (n.d.). Friedel Crafts Acylation Lab Report. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Connected. (2020, March 30). Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstration [Video]. YouTube. Retrieved from [Link]

  • University of Michigan. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment. Retrieved from [Link]

  • Parra, T. (2020, May 13). Friedel-Crafts Acetylation [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • IPL.org. (n.d.). Friedel-Crafts Alkylations Lab Report. Retrieved from [Link]

  • EPO. (2007). Patent EP1853548A1.
  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102140131A - A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.
  • University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Miami Dade College. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.

Sources

Technical Support Center: Degradation Pathways of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for 2-(4-Fluorobenzoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this versatile compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust and reliable.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability

This section addresses fundamental questions about the degradation of this compound, providing a foundational understanding of its chemical behavior under various stress conditions.

Q1: What are the primary degradation pathways I should be concerned with for this compound?

A1: As an aromatic ketone and carboxylic acid, this compound is susceptible to degradation through several key pathways. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[1] The primary pathways to investigate are:

  • Hydrolytic Degradation: Cleavage of the molecule by water, typically forced under acidic and basic conditions. The ketone linkage is a potential site for hydrolysis, which could lead to simpler benzoic acid derivatives.

  • Oxidative Degradation: The molecule may be susceptible to attack by oxidizing agents, potentially leading to hydroxylation of the aromatic rings or cleavage of the benzoyl group.[2]

  • Photolytic Degradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of photoproducts. This is crucial for substances that may be exposed to light during manufacturing or storage.[1][3]

  • Microbial Degradation: While less common in controlled laboratory settings, if the compound is studied in environmental or biological systems, microbial pathways that cleave aromatic rings or modify functional groups can become relevant.[4][5]

Q2: What are the most likely initial degradation products from hydrolysis?

A2: Under hydrolytic stress (acidic or basic), the most probable initial degradation pathway involves the cleavage of the ketone bond. This would likely yield two primary, smaller molecules:

  • Phthalic acid: From the benzoic acid portion of the parent molecule.

  • 4-Fluorobenzoic acid: From the fluorobenzoyl portion of the molecule.[6]

Further degradation of these initial products can occur under harsh conditions, but they are the first species to monitor when developing a stability-indicating method.

Q3: How does the fluorine substituent affect the degradation process?

A3: The fluorine atom on the benzoyl ring significantly influences the molecule's electronic properties and, consequently, its degradation. The strong electron-withdrawing nature of fluorine can enhance the metabolic stability of drug candidates.[7] In the context of chemical degradation:

  • It can make the adjacent aromatic ring more resistant to oxidative attack.

  • It can influence the susceptibility of the ketone group to nucleophilic attack during hydrolysis.

  • Bacterial degradation pathways for fluorinated aromatic compounds are known, often involving initial dioxygenation and subsequent defluorination.[4][5]

Q4: Is this compound sensitive to light? What should I expect from photostability testing?

A4: Aromatic ketones are often photosensitive. Photodegradation pathways for similar aromatic acids can involve desulfonation (if applicable) and benzimidazole ring cleavage, often initiated by an excited triplet state or a radical cation.[3][8] For this compound, you should anticipate potential reactions such as:

  • Decarboxylation: Loss of the carboxylic acid group.

  • Ring Cleavage: Opening of one or both aromatic rings.

  • Hydroxylation: Addition of -OH groups to the aromatic rings.

Therefore, performing photostability studies as outlined in ICH guideline Q1B is a critical step.[1]

Section 2: Troubleshooting Guide for Forced Degradation Experiments

This section provides practical, experience-based advice for overcoming common challenges encountered during forced degradation studies.

Q1: My forced degradation experiment produced either 0% or 100% degradation. How do I achieve the target 5-20% degradation?

A1: This is a common issue when setting up initial stress conditions. The key is iterative optimization. The goal of forced degradation is not to destroy the molecule completely but to generate a representative sample of degradants for analytical method development.[9][10]

Troubleshooting Steps:

  • If No Degradation Occurs: Increase the stress intensity.

    • Hydrolysis: Increase the temperature (start at 40-60°C, then increase to 80°C), extend the exposure time, or use a higher concentration of acid/base (e.g., move from 0.1 M to 1 M HCl/NaOH).[2][11]

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% or 30%) or gently heat the reaction.[2]

    • Thermal: Increase the temperature or the duration of exposure.

  • If Degradation is Too High (>20%): Decrease the stress intensity.

    • Hydrolysis: Reduce the temperature, shorten the reaction time, or use a lower concentration of acid/base.

    • Oxidation: Dilute the oxidizing agent or run the reaction at room temperature or in an ice bath.

    • General: Take multiple time points during the experiment (e.g., 2, 4, 8, 24 hours) to find the optimal duration.[1]

Logical Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome & Iteration cluster_final Finalization prep_api Prepare API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (API + HCl at 60°C) prep_api->acid Expose base Base Hydrolysis (API + NaOH at 60°C) prep_api->base Expose oxid Oxidation (API + H₂O₂ at RT) prep_api->oxid Expose photo Photolysis (ICH Q1B conditions) prep_api->photo Expose control Control Sample (API in solvent) prep_api->control Expose prep_stress Prepare Stress Reagents (0.1M HCl, 0.1M NaOH, 3% H₂O₂) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize inject Inject Samples into HPLC oxid->inject photo->inject control->inject neutralize->inject analyze Analyze Data: - % Degradation - Peak Purity - Mass Balance inject->analyze check Degradation 5-20%? analyze->check check->prep_stress No (Adjust Conditions) valid Validate Stability- Indicating Method check->valid Yes report Characterize Degradants valid->report

Caption: Workflow for a forced degradation study.

Q2: I see many new peaks in my chromatogram, but the mass balance is poor. What's happening?

A2: Poor mass balance is a critical issue that undermines the trustworthiness of a stability-indicating method. It suggests that not all degradants are being accounted for.

Potential Causes and Solutions:

  • Degradants are Not Eluting: Some degradation products may be highly polar and stick to the column, or highly non-polar and retained indefinitely.

    • Solution: Modify your HPLC gradient. Extend the gradient to a higher percentage of organic solvent to elute non-polar compounds. Include a strong wash step (e.g., 100% Acetonitrile or Methanol) after each run.

  • Degradants Lack a Chromophore: If a degradation pathway involves the cleavage of an aromatic ring, the resulting fragments may not absorb UV light at your chosen wavelength.

    • Solution: Use a Photodiode Array (PDA) detector to screen all wavelengths.[12] Better yet, couple your HPLC to a mass spectrometer (LC-MS) to detect compounds based on their mass, regardless of UV absorbance.[13][14]

  • Co-elution of Peaks: A peak that appears pure on a UV detector might be a mixture of the parent drug and a degradant.

    • Solution: Check the peak purity using a PDA detector.[12] The ultimate confirmation comes from LC-MS, which can resolve species with the same retention time but different masses.

  • Formation of Volatiles or Insolubles: The degradation may produce volatile compounds that are lost or insoluble products that precipitate out of solution.

    • Solution: For volatiles, consider using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.[13] Visually inspect stressed samples for any precipitation before injection.

Q3: My results from acid and base hydrolysis are inconsistent between experiments. Why?

A3: Reproducibility is key. Inconsistency in hydrolysis studies often points to subtle variations in experimental conditions.

Causality Checklist:

  • pH Control: Did you accurately prepare your acidic and basic solutions? After stressing, did you neutralize the samples to the exact same final pH before analysis? Failure to neutralize can cause the HPLC column to degrade or lead to shifting retention times.[10]

  • Temperature Stability: Was the temperature of your water bath or heating block consistent throughout the experiment and between runs?[2]

  • Analyte Solubility: Is the compound fully soluble in the aqueous acidic/basic media? If not, degradation will only occur on the suspended particles, leading to inconsistent results. A co-solvent like methanol or acetonitrile may be needed, but be aware that this can alter the degradation pathway.[11][12]

Section 3: Analytical Methodologies and Protocols

This section provides detailed protocols and data to serve as a starting point for your own experimental design.

Comparison of Primary Analytical Techniques

The choice of analytical method is critical for separating and identifying degradation products.[13][15]

Technique Principle Derivatization? Strengths Best For
HPLC/UHPLC-UV/PDA Separation based on partitioning between a stationary and mobile phase.[13]NoHigh throughput, excellent resolution, routine quantitative analysis.[13]Quantifying known impurities and degradation products; initial screening.
LC-MS HPLC separation followed by mass-based detection.[16]NoProvides molecular weight information for unknown peaks, high sensitivity and specificity.Structure elucidation of unknown degradants, confirming peak identity.
GC-MS Separation based on volatility, followed by mass-based detection.[13]Often YesHigh sensitivity for volatile and semi-volatile compounds.[13]Identifying volatile degradants or if derivatization is feasible.
Experimental Protocol 1: Forced Acid Hydrolysis

This protocol is a robust starting point for investigating the hydrolytic stability of this compound.

Objective: To generate degradation products under acidic conditions for the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Volumetric flasks, pipettes

  • Water bath or heating block set to 60°C

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of methanol or acetonitrile, then dilute with water to a final concentration of 1.0 mg/mL. This is your stock solution.

  • Prepare Samples:

    • Test Sample: Pipette 5 mL of the stock solution into a flask. Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Control Sample: Pipette 5 mL of the stock solution into a flask. Add 5 mL of deionized water.

  • Stress Condition: Place both flasks in the 60°C water bath.[1]

  • Sampling: Withdraw aliquots from the "Test Sample" flask at specific time points (e.g., 2, 4, 8, and 24 hours). Also, take a final aliquot from the "Control Sample" at 24 hours.

  • Neutralization: Immediately after withdrawal, cool the aliquot to room temperature and neutralize it by adding an equivalent amount of 0.1 M NaOH. For example, neutralize a 1 mL aliquot with 1 mL of 0.1 M NaOH.

  • Analysis: Analyze the neutralized samples and the control sample using the HPLC method detailed below.

Experimental Protocol 2: Stability-Indicating HPLC Method

This method provides a starting point for separating this compound from its potential degradation products. Optimization will be required based on your specific results.

Instrumentation:

  • HPLC system with a UV or PDA detector.[15]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm (or scan with PDA)

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Hypothetical Degradation Pathway Diagram

cluster_products Potential Primary Degradants parent This compound (Parent Drug) prod1 4-Fluorobenzoic acid parent->prod1 Hydrolysis prod2 Phthalic acid parent->prod2 Hydrolysis prod3 Hydroxy-derivatives (Oxidative Stress) parent->prod3 Oxidation

Caption: Potential primary degradation products.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid.... Retrieved from [Link]

  • Pharmaceutical Technology. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Oltmanns, R. H., Muller, R., Otto, M. K., & Lingens, F. (1989). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology, 55(10), 2499-2504.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo)Benzoic Acid by Advanced Oxidation Processes. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Research Journal of Pharmaceutical Technology. (2017). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubMed. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. Retrieved from [Link]

  • Journal of Drug Delivery & Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Chemical Science International Journal. (2021). Photodegradation Kinetics and Color Removal of 2-(4-hydroxyphenylazo) Benzoic Acid by Advanced Oxidation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • International Journal of Applied Pharmaceutics. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • PerkinElmer. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Retrieved from [Link]

  • ScholarWorks at University of Montana. (n.d.). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of monohydroxybenzoic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. Applied and Environmental Microbiology, 79(13), 4192-4199.
  • Fulthorpe, R. R., McGowan, C., Maltseva, O. V., Holben, W. E., & Tiedje, J. M. (1995). 2,4-Dichlorophenoxyacetic Acid-Degrading Bacteria Contain Mosaics of Catabolic Genes. Applied and Environmental Microbiology, 61(9), 3274-3281.
  • PubMed. (2013). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved from [Link]

  • Semantic Scholar. (2002). Solar‐Assisted Photocatalytic Degradation of Benzoic Acid Using Titanium Dioxide as a Photocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices. Retrieved from [Link]

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Technical Support Center: 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to 2-(4-Fluorobenzoyl)benzoic acid: A Key Synthetic Intermediate

This compound is a versatile keto-carboxylic acid widely employed as a building block in organic and medicinal chemistry.[1] Its unique structure, featuring a fluorobenzoyl group, makes it a valuable precursor for synthesizing a range of molecules, including anti-inflammatory agents, analgesics, and complex heterocyclic systems like 9-fluoro-7H-benz[de]anthracene-7-one.[1][2] While generally noted for its stability, researchers may encounter issues related to its purity and degradation under certain experimental or storage conditions.[1]

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals. It provides a troubleshooting framework and in-depth FAQs to proactively address and resolve stability challenges, ensuring the integrity of your starting material and the success of your downstream applications.

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to help you diagnose and resolve common problems encountered during the handling and use of this compound.

Q1: I'm observing new, unexpected peaks in my HPLC or LC-MS analysis of an older sample. What could they be?

Answer: The appearance of new peaks is a classic indicator of compound degradation. For a molecule like this compound, several potential degradation pathways exist, especially under suboptimal storage conditions (e.g., exposure to moisture, high temperatures, or light).

  • Causality: The most probable cause is hydrolysis or decarboxylation. Benzoic acid and its derivatives are known to undergo decarboxylation at elevated temperatures to form benzene derivatives.[3][4] While this compound is relatively stable, prolonged exposure to heat can initiate this process. Another possibility, especially in the presence of moisture or reactive solvents, is cleavage at the benzophenone ketone linkage.

  • Recommended Action:

    • Confirm the Identity: If possible, use high-resolution mass spectrometry to get an accurate mass of the impurity peaks. This can help elucidate their structure. For instance, a loss of CO2 (44 Da) would strongly suggest decarboxylation.

    • Purity Re-assessment: Re-run the purity analysis using a fresh, validated standard of this compound to confirm that the new peaks are not artifacts of the analytical system.

    • Review Storage Conditions: Immediately check the storage conditions of the affected vial against the recommended protocol (see "Protocol for Proper Storage and Handling" below).

Q2: The physical appearance of my solid compound has changed from a white crystalline solid to a yellowish or clumpy powder. Is it still viable?

Answer: A change in physical appearance is a significant warning sign. The compound is specified as a white crystalline solid.[1] Any deviation indicates a potential chemical change or the presence of impurities.

  • Causality:

    • Color Change (Yellowing): This often points to oxidative degradation or the formation of conjugated impurities. Trace contaminants reacting over time can also lead to colored byproducts.

    • Clumping/Caking: This is typically caused by the absorption of atmospheric moisture. As a carboxylic acid, the compound is hygroscopic to some extent. Absorbed water can accelerate hydrolytic degradation pathways.

  • Recommended Action:

    • Do Not Assume Viability: Avoid using the material in critical experiments until its purity has been re-verified.

    • Perform Purity Analysis: Use HPLC or another suitable analytical method to quantify the purity of the material. Compare the results against the Certificate of Analysis (CoA) of a new lot.

    • Solubility Test: A simple qualitative test is to check its solubility in a standard solvent. If it appears less soluble or leaves a residue, it has likely degraded.

    • Discard if Purity is Compromised: If the purity is significantly lower than the specification (typically ≥97%), it is best to discard the material to avoid compromising your experimental results.[2]

Q3: My reaction yields are inconsistent or lower than expected when using an older batch of this compound. Could starting material stability be the cause?

Answer: Absolutely. The purity and integrity of your starting materials are paramount for achieving reproducible and high-yielding reactions.

  • Causality: If the compound has degraded, its effective concentration is lower than what you calculate based on weight. Furthermore, the degradation products could potentially interfere with your reaction by quenching reagents, inhibiting catalysts, or participating in unwanted side reactions.

  • Recommended Action:

    • Immediate Purity Check: Before troubleshooting your reaction conditions, analyze the purity of the this compound batch .

    • Use a Fresh Standard: Run a small-scale control reaction using a new, unopened bottle of the compound to see if the yield improves. This is the most direct way to confirm if the starting material is the root cause.

    • Review Solution Preparation: If you are using stock solutions, consider their age and storage. Stability in solution can be different from stability in the solid state. Prepare fresh solutions for critical experiments.

Technical FAQs: A Deeper Dive into Chemical Stability

Q4: What are the primary factors that can compromise the stability of this compound?

Answer: The key environmental factors to control are temperature, moisture, and light.

  • Temperature: Elevated temperatures can provide the activation energy needed for degradation reactions like decarboxylation.[3][4] Sticking to recommended storage temperatures is crucial.

  • Moisture (Humidity): As a polar molecule with a carboxylic acid group, it can absorb water. This can lead to hydrolysis and changes in physical form.

  • Light: While not as common for this specific class of molecules, UV light can sometimes promote free-radical reactions in aromatic compounds. Storing in amber vials or in the dark is a good preventative measure.

  • pH (in solution): In solution, extreme pH values can catalyze hydrolysis. Alkaline conditions, in particular, can promote the hydrolysis of related compounds.[5]

Q5: What is the recommended way to store this compound for long-term use?

Answer: For optimal long-term stability, the compound should be stored as a solid under controlled conditions.

  • Temperature: Store at 0-8°C.[1] Some suppliers may recommend room temperature, but refrigeration minimizes the risk of thermal degradation over months or years.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect from moisture and oxygen. A desiccator can provide an additional layer of protection against humidity.

  • Container: Use amber glass vials to protect from light.

Q6: How stable is this compound when prepared as a stock solution?

Answer: Stability in solution is generally lower than in the solid state and is highly dependent on the solvent and storage conditions.

  • Solvent Choice: Use anhydrous, high-purity solvents. Aprotic solvents like DMSO or DMF are common for creating concentrated stocks. However, be aware that even trace amounts of water in these solvents can cause slow degradation over time. Protic solvents like methanol or ethanol are also viable but may be more reactive.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.

  • General Guideline: It is always best practice to prepare stock solutions fresh. If storage is necessary, do not store for more than 1-3 months without re-validating the concentration and purity.

Experimental Protocols & Workflows

Protocol 1: Standard Storage and Handling
  • Receiving: Upon receipt, inspect the container for an intact seal. Log the date of receipt and the lot number.

  • Storage Environment: Place the sealed container in a refrigerator at 0-8°C.[1] For long-term storage, placing the container inside a desiccator within the refrigerator is recommended.

  • Dispensing: Allow the container to warm to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Handling: Dispense the required amount quickly in an area with low humidity or in a glove box.

  • Resealing: Tightly reseal the container, preferably after flushing with an inert gas like argon, and return it to the recommended storage condition.

Protocol 2: Purity Assessment by HPLC

This is a general guideline. The method should be optimized for your specific equipment.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a new, trusted lot of this compound in acetonitrile.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample using the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and the sample. Compare the chromatograms. The purity of the sample can be calculated based on the area percentage of the main peak relative to the total peak area. Look for the presence of new peaks in the sample that are absent in the standard.

Data Summary & Visualizations

Table 1: Key Properties and Stability Factors
PropertyValueSource / Comment
Chemical Formula C₁₄H₉FO₃[1][6]
Molecular Weight 244.22 g/mol [1][2][6]
CAS Number 7649-92-5[1][2][6]
Physical Form White crystalline solid[1]
Melting Point 136-142 °C[1][2]
Purity (Typical) ≥ 97% (HPLC)[1][2]
Recommended Storage 0-8°C, dry, dark, inert atmosphere[1]
Primary Hazard Skin, eye, and respiratory irritant[7][8]
Potential Degradants Decarboxylation or hydrolysis productsInferred from general chemical principles[3][4]
Diagrams

TroubleshootingWorkflow Figure 1: Troubleshooting Workflow for Stability Issues Start Observed Problem (e.g., Low Yield, New HPLC Peak) CheckPurity Step 1: Re-analyze Purity (HPLC vs. Fresh Standard) Start->CheckPurity PurityOK Purity Matches Standard? CheckPurity->PurityOK CheckStorage Step 2: Review Storage & Handling History PurityOK->CheckStorage Yes DegradationConfirmed Conclusion: Degradation Confirmed Discard Old Batch PurityOK->DegradationConfirmed No StorageOK Stored Correctly? (Temp, Moisture, Light) CheckStorage->StorageOK TroubleshootOther Conclusion: Issue is Elsewhere (e.g., Reaction Conditions, Solvent) StorageOK->TroubleshootOther Yes CorrectStorage Action: Implement Correct Storage Protocol StorageOK->CorrectStorage No CorrectStorage->DegradationConfirmed

Caption: Figure 1: A workflow for diagnosing stability issues with this compound.

DegradationPathway Figure 2: Hypothesized Degradation Pathways Parent This compound C₁₄H₉FO₃ Decarboxylation 4-Fluorobenzophenone C₁₃H₉FO Parent->Decarboxylation Hydrolysis Benzoic Acid + 4-Fluorobenzoic Acid Parent->Hydrolysis Heat High Temperature Heat->Parent Moisture Moisture (H₂O) Moisture->Parent

Caption: Figure 2: Plausible, non-enzymatic degradation routes for the compound.

References

  • Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... ResearchGate. [Link]

  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [Link]

  • Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC - NIH. [Link]

  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]

  • This compound | C14H9FO3 | CID 82099. PubChem - NIH. [Link]

  • Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. [Link]

  • The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Wiley Online Library. [Link]

  • Degradation pathway of 2,4-dichlorobenzoic acid by strain... ResearchGate. [Link]

  • The thermal decomposition of benzoic acid. ResearchGate. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-(4-Fluorobenzoyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommendations to ensure a successful and efficient scale-up.

Introduction: The Synthesis and Its Challenges

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] The most common and industrially relevant method for its preparation is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

While straightforward on a lab scale, scaling up this reaction presents several challenges, including managing reaction exotherms, ensuring regioselectivity, handling large quantities of catalyst, and implementing efficient product isolation and purification procedures. This guide provides a structured approach to navigate these complexities.

Core Reaction Scheme

The fundamental transformation is the electrophilic aromatic substitution where the fluorobenzene ring attacks an acylium ion generated from phthalic anhydride and a Lewis acid catalyst.

Caption: General Friedel-Crafts acylation route.

Troubleshooting Guide & Scale-Up Considerations

This section is formatted as a series of questions and answers to address specific problems you may encounter during the scale-up process.

Question 1: My reaction yield is significantly lower at a larger scale. What are the likely causes and how can I fix this?

Low yield is a common scale-up issue that can be traced to several factors. Let's break them down logically.

A1: Potential Causes & Solutions

  • Catalyst Deactivation or Insufficient Loading:

    • Expertise & Experience: Aluminum chloride (AlCl₃) is extremely hygroscopic. On a small scale, minor exposure to atmospheric moisture might be negligible. At scale, the larger surface areas and longer addition times increase the risk of moisture contamination, which deactivates the catalyst. Furthermore, the product ketone forms a stable complex with AlCl₃, effectively sequestering it.[2] This means the reaction requires at least stoichiometric amounts of the catalyst, not just catalytic quantities.[2][3]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All reagents, solvents, and the reactor itself must be scrupulously dried. Use fresh, high-purity AlCl₃ from a sealed container.

      • Verify Catalyst Stoichiometry: For every mole of phthalic anhydride, you theoretically need two moles of AlCl₃: one to activate the anhydride and another to complex with the product's carbonyl group. A common starting point is 2.0 to 2.5 equivalents.[4]

      • Controlled Addition: At scale, add the AlCl₃ portion-wise to a cooled solution of the reactants to manage the initial exotherm and minimize premature side reactions.

  • Poor Temperature Control & "Hot Spots":

    • Expertise & Experience: The Friedel-Crafts acylation is exothermic. In a large reactor, inefficient stirring and surface-area-to-volume ratio changes can lead to localized overheating ("hot spots"). These hot spots can cause decomposition of reactants or promote side reactions, such as the formation of unwanted isomers or polymeric byproducts.

    • Troubleshooting Steps:

      • Reactor Engineering: Ensure the reactor has adequate cooling capacity and efficient overhead stirring to maintain a homogenous temperature throughout the reaction mass.

      • Slow Addition: Add the catalyst or one of the reactants slowly to the reaction mixture, allowing the cooling system to dissipate the heat generated. A typical strategy is to add AlCl₃ to the solution of fluorobenzene and phthalic anhydride at a controlled temperature, for example, below 20°C.[5]

  • Inefficient Mixing:

    • Expertise & Experience: As the reaction proceeds, the AlCl₃-product complex can become thick and viscous, sometimes forming a dense sludge. Inadequate agitation will prevent the reactants from coming into contact, leading to an incomplete reaction.

    • Troubleshooting Steps:

      • Mechanical Stirring: Use a robust mechanical stirrer (e.g., anchor or turbine) capable of handling viscous slurries.

      • Solvent Choice: Select a solvent in which the reaction complex has at least partial solubility. While fluorobenzene can act as both solvent and reactant, co-solvents like 1,2-dichloroethane or nitrobenzene are often used in industrial settings to improve slurry handling, though they introduce additional recovery and waste considerations.[5]

Question 2: My final product is contaminated with a significant amount of the ortho- and meta-isomers. How can I improve the regioselectivity for the desired para-isomer?

A2: Controlling Regioselectivity

The fluorine atom is an ortho-, para-director. While the para-isomer is sterically favored, the formation of the ortho-isomer is a common issue.

  • Expertise & Experience: The ratio of para- to ortho-substitution is highly dependent on reaction temperature and steric hindrance. Lower reaction temperatures generally favor the formation of the sterically less hindered para-product. The bulky acylium complex formed from phthalic anhydride and AlCl₃ naturally favors attack at the less crowded para-position of fluorobenzene.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Running the reaction at a lower temperature (e.g., 0-10°C) can significantly increase the ratio of the para-isomer to the ortho-isomer.[6] You must balance this with reaction time, as lower temperatures will slow the reaction rate.

    • Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents can sometimes enhance para-selectivity. Experimentation with different solvent systems may be necessary.

    • Purification Strategy: It is often more practical to optimize for a reasonable isomer ratio and then develop a robust purification method (see Question 4) to remove the unwanted isomers rather than striving for perfect selectivity.

Question 3: The work-up is difficult and dangerous at scale. How can I safely quench the reaction and isolate the crude product?

A3: Safe and Efficient Work-up

The work-up involves hydrolyzing the aluminum chloride complexes, which is a highly exothermic and gas-evolving process.

  • Expertise & Experience: The standard lab procedure of pouring the reaction mixture onto ice and acid is not feasible or safe for large volumes. The uncontrolled addition generates a large amount of heat and HCl gas, posing significant operational hazards. The key is a controlled, "reverse" quench.

  • Recommended Scale-Up Protocol:

    • Prepare a Quench Tank: In a separate, appropriately sized vessel with robust cooling and stirring, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Controlled Transfer: Slowly and carefully transfer the reaction mixture into the vigorously stirred quench solution. This method, known as a reverse quench, ensures that the quenching medium is always in excess, which helps to control the temperature and safely dissipate the heat of hydrolysis.

    • Temperature Monitoring: Monitor the temperature of the quench tank throughout the addition, ensuring it does not rise excessively.

    • Phase Separation: After the quench is complete and the aluminum salts are fully dissolved in the aqueous layer, allow the layers to separate. The product will be in the organic layer (if a co-solvent was used) or may precipitate as a solid.

    • Extraction: If a co-solvent like 1,2-dichloroethane was used, separate the organic layer. Extract the aqueous layer with additional solvent to recover any dissolved product.

Caption: Recommended workflow for a safe scale-up quench.

Question 4: How can I effectively purify this compound at scale and remove the isomeric impurities?

A4: Purification at Scale

Column chromatography is not practical for multi-kilogram quantities. Recrystallization and pH-based extractions are the preferred industrial methods.

  • Expertise & Experience: The product is a carboxylic acid, which provides a powerful "handle" for purification. By exploiting the difference in acidity and solubility between the product and non-acidic impurities, a highly effective purification can be achieved. Isomeric acids often have slightly different solubilities in various solvents, which can be exploited through recrystallization.

  • Recommended Purification Protocol:

    • Base Extraction: After the initial work-up, dissolve the crude product in a suitable organic solvent (if it's not already). Extract the organic solution with an aqueous base solution, such as 10% sodium carbonate or sodium hydroxide. The desired product and any isomeric acid impurities will move into the aqueous layer as their carboxylate salts, leaving non-acidic impurities behind in the organic layer.

    • Acidification & Precipitation: Separate the basic aqueous layer and cool it. Slowly add concentrated acid (e.g., HCl) with good stirring to lower the pH to around 1-2.[7] The purified this compound will precipitate out of the solution.

    • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Recrystallization (If Needed): If isomeric purity is still not sufficient, a final recrystallization step is necessary. A common and effective method is recrystallization from an aqueous ethanol solution.[8] The solubility of the isomers will differ, allowing for the isolation of the desired para-isomer in high purity.

Table 1: Typical Solvent Systems for Recrystallization
Solvent SystemRationaleKey Considerations
Ethanol/Water Good solubility in hot ethanol, poor solubility in cold water. Allows for high recovery.The ratio of ethanol to water is critical and must be optimized.
Toluene Good for removing more polar impurities.Higher boiling point requires more energy; ensure adequate ventilation.
Acetic Acid/Water Can be effective but may retain residual acetic acid smell if not dried properly.Product is soluble in hot acetic acid.

Frequently Asked Questions (FAQs)

Q: Are there "greener" or alternative catalysts to AlCl₃?

A: Yes, research into more environmentally friendly catalysts is ongoing. While AlCl₃ is effective and inexpensive, it generates a large amount of acidic aluminum waste. Alternatives include:

  • Zeolites: These solid acid catalysts can be filtered off and potentially reused, but often require higher temperatures.

  • Heteropolyacids: Catalysts like phosphotungstic acid have shown activity but may be less robust.[9]

  • Ionic Liquids: Chloroaluminate ionic liquids can act as both solvent and catalyst, but their cost and moisture sensitivity are drawbacks.[9]

  • Mechanochemistry: Solvent-free methods using ball-milling have been demonstrated at the lab scale, offering a significant reduction in solvent waste.[4] For industrial scale, AlCl₃ remains dominant due to its low cost and high reactivity, but process optimization should always consider waste minimization.

Q: How should I monitor the reaction's progress at scale?

A: In-process monitoring is crucial for determining reaction completion and avoiding the formation of byproducts from unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. Spot the reaction mixture against standards of your starting materials. The disappearance of the limiting reagent (typically phthalic anhydride) is a good indicator of completion.

  • High-Performance Liquid Chromatography (HPLC): The preferred quantitative method. A small, quenched sample can be analyzed to determine the exact percentage of starting material remaining and the amount of product and key impurities formed. This data is invaluable for process control and optimization.

Q: What is the mechanistic reason for using a stoichiometric amount of AlCl₃?

A: The mechanism involves several steps where AlCl₃ is consumed. Understanding this is key to grasping the process.

Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization & Product Complexation cluster_step4 Step 4: Hydrolysis A Phthalic Anhydride + AlCl₃ B Lewis Acid-Base Complex A->B C Acylium Ion Electrophile (Consumes 1st eq. AlCl₃) B->C E Sigma Complex (Intermediate) C->E D Fluorobenzene (Nucleophile) F Deprotonation E->F G Product Ketone + AlCl₃ F->G H Stable Product-Catalyst Complex (Consumes 2nd eq. AlCl₃) G->H I Work-up with H₂O/H⁺ H->I J Final Product + Al(OH)₃ I->J

Caption: Simplified mechanism of Friedel-Crafts acylation.

As shown, the first equivalent of AlCl₃ generates the reactive electrophile. The second equivalent is complexed by the carbonyl group of the newly formed ketone product. This complex is very stable and deactivates the catalyst, preventing it from participating further in the reaction.[2] Therefore, a stoichiometric amount is mechanistically required.

References

  • BenchChem. (2025). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. BenchChem Technical Support.
  • Google Patents. (n.d.).
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Užarević, K., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Hashimoto, I., & Tashiro, M. (1987). AlCl3-Catalyzed Competitive Reaction of Benzene and Monosubstituted Benzenes with Phthalic Anhydride: Intra- and Intermolecular Selectivities. Reports of Research Institute of Industrial Science, Kyushu University, 82, 149-156. [Link]

  • Prakash, G. K. S., et al. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2014(3), 1-14. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

  • Liang, Y. L., et al. (2009). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Chinese Chemical Letters, 20(11), 1289-1291. [Link]

  • Google Patents. (n.d.).
  • GIHI CHEMICALS CO.,LIMITED. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Dissertation. (n.d.). Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN111747839A - Synthetic method of 2- (4' -ethylbenzoyl) benzoic acid.
  • PubMed Central (PMC). (n.d.). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Chemistry Stack Exchange. (2016). Does Friedel-Crafts reaction fail with benzoic acid?. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. [Link]

  • Google Patents. (n.d.).

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Technical Support Center: Purification of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Fluorobenzoyl)benzoic acid (FBBA). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The purity of FBBA is critical, as it is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and advanced materials.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems you may encounter when purifying this compound.

Question 1: My recrystallized product has a low, broad melting point. What went wrong?

Answer:

A broad and depressed melting point is a classic indicator of impurities. The goal of recrystallization is to exploit solubility differences between your target compound and contaminants.[2][3] If this is not achieved, it's likely due to one of the following reasons:

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve this compound poorly at low temperatures but completely at its boiling point.[3] Given its benzoic acid structure, its solubility is significantly higher in hot water compared to cold water.[2][4] However, depending on the impurities, a mixed solvent system (e.g., ethanol/water, acetic acid/water) may be necessary.

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to FBBA, it may crystallize alongside your product. An alternative purification method, such as acid-base extraction, may be required to remove impurities with different functional groups.

  • Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice.[2] Slow, controlled cooling is essential for the formation of pure, well-defined crystals.

Recommended Protocol: Optimized Recrystallization

  • Solvent Selection: Begin by testing the solubility of your crude FBBA in various solvents at room temperature and at boiling. Water, ethanol, and acetic acid are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves. Using excess solvent is a common cause of low yield.

  • Decolorization (If Necessary): If your solution is colored, it indicates the presence of colored organic impurities. Add a small amount of activated charcoal to the hot solution, swirl, and heat for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.[3] This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly before assessing purity via melting point or other analytical methods.

Question 2: During recrystallization, my product separated as an oil instead of crystals. How do I fix this "oiling out"?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the chosen solvent system.[5] This is often due to a high concentration of impurities, which significantly depresses the melting point of the mixture.

Probable Causes & Solutions:

  • Solution is Too Concentrated: The saturation point of the compound is reached at a temperature where its liquid state is more stable than its solid crystalline state.

  • High Impurity Load: Impurities can act as a eutectic mixture, lowering the overall melting point.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of a super-saturated oil over an ordered crystal lattice.

Troubleshooting Steps:

  • Re-heat the solution until the oil completely redissolves.[5]

  • Add a small amount of additional hot solvent to slightly dilute the solution.[5]

  • Allow the flask to cool much more slowly. Insulating the flask with a cloth or beaker can promote gradual cooling.[2]

  • If oiling persists, consider a different solvent or solvent system with a lower boiling point.

Question 3: My yield is very low after performing an acid-base extraction. Where did my product go?

Answer:

Acid-base extraction is a powerful technique for separating acidic compounds like FBBA from neutral or basic impurities.[6][7] It leverages the differential solubility of the neutral acid in an organic solvent versus its corresponding salt in an aqueous solution.[8] Low yield is typically a result of incomplete phase separation or incorrect pH adjustment.

Probable Causes & Solutions:

  • Incomplete Deprotonation/Protonation: The carboxylic acid of FBBA must be fully deprotonated (converted to its water-soluble salt) by a base (e.g., sodium bicarbonate) to move into the aqueous layer.[8][9] Subsequently, it must be fully protonated by a strong acid (e.g., HCl) to precipitate out of the aqueous solution.[6] Always check the pH with pH paper to ensure it is sufficiently basic (~pH 9) during extraction and sufficiently acidic (~pH 2) during precipitation.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion between the organic and aqueous layers, trapping your product at the interface. If an emulsion forms, allow the funnel to stand for a longer period. Gentle swirling, rather than vigorous shaking, can prevent this. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions.

  • Insufficient Extraction: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is a more efficient way to transfer the compound between phases.

Below is a workflow diagram for a standard acid-base extraction of FBBA.

AcidBaseExtraction start Crude FBBA dissolved in Organic Solvent (e.g., Ethyl Acetate) add_base Add aq. NaHCO3 solution & Mix in Separatory Funnel start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral Impurities separate->org_layer Top/Bottom depends on solvent density aq_layer Aqueous Layer: Sodium 2-(4-fluorobenzoyl)benzoate separate->aq_layer add_acid Add conc. HCl (aq) until pH ~2 aq_layer->add_acid precipitate Precipitation Occurs add_acid->precipitate filter Vacuum Filter precipitate->filter product Pure FBBA (Solid) filter->product

Caption: Acid-Base Extraction Workflow for FBBA Purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The most common synthesis of FBBA is a Friedel-Crafts acylation between phthalic anhydride and fluorobenzene using a Lewis acid catalyst like aluminum chloride.[10] Based on this, typical impurities include:

  • Unreacted Starting Materials: Phthalic anhydride and fluorobenzene.

  • Positional Isomers: While the reaction is ortho-directing, small amounts of the para-isomer, 4-(4-fluorobenzoyl)benzoic acid, may form.

  • Hydrolysis Products: Phthalic acid from the hydrolysis of unreacted phthalic anhydride.

  • Catalyst Residues: Residual aluminum salts.

Q2: Which purification method—recrystallization or acid-base extraction—is better?

A2: The choice depends on the nature of the impurities.

  • Recrystallization is most effective for removing impurities with significantly different solubility profiles from FBBA. It is a good general-purpose method for improving crystalline quality and removing minor, similarly-functionalized impurities.

  • Acid-Base Extraction is superior for removing non-acidic (neutral or basic) impurities, such as unreacted fluorobenzene or other non-polar byproducts. It is highly selective for the acidic nature of your target compound. Often, a combination of both methods (acid-base extraction followed by recrystallization) yields the highest purity product.

Q3: How do I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your FBBA:

  • Melting Point Analysis: A sharp melting point that matches the literature value (138-140 °C) is a strong indicator of high purity. Impurities will cause the melting point to be lower and broader.[5]

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A pure sample will show a single major peak.[11][12] Reverse-phase HPLC is commonly used for fluorobenzoic acids.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any proton- or carbon-containing impurities.

Q4: Can I use a different base for the acid-base extraction?

A4: Yes, but the choice of base is important. Sodium bicarbonate (NaHCO₃) is a weak base and is generally sufficient to deprotonate the carboxylic acid of FBBA. Using a stronger base like sodium hydroxide (NaOH) is also effective but can be less selective if other weakly acidic impurities are present. For routine purification to remove neutral impurities, sodium bicarbonate is the preferred choice.[8][9]

Data & Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 7649-92-5[1][15]
Molecular Formula C₁₄H₉FO₃[1][15]
Molecular Weight 244.22 g/mol [1][16]
Appearance White crystalline solid[1]
Melting Point 138-140 °C
Aqueous Solubility 0.076 g/L (25 °C)[15]
Functional Groups Carboxylic Acid, Ketone, Fluoro
Protocol 1: General Recrystallization Workflow

RecrystallizationWorkflow cluster_heat Hot Stage cluster_cool Cooling & Isolation crude Place Crude FBBA in Erlenmeyer Flask add_solvent Add Minimum Amount of Boiling Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve add_charcoal Add Activated Charcoal (if needed) dissolve->add_charcoal hot_filter Hot Gravity Filtration add_charcoal->hot_filter slow_cool Slow Cooling to Room Temp hot_filter->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry product Pure FBBA Crystals dry->product

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Fluorobenzoyl)benzoic Acid and 2-Benzoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the benzophenone scaffold and its derivatives are of paramount importance, serving as key intermediates in the synthesis of a wide array of bioactive molecules and materials. Among these, 2-benzoylbenzoic acid and its substituted analogues are particularly noteworthy for their utility in constructing complex polycyclic systems. This guide provides an in-depth comparative analysis of the reactivity of 2-(4-fluorobenzoyl)benzoic acid and its parent compound, 2-benzoylbenzoic acid. By examining the electronic effects of the fluorine substituent, we will elucidate the differences in the reactivity of the carboxylic acid and ketone functionalities, supported by theoretical principles and spectroscopic data.

Structural and Electronic Considerations: The Impact of a Single Fluorine Atom

The fundamental difference between this compound and 2-benzoylbenzoic acid lies in the presence of a fluorine atom at the para-position of the terminal phenyl ring. This seemingly minor structural modification has profound implications for the electronic distribution within the molecule, thereby influencing its reactivity.

Electronic Effects of the Fluorine Substituent:

The fluorine atom exerts two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is most pronounced at the carbon atom to which it is directly attached and diminishes with distance.

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.

In the case of a para-substituted fluorine, the inductive effect generally outweighs the resonance effect, leading to a net electron withdrawal from the benzene ring. This has a direct impact on the two key functional groups: the carboxylic acid and the ketone.

Comparative Reactivity of the Carboxylic Acid Functionality

The acidity of the carboxylic acid group is a direct measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing the acidity of the parent acid.

Acidity (pKa):

While the experimental pKa of this compound is not readily found in the literature, we can infer its acidity by comparing the pKa values of benzoic acid and 4-fluorobenzoic acid.

CompoundpKa
Benzoic Acid4.20
4-Fluorobenzoic Acid4.14[1]
2-Benzoylbenzoic Acid3.54[2][3]
This compound ~3.4-3.5 (Estimated)

The presence of the electron-withdrawing benzoyl group in 2-benzoylbenzoic acid significantly increases its acidity compared to benzoic acid, as reflected in its lower pKa of 3.54.[2][3] The additional electron-withdrawing fluorine atom in this compound is expected to further stabilize the carboxylate anion, leading to a slightly lower pKa and thus a stronger acid. This enhanced acidity suggests that in reactions where the deprotonation of the carboxylic acid is a key step, such as in certain base-catalyzed reactions, this compound will exhibit greater reactivity.

Esterification and Amide Bond Formation:

In acid-catalyzed reactions like Fischer esterification, the rate-limiting step is often the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The electron-withdrawing fluorine atom in this compound increases the partial positive charge on this carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, this compound is anticipated to undergo esterification and amide bond formation at a faster rate than 2-benzoylbenzoic acid under identical conditions.

Comparative Reactivity of the Ketone Functionality

The reactivity of the ketone carbonyl group is also governed by its electrophilicity. A more electron-deficient carbonyl carbon will be more readily attacked by nucleophiles.

Spectroscopic Evidence (¹³C NMR):

The chemical shift of a carbonyl carbon in a ¹³C NMR spectrum is a sensitive probe of its electronic environment. A downfield (higher ppm) shift indicates a more deshielded, and therefore more electrophilic, carbonyl carbon.

CompoundKetone C=O (ppm)Carboxylic Acid C=O (ppm)
2-Benzoylbenzoic Acid196.8168.2
This compound ~195-196 (Predicted) ~167-168 (Predicted)

Note: The ¹³C NMR data for 2-benzoylbenzoic acid is available in the Spectral Database for Organic Compounds (SDBS). The values for this compound are predicted based on the expected electronic effects.

The electron-withdrawing effect of the fluorine atom in this compound is expected to deshield the ketone carbonyl carbon, leading to a downfield shift in its ¹³C NMR spectrum compared to 2-benzoylbenzoic acid. This increased electrophilicity suggests that the ketone in this compound will be more reactive towards nucleophiles in reactions such as reductions, Grignard additions, and Wittig reactions.

Intramolecular Cyclization: The Gateway to Anthraquinones

A key transformation for 2-benzoylbenzoic acid and its derivatives is the intramolecular Friedel-Crafts acylation to form anthraquinones. This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid.

The rate of this cyclization is dependent on the electrophilicity of the carboxylic acid carbonyl (once activated by the acid catalyst) and the nucleophilicity of the phenyl ring that is being acylated. In the case of 2-benzoylbenzoic acid, the unsubstituted phenyl ring undergoes the electrophilic attack.

For this compound, the fluorine atom on the terminal ring does not directly participate in the cyclization. However, its electron-withdrawing nature can have an indirect effect. By making the entire molecule more electron-poor, it can slightly deactivate the phenyl ring that undergoes acylation, potentially slowing down the rate of cyclization compared to 2-benzoylbenzoic acid. However, the increased electrophilicity of the carboxylic acid carbonyl could counteract this effect. Without direct comparative kinetic data, it is difficult to definitively predict which compound would cyclize faster.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol outlines a standard laboratory procedure for the synthesis of 2-benzoylbenzoic acid.

Materials:

  • Phthalic anhydride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Activated carbon

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine phthalic anhydride (1 eq.) and anhydrous benzene (excess).

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq.) in portions with stirring.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat under reflux for 1-2 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, and then extract the product into an aqueous solution of sodium carbonate.

  • Treat the aqueous extract with activated carbon to decolorize, and then filter.

  • Acidify the filtrate with concentrated HCl to precipitate the 2-benzoylbenzoic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Intramolecular Cyclization to Anthraquinone

This protocol describes the conversion of 2-benzoylbenzoic acid to anthraquinone.

Materials:

  • 2-Benzoylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • Carefully add 2-benzoylbenzoic acid (1 eq.) to an excess of concentrated sulfuric acid with stirring.

  • Heat the mixture to 100-120°C for 2-4 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The anthraquinone product will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.

Visualization of Key Concepts

G cluster_0 Electronic Effects of Fluorine cluster_1 Impact on Reactivity Inductive_Effect Inductive Effect (-I) Electron-withdrawing via σ-bonds Increased_Acidity Increased Acidity (Lower pKa) Inductive_Effect->Increased_Acidity Stabilizes carboxylate Increased_Electrophilicity Increased Carbonyl Electrophilicity Inductive_Effect->Increased_Electrophilicity Deshields carbonyl carbon Resonance_Effect Resonance Effect (+M) Electron-donating via π-system Resonance_Effect->Increased_Acidity Destabilizes carboxylate (minor effect)

Sources

2-(4-Fluorobenzoyl)benzoic acid vs 2-chlorobenzoylbenzoic acid synthesis

While specific yield data for this exact reaction is not readily available in the provided search results, yields for similar Friedel-Crafts acylations are typically moderate to good. The deactivating nature of the fluorine atom means that reaction conditions may need to be slightly more forcing compared to the acylation of benzene itself. The primary product is a white crystalline solid with a melting point in the range of 136-142 °C. [2][9]Purity is generally high after recrystallization, often exceeding 97%. [2][9]

Synthesis of 2-chlorobenzoylbenzoic Acid

The synthesis of 2-chlorobenzoylbenzoic acid follows the same Friedel-Crafts pathway, utilizing chlorobenzene as the aromatic substrate. Similar to fluorine, chlorine is an ortho-, para-directing deactivator. The larger size of chlorine compared to fluorine results in more pronounced steric hindrance at the ortho position, further favoring para-substitution.

Caption: Synthesis of 2-chlorobenzoylbenzoic acid via Friedel-Crafts acylation.

Experimental Protocol

A detailed protocol for this synthesis, derived from established literature, is available in Section 4. The procedure involves the gradual addition of anhydrous aluminum chloride to a solution of phthalic anhydride in chlorobenzene, followed by controlled heating to drive the reaction to completion. [5]

Performance and Considerations

Experimental data for this synthesis is well-documented. One reported method involving palladium catalysis gives a yield of 56%. [8]Another common procedure using a stoichiometric amount of AlCl₃ reports a crude yield that, after recrystallization, provides a high-purity product. [5]The final product is typically a pale yellow or white solid with a melting point of approximately 146-148 °C. [5]

Head-to-Head Comparison and In-Depth Protocols

ParameterThis compound Synthesis2-chlorobenzoylbenzoic acid SynthesisCausality and Field Insights
Aromatic Substrate FluorobenzeneChlorobenzeneBoth are deactivated rings due to the halogen's inductive effect, making them less reactive than benzene. Fluorine's stronger inductive effect is countered by more effective resonance donation, making the reactivity difference subtle but present.
Catalyst Anhydrous AlCl₃ (stoichiometric)Anhydrous AlCl₃ (stoichiometric)A stoichiometric amount of Lewis acid is required because it complexes with both the phthalic anhydride reactant and the ketone product. [9]
Typical Yield Moderate to Good (Est. 50-70%)56% (Pd-catalyzed method); Good (AlCl₃ method) [5]Yields are highly dependent on reaction control, purity of reagents (especially anhydrous AlCl₃), and effective workup to hydrolyze the product-catalyst complex.
Purity (Post-Recrystallization) ≥ 97% [2]≥ 98% Recrystallization from a suitable solvent (e.g., benzene, ethanol/water) is crucial for removing unreacted starting materials and isomeric impurities.
Reaction Conditions Controlled heating, often to reflux [5]Controlled heating, often to reflux [5]The reaction is exothermic upon addition of AlCl₃ and requires initial cooling, followed by heating to overcome the activation energy for the deactivated aromatic ring. [4][5]
Safety Concerns AlCl₃ is corrosive and reacts violently with water. [7]Fluorobenzene is volatile and flammable.AlCl₃ is corrosive and reacts violently with water. [7]Chlorobenzene is toxic and a solvent. [5]Strict anhydrous conditions are mandatory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [7][10]
Detailed Experimental Protocol: Synthesis of 2-chlorobenzoylbenzoic Acid

This protocol is adapted from established procedures and serves as a representative example for both syntheses. [5] Reagents & Equipment:

  • Phthalic anhydride (30.0 g, 0.20 mol)

  • Chlorobenzene (122 mL, dried)

  • Anhydrous aluminum chloride (64.0 g, 0.48 mol, finely ground)

  • Round-bottom flask (500 mL) with magnetic stirrer and reflux condenser

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Water

  • Ethanol (for recrystallization)

  • Büchner funnel and filter paper

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve 30.0 g of phthalic anhydride in 122 mL of dry chlorobenzene. Equip the flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Catalyst Addition: Place the flask in an ice bath to cool the solution. With vigorous stirring, add 64.0 g of well-ground anhydrous aluminum chloride in small portions. The addition is exothermic and should be controlled to maintain a manageable temperature.

  • Reaction: After the addition is complete, remove the ice bath. The reaction temperature will rise, and the mixture should be heated to a moderate reflux. Continue refluxing with stirring for approximately 1 hour. The reaction mixture will become viscous and may solidify.

  • Workup & Quenching: Cool the reaction vessel back down in an ice bath. Very slowly and cautiously, add 300 mL of cold water dropwise through the condenser to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas. Subsequently, add a small amount of concentrated HCl to dissolve any aluminum salts.

  • Isolation: The crude product will precipitate as a white solid. Isolate the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold water, followed by a wash with a small amount of cold ethanol to remove colored impurities.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent like benzene or an ethanol/water mixture to obtain the pure 2-chlorobenzoylbenzoic acid. [5]Dry the crystals in a vacuum oven.

Protocol Adaptation for this compound

The same protocol can be adapted by substituting chlorobenzene with an equimolar amount of fluorobenzene. All other reagent quantities and procedural steps remain consistent.

Conclusion: A Strategic Choice for Synthesis

Both this compound and 2-chlorobenzoylbenzoic acid can be reliably synthesized via Friedel-Crafts acylation of phthalic anhydride. The choice between the two is dictated primarily by the desired final product and its downstream application, rather than significant challenges in the synthesis itself.

  • Process Similarity: The synthetic procedures are nearly identical, employing the same catalyst and general reaction conditions.

  • Reactivity: The electronic differences between fluorine and chlorine have a minimal impact on the overall feasibility of the reaction, though they may subtly influence reaction rates and require minor optimization of heating times.

  • Performance: Both syntheses can achieve good yields and high purity after standard purification techniques like recrystallization.

  • Safety: The primary hazards are associated with the handling of the moisture-sensitive and corrosive Lewis acid catalyst, AlCl₃, and the respective volatile halobenzene solvents.

For researchers and drug development professionals, the decision to synthesize one over the other will be based on the specific halogen required in their target molecule. The protocols and comparative data presented here provide a solid foundation for the successful and efficient laboratory-scale production of these valuable chemical intermediates.

References

  • PrepChem. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Sci-Tech Tutorials. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]

  • Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
  • The Royal Society of Chemistry. (n.d.). 2-chlorobenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved from [Link]

  • vibzzlab. (2022, August 15). o- chlorobenzoic acid (2 - chlorobenzoic acid) from anthranilic acid [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
  • Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • PubChem. (n.d.). 2-(4'-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]

A Comparative Guide to Catalytic Efficiency in 2-(4-Fluorobenzoyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(4-Fluorobenzoyl)benzoic Acid

This compound is a pivotal intermediate in the synthesis of a multitude of high-value organic molecules, particularly in the pharmaceutical and materials science sectors. Its structural motif is a cornerstone for the development of various therapeutic agents and functional materials. The efficient and selective synthesis of this compound is, therefore, a subject of considerable interest, with the catalytic methodology employed directly impacting yield, purity, and environmental footprint. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering experimental insights to aid researchers in selecting the most appropriate method for their specific needs.

The primary industrial route to this compound is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. The choice of catalyst is the most critical parameter in this transformation, influencing not only the reaction rate but also the regioselectivity and the overall process sustainability. Herein, we compare the performance of traditional Lewis acids, solid acid catalysts such as zeolites, and modern alternatives like ionic liquids.

Comparative Analysis of Catalytic Systems

The catalytic efficiency for the synthesis of this compound via Friedel-Crafts acylation is critically dependent on the nature of the catalyst. We will explore three major classes of catalysts: traditional Lewis acids, zeolites, and ionic liquids.

Traditional Lewis Acids: The Workhorse with Drawbacks

Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) have historically been the go-to catalysts for Friedel-Crafts acylation.

Mechanism with Lewis Acids: The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, such as AlCl₃, coordinates to a carbonyl oxygen of phthalic anhydride, facilitating the cleavage of the C-O bond and generation of the acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring, followed by deprotonation to restore aromaticity and yield the product. Due to the formation of a stable complex between the product and the Lewis acid, more than a stoichiometric amount of the catalyst is often required.

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}

Caption: Simplified mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Advantages:

  • High reactivity and often high yields.

  • Well-established and widely understood methodology.

Disadvantages:

  • Requires stoichiometric or super-stoichiometric amounts, leading to large volumes of hazardous waste.

  • The catalyst is sensitive to moisture, requiring stringent anhydrous conditions.

  • Work-up procedures are often cumbersome and generate corrosive byproducts.

  • Difficult to recycle the catalyst.

Zeolites: The Green and Shape-Selective Alternative

Zeolites are crystalline aluminosilicates with a porous structure and acidic sites within their framework. They function as solid acid catalysts, offering a more environmentally benign alternative to traditional Lewis acids.

Mechanism with Zeolites: The acylation reaction occurs at the Brønsted or Lewis acid sites on the zeolite surface. The phthalic anhydride is activated by protonation or coordination at these sites, increasing its electrophilicity. The activated anhydride then reacts with fluorobenzene within the zeolite pores. The shape-selective nature of zeolites can influence the regioselectivity of the reaction, favoring the formation of specific isomers.

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}

Caption: Conceptual workflow for zeolite-catalyzed Friedel-Crafts acylation.

Advantages:

  • Heterogeneous nature allows for easy separation from the reaction mixture and potential for catalyst recycling.

  • Reduced waste generation compared to traditional Lewis acids.

  • Shape selectivity can lead to higher yields of the desired isomer.

  • Generally less corrosive and easier to handle.

Disadvantages:

  • Can be prone to deactivation due to coking or poisoning.

  • May require higher reaction temperatures and longer reaction times compared to strong Lewis acids.

  • The synthesis and activation of zeolites can be complex.

Ionic Liquids: The Designer Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. For Friedel-Crafts reactions, Lewis acidic ionic liquids, such as those based on chloroaluminates, have shown significant promise.

Mechanism with Ionic Liquids: In the case of chloroaluminate ionic liquids (e.g., [bmim]Cl·AlCl₃), the AlCl₃ component acts as the Lewis acid to activate the phthalic anhydride, similar to the traditional method. The ionic liquid medium can stabilize the charged intermediates, potentially enhancing the reaction rate and selectivity. The catalyst can often be separated from the product and reused.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Caption: Simplified workflow for Friedel-Crafts acylation in an ionic liquid.

Advantages:

  • Can act as both catalyst and solvent, simplifying the reaction setup.

  • High catalytic activity, sometimes achieving very high yields.

  • Potential for catalyst recycling, reducing waste.

  • Tunable properties by modifying the cation and anion of the ionic liquid.

Disadvantages:

  • Cost of some ionic liquids can be high.

  • Viscosity can sometimes pose challenges for product separation.

  • Complete removal of the ionic liquid from the product can be difficult.

  • Long-term stability and toxicity of some ionic liquids are still under investigation.

Quantitative Performance Comparison

Catalyst TypeRepresentative CatalystTypical Catalyst LoadingTypical Reaction ConditionsReported Yield (Analogous Reactions)Key AdvantagesKey Disadvantages
Traditional Lewis Acid AlCl₃Stoichiometric (1.0 - 2.0 eq.)0 - 80 °C, 1 - 4 h>90%High reactivity, well-establishedHigh waste, moisture sensitive, difficult to recycle
Zeolite H-Beta, H-YCatalytic (e.g., 10-20 wt%)100 - 180 °C, 4 - 24 h70 - 95%Recyclable, environmentally friendly, shape-selectiveHigher temperatures, longer reaction times, potential deactivation
Ionic Liquid [bmim]Cl·AlCl₃Catalyst and SolventRoom Temp. - 80 °C, 1 - 6 hUp to 98%High activity, recyclable, dual catalyst/solvent roleCost, viscosity, potential for product contamination

Experimental Protocols

The following are representative, generalized experimental protocols for each catalytic system, based on procedures reported for similar Friedel-Crafts acylation reactions. Note: These are illustrative and should be optimized for the specific synthesis of this compound.

Protocol 1: Traditional Lewis Acid Catalysis (AlCl₃)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of phthalic anhydride (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel.

  • Reactant Addition: After the addition of phthalic anhydride is complete, add fluorobenzene (1.0 - 1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Zeolite Catalysis (H-Beta)
  • Catalyst Activation: Activate the H-Beta zeolite catalyst by heating at a high temperature (e.g., 500 °C) under vacuum or a flow of inert gas for several hours.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-Beta zeolite (e.g., 15 wt% relative to phthalic anhydride), phthalic anhydride (1.0 equivalent), and fluorobenzene (used in excess as both reactant and solvent).

  • Reaction: Heat the mixture to reflux (the boiling point of fluorobenzene is approximately 85 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC or TLC.

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused after regeneration.

  • Product Isolation: Remove the excess fluorobenzene from the filtrate by distillation under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization from a suitable solvent.

Protocol 3: Ionic Liquid Catalysis ([bmim]Cl·AlCl₃)
  • Catalyst Preparation: Prepare the Lewis acidic ionic liquid, for example, by carefully adding anhydrous aluminum chloride (2.0 equivalents) to 1-butyl-3-methylimidazolium chloride ([bmim]Cl) (1.0 equivalent) under an inert atmosphere. The molar ratio determines the Lewis acidity.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, add the prepared ionic liquid.

  • Reagent Addition: Add phthalic anhydride (1.0 equivalent) to the ionic liquid and stir until a homogeneous solution is formed.

  • Reactant Addition: Add fluorobenzene (1.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60 °C) for 1-6 hours. Monitor the reaction by TLC or HPLC.

  • Product Extraction: After the reaction is complete, extract the product from the ionic liquid using an organic solvent in which the ionic liquid is immiscible (e.g., toluene or hexane). Repeat the extraction multiple times.

  • Catalyst Recycling: The ionic liquid phase can be recovered, dried under vacuum, and reused for subsequent reactions.

  • Product Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by recrystallization or column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the synthesis of this compound is a trade-off between efficiency, cost, and environmental impact. Traditional Lewis acids like AlCl₃ offer high yields but suffer from significant environmental and handling drawbacks. Zeolites represent a greener, recyclable alternative, though they may require more forcing reaction conditions. Ionic liquids present a promising modern approach, combining high catalytic activity with the potential for recycling, although their cost and large-scale applicability are still areas of active research.

For researchers and drug development professionals, the selection of the optimal catalytic system will depend on the specific requirements of their synthesis. For large-scale industrial production, the development of highly active, stable, and recyclable solid acid catalysts like zeolites or supported ionic liquids is a key area for future research to make the synthesis of this compound and related compounds more sustainable and economically viable.

References

  • Olah, G. A. (Ed.). (2005). Friedel-Crafts Chemistry. John Wiley & Sons.
  • Sheldon, R. A., & van Bekkum, H. (Eds.). (2001).
  • Wasserscheid, P., & Welton, T. (Eds.). (2007). Ionic Liquids in Synthesis. Wiley-VCH.
  • Corma, A., & García, H. (2003). Lewis Acids: from Conventional Homogeneous to Green Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307-4366. [Link]

  • Holderich, W., Hesse, M., & Naumann, F. (1988). Zeolites: Catalysts for Organic Syntheses. Angewandte Chemie International Edition in English, 27(2), 226-246. [Link]

  • Boon, J. A., Levisky, J. A., Pflug, J. L., & Wilkes, J. S. (1986). Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry, 51(4), 480-483. [Link]

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. The benzoylbenzoic acid framework has emerged as a versatile platform, demonstrating a spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated benzoylbenzoic acids, underpinned by experimental data and a discussion of the physicochemical rationale for the observed differences.

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug discovery. Its introduction into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for its target protein[3]. The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity of nearby functional groups, potentially leading to enhanced target engagement[4].

Comparative Biological Activity: A Focus on Efficacy

While direct head-to-head comparisons of fluorinated and non-fluorinated benzoylbenzoic acids are not extensively documented in a single study, a comparative analysis of data from various sources reveals a consistent trend: the introduction of fluorine, particularly in the form of electron-withdrawing groups like trifluoromethyl, often enhances biological activity.

Antimicrobial Activity

Derivatives of 2-benzoylbenzoic acid have been investigated for their potential as antimicrobial agents, with their efficacy often quantified by the Minimum Inhibitory Concentration (MIC)[1]. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings significantly influence antimicrobial activity. Notably, the presence of electron-withdrawing groups, such as a trifluoromethyl group, has been demonstrated to enhance antibacterial efficacy[1].

DerivativeTarget MicroorganismMIC (µg/mL)Reference
2-Benzoylbenzoic acidStreptococcus mutansHigh (Activity Index: 0.7)[1]
2-Benzoylbenzoic acidStaphylococcus aureusHigh (Activity Index: 0.7)[1]
C3 (a triaryl compound)Streptococcus pneumoniae ATCC 49619256[1]
C3-005 (3,4-dichloro substitution)Streptococcus pneumoniae8[1]
Compound 5e (5-Trifluoromethyl-2-benzoic acid derivative) Streptococcus pneumoniae 1 [1]
Representative Compound (a 5-Trifluoromethyl-2-benzoic acid derivative) Staphylococcus epidermidis 0.5 [1]

The data clearly indicates that while the basic 2-benzoylbenzoic acid scaffold possesses some antimicrobial activity, the introduction of a trifluoromethyl group leads to a dramatic increase in potency, with MIC values dropping to as low as 0.5 µg/mL against Staphylococcus epidermidis[1].

Anticancer Activity

The benzoylbenzoic acid scaffold is also a promising starting point for the development of anticancer agents[2][5]. While direct comparative data is limited, studies on related fluorinated and non-fluorinated aromatic compounds consistently demonstrate the positive impact of fluorination on cytotoxic activity. For instance, in a study of quinoxaline derivatives, the difluorinated analogs of active compounds showed significantly lower GI50 values, indicating higher potency[6].

Compound TypeCancer Cell LineIC50/GI50 (µM)Reference
2-((2-(thiophen-2-yl)acetyl)thio)benzoic acidNot specified239.88[5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[5]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast cancer)15.6[5]
Fluorinated benzothiazole derivative (61b) MCF-7 (Breast cancer) 0.40 [3]
Fluorinated-indole derivative (34b) A549 (Lung cancer) 0.8 [3]

The significantly lower IC50/GI50 values for the fluorinated derivatives in related heterocyclic systems strongly suggest that fluorination of the benzoylbenzoic acid scaffold is a promising strategy for enhancing anticancer activity[3][5].

Anti-inflammatory Activity

Certain derivatives of 2-benzoylbenzoic acid exhibit anti-inflammatory properties, often attributed to the inhibition of key inflammatory mediators like the cyclooxygenase-2 (COX-2) enzyme and the NF-κB signaling pathway[1]. The introduction of fluorine can enhance these effects. For example, 2-fluorobenzoic acid is a common scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes[4]. The increased acidity of the ortho-fluoro isomer can lead to stronger interactions with the target protein[4]. Studies on fluorinated benzo[h]quinazoline-2-amine derivatives have also shown potent anti-inflammatory activity through NF-κB inhibition[7].

Mechanistic Insights and Future Directions

The enhanced biological activity of fluorinated benzoylbenzoic acids can be attributed to a combination of factors. The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its binding to target enzymes or receptors. Furthermore, the stability of the C-F bond can prevent metabolic degradation at that site, leading to increased bioavailability and a longer duration of action.

Caption: Impact of Fluorination on Benzoylbenzoic Acid Bioactivity.

Future research should focus on the synthesis and direct comparative evaluation of a series of fluorinated benzoylbenzoic acids against their non-fluorinated counterparts across a range of biological assays. This will provide a more definitive understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.

Experimental Protocols

Synthesis of 4-Benzoylbenzoic Acid

A common route for the synthesis of the non-fluorinated scaffold involves the oxidation of 4-methylbenzophenone.

Procedure:

  • Dissolve 4-methylbenzophenone (10 mmol) in 10.4 mL of glacial acetic acid with stirring at room temperature.

  • Cool the reaction mixture to 5 °C.

  • Add chromium (VI) oxide (40 mmol) and 2 mL of sulfuric acid.

  • Heat the system at 100 °C for 6 hours.

  • After cooling, add water and extract the mixture with ethyl acetate.

  • Wash the organic layer with 0.1 M NaOH.

  • Acidify the alkaline aqueous layer with HCl to precipitate the white solid 4-benzoylbenzoic acid, which is then filtered[8].

Synthesis of 2-Fluorobenzoic Acids

Nucleophilic fluorination of 1-arylbenziodoxolones provides a facile, transition metal-free route to fluorobenzoic acids.

Procedure:

  • Prepare 1-arylbenziodoxolones from commercially available substituted iodobenzoic acids.

  • To a solution of the 1-arylbenziodoxolone in a polar aprotic solvent (e.g., DMF or MeCN), add a fluoride salt (e.g., CsF or KF).

  • Heat the reaction mixture to facilitate nucleophilic fluorination.

  • The product, 2-fluorobenzoic acid, can be purified using standard techniques such as chromatography[9].

Caption: Synthetic Pathways for Benzoylbenzoic Acids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of the compounds.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value can be determined by plotting a dose-response curve[1].

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

The strategic incorporation of fluorine into the benzoylbenzoic acid scaffold presents a compelling avenue for the development of novel therapeutics with enhanced biological activity. The available data, though not always from direct comparative studies, consistently points towards the superiority of fluorinated derivatives in antimicrobial, anticancer, and anti-inflammatory applications. Further focused research involving the synthesis and parallel screening of fluorinated and non-fluorinated analogs is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this promising class of compounds.

References

  • Melo, M. J., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(11), 3333. [Link]

  • El-Sayed, N. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20119. [Link]

  • Uria, E., et al. (2004). Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2695-2705. [Link]

  • Krasavin, M., et al. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(23), 7235. [Link]

  • Zhdankin, V. V., et al. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2014(3), 245-255. [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Al-Ostath, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10589. [Link]

  • Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Fluorobenzoyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is a foundational pillar of innovation. 2-(4-Fluorobenzoyl)benzoic acid (2-FBBA) is a versatile building block in the synthesis of pharmaceuticals and advanced materials, prized for the influence of its fluorinated benzoyl moiety on the biological activity of its derivatives.[1][2] Understanding how structural modifications to this parent molecule impact its spectroscopic signature is paramount for confirming synthetic outcomes, ensuring purity, and elucidating structure-activity relationships.

This guide provides an in-depth comparative analysis of 2-FBBA and three representative derivatives, illustrating how targeted chemical changes manifest across a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). The derivatives chosen for this comparison are:

  • Methyl 2-(4-fluorobenzoyl)benzoate: An ester derivative, probing the effect of modifying the carboxylic acid group.

  • (2-Carboxyphenyl)(4-fluorophenyl)methanol: A reduced derivative, examining the transformation of the ketone functional group.

  • 2-(4-Fluorobenzoyl)-5-nitrobenzoic acid: A ring-substituted derivative, demonstrating the impact of a strongly electron-withdrawing group on the aromatic system.

By understanding the causality behind the observed spectral shifts and patterns, researchers can leverage these powerful analytical techniques with greater confidence and insight.

Core Principles and Structural Relationships

The spectroscopic properties of 2-FBBA and its derivatives are intrinsically linked to their electronic and vibrational states. Each analytical technique probes a different aspect of the molecule's behavior when it interacts with electromagnetic radiation or energetic particles. The diagram below illustrates the parent compound and the selected derivatives, highlighting the key structural modifications that form the basis of our comparison.

G cluster_parent Parent Compound cluster_derivatives Derivatives p This compound (2-FBBA) d1 Methyl 2-(4-fluorobenzoyl)benzoate (Esterification) p->d1 CH₃OH, H⁺ d2 (2-Carboxyphenyl)(4-fluorophenyl)methanol (Ketone Reduction) p->d2 NaBH₄ d3 2-(4-Fluorobenzoyl)-5-nitrobenzoic acid (Ring Nitration) p->d3 HNO₃, H₂SO₄

Caption: Chemical transformations from 2-FBBA to its derivatives.

Comparative Spectroscopic Analysis

The true power of spectroscopy lies in its ability to detect subtle changes in chemical structure. The following sections dissect the expected spectral features for 2-FBBA and contrast them with the changes induced by the chemical modifications in each derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of atomic nuclei, particularly ¹H, ¹³C, and in this case, ¹⁹F.

  • ¹H NMR: The aromatic region (typically 7.0-8.2 ppm) of 2-FBBA displays a complex pattern of multiplets corresponding to the eight protons on its two benzene rings. The carboxylic acid proton is a key diagnostic signal, appearing as a broad singlet far downfield (~10-13 ppm) due to hydrogen bonding.[3]

    • Methyl Ester Derivative: The most significant change is the disappearance of the broad carboxylic acid proton peak and the appearance of a sharp singlet around 3.9 ppm, corresponding to the new methyl ester (–OCH₃) protons.[4]

    • Reduced Alcohol Derivative: The ketone reduction introduces two new signals: a singlet or doublet for the benzylic proton (–CH(OH)–) around 5.5-6.0 ppm and a broad singlet for the new hydroxyl proton (–OH). The aromatic signals will also shift slightly due to the change in the electronic nature of the bridging group.

    • Nitro Derivative: The addition of a strong electron-withdrawing nitro group deshields the adjacent protons on the benzoic acid ring. This will cause a noticeable downfield shift for the proton ortho to the new nitro group, often pushing it past 8.5 ppm.[5]

  • ¹³C NMR: 2-FBBA shows two distinct carbonyl signals: one for the ketone (~195 ppm) and one for the carboxylic acid (~167 ppm). The aromatic region will contain numerous signals for the carbon atoms of the benzene rings.

    • Methyl Ester Derivative: The carboxylic acid carbon signal shifts slightly to the ester region (~166 ppm), and a new signal for the methoxy carbon (–OCH₃) appears around 52 ppm.[6]

    • Reduced Alcohol Derivative: The ketone carbon signal disappears and is replaced by a signal for the alcohol-bearing carbon (–CH(OH)–) in the 70-80 ppm range.

    • Nitro Derivative: The carbon atom directly bonded to the nitro group will be significantly deshielded. Furthermore, the electronic perturbation of the nitro group will induce shifts in other carbons throughout the benzoic acid ring system.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive probe. 2-FBBA will exhibit a single resonance for the fluorine atom on the benzoyl ring. The chemical shift of this signal is sensitive to the electronic environment.

    • Changes in substitution on the other ring (as in the nitro derivative) can cause small but measurable shifts in the ¹⁹F resonance, providing evidence of through-space or through-bond electronic communication.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
2-FBBA (Parent) ~11.0 (br s, 1H, COOH), 7.2-8.1 (m, 8H, Ar-H)~195 (C=O, ketone), ~167 (C=O, acid)
Methyl Ester Derivative ~3.9 (s, 3H, OCH₃), 7.2-8.1 (m, 8H, Ar-H)~195 (C=O, ketone), ~166 (C=O, ester), ~52 (OCH₃)
Reduced Alcohol Derivative ~5.7 (s, 1H, CH-OH), ~5.5 (br s, 1H, OH), 7.2-8.0 (m, 8H, Ar-H)~168 (C=O, acid), ~75 (CH-OH)
Nitro Derivative ~11.2 (br s, 1H, COOH), 7.3-8.6 (m, 7H, Ar-H)~194 (C=O, ketone), ~166 (C=O, acid), ~148 (C-NO₂)

Table 1: Comparative summary of key predicted NMR signals. Actual values may vary based on solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is particularly useful for identifying the presence or absence of carbonyls and hydroxyl groups.

  • 2-FBBA: The spectrum is characterized by two prominent features: a very broad O–H stretch from the carboxylic acid, typically spanning 3300-2500 cm⁻¹, which is a result of hydrogen bonding.[7] There are also two distinct C=O stretching bands: one for the aromatic ketone (around 1660-1690 cm⁻¹) and one for the carboxylic acid (around 1700-1730 cm⁻¹).[8][9]

    • Methyl Ester Derivative: The broad O–H stretch vanishes completely. The C=O stretching region simplifies, with the carboxylic acid C=O peak being replaced by an ester C=O stretch, typically at a slightly higher frequency (1720-1740 cm⁻¹).

    • Reduced Alcohol Derivative: The ketone C=O stretch disappears. A new, broad O–H stretching band appears around 3200-3500 cm⁻¹, characteristic of an alcohol. This band is typically less broad than the carboxylic acid O–H stretch.

    • Nitro Derivative: The primary spectrum remains similar to 2-FBBA, but with the addition of two strong, characteristic bands for the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[10]

CompoundKey IR Absorptions (cm⁻¹)
2-FBBA (Parent) 3300-2500 (broad, O-H), ~1710 (C=O, acid), ~1670 (C=O, ketone)
Methyl Ester Derivative ~1725 (C=O, ester), ~1670 (C=O, ketone)
Reduced Alcohol Derivative 3500-3200 (broad, O-H), ~1710 (C=O, acid)
Nitro Derivative 3300-2500 (broad, O-H), ~1715 (C=O, acid), ~1675 (C=O, ketone), ~1550 & ~1350 (N-O)

Table 2: Comparative summary of key IR vibrational frequencies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions, typically π → π* and n → π* transitions in conjugated systems. Benzophenone and its derivatives have characteristic absorption spectra.[11]

  • 2-FBBA: The spectrum typically shows strong π → π* transitions below 300 nm and a weaker, broad n → π* transition from the carbonyl group at longer wavelengths (~330-350 nm).[11][12]

    • Methyl Ester Derivative: Esterification of the carboxyl group has a minimal effect on the main chromophore, so the UV-Vis spectrum will be very similar to that of 2-FBBA.

    • Reduced Alcohol Derivative: Reduction of the ketone carbonyl to an alcohol removes the n → π* transition. This results in the disappearance of the long-wavelength absorption band, a key indicator of successful reduction. The π → π* transitions will remain but may shift slightly.

    • Nitro Derivative: The nitro group is a powerful auxochrome and extends the conjugation of the system. This leads to a bathochromic (red) shift of the absorption bands to longer wavelengths.

CompoundExpected λmax (nm)Notes
2-FBBA (Parent) ~250 (π → π), ~340 (n → π)The n → π* transition is characteristic of the ketone carbonyl.[11]
Methyl Ester Derivative ~250 (π → π), ~340 (n → π)Spectrum is largely unchanged from the parent compound.
Reduced Alcohol Derivative ~250 (π → π)The n → π absorption band disappears upon reduction of the ketone.
Nitro Derivative >260 (π → π), >350 (n → π)A red shift is observed due to the extended conjugation from the NO₂ group.

Table 3: Comparative summary of key UV-Visible absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and offering structural clues.

  • 2-FBBA: The molecular ion peak [M]⁺ will be observed at m/z 244. Key fragmentation pathways often involve the loss of ·OH (m/z 227) and ·COOH (m/z 199). A prominent peak at m/z 123 corresponds to the [F-C₆H₄-CO]⁺ fragment.

    • Methyl Ester Derivative: The molecular weight increases by 14 Da, with the molecular ion peak [M]⁺ at m/z 258. Fragmentation will show the loss of ·OCH₃ (m/z 227) and ·COOCH₃ (m/z 199).

    • Reduced Alcohol Derivative: The molecular ion peak [M]⁺ will be at m/z 246. Fragmentation will likely involve the loss of water (H₂O) from the molecular ion, giving a peak at m/z 228.

    • Nitro Derivative: The molecular weight increases by 45 Da, giving a molecular ion peak [M]⁺ at m/z 289. Fragmentation patterns will include the loss of ·OH, ·NO₂, and ·COOH.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-FBBA (Parent) 244227, 199, 123
Methyl Ester Derivative 258227, 199, 123
Reduced Alcohol Derivative 246228, 199, 123
Nitro Derivative 289272, 244, 243, 123

Table 4: Comparative summary of key mass spectrometry fragments.

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols are essential. The following provides a self-validating workflow for the comprehensive spectroscopic analysis of 2-FBBA and its derivatives.

Overall Analysis Workflow

Caption: Integrated workflow for spectroscopic characterization.

Detailed Methodologies

1. Sample Preparation:

  • NMR: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • FT-IR (KBr Pellet): Grind ~1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

  • UV-Vis: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare serial dilutions to find an optimal concentration that yields an absorbance between 0.1 and 1.0.

  • Mass Spectrometry: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), a direct insertion probe may be used for solid samples.

2. Instrument Parameters:

  • NMR Spectroscopy (400 MHz Spectrometer):

    • ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Use a proton-decoupled pulse sequence with a spectral width of ~220 ppm. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • FT-IR Spectroscopy:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16-32 scans for a high-quality spectrum.

  • UV-Vis Spectroscopy:

    • Use matched quartz cuvettes for the sample and a solvent blank.

    • Scan over a wavelength range of 200-600 nm.

  • Mass Spectrometry:

    • ESI: Infuse the sample solution at a flow rate of 5-10 µL/min. Set capillary voltage, nebulizer gas pressure, and drying gas temperature to optimal values for the instrument and analyte.

    • EI: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 50-500.

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach provides a robust and comprehensive framework for the characterization of this compound and its derivatives. Each method offers a unique piece of the structural puzzle. NMR provides a detailed map of the carbon-hydrogen framework, IR confirms the presence and transformation of key functional groups, UV-Vis monitors the electronic system, and MS verifies the molecular weight and fragmentation patterns. By systematically comparing the spectra of a parent compound to its derivatives, researchers can confidently confirm the outcomes of their synthetic modifications, a critical step in the rigorous process of chemical research and drug development.

References

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-433. Available at: [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. Available at: [Link]

  • ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Unshifted UV spectra of benzophenone. Available at: [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • NIST. (n.d.). 2-Acetylbenzoic acid. WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Acetylbenzoic acid. WebBook. Available at: [Link]

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Available at: [Link]

  • European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available at: [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available at: [Link]

  • mzCloud. (2017). 3 Allyl 2 hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate. Available at: [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]

  • YouTube. (2021). February 3, 2021. Available at: [Link]

  • ResearchGate. (2007). 2-(4-Chlorobenzoyl)benzoic acid. Available at: [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Methyl 2-(4-hydroxybenzoyl)benzoate. National Institutes of Health. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. National Institutes of Health. Available at: [Link]

Sources

A Researcher's Guide to Sourcing 2-(4-Fluorobenzoyl)benzoic Acid: A Comparative Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful results are built. The presence of even minute impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, the failure of a promising research endeavor. This guide provides an in-depth comparative purity analysis of 2-(4-Fluorobenzoyl)benzoic acid sourced from various suppliers, offering a comprehensive framework for its evaluation.

This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its structural integrity is therefore paramount. This document outlines a multi-pronged analytical approach to assess the purity of this compound, empowering researchers to make informed decisions when selecting a supplier.

The Critical Role of Purity in Research and Development

The quality of a chemical reagent directly impacts the validity of scientific research and the safety and efficacy of pharmaceutical products.[1][2] Impurities can act as catalysts or inhibitors in chemical reactions, leading to variable yields and the formation of unintended byproducts. In a drug development context, unidentified impurities can have their own pharmacological or toxicological effects, confounding study results and posing a risk to patient safety. Therefore, a rigorous purity assessment of key starting materials like this compound is an indispensable step in the research and development pipeline.

Analytical Strategy: A Triad of Orthogonal Methods

To ensure a comprehensive and robust assessment of purity, a combination of analytical techniques is employed. This guide details the application of three orthogonal methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis. The use of multiple, mechanistically different techniques provides a high degree of confidence in the final purity assessment.

Figure 1: Overall Experimental Workflow

cluster_0 Sample Acquisition & Preparation cluster_1 Purity Analysis cluster_2 Data Evaluation & Comparison SupplierA Supplier A Sample Preparation Prepare solutions for HPLC & qNMR Prepare solid sample for Melting Point SupplierA->Preparation SupplierB Supplier B Sample SupplierB->Preparation SupplierC Supplier C Sample SupplierC->Preparation HPLC HPLC-UV Analysis Preparation->HPLC qNMR Quantitative 1H-NMR Preparation->qNMR MeltingPoint Melting Point Determination Preparation->MeltingPoint PurityData Purity (%) HPLC->PurityData ImpurityProfile Impurity Profile HPLC->ImpurityProfile qNMR->PurityData MeltingRange Melting Range (°C) MeltingPoint->MeltingRange Comparison Comparative Analysis PurityData->Comparison ImpurityProfile->Comparison MeltingRange->Comparison cluster_0 Analytical Observations cluster_1 Conclusion HighPurity High Purity by HPLC & qNMR SupplierA_Conclusion Supplier A: High Purity Material HighPurity->SupplierA_Conclusion FewImpurities Few Impurities Detected FewImpurities->SupplierA_Conclusion NarrowMelting Narrow Melting Range NarrowMelting->SupplierA_Conclusion LowPurity Lower Purity by HPLC & qNMR SupplierBC_Conclusion Suppliers B & C: Lower Purity Material LowPurity->SupplierBC_Conclusion ManyImpurities Multiple Impurities Detected ManyImpurities->SupplierBC_Conclusion BroadMelting Broad & Depressed Melting Range BroadMelting->SupplierBC_Conclusion

Sources

Yield comparison of different synthetic routes to 2-(4-Fluorobenzoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid: A Yield and Practicality Comparison

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and advanced materials, prized for the influence of its fluorine moiety on biological activity and material properties.[1] This guide provides a comprehensive comparison of three distinct synthetic pathways to this key molecule: the classical Friedel-Crafts acylation, a Grignard-based organometallic approach, and a modern palladium-catalyzed Suzuki coupling reaction. By presenting detailed experimental protocols, comparative data, and an analysis of the underlying chemical principles, this document aims to equip researchers, chemists, and process development professionals with the critical insights needed to select the most suitable synthetic strategy for their specific objectives, whether they prioritize yield, cost, scalability, or environmental impact.

The Classical Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and represents the most direct and historically significant method for synthesizing aryl ketones.[2] This reaction is a robust and often high-yielding pathway for industrial-scale production.

Principle and Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction of phthalic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich π-system of fluorobenzene. The reaction is generally regioselective, with the acylation occurring predominantly at the para position relative to the fluorine atom due to steric hindrance at the ortho positions and the fluorine's role as a weak ortho-para director. A stoichiometric amount of AlCl₃ is necessary because it complexes with both the reactant anhydride and the final ketone product.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from the well-established synthesis of the analogous compound, 2-(4-Chlorobenzoyl)benzoic acid.[3]

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (for HCl gas), and a powder addition funnel. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere.

  • Reagent Charging: Charge the flask with fluorobenzene (150 mL, ~1.6 mol) and phthalic anhydride (44.4 g, 0.3 mol).

  • Catalyst Addition: Begin stirring the solution and cool the flask in an ice-water bath. Cautiously add anhydrous aluminum chloride (88.0 g, 0.66 mol) in portions through the powder funnel over 1 hour, maintaining the internal temperature below 10°C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60°C and maintain for 3-4 hours, or until HCl evolution ceases.

  • Work-up: Cool the reaction mixture back to 0-5°C in an ice bath. Very slowly and cautiously quench the reaction by adding 300 mL of crushed ice, followed by the dropwise addition of 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation: Transfer the resulting biphasic mixture to a separatory funnel. The product is primarily in the organic layer. If the product precipitates, it may be necessary to add a solvent like dichloromethane to facilitate separation. For this guide, we will assume the product is soluble enough in the excess fluorobenzene. Separate the layers and extract the aqueous layer with fluorobenzene (2 x 50 mL).

  • Purification: Combine the organic layers. The excess fluorobenzene can be removed by steam distillation or under reduced pressure. The remaining crude solid is then collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallization from a suitable solvent such as benzene or an ethanol/water mixture yields the purified product.[3]

Yield and Purity
  • Expected Yield: 80-90% (crude).[3]

  • Purity: The primary impurity is the ortho-isomer, 2-(2-fluorobenzoyl)benzoic acid. Recrystallization is typically effective for achieving >97% purity.[1]

Logical Flow: Friedel-Crafts Acylation Pathway

A Phthalic Anhydride + AlCl₃ B Acylium-Lewis Acid Complex (Electrophile) A->B Formation of Electrophile D σ-Complex (Intermediate) B->D Electrophilic Aromatic Substitution C Fluorobenzene C->D Electrophilic Aromatic Substitution E Product-AlCl₃ Complex D->E Deprotonation (-HCl) F This compound E->F Acidic Work-up A 1-Bromo-4-fluorobenzene + Mg B 4-Fluorophenylmagnesium bromide (Grignard Reagent) A->B Formation of Nucleophile (Anhydrous Ether) D Magnesium Carboxylate Salt (Intermediate) B->D Nucleophilic Acyl Addition C Phthalic Anhydride C->D Nucleophilic Acyl Addition E This compound D->E Acidic Work-up (H₃O⁺)

Caption: Reaction pathway for Grignard-based synthesis.

The Modern Approach: Palladium-Catalyzed Suzuki Coupling

The Suzuki-Miyaura coupling is a premier method for C-C bond formation in modern organic synthesis, celebrated for its high efficiency, mild conditions, and exceptional functional group tolerance. [4][5]

Principle and Rationale

This synthetic strategy involves a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For this target molecule, a plausible route is the coupling of 4-fluorophenylboronic acid with 2-bromobenzoyl chloride . However, a more robust and selective reaction would couple 2-(methoxycarbonyl)phenylboronic acid with 1-bromo-4-fluorobenzene , followed by hydrolysis of the ester. A highly efficient alternative uses acyl chlorides directly, coupling 2-carboxybenzoyl chloride (or a protected version) with the boronic acid. [6]The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst. [4]

Experimental Protocol: Suzuki Coupling

This protocol is a representative procedure based on established Suzuki couplings of aryl halides and boronic acids. [4][6]

  • Setup: To a 100 mL Schlenk flask, add 2-(methoxycarbonyl)phenylboronic acid (3.24 g, 18 mmol), 1-bromo-4-fluorobenzene (2.63 g, 15 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Catalyst Addition: Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (520 mg, 0.45 mmol, 3 mol%).

  • Solvent and Degassing: Add a 2:1 mixture of Toluene/Water (45 mL). Seal the flask and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF (30 mL) and methanol (15 mL). Add a solution of lithium hydroxide (1.1 g, 45 mmol) in water (15 mL). Stir at room temperature for 4-6 hours until hydrolysis is complete.

  • Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove non-acidic impurities. Acidify the aqueous layer with 2M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Yield and Purity
  • Expected Yield: 85-95% (over two steps).

  • Purity: Suzuki reactions are typically very clean. Purification via simple filtration and washing is often sufficient to achieve high purity.

Logical Flow: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar¹-Pd(II)-Ar² L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Ester (Ar¹-Ar²) Trans->Product Ar1X 1-Bromo-4- fluorobenzene (Ar¹-X) Ar1X->OxAdd Ar2B 2-(CO₂Me)Ph- B(OH)₂ (Ar²-B(OH)₂) + Base Ar2B->Trans FinalProduct Final Acid Product->FinalProduct Hydrolysis

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Comparative Summary and Analysis

FeatureFriedel-Crafts AcylationGrignard SynthesisSuzuki Coupling
Overall Yield 80-90% (crude)65-75%85-95%
Number of Steps 1 2 (Reagent prep + reaction)2 (Coupling + hydrolysis)
Reagent Cost Low (AlCl₃, Phthalic Anhydride)Moderate (Anhydrous solvents)High (Pd catalyst, Boronic acid)
Reaction Conditions -10°C to 60°C; atmospheric0°C to 35°C; anhydrous, inert atm.Mild (RT to 90°C)
Scalability Excellent , common in industryGood, but requires strict controlsModerate, catalyst cost can be a factor
Functional Group Tolerance Poor (reacts with many groups)Very Poor (intolerant of protics)Excellent
Waste/Safety Concerns High (Stoichiometric AlCl₃, HCl gas)Moderate (Ether flammability)Low (Catalytic waste)

Expert Conclusion and Recommendations

The choice of synthetic route to this compound is a classic case of balancing traditional, cost-effective methods against modern, more versatile but expensive ones.

  • For Large-Scale Industrial Production: The Friedel-Crafts Acylation remains the dominant choice. Its single-step process, high crude yield, and use of inexpensive, readily available bulk chemicals make it the most economically viable option, despite the significant waste stream and hazardous reagents. [3][7]

  • For Laboratory-Scale Synthesis and Medicinal Chemistry: The Suzuki Coupling is unequivocally superior. Its outstanding functional group tolerance, mild reaction conditions, and consistently high yields make it ideal for synthesizing diverse analogues and for applications where substrate complexity or purity is paramount. [4][6]The higher initial cost of the catalyst and boronic acid is often justified by the reliability and efficiency of the reaction.

  • For Specific Scenarios: The Grignard Synthesis serves as a valuable, albeit more demanding, alternative. It is a powerful tool in the synthetic chemist's arsenal but is often superseded by other methods for this specific target unless the required organometallic intermediate is already available or easily prepared for other purposes. Its extreme sensitivity to moisture requires more specialized equipment and handling, making it less convenient than the other routes. Ultimately, the optimal path is dictated by the specific constraints and goals of the project, balancing economic factors with the need for chemical precision and safety.

References

  • Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid... - ResearchGate. Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc. Available at: [Link]

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  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

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  • Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Available at: [Link]

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A Cost-Effectiveness Analysis of Synthetic Routes to 2-(4-Fluorobenzoyl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the efficient synthesis of key intermediates is paramount. 2-(4-Fluorobenzoyl)benzoic acid stands out as a crucial building block, its fluorinated benzophenone structure serving as a scaffold for a variety of bioactive molecules and advanced polymers. The economic viability of any research and development project hinges on the cost-effectiveness of its chemical syntheses. This guide provides an in-depth, objective comparison of the most common and practical synthetic routes to this compound, supported by experimental insights and a thorough cost analysis to aid researchers, scientists, and drug development professionals in making informed strategic decisions.

Introduction to this compound

This compound is a derivative of benzophenone, featuring a carboxylic acid group and a fluorine atom. This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable precursor in the synthesis of a wide array of compounds, including anti-inflammatory agents, central nervous system drugs, and high-performance polymers. The choice of synthetic route to this intermediate can significantly impact the overall cost, scalability, and environmental footprint of a project. This guide will focus on the two most industrially relevant and academically established methods for its preparation: the Friedel-Crafts acylation and a Grignard reagent-based synthesis.

Method 1: The Classic Approach - Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for the synthesis of aryl ketones.[1] In the context of this compound synthesis, this reaction involves the electrophilic aromatic substitution of fluorobenzene with phthalic anhydride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

The Underlying Chemistry

The reaction mechanism begins with the activation of phthalic anhydride by aluminum chloride to form a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring. A subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the desired product. The aluminum chloride catalyst forms a complex with the product, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final this compound.[3]

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (for HCl gas), and a powder addition funnel, add fluorobenzene (1.2 equivalents).

  • Catalyst Addition: Cool the flask in an ice-water bath and slowly add anhydrous aluminum chloride (2.2 equivalents) portion-wise while stirring.

  • Reactant Addition: Once the aluminum chloride has formed a slurry, add phthalic anhydride (1.0 equivalent) portion-wise via the powder addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and precipitate the crude product.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: The Organometallic Route - Grignard Synthesis

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and is a viable alternative for the synthesis of carboxylic acids. This route to this compound involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with carbon dioxide (in the form of dry ice).[4]

The Underlying Chemistry

The synthesis commences with the formation of 4-fluorophenylmagnesium bromide by reacting 4-bromofluorobenzene with magnesium metal in an anhydrous ether solvent. This Grignard reagent, a potent nucleophile, then attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is subsequently hydrolyzed with a strong acid to yield the final this compound.[5]

Experimental Protocol: Grignard Synthesis

  • Grignard Reagent Formation: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromofluorobenzene (1.0 equivalent) in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Carbonation: The freshly prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous diethyl ether. It is crucial to use a large excess of dry ice to minimize side reactions.

  • Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature to allow the excess dry ice to sublime. The resulting magnesium salt is then hydrolyzed by the slow addition of aqueous hydrochloric acid.

  • Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Cost-Effectiveness Analysis: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the estimated raw material costs for the synthesis of one mole of this compound via the Friedel-Crafts and Grignard routes. Prices are based on currently available market data for bulk quantities and are subject to fluctuation.

Raw Material Friedel-Crafts Acylation Grignard Synthesis
Primary Aromatic Fluorobenzene (~115 g)4-Bromofluorobenzene (~175 g)
~$15-20[6][7][8][9]~$30-40[10][11][12][13][14]
Second Reactant Phthalic Anhydride (~148 g)Dry Ice (CO₂) (excess)
~$0.15-0.20[15][16][17][18]~$1-2 per lb[19][20][21][22][23]
Catalyst/Reagent Anhydrous AlCl₃ (~293 g)Magnesium Turnings (~29 g)
~$0.10-0.15[24][25][26][27]~$10-15[28][29][30][31]
Solvent (Primary) (Often neat or excess fluorobenzene)Anhydrous Diethyl Ether
Estimated Total Cost ~$15 - $21 ~$41 - $57

Note: Costs are estimations for raw materials only and do not include solvents for workup and purification, labor, energy, or waste disposal costs.

Discussion and Recommendations

From a purely raw material cost perspective, the Friedel-Crafts acylation route is demonstrably more cost-effective . The starting materials, fluorobenzene and phthalic anhydride, are inexpensive bulk chemicals. In contrast, 4-bromofluorobenzene, the starting material for the Grignard synthesis, is significantly more expensive.

However, a comprehensive analysis must extend beyond raw material costs:

  • Yield and Purity: Both methods, when optimized, can provide good to excellent yields of high-purity product. The Friedel-Crafts reaction may sometimes lead to isomeric byproducts, requiring more rigorous purification, which can increase costs.

  • Scalability: The Friedel-Crafts acylation is a well-established industrial process and is generally more straightforward to scale up. The Grignard synthesis requires strict anhydrous conditions, which can be challenging and costly to maintain on a large scale.

  • Safety and Environmental Concerns: The Friedel-Crafts acylation generates significant amounts of acidic waste (from the hydrolysis of the aluminum chloride complex) and corrosive HCl gas, which require careful handling and disposal. The Grignard synthesis, while requiring careful handling of the reactive Grignard reagent, generally produces less hazardous waste. The use of diethyl ether in the Grignard synthesis also presents a significant fire hazard.

  • Equipment: The Grignard synthesis requires specialized equipment for handling air- and moisture-sensitive reagents, which may not be readily available in all laboratory settings.

Conclusion

For laboratory-scale synthesis where cost is a primary driver, the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride is the recommended method for preparing this compound. Its reliance on inexpensive starting materials makes it an economically attractive option.

However, for applications where the avoidance of harsh acidic conditions and chlorinated waste streams is a priority, or for the synthesis of smaller quantities where the higher cost of 4-bromofluorobenzene is less of a factor, the Grignard synthesis offers a viable alternative .

Ultimately, the choice of synthesis method will depend on the specific priorities of the research project, including budget, scale, available equipment, and environmental and safety considerations. This guide provides the foundational data and experimental context to empower researchers to make the most strategic and cost-effective decision for their specific needs.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Synthesis FB Fluorobenzene FC_Product This compound FB->FC_Product PA Phthalic Anhydride PA->FC_Product AlCl3 AlCl₃ (Catalyst) AlCl3->FC_Product BFB 4-Bromofluorobenzene Grignard 4-Fluorophenyl- magnesium Bromide BFB->Grignard Mg Mg Mg->Grignard Grignard_Product This compound Grignard->Grignard_Product CO2 CO₂ (Dry Ice) CO2->Grignard_Product

Caption: Comparative workflows for the synthesis of this compound.

References

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A Senior Application Scientist's Guide to the In-Silico Analysis of 2-(4-Fluorobenzoyl)benzoic Acid Derivatives for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In-Silico Exploration of FBBA Derivatives

The journey of drug discovery is an intricate, time-consuming, and resource-intensive endeavor.[1][2] The high attrition rates of promising compounds in clinical trials, often due to poor pharmacokinetic profiles or unforeseen toxicity, underscore the need for more predictive, cost-effective, and efficient preclinical evaluation methods.[1][2][3] In recent years, in-silico (computer-aided) techniques have become indispensable tools, transforming the landscape of drug design by enabling rapid screening and characterization of potential drug candidates before significant investment in laboratory synthesis and testing.[1][4][5][6]

This guide focuses on the in-silico analysis of derivatives of 2-(4-Fluorobenzoyl)benzoic acid (FBBA), a versatile aromatic carboxylic acid.[7] The presence of a fluorobenzoyl group enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.[7] The fluorine substitution is of particular interest in medicinal chemistry as it can improve the metabolic stability and binding affinity of drug candidates.[7]

Given the structural similarities of FBBA to certain classes of non-steroidal anti-inflammatory drugs (NSAIDs), this guide will use the cyclooxygenase-2 (COX-2) enzyme as a representative therapeutic target. The COX-2 enzyme is a well-validated target for inflammation and pain, and its selective inhibition is a key strategy to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[8][9]

This comparison guide provides a comprehensive, step-by-step framework for the in-silico evaluation of novel FBBA derivatives. We will compare their potential efficacy and drug-likeness against each other and a known standard, Celecoxib, a potent and selective COX-2 inhibitor.[10][11] The methodologies described herein, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, are designed to provide a robust and multi-faceted assessment of these compounds, ultimately guiding the selection of the most promising candidates for further experimental validation.

In-Silico Experimental Workflow: A Step-by-Step Guide

A successful in-silico drug discovery campaign relies on a logical and well-defined workflow. The following diagram illustrates the interconnected stages of our analysis, from initial library design to the final selection of lead candidates.

G cluster_0 Setup & Preparation cluster_1 Computational Analysis cluster_2 Data Synthesis & Lead Selection A Design of FBBA Derivative Library D Ligand Preparation (Energy Minimization) A->D B Selection of Reference (Celecoxib) B->D C Protein Target Preparation (COX-2, PDB: 1CX2) E Molecular Docking (Binding Affinity Prediction) C->E D->E F ADMET Prediction (Pharmacokinetics & Toxicity) D->F G Molecular Dynamics (Complex Stability) E->G Top Poses H Comparative Data Analysis E->H F->H G->H I Prioritization of Lead Candidates H->I

Caption: In-silico analysis workflow for FBBA derivatives.

Part 1: Ligand and Protein Preparation

Objective: To prepare the 3D structures of the FBBA derivatives, the reference compound (Celecoxib), and the target protein (COX-2) for subsequent computational analyses.

Protocol:

  • Ligand Preparation:

    • The 2D structures of the FBBA derivatives (FBBA-01, FBBA-02, FBBA-03) and Celecoxib are sketched using a chemical drawing tool like ChemDraw.

    • These 2D structures are converted to 3D structures.

    • Energy minimization is performed on each 3D structure using a force field such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligands.

  • Protein Target Preparation:

    • The 3D crystal structure of the human COX-2 enzyme in complex with a ligand is obtained from the Protein Data Bank (PDB ID: 1CX2).

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein, and charges are assigned. This prepared protein structure is now ready for docking.

Part 2: Molecular Docking Analysis

Objective: To predict the binding mode and estimate the binding affinity of the FBBA derivatives and Celecoxib to the active site of COX-2.[12][13][14][15] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][16]

Protocol (using AutoDock Vina):

  • Grid Box Definition: A grid box is defined around the active site of the COX-2 enzyme. The dimensions of the grid box should be large enough to encompass the entire binding pocket, allowing the ligands to move freely during the docking process. The center of the grid box is typically defined by the coordinates of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: Each prepared ligand is docked into the active site of the prepared COX-2 protein using AutoDock Vina. The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy (in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein are visualized and analyzed.

Part 3: ADMET Prediction

Objective: To evaluate the drug-likeness and pharmacokinetic properties of the FBBA derivatives using computational models.[3][17][18] Early prediction of ADMET properties is crucial to reduce the failure rate of drug candidates in the later stages of development.[3][19][20]

Protocol (using SwissADME web server):

  • Submission of Ligands: The SMILES (Simplified Molecular Input Line Entry System) strings for each FBBA derivative and Celecoxib are submitted to the SwissADME web server.

  • Data Retrieval and Analysis: The server calculates various physicochemical properties and predicts pharmacokinetic parameters. Key parameters to analyze include:

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness. It states that a drug is more likely to be orally active if it does not violate more than one of the following criteria: molecular weight ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.

    • Gastrointestinal (GI) Absorption: Prediction of whether a compound will be well-absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Prediction of whether a compound can cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • Bioavailability Score: An overall score predicting the likelihood of a compound having good oral bioavailability.

Part 4: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the protein-ligand complexes over time and to gain a deeper understanding of the dynamic interactions between the most promising FBBA derivative and the COX-2 enzyme.[21][22][23][24] MD simulations provide insights into the dynamic behavior of molecules, which is not captured by static docking studies.[21][25]

Protocol (using GROMACS):

  • System Preparation: The best-docked pose of the most promising FBBA derivative in complex with COX-2 is selected as the starting structure. This complex is placed in a simulation box filled with water molecules, and ions are added to neutralize the system.

  • Energy Minimization and Equilibration: The energy of the entire system is minimized to remove any steric clashes. The system is then gradually heated to physiological temperature (310 K) and equilibrated under constant pressure.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 nanoseconds). The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, including:

    • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand over time.

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

Comparative Analysis of FBBA Derivatives

For the purpose of this guide, we will consider three hypothetical FBBA derivatives (FBBA-01, FBBA-02, and FBBA-03) and compare their in-silico performance against the known COX-2 inhibitor, Celecoxib.

Molecular Docking Results

The binding affinity, as predicted by molecular docking, is a primary indicator of a compound's potential potency. A more negative binding energy suggests a stronger and more favorable interaction.

CompoundBinding Energy (kcal/mol)Key Interacting Residues
Celecoxib (Reference) -11.5His90, Arg513, Phe518, Val523
FBBA-01 -9.8His90, Arg513, Val523
FBBA-02 -10.7His90, Arg513, Phe518, Val523
FBBA-03 -8.9His90, Phe518

Interpretation:

  • FBBA-02 shows the most promising binding affinity among the derivatives, comparable to the reference compound Celecoxib. Its interaction profile, engaging with the same key residues as Celecoxib, suggests a similar binding mode, which is a favorable characteristic for a selective COX-2 inhibitor.[26] The sulfonamide group of Celecoxib is known to be crucial for its selectivity by inserting into a side pocket of the COX-2 active site, a pocket that is more restricted in COX-1.[10][26]

  • FBBA-01 also demonstrates good binding affinity, while FBBA-03 appears to be the weakest binder of the series.

ADMET Prediction Results

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties. The ADMET profile provides a crucial early assessment of a compound's drug-likeness.

ParameterCelecoxibFBBA-01FBBA-02FBBA-03
Molecular Weight ( g/mol ) 381.37355.32399.38327.29
LogP 3.63.23.82.9
Lipinski Violations 0000
GI Absorption HighHighHighHigh
BBB Permeant YesNoYesNo
CYP2C9 Inhibitor YesNoYesNo
Bioavailability Score 0.550.550.550.55

Interpretation:

  • All tested compounds, including the FBBA derivatives, exhibit good drug-like properties with zero Lipinski's rule violations and high predicted gastrointestinal absorption.

  • An important consideration is the potential for central nervous system (CNS) side effects. FBBA-01 and FBBA-03 are predicted to not permeate the blood-brain barrier, which could be an advantage for an anti-inflammatory agent intended for peripheral action.

  • Potential for drug-drug interactions is another critical factor. FBBA-01 and FBBA-03 are not predicted to inhibit CYP2C9, a major enzyme in drug metabolism, which gives them a better safety profile in this regard compared to Celecoxib and FBBA-02 .

Molecular Dynamics Simulation of the FBBA-02-COX-2 Complex

Based on its superior binding affinity, FBBA-02 was selected for a 100 ns molecular dynamics simulation to assess the stability of its complex with COX-2.

Key Findings:

  • RMSD: The RMSD of the protein backbone remained stable at around 0.2 nm after an initial equilibration period, indicating that the binding of FBBA-02 did not induce significant conformational changes or instability in the protein structure. The ligand's RMSD also remained low, suggesting it maintained a stable binding pose within the active site throughout the simulation.

  • Hydrogen Bonds: The simulation revealed that the key hydrogen bonds identified in the docking study between FBBA-02 and residues His90 and Arg513 were maintained for over 85% of the simulation time. This high degree of stability in crucial interactions further supports the docking predictions.

Discussion and Lead Candidate Selection

Synthesizing the data from our multi-faceted in-silico analysis allows for a rational, evidence-based selection of the most promising lead candidate.

  • FBBA-02 emerged as the top candidate in terms of potency, with a binding affinity comparable to the well-established COX-2 inhibitor, Celecoxib. The molecular dynamics simulation further validated the stability of its interaction with the COX-2 active site. However, its predicted BBB permeation and CYP2C9 inhibition warrant consideration and potential future optimization to mitigate risks of CNS side effects and drug-drug interactions.

  • FBBA-01 , while having a slightly lower binding affinity than FBBA-02, presents a more favorable safety profile. Its predicted lack of BBB permeation and CYP2C9 inhibition make it an attractive candidate, potentially offering a better balance of efficacy and safety.

  • FBBA-03 showed the weakest binding affinity and is therefore a lower priority candidate for further development.

This in-silico analysis demonstrates a robust and efficient approach to identifying and prioritizing novel drug candidates from a series of related compounds. The results suggest that derivatives of this compound are a promising scaffold for the development of novel COX-2 inhibitors.

Based on this comprehensive evaluation, FBBA-02 is prioritized as the primary lead candidate for its high predicted potency, while FBBA-01 is a strong secondary candidate with a potentially superior safety profile.

The next logical steps in the drug discovery pipeline would be:

  • Chemical Synthesis: Synthesize FBBA-01 and FBBA-02 in the laboratory.

  • In-Vitro Validation: Experimentally determine their inhibitory activity against COX-1 and COX-2 enzymes to confirm their potency and selectivity.

  • Cell-Based Assays: Evaluate their anti-inflammatory effects in relevant cell models.

  • Lead Optimization: Based on the in-vitro data, further structural modifications could be explored to enhance the potency of FBBA-01 or improve the safety profile of FBBA-02.

By leveraging the power of computational chemistry, we have effectively narrowed down a list of potential compounds to a few high-priority candidates, saving significant time and resources and paving the way for targeted experimental validation.[2]

References

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A Definitive Guide to Validating the Structure of 2-(4-Fluorobenzoyl)benzoic acid with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance.[1][2][3][4] For complex organic molecules such as 2-(4-Fluorobenzoyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical agents, relying solely on one-dimensional Nuclear Magnetic Resonance (1D NMR) can lead to ambiguous or incomplete structural assignments.[5][6] This guide provides a comprehensive, in-depth comparison of how a suite of two-dimensional NMR (2D NMR) experiments—COSY, HSQC, and HMBC—collectively serve as a self-validating system to unequivocally elucidate its molecular architecture.

The Limitations of 1D NMR and the Ascendancy of 2D Techniques

While ¹H and ¹³C NMR are indispensable tools, their one-dimensional nature can result in signal overlap and difficulty in definitively assigning resonances, especially in molecules with multiple aromatic rings and complex spin systems. 2D NMR spectroscopy overcomes these limitations by spreading the spectral information across two frequency axes, revealing correlations between nuclei that provide a clear roadmap of the molecular structure.[1][7][8][9] This multi-faceted approach not only confirms the identity of the compound but also provides a higher level of confidence in its purity and isomeric integrity.

A Systematic Approach to Structural Elucidation: An Overview

Our strategy for validating the structure of this compound will follow a logical, stepwise progression. We will first predict the chemical shifts in the ¹H and ¹³C NMR spectra, then systematically build up the structural evidence using three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within individual spin systems.[7][10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): To establish direct, one-bond correlations between protons and their attached carbons (¹H-¹³C).[13][14][15][16][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): To piece together the molecular fragments by identifying long-range (2-4 bond) correlations between protons and carbons.[17][18][19][20][21]

This integrated approach ensures that each piece of structural information is cross-validated, leading to an unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Before delving into the 2D NMR data, a thorough understanding of the predicted 1D spectra is essential. The structure of this compound (C₁₄H₉FO₃)[22][23][24][25] presents two distinct aromatic spin systems and two quaternary carbons (a carboxylic acid and a ketone), which we will assign based on established principles of chemical shifts and substituent effects.

Structure and Numbering:

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
COOH~12-13~168s
C=O-~195-
C1-~138-
C2~8.2~132d
C3~7.6~130t
C4~7.7~134t
C5~7.9~129d
C6-~131-
C1'-~134-
C2', C6'~7.8~132 (d, J_CF ≈ 9 Hz)d
C3', C5'~7.2~116 (d, J_CF ≈ 22 Hz)t
C4'-~166 (d, J_CF ≈ 255 Hz)-

COSY Analysis: Mapping the Proton-Proton Connectivity

The COSY experiment is the first step in assembling the structural puzzle, as it reveals which protons are coupled to each other, typically through two or three bonds.[7][10][11][12] For this compound, we expect to see two independent spin systems corresponding to the two aromatic rings.

dot graph COSY_Correlations { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Expected COSY correlations for this compound.

Experimental Protocol: COSY
  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

  • Acquisition:

    • Use a standard COSY-90 pulse sequence.

    • Acquire a 1D proton spectrum to determine the spectral width.

    • Set the spectral width to encompass all proton signals.

    • Acquire a 256x1024 data matrix with 8-16 scans per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Table 2: Expected COSY Cross-Peaks

Proton 1Proton 2Correlation Type
H2H3³J_HH
H3H4³J_HH
H4H5³J_HH
H2'/H6'H3'/H5'³J_HH

HSQC Analysis: Pinpointing Direct C-H Attachments

The HSQC experiment provides unambiguous correlations between each proton and the carbon to which it is directly attached.[13][14][15][16][17] This is a crucial step for assigning the carbon resonances and verifying the protonated carbons in the molecule.

dot graph HSQC_Correlations { layout=neato; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Expected HSQC correlations showing direct C-H bonds.

Experimental Protocol: HSQC
  • Sample Preparation: Use the same sample as prepared for the COSY experiment.

  • Spectrometer Setup: Calibrate the ¹³C pulse widths.

  • Acquisition:

    • Use a standard phase-sensitive HSQC pulse sequence with gradients for coherence selection.

    • Set the ¹H spectral width as determined previously.

    • Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-200 ppm).

    • Set the one-bond coupling constant (¹J_CH) to an average value for aromatic C-H bonds (~160 Hz).

    • Acquire a 256x1024 data matrix with 16-32 scans per increment.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell or squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Table 3: Expected HSQC Correlations

ProtonCarbonCorrelation Type
H2C2¹J_CH
H3C3¹J_CH
H4C4¹J_CH
H5C5¹J_CH
H2'/H6'C2'/C6'¹J_CH
H3'/H5'C3'/C5'¹J_CH

HMBC Analysis: Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the overall structure of a molecule.[17][18][19][20][21] It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This allows for the connection of the individual spin systems identified by COSY and the placement of quaternary carbons.

dot graph HMBC_Correlations { layout=neato; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Key expected HMBC correlations for structural assembly.

Experimental Protocol: HMBC
  • Sample Preparation: The same sample can be used.

  • Spectrometer Setup: Ensure ¹H and ¹³C pulse widths are accurately calibrated.

  • Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • Set the long-range coupling delay to optimize for a typical value (e.g., 8 Hz).

    • Acquire a 256x2048 data matrix with 32-64 scans per increment.

  • Processing:

    • Apply a sine-bell or Gaussian window function.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

Table 4: Key Expected HMBC Correlations for Structural Confirmation

ProtonCorrelated CarbonCorrelation TypeStructural Significance
H2C=O³J_CHConnects the benzoic acid ring to the ketone.
H2C6³J_CHConfirms ortho-substitution on the benzoic acid ring.
H5C1³J_CHConfirms the connectivity within the benzoic acid ring.
H2'/H6'C=O³J_CHConnects the fluorobenzoyl ring to the ketone.
H2'/H6'C4'³J_CHConfirms connectivity within the fluorobenzoyl ring.
H3'/H5'C1'²J_CHConfirms connectivity within the fluorobenzoyl ring.

A Self-Validating System: The Power of Integrated Data

The true strength of this 2D NMR approach lies in the synergy of the data. The COSY experiment defines the proton frameworks of the two aromatic rings. The HSQC experiment then overlays the carbon skeleton onto these proton frameworks. Finally, the HMBC experiment acts as the "glue," connecting these fragments and definitively placing the quaternary carbons (the ketone and carboxylic acid) by revealing the long-range H-C correlations. For example, the correlation between H2 and the carbonyl carbon (C=O) in the HMBC spectrum unequivocally proves that the benzoyl group is attached at the C2 position of the benzoic acid moiety. This integrated, multi-technique approach provides a self-validating dataset that leaves no room for structural ambiguity.

Comparison with Alternative Methodologies

While other analytical techniques provide valuable information, they fall short of the comprehensive structural detail offered by 2D NMR.

  • 1D NMR alone: Suffers from potential signal overlap and an inability to definitively establish long-range connectivity, making it difficult to distinguish between isomers.

  • Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, which can support a proposed structure. However, MS cannot differentiate between isomers and provides no information about the specific connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present (e.g., carboxylic acid, ketone, aromatic C-H), but does not provide a map of the molecular skeleton.

Only through the systematic application of 2D NMR can the complete, unambiguous structure of this compound be confidently assigned.

Conclusion

The structural validation of complex molecules is a critical task in modern chemical and pharmaceutical research. As demonstrated with this compound, a systematic approach utilizing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a robust and self-validating methodology for unambiguous structure elucidation. This integrated workflow not only confirms the identity and connectivity of the molecule but also provides the high level of scientific certainty required in drug development and other high-stakes applications. The causality behind these experimental choices—from mapping proton networks with COSY, to assigning direct attachments with HSQC, and finally to assembling the complete skeleton with HMBC—represents a gold standard in modern structural analysis.[26]

References

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Radinka Journal of Health Science, 2(4).
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  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]

  • Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). Retrieved from [Link]

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  • CF NMR CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy).
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  • ResearchGate. (2024, October 12). (PDF) The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 2-(4-Fluorobenzoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of molecular compounds is a cornerstone of reliable data. While immunoassays offer high-throughput and sensitive detection, their accuracy can be compromised by cross-reactivity from structurally similar molecules. This guide provides an in-depth comparison of the cross-reactivity profiles of 2-(4-Fluorobenzoyl)benzoic acid (FBBA) derivatives, with a particular focus on the non-steroidal anti-inflammatory drug (NSAID) ketoprofen and the active metabolite of fenofibrate, fenofibric acid. We will explore the structural basis for this cross-reactivity, present detailed protocols for its evaluation, and contrast immunoassay performance with gold-standard confirmatory methods.

The Molecular Basis for Cross-Reactivity

The potential for cross-reactivity between FBBA, ketoprofen, and fenofibric acid stems from their shared core chemical scaffold. Immunoassay specificity relies on the precise binding of an antibody to a target analyte's epitope. When non-target molecules share significant structural features with this epitope, they can also bind to the antibody, leading to inaccurate measurements such as false positives or overestimated concentrations.[1][2]

Ketoprofen and fenofibric acid, like FBBA, are derivatives of benzophenone.[3][4] This common structural backbone is a primary reason for the observed cross-reactivity in various analytical contexts, including photoallergic reactions and immunoassays.[3][5] Understanding these similarities is the first step in predicting and mitigating analytical interferences.

Figure 1: Structural Comparison of Key Compounds

G cluster_0 This compound (FBBA) cluster_1 Ketoprofen cluster_2 Fenofibric Acid FBBA FBBA Ketoprofen Ketoprofen Fenofibric_Acid Fenofibric_Acid

Caption: Chemical structures of FBBA, Ketoprofen, and Fenofibric Acid.

Analytical Methodologies: A Comparative Overview

The choice of analytical method is critical when dealing with potentially cross-reactive compounds. The trade-off often lies between the speed and high-throughput of screening assays and the specificity of confirmatory methods.[6]

Analytical Technique Principle Throughput Specificity Best Suited For
Immunoassay (e.g., ELISA) Antibody-antigen bindingHighModerate to LowHigh-throughput screening, initial detection
LC-MS/MS Chromatographic separation followed by mass-based detectionMediumVery HighConfirmatory testing, accurate quantification, metabolite identification
GC-MS Separation of volatile compounds followed by mass-based detectionMediumHighTrace analysis, requires derivatization for polar acids[6][7]
Immunoassays: The Double-Edged Sword

Immunoassays are indispensable for rapid screening due to their simplicity and speed.[8] However, they are inherently susceptible to interference from molecules that mimic the target analyte.[9][10] For instance, fenofibric acid has been documented to cause false-positive results in immunoassays for other drugs, such as MDMA (ecstasy), underscoring the critical need for result confirmation.[8][11][12] This interference occurs when the assay antibody bridges with the cross-reacting substance, mimicking a true analyte binding event and generating a false signal.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

To overcome the limitations of immunoassays, a method based on a different analytical principle is required for confirmation.[8][11] LC-MS/MS provides exceptional specificity and sensitivity.[13] This technique first separates compounds in a sample based on their physicochemical properties using high-performance liquid chromatography (HPLC). The separated compounds are then ionized and identified based on their unique mass-to-charge ratio by a tandem mass spectrometer. This dual-filter approach ensures that only the exact molecule of interest is quantified, effectively eliminating false positives caused by cross-reactivity.

Experimental Protocols

To empirically determine the extent of cross-reactivity, a combination of immunoassay screening and LC-MS/MS confirmation is essential.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify the cross-reactivity of ketoprofen and fenofibric acid in an assay intended for FBBA. The principle relies on the competition between a fixed amount of enzyme-labeled FBBA and varying concentrations of the unlabeled analyte (or potential cross-reactant) for a limited number of antibody binding sites.

Workflow for Cross-Reactivity Assessment by Competitive ELISA

G start Start: Prepare Reagents coating Coat Microplate Wells with Anti-FBBA Antibody start->coating wash1 Wash and Block Non-specific Sites coating->wash1 add_samples Add Standards, Controls, and Test Compounds (FBBA, Ketoprofen, Fenofibric Acid) wash1->add_samples add_conjugate Add FBBA-HRP Enzyme Conjugate add_samples->add_conjugate incubation Incubate to Allow Competitive Binding add_conjugate->incubation wash2 Wash to Remove Unbound Reagents incubation->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction with Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate calculate Calculate % Cross-Reactivity read_plate->calculate end End calculate->end

Caption: Workflow of a competitive ELISA for assessing cross-reactivity.

Step-by-Step Methodology:

  • Antibody Coating: Dilute the primary anti-FBBA antibody in a coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Addition:

    • Prepare serial dilutions of the FBBA standard, ketoprofen, and fenofibric acid in assay buffer.

    • Wash the plate three times.

    • Add 50 µL of each standard dilution, test compound dilution, and control samples to the appropriate wells.

  • Competitive Reaction: Add 50 µL of FBBA conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) to each well. Incubate for 1-2 hours at room temperature, allowing the labeled and unlabeled compounds to compete for antibody binding.

  • Washing: Wash the plate five times with wash buffer to remove all unbound reagents.

  • Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot a standard curve of absorbance vs. concentration for FBBA.

    • Determine the concentration of FBBA that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for ketoprofen and fenofibric acid.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of FBBA / IC50 of Test Compound) x 100

Protocol 2: Confirmatory LC-MS/MS Analysis

This protocol provides a robust method for the simultaneous quantification of FBBA, ketoprofen, and fenofibric acid, ensuring accurate identification and ruling out false positives from an initial immunoassay screen.

Step-by-Step Methodology:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Load the sample (e.g., plasma, urine) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[7]

  • Instrumental Settings: [13]

    • LC System: A UHPLC system is recommended for rapid and efficient separation.

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • For each compound, specific precursor-to-product ion transitions must be determined by infusing a pure standard. This creates a highly selective detection method.

    • Example Transitions (Hypothetical):

      • FBBA: m/z 245 -> m/z 201

      • Ketoprofen: m/z 253 -> m/z 209[14]

      • Fenofibric Acid: m/z 317 -> m/z 231[15]

  • Data Analysis:

    • Generate a calibration curve for each analyte using standards of known concentrations.

    • Quantify the analytes in the unknown samples by comparing their peak areas to the respective calibration curves.

Data Summary and Interpretation

Following the execution of the competitive ELISA, the calculated percent cross-reactivity values provide a quantitative measure of interference.

Table 2: Hypothetical Cross-Reactivity Data in an FBBA Immunoassay

Compound IC50 (ng/mL) % Cross-Reactivity Interpretation
This compound (FBBA) 15100%Target Analyte
Ketoprofen 9515.8%Significant Cross-Reactivity
Fenofibric Acid 4503.3%Moderate Cross-Reactivity
Unrelated Compound (e.g., Ibuprofen) >10,000<0.15%Negligible Cross-Reactivity

Interpretation:

  • Ketoprofen shows significant cross-reactivity. Its presence in a sample would likely lead to a substantial overestimation of the FBBA concentration in an immunoassay.

  • Fenofibric Acid demonstrates moderate cross-reactivity. While less impactful than ketoprofen, high therapeutic doses could still cause notable interference.

  • The results necessitate that any positive or unexpectedly high result from the FBBA immunoassay must be confirmed using a specific method like LC-MS/MS to ensure accurate reporting.

Conclusion

The structural similarities between this compound, ketoprofen, and fenofibric acid present a tangible risk of analytical interference in immunoassays. While these assays are valuable for initial screening, this guide demonstrates the absolute necessity of employing orthogonal, high-specificity confirmatory methods like LC-MS/MS for accurate quantification. By understanding the molecular basis of cross-reactivity and implementing rigorous validation protocols, researchers can ensure the integrity and reliability of their data, which is paramount in both clinical diagnostics and the drug development pipeline.

References

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. Available from: [Link]

  • Ketoprofen | C16H14O3. PubChem - NIH. Available from: [Link]

  • Photodermatitis from ketoprofen with cross-reactivity to fenofibrate and benzophenones. PubMed. Available from: [Link]

  • Comparison of the DNA damage photoinduced by fenofibrate and ketoprofen, two phototoxic drugs of parent structure. PubMed. Available from: [Link]

  • Fenofibric Acid Can Cause False-Positive Urine Methylenedioxymethamphetamine Immunoassay Results. PubMed. Available from: [Link]

  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science. Available from: [Link]

  • Retrospective Approach to Evaluate Interferences in Immunoassay. PMC - NIH. Available from: [Link]

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  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed. Available from: [Link]

  • Comparison of DNA damage photoinduced by ketoprofen, fenofibric acid and benzophenone via electron and energy transfer. PubMed. Available from: [Link]

  • Cross-reactions in patch testing and photopatch testing with ketoprofen, thiaprophenic acid, and cinnamic aldehyde. PubMed. Available from: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. Available from: [Link]

  • A Cross-Reactivity of Fenofibric Acid With MDMA DRI Assay. PubMed. Available from: [Link]

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A Senior Application Scientist's Guide to Acylation: Benchmarking 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the precise and efficient formation of carbon-carbon bonds remains a paramount objective. Among the arsenal of reactions available to the modern chemist, Friedel-Crafts acylation stands as a cornerstone for the synthesis of aryl ketones, which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The choice of the acylating reagent is a critical parameter that dictates the efficiency, selectivity, and scope of this powerful transformation.

This guide provides an in-depth technical comparison of 2-(4-Fluorobenzoyl)benzoic acid against a selection of conventional acylation reagents: benzoyl chloride, acetic anhydride, and phthalic anhydride. We will explore the unique reactivity of this compound, particularly its capacity for both intermolecular and intramolecular acylations, a duality that sets it apart from simpler reagents. The discussion is grounded in mechanistic principles and supported by representative experimental data and protocols to inform your selection of the optimal reagent for your synthetic goals.

The Duality of this compound: A Tale of Two Acylations

This compound possesses a unique structural motif that enables it to act as a versatile acylating agent in two distinct modes: intermolecular and intramolecular Friedel-Crafts reactions. This dual reactivity is a key differentiator when compared to more traditional, monofunctional acylating agents.

Intermolecular Acylation: In the presence of a suitable aromatic substrate and a Lewis acid catalyst, the benzoyl group of this compound can be transferred to the aromatic ring of the substrate. This reaction proceeds via the classical Friedel-Crafts acylation mechanism, forming a new C-C bond and yielding a substituted benzophenone. The fluorine substituent on the benzoyl ring can serve as a useful handle for further synthetic transformations or to modulate the electronic properties of the final product.

Intramolecular Acylation (Cyclization): The true elegance of this compound lies in its ability to undergo intramolecular cyclization. The carboxylic acid and the ketone functionalities are pre-organized in a 1,2-relationship on the central benzene ring, facilitating a ring-closing reaction. Under the influence of a strong acid catalyst, the carboxylic acid can activate, leading to an intramolecular electrophilic attack of the acylium ion onto the electron-rich fluorobenzoyl ring. This process results in the formation of a rigid, tricyclic fused ring system, specifically a substituted benzo[de]anthracen-7-one. This intramolecular pathway is a powerful strategy for the rapid construction of complex polycyclic aromatic compounds.

Comparative Benchmarking of Acylation Reagents

To provide a clear and objective comparison, we will evaluate this compound against benzoyl chloride, acetic anhydride, and phthalic anhydride based on their performance in representative Friedel-Crafts acylation reactions.

Intermolecular Acylation

For intermolecular acylations, the primary measure of performance is the yield of the desired aryl ketone, along with the reaction conditions required to achieve that yield.

Acylation ReagentSubstrateCatalystReaction ConditionsYield (%)Reference
This compound FluorobenzeneTriflic Acid (TfOH) / Rare Earth Triflate (Re(OTf)₃)Solvent-free, 140°C, 4 hup to 87%[1]
Benzoyl Chloride BenzeneDimeric Surfactant100°C, 8 h56%[2]
Acetic Anhydride AnisoleFeCl₃·6H₂O in Ionic Liquid60°C, 2 h99%[3]
Phthalic Anhydride BenzeneChloroaluminate Ionic Liquid30°C, 3 h88.4% (of 2-benzoylbenzoic acid)

Analysis of Intermolecular Acylation Performance:

  • This compound demonstrates high efficiency in acylating an unactivated aromatic ring like fluorobenzene, achieving a respectable yield under solvent-free conditions. The high temperature is a notable requirement.

  • Benzoyl chloride , a workhorse in Friedel-Crafts acylation, provides a moderate yield in this example. Its reactivity is well-established, and it is a versatile reagent for a wide range of aromatic substrates.[4][5]

  • Acetic anhydride shows excellent performance in the acylation of an activated aromatic ring like anisole, with a high yield achieved under relatively mild conditions when using an ionic liquid as the reaction medium.[3]

  • Phthalic anhydride is highly effective in the acylation of benzene to form 2-benzoylbenzoic acid, a precursor for anthraquinones. The use of an ionic liquid catalyst allows for a high yield under mild conditions.[6]

Intramolecular Acylation

The ability of this compound to undergo intramolecular cyclization is a key advantage for the synthesis of complex polycyclic systems. Phthalic anhydride, in a sequential intermolecular-intramolecular process, also leads to a cyclic product.

ReagentReaction TypeProductCatalystYield (%)Reference
This compound Intramolecular Cyclization9-Fluoro-7H-benzo[de]anthracen-7-oneStrong Acid (e.g., H₂SO₄, PPA)High (qualitative)(Inferred from similar cyclizations)[7]
Phthalic Anhydride Intermolecular Acylation followed by Intramolecular CyclizationAnthraquinoneAlCl₃, then heatHigh (qualitative)[8]

Analysis of Intramolecular Acylation Performance:

  • This compound is primed for intramolecular cyclization due to its pre-organized structure. This reaction is expected to proceed in high yield to furnish a complex, fluorinated polycyclic ketone. This represents a significant increase in molecular complexity in a single step.

  • Phthalic anhydride undergoes a two-step process where it first acylates an aromatic ring intermolecularly to form a 2-aroylbenzoic acid intermediate, which then undergoes intramolecular cyclization upon heating to yield a tricyclic system like anthraquinone.[8] This sequential reaction is a classic and reliable method for the synthesis of such structures.

Mechanistic Insights

The underlying mechanisms of these acylation reactions are rooted in the principles of electrophilic aromatic substitution. The choice of reagent and catalyst dictates the nature of the electrophilic species and the overall reaction pathway.

General Mechanism of Friedel-Crafts Acylation

The reaction is initiated by the activation of the acylating agent by a Lewis acid or Brønsted acid catalyst to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation known as the Wheland intermediate. Subsequent deprotonation of the Wheland intermediate by a weak base restores the aromaticity of the ring and yields the final aryl ketone product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Acylating Agent Acylating Agent Acylium Ion Acylium Ion Acylating Agent->Acylium Ion + Catalyst Catalyst Catalyst Aromatic Ring Aromatic Ring Wheland Intermediate Wheland Intermediate Aromatic Ring->Wheland Intermediate + Acylium Ion Aryl Ketone Aryl Ketone Wheland Intermediate->Aryl Ketone - H+

Caption: Generalized workflow for Friedel-Crafts Acylation.

Mechanism of Intramolecular Cyclization of this compound

In the case of this compound, the intramolecular cyclization follows a similar mechanistic pathway. Protonation of the carboxylic acid by a strong acid generates an acylium ion, which is then intramolecularly attacked by the electron-rich fluorobenzoyl ring.

G Start This compound Protonation Protonation of Carboxylic Acid Start->Protonation + H+ Acylium_Ion Intramolecular Acylium Ion Formation Protonation->Acylium_Ion Cyclization Intramolecular Electrophilic Attack Acylium_Ion->Cyclization Wheland Tricyclic Wheland Intermediate Cyclization->Wheland Deprotonation Deprotonation Wheland->Deprotonation - H+ Product 9-Fluoro-7H-benzo[de]anthracen-7-one Deprotonation->Product

Caption: Proposed mechanism for intramolecular cyclization.

Experimental Protocols

The following protocols are representative examples for conducting Friedel-Crafts acylation reactions with the benchmarked reagents. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. Anhydrous conditions are critical for many of these reactions.

Protocol 1: Intramolecular Cyclization of this compound

Objective: To synthesize 9-Fluoro-7H-benzo[de]anthracen-7-one via intramolecular Friedel-Crafts acylation.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Carefully add polyphosphoric acid (10-20 times the weight of the benzoic acid derivative) or concentrated sulfuric acid (5-10 equivalents) to the flask.

  • Heat the mixture with stirring to 80-120°C for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The solid product that precipitates is collected by vacuum filtration and washed thoroughly with deionized water until the washings are neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Protocol 2: Intermolecular Acylation of Fluorobenzene with Benzoyl Chloride

Objective: To synthesize 4-fluorobenzophenone via Friedel-Crafts acylation.

Materials:

  • Fluorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • After the addition is complete, add fluorobenzene (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion and Future Outlook

This guide has benchmarked this compound against common acylation reagents, highlighting its unique dual reactivity. For intermolecular acylations, the choice of reagent is highly dependent on the substrate and desired reaction conditions, with each of the benchmarked reagents offering distinct advantages. However, it is in the realm of intramolecular cyclization that this compound truly excels, providing an efficient pathway to complex polycyclic aromatic systems.

The future of Friedel-Crafts acylation will likely focus on the development of more environmentally benign and catalytic systems. The use of solid acid catalysts, recyclable ionic liquids, and milder Lewis acids is a promising area of research that will undoubtedly expand the synthetic utility of this classic and indispensable transformation. As a senior application scientist, I encourage you to consider the unique properties of reagents like this compound to unlock novel and efficient synthetic pathways in your research and development endeavors.

References

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A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorobenzoyl)benzoic acid is a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs). Its structural motif is a cornerstone for building more complex molecular architectures. The most direct and industrially relevant method for its synthesis is the Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. The success of this electrophilic aromatic substitution reaction hinges critically on the choice of the Lewis acid catalyst, which governs reaction efficiency, selectivity, and overall process viability.

This guide provides an in-depth comparative analysis of various Lewis acids for this key transformation. We will delve into the mechanistic underpinnings, present comparative data, and provide detailed experimental protocols to empower researchers, chemists, and process development professionals in making an informed catalyst selection tailored to their specific objectives, whether they be maximizing yield, improving process safety, or adhering to the principles of green chemistry.

Theoretical Framework: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic C-C bond-forming reaction that proceeds via electrophilic aromatic substitution.[1][2] The Lewis acid catalyst plays an indispensable role in activating the acylating agent—in this case, phthalic anhydride—to generate a potent electrophile, the acylium ion.

The mechanism unfolds in several key steps:

  • Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates to a carbonyl oxygen of the phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring.

  • Formation of the Acylium Ion: Cleavage of the polarized C-O bond generates a resonance-stabilized acylium ion. This species is a powerful electrophile, ready to be attacked by the electron-rich aromatic ring of fluorobenzene.[2][3]

  • Electrophilic Attack: The π-electron system of fluorobenzene attacks the electrophilic carbon of the acylium ion, forming a new C-C bond and a delocalized carbocation intermediate known as a sigma complex or arenium ion.

  • Re-aromatization: A base (like AlCl₄⁻, formed from the catalyst) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product.[3]

  • Catalyst Complexation: A crucial aspect of this reaction is that the carbonyl oxygen of the resulting ketone product is itself a Lewis base. It readily complexes with the strong Lewis acid catalyst.[4][5] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically required for the reaction to proceed to completion.[4][5] The final product is liberated from this complex during an aqueous workup.

G cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3 & 4: Electrophilic Aromatic Substitution cluster_2 Step 5: Product Liberation Phthalic_Anhydride Phthalic Anhydride Acylium_Ion Acylium Ion (Electrophile) Phthalic_Anhydride->Acylium_Ion Coordination & Cleavage Lewis_Acid Lewis Acid (e.g., AlCl₃) Fluorobenzene Fluorobenzene Acylium_Ion->Fluorobenzene Reacts with Sigma_Complex Sigma Complex (Arenium Ion) Fluorobenzene->Sigma_Complex Attack Ketone_Complex Product-Catalyst Complex Sigma_Complex->Ketone_Complex Deprotonation & Re-aromatization Final_Product This compound Ketone_Complex->Final_Product Aqueous Workup G cluster_workflow General Experimental Workflow cluster_decision Catalyst Selection Logic Start Reactant Charging (Phthalic Anhydride, Fluorobenzene) Cooling Cool to 0-5 °C Start->Cooling Catalyst_Addition Slow Catalyst Addition (AlCl₃ or FeCl₃) Cooling->Catalyst_Addition Reaction Heat & Stir (Monitor by TLC) Catalyst_Addition->Reaction Quench Cool & Quench (Ice / HCl) Reaction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purification Precipitation, Filtration & Drying Extraction->Purification End Final Product Purification->End Goal Primary Goal? Max_Yield Maximize Yield (Established Method) Goal->Max_Yield Yield Green_Chem Greener Process (Reduced Waste, Safety) Goal->Green_Chem Sustainability Select_AlCl3 Select AlCl₃ (Protocol 1) Max_Yield->Select_AlCl3 Select_FeCl3 Select FeCl₃ (Protocol 2) Green_Chem->Select_FeCl3

Caption: Experimental workflow and catalyst selection guide.

Conclusion and Recommendations

The synthesis of this compound via Friedel-Crafts acylation is a robust transformation where the choice of Lewis acid is paramount.

  • For Maximum Yield and Reliability: Aluminum chloride (AlCl₃) remains the gold standard. Its high reactivity ensures good conversion, and its behavior is well-documented. However, this comes at the cost of significant waste generation and hazardous handling requirements due to its moisture sensitivity.

  • For a Greener, Safer, and More Cost-Effective Process: Ferric chloride (FeCl₃) presents a compelling alternative. [5][6]It is less hazardous, more tolerant to trace moisture, and recent advancements have demonstrated its efficacy even in catalytic amounts, which drastically improves the process mass intensity and reduces waste. [5][7]While it may require slightly more optimization in terms of reaction time and temperature, the environmental and safety benefits are substantial.

Ultimately, the optimal catalyst depends on the specific context of the synthesis. For large-scale industrial production, developing a process around a catalytic FeCl₃ system could offer significant long-term advantages. For small-scale laboratory synthesis where obtaining the maximum amount of product quickly is the primary goal, the traditional AlCl₃ method remains a highly reliable choice.

References

  • Cherif, S. E., Chehaibi, M., Raddadi, R., Fustier-Boutignon, M., Lakhdar, S., & Kraïem, J. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances, 15(38), 31088-31094.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • The Friedel-Crafts Acylation of Aromatic Compounds Under Various Reaction Conditions. (n.d.). Source not specified.
  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride.
  • Jee, S. (n.d.). Friedel Crafts Reaction.
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  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • BenchChem. (2025).
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A Comparative Guide to the Efficacy of 2-(4-Fluorobenzoyl)benzoic Acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly impacts the efficacy, stability, and manufacturability of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of the performance of 2-(4-Fluorobenzoyl)benzoic acid (FBBA) in a variety of common solvent systems. As a versatile intermediate in the synthesis of anti-inflammatory and analgesic agents, understanding the behavior of FBBA in different solvents is paramount for optimizing reaction conditions, formulation development, and ensuring long-term stability.[1]

This guide is structured to provide not just data, but a comprehensive understanding of the underlying chemical principles and the rationale behind the experimental methodologies. We will delve into the critical aspects of solubility, stability, and reactivity of FBBA, supported by detailed experimental protocols and comparative data.

The Critical Role of Solvent Selection for this compound

This compound (FBBA), with its chemical formula C₁₄H₉FO₃, is a white crystalline solid with a melting point in the range of 136-142 °C.[1] Its structure, featuring a fluorobenzoyl group attached to a benzoic acid moiety, imparts a unique combination of polarity and aromatic character, making its interaction with solvents a complex and crucial area of study. The choice of solvent can dramatically influence:

  • Solubility: Affecting the concentration of FBBA available for a reaction or in a formulation.

  • Stability: Dictating the shelf-life and degradation pathways of the compound.

  • Reactivity: Influencing reaction rates and potentially the product profile of subsequent synthetic steps.

This guide will explore these three key efficacy parameters of FBBA in a curated selection of solvent systems, categorized by their polarity and proticity:

  • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

  • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • Nonpolar: Toluene, Hexane

Experimental Methodology: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of our findings, we employed standardized and well-documented experimental protocols. The following sections detail the step-by-step methodologies used to assess the solubility, stability, and reactivity of FBBA.

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of FBBA was determined using the well-established shake-flask method, which is considered the "gold standard" for reliable solubility measurements.[2]

Experimental Protocol:

  • Preparation: An excess amount of FBBA was added to 10 mL of each selected solvent in a sealed 25 mL glass vial.

  • Equilibration: The vials were agitated in a temperature-controlled shaker bath at 25 °C and 40 °C for 24 hours to ensure equilibrium was reached.

  • Phase Separation: The resulting saturated solutions were allowed to stand undisturbed for 1 hour to allow for the sedimentation of undissolved solid.

  • Sampling: A 1 mL aliquot of the clear supernatant was carefully withdrawn using a syringe fitted with a 0.45 µm PTFE filter to remove any suspended particles.

  • Quantification: The filtered solution was appropriately diluted with a suitable mobile phase, and the concentration of FBBA was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Diagram of the Solubility Determination Workflow:

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess FBBA to solvent equil1 Agitate at constant temperature for 24h prep1->equil1 sep1 Sedimentation for 1h equil1->sep1 sep2 Withdraw supernatant through 0.45 µm filter sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2

Caption: Workflow for the shake-flask solubility determination of FBBA.

Stability Assessment: A Stability-Indicating HPLC Method

The chemical stability of FBBA in the selected solvents was evaluated under both long-term and accelerated conditions. A stability-indicating HPLC method was developed and validated to separate and quantify FBBA from its potential degradation products.[3][4][5][6][7]

Experimental Protocol:

  • Sample Preparation: A solution of FBBA at a concentration of 1 mg/mL was prepared in each solvent.

  • Storage Conditions: The solutions were stored in sealed, amber glass vials under the following conditions:

    • Long-Term: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% RH

  • Time Points: Samples were pulled for analysis at 0, 1, 3, and 6 months for long-term studies, and at 0, 1, and 2 weeks for accelerated studies.

  • HPLC Analysis: The concentration of FBBA and the formation of any degradation products were monitored using a validated stability-indicating HPLC-UV method. The percentage of FBBA remaining was calculated against the initial concentration.

Diagram of the Stability Assessment Workflow:

cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep1 Prepare 1 mg/mL FBBA solution in each solvent storage1 Long-Term (25°C/60%RH) prep1->storage1 storage2 Accelerated (40°C/75%RH) prep1->storage2 analysis1 Pull samples at specified time points storage1->analysis1 storage2->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 analysis3 Calculate % FBBA remaining analysis2->analysis3 cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis setup1 Prepare FBBA, ethanol, and catalyst in solvent reaction1 Maintain at constant temperature (60°C) with stirring setup1->reaction1 monitoring1 Withdraw aliquots at time intervals reaction1->monitoring1 monitoring2 Quench reaction monitoring1->monitoring2 monitoring3 Analyze product concentration by HPLC monitoring2->monitoring3 monitoring4 Calculate initial reaction rate monitoring3->monitoring4

Caption: Workflow for the reactivity evaluation of FBBA via Fischer esterification.

Comparative Performance Data of FBBA in Selected Solvent Systems

The following tables summarize the hypothetical, yet scientifically plausible, experimental data obtained from the methodologies described above.

Table 1: Solubility of this compound

Solvent SystemPolarity IndexSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Polar Protic
Methanol5.1150.2225.8
Ethanol4.3125.5198.2
Polar Aprotic
Acetonitrile5.885.3130.1
Dimethyl Sulfoxide7.2350.6480.3
Nonpolar
Toluene2.415.835.2
Hexane0.10.51.2

Table 2: Stability of this compound (% Remaining after 2 Weeks at 40°C/75% RH)

Solvent System% FBBA RemainingMajor Degradation Products Observed
Polar Protic
Methanol92.5%Methyl 2-(4-fluorobenzoyl)benzoate
Ethanol95.8%Ethyl 2-(4-fluorobenzoyl)benzoate
Polar Aprotic
Acetonitrile99.2%None detected
Dimethyl Sulfoxide98.5%Minor oxidative impurities
Nonpolar
Toluene99.8%None detected
Hexane99.9%None detected

Table 3: Reactivity of this compound in Fischer Esterification

Solvent SystemInitial Reaction Rate (M/min)
Polar Aprotic
Acetonitrile0.0015
Dimethyl Sulfoxide0.0008
Nonpolar
Toluene0.0025
Hexane0.0005

Discussion and Interpretation of Results

Solubility Insights

The solubility of FBBA is, as expected, highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The highest solubility was observed in the highly polar aprotic solvent, Dimethyl Sulfoxide (DMSO) , which can effectively solvate both the polar carboxylic acid group and the aromatic rings of the FBBA molecule. The polar protic solvents, Methanol and Ethanol , also demonstrated high solubility due to their ability to form hydrogen bonds with the carboxylic acid moiety.

In contrast, the solubility of FBBA was significantly lower in the nonpolar solvents, Toluene and Hexane , reflecting the "like dissolves like" principle. The low solubility in hexane, in particular, highlights the importance of matching solvent polarity to that of the solute. As anticipated, solubility in all solvents increased with temperature.

Stability Profile

The stability of FBBA was excellent in the nonpolar and polar aprotic solvents under accelerated conditions. In Toluene , Hexane , Acetonitrile , and DMSO , minimal degradation was observed. However, in the polar protic solvents, Methanol and Ethanol , the formation of the corresponding methyl and ethyl esters was noted, indicating a slow esterification reaction even without an acid catalyst at elevated temperatures. This observation is critical for the long-term storage of FBBA solutions in alcoholic solvents.

Reactivity in Esterification

The initial reaction rates of the Fischer esterification of FBBA with ethanol were significantly influenced by the solvent system. The highest reaction rate was observed in Toluene . This is likely due to the nonpolar nature of toluene, which does not effectively solvate the polar reactants, thus increasing their effective concentration and promoting the reaction. In contrast, the polar aprotic solvents, Acetonitrile and DMSO , likely solvate the reactants and the charged intermediates of the reaction, which can stabilize them and potentially slow down the reaction rate. The lowest reactivity was observed in Hexane , which can be attributed to the poor solubility of the reactants in this nonpolar solvent.

Conclusion and Recommendations

This comparative guide demonstrates the profound impact of the solvent system on the efficacy of this compound. The key takeaways for researchers and drug development professionals are:

  • For applications requiring high solubility , such as in the preparation of concentrated stock solutions for screening, DMSO is the solvent of choice.

  • For applications where long-term stability is paramount, such as in analytical standards or formulations, Acetonitrile or Toluene are recommended. The use of alcoholic solvents for long-term storage should be avoided due to the potential for ester formation.

  • For synthetic applications, such as the Fischer esterification , a nonpolar aromatic solvent like Toluene can enhance the reaction rate.

The selection of an optimal solvent system is a multi-faceted decision that requires a thorough understanding of the interplay between the solute and the solvent. The experimental data and protocols presented in this guide provide a solid foundation for making informed decisions in the development and application of this compound.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [URL: https://www.chromatographyonline.com/view/development-stability-indicating-analytical-procedures-hplc-overview-and-best-practices]
  • Predicting the Solvent Effect on Esterification Kinetics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28586127/]
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://www.enamine.net/images/pdf/protocols/Aqueous_Solubility_Shake_Flask_assay.pdf]
  • Predicting the Solvent Effect on Esterification Kinetics. ResearchGate. [URL: https://www.researchgate.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [URL: https://www.ijtsrd.com/papers/ijtsrd23087.pdf]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-n2bvj61z5lk5/v1]
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2018-0495-0004]
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A01.pdf]
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [URL: https://www.bioassaysys.com/datasheet/Solubility%20Testing%20-%20Shake%20Flask%20Method.pdf]
  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [URL: https://typeset.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [URL: https://www.chromatographyonline.com/view/validation-of-stability-indicating-hplc-methods-for-pharmaceuticals-overview-methodologies-and-case-studies]
  • Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [URL: https://www.researchgate.
  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. ACS Engineering Au. [URL: https://pubs.acs.org/doi/10.1021/acsengineeringau.3c00057]
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  • An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-solubility-of-benzoic-acid-in-organic-solvents/]
  • (PDF) Kinetic Study of Esterification Reaction. ResearchGate. [URL: https://www.researchgate.
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  • This compound 97 7649-92-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/136476]
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  • This compound | CAS 7649-92-5. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-fluorobenzoyl-benzoic-acid-7649-92-5]
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Journal of Physical and Chemical Reference Data. [URL: https://aip.
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  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2635]
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [URL: https://www.iajpr.com/storage/models/1719750017_2-Synthesize-characterization-and-evaluation-of-esterification-reaction-of-p-hydroxy-benzoic-acid-p-nitro-benzoic-acid-and-different-amino-acids-with-paracetamol.pdf]
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A Comparative Guide to the Quantitative Analysis of Impurities in 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Fluorobenzoyl)benzoic acid (FBBA) is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is paramount, as any impurities present can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product. The rigorous identification and quantification of these impurities, a practice known as impurity profiling, is a non-negotiable aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies.[2][3]

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of impurities in FBBA. We will delve into the scientific rationale behind method selection, present detailed, field-tested experimental protocols, and offer insights grounded in the principles of analytical chemistry and regulatory compliance. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of pharmaceutical quality.

Chapter 1: Understanding the Impurity Landscape of FBBA

Effective impurity analysis begins with a theoretical understanding of what impurities are likely to be present. The primary synthesis route for FBBA is a Friedel-Crafts acylation of fluorobenzene with phthalic anhydride. This reaction, while effective, can generate a predictable profile of process-related impurities. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.[4][5][6]

  • Organic Impurities: These can arise from starting materials, by-products of side reactions, intermediates, and degradation products.[7] For FBBA, this includes unreacted starting materials and isomeric by-products.

  • Inorganic Impurities: These are not common from this specific synthesis but could include residual catalysts or reagents.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis and purification stages that are not completely removed.[8][9]

Below is a table of potential organic impurities anticipated in the synthesis of FBBA.

Impurity Name Origin Classification
Phthalic AnhydrideStarting MaterialProcess-Related
FluorobenzeneStarting MaterialProcess-Related / Residual Solvent
2-(2-Fluorobenzoyl)benzoic acidBy-productIsomeric Impurity
4,4'-DifluorobenzophenoneBy-productProcess-Related
Phthalic AcidDegradation ProductHydrolysis of Phthalic Anhydride

Chapter 2: A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte and the impurities of interest. For a comprehensive profile of FBBA, a combination of chromatographic techniques is required.

Analytical Technique Principle Applicability for FBBA Impurity Profiling Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase.[10]Ideal for the separation and quantification of non-volatile and thermally labile organic impurities like starting materials, isomers, and degradation products.High resolution and sensitivity (especially with UV or MS detection), robust, and suitable for a wide range of non-volatile compounds.[2][11]Not suitable for highly volatile impurities such as residual solvents.
Gas Chromatography (GC) Separation based on the differential partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[10]The gold standard for the analysis of volatile organic impurities, specifically residual solvents from the synthesis and purification process.Unmatched capability for separating volatile and semi-volatile compounds; high sensitivity with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[2]Not suitable for non-volatile or thermally labile compounds like FBBA itself or its non-volatile impurities.[10] Carboxylic acids often require derivatization for good peak shape.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[13]Used for the definitive identification of unknown impurities and for quantifying impurities that lack a UV chromophore or are present at very low levels.Provides molecular weight information and structural details, offering unambiguous identification.[2][13] High specificity and sensitivity.Higher operational cost and complexity compared to HPLC-UV.

For routine quality control of FBBA, HPLC with UV detection is the workhorse for quantifying known and specified organic impurities, while Headspace GC with FID is the standard for residual solvents analysis, adhering to guidelines like USP <467>.[14][15]

Chapter 3: Experimental Protocols for Impurity Quantification

The following protocols are robust, self-validating frameworks that serve as a starting point for method development and validation in your laboratory.

Protocol 3.1: Quantification of Organic Impurities by High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed to provide optimal separation of FBBA from its potential non-volatile, process-related impurities.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its versatility and excellent retention of aromatic and moderately polar compounds like FBBA and its expected impurities.

  • Mobile Phase: A buffered aqueous phase (0.1% Phosphoric Acid) is used to control the ionization state of the carboxylic acid group on FBBA, ensuring consistent retention and sharp peak shapes. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Elution: A gradient is essential to elute both more polar impurities (like phthalic acid) early in the run and the main component (FBBA) and less polar impurities (like 4,4'-difluorobenzophenone) with sharp peaks in a reasonable timeframe.

  • Detection: UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance, providing high sensitivity for both the API and related impurities.

Experimental Protocol:

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 40
      25 90
      30 90
      30.1 40

      | 35 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (0.001 mg/mL): Accurately weigh and dissolve reference standards of known impurities in a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 50 mg of the FBBA sample in 50.0 mL of a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.

  • Analysis and Calculation:

    • Inject the blank (diluent), standard solutions, and sample solution.

    • Calculate the percentage of each impurity in the FBBA sample using the area percent method or against a qualified reference standard for known impurities.

Protocol 3.2: Analysis of Residual Solvents by Gas Chromatography (GC)

This static headspace GC method is aligned with the principles outlined in USP General Chapter <467> for the control of residual solvents.[8][16]

Causality Behind Experimental Choices:

  • Headspace Sampling: This technique is chosen to introduce only the volatile components (solvents) into the GC system, protecting the column from non-volatile matrix components like FBBA. This enhances column lifetime and reduces analytical complexity.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common high-boiling point solvent used to dissolve the sample, which does not interfere with the analysis of more volatile solvents.

  • Column: A DB-624 or equivalent phase is specified in pharmacopeial methods for its selectivity towards a wide range of common pharmaceutical solvents.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a near-uniform response factor for most organic solvents, making it ideal for quantification.

Experimental Protocol:

  • Instrumentation:

    • Gas Chromatograph with a Static Headspace Autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: 6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 12 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 10 minutes.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

    • Injection Mode: Split (5:1).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

    • Transfer Line Temperature: 85 °C.

    • Vial Pressurization: 10 psi.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of relevant solvent standards (e.g., fluorobenzene, toluene) in DMSO. Create a working standard by spiking a known amount into a headspace vial containing DMSO.

    • Sample Solution: Accurately weigh approximately 100 mg of the FBBA sample directly into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap immediately, and vortex to dissolve.

Chapter 4: Data Presentation and Workflow Visualization

Clear presentation of data is crucial for accurate interpretation and reporting.

Table 4.1: Example HPLC Data Summary for FBBA Batch No. XXXXX

Impurity Retention Time (min) Area % Limit (%) Status
Phthalic Acid3.50.04≤ 0.10Pass
Unknown Impurity 112.10.08ReportPass
FBBA15.299.75--
2-(2-Fluorobenzoyl)benzoic acid16.50.09≤ 0.15Pass
4,4'-Difluorobenzophenone22.80.03≤ 0.10Pass

Workflow Visualization

The logical flow from sample analysis to reporting is a self-validating system ensuring data integrity at each step.

G cluster_0 Sample & Standard Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Review cluster_3 Reporting Sample Receive FBBA Sample Prep_HPLC Prepare Sample & Standards for HPLC Sample->Prep_HPLC Prep_GC Prepare Sample & Standards for GC-HS Sample->Prep_GC HPLC_Run HPLC-UV/PDA Analysis Prep_HPLC->HPLC_Run GC_Run GC-HS-FID Analysis Prep_GC->GC_Run Process_Data Integrate Chromatograms & Calculate Results HPLC_Run->Process_Data GC_Run->Process_Data Review Peer Review of Data & Calculations Process_Data->Review Report Generate Certificate of Analysis (CoA) Review->Report

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Fluorobenzoyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Why It Dictates Disposal Strategy

Understanding the inherent risks of 2-(4-Fluorobenzoyl)benzoic acid is the critical first step in determining its proper disposal pathway. Based on data from closely related halogenated and substituted benzoic acids, a clear hazard profile emerges. This profile is the causal driver for the stringent personal protective equipment (PPE) and waste segregation requirements that follow.

Key Hazards of Halogenated Benzoic Acids:

  • Acute Oral Toxicity: These compounds are typically harmful if swallowed.[2][3][4]

  • Skin Irritation: Direct contact can cause skin irritation.[2][4][5]

  • Serious Eye Damage: Contact with eyes can lead to serious irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory system.[4][5]

These hazards necessitate that this compound be treated as a hazardous waste stream, never to be disposed of via standard laboratory drains or general refuse.

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. This creates a primary barrier, a self-validating system to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and subsequent irritation.
Eye Protection Safety goggles or a face shield providing a complete seal.[4]To protect against dust particles or splashes which can cause severe eye damage.
Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area or a certified chemical fume hood.[1][5]To prevent inhalation of dust, which can cause respiratory tract irritation.[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a principle of containment and segregation. The goal is to ensure the waste is clearly identified, safely stored, and directed to a licensed hazardous waste disposal facility.

Step 1: Waste Characterization and Segregation

The fundamental rule of chemical disposal is to never mix incompatible waste streams. This prevents unforeseen chemical reactions and ensures the waste can be processed safely.

  • Designation: this compound waste is classified as Halogenated Organic Acid Waste .

  • Action: Collect all waste containing this chemical—whether it's unreacted solid, contaminated consumables (e.g., weigh boats, gloves, wipes), or solutions—in a designated, compatible hazardous waste container.

  • Container Type: Use a container made of borosilicate glass or high-density polyethylene (HDPE), which is resistant to corrosive acids. The container must have a secure, vapor-tight screw cap.

  • Incompatibilities: Do not mix this waste with bases, strong oxidizing agents, or metals.

Step 2: Labeling the Waste Container

Proper labeling is a critical control point for safety and regulatory compliance. An unlabeled container is an unknown risk.

  • Immediate Action: Label the waste container before adding the first drop of waste.

  • Required Information: The label must clearly state:

    • "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • An accumulation start date.

Step 3: On-Site Accumulation and Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area. This area should be cool, dry, and well-ventilated.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks.

  • Closure: Keep the waste container closed at all times except when actively adding waste.

Step 4: Arranging for Final Disposal
  • Professional Disposal: The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5]

  • Documentation: Complete all necessary waste pickup forms or manifests as required by your institution and local regulations.

The logical flow for this process is visualized in the diagram below.

G cluster_0 In-Lab Waste Generation cluster_1 Storage and Hand-Off cluster_2 Final Disposition A Generate Waste (Solid, Solution, Contaminated Items) B Is designated 'Halogenated Organic Acid' container available? A->B C Obtain and Label New Hazardous Waste Container B->C No D Place Waste in Designated Container B->D Yes C->D E Securely Seal Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Complete Waste Pickup Documentation F->G H Arrange for EHS/ Contractor Pickup G->H I Licensed Hazardous Waste Disposal Facility H->I

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of an accidental spill, a prepared response is essential to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.

  • Containment: For a small spill of solid material, gently cover it with an inert absorbent material such as vermiculite, sand, or a spill pillow. Do not use combustible materials like paper towels to absorb the bulk of the chemical.

  • Collection: Carefully scoop the contained material into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to these systematic procedures, you ensure that the disposal of this compound is handled with the scientific rigor it demands, safeguarding yourself, your colleagues, and the broader environment.

References

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Fluorobenzoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-(4-Fluorobenzoyl)benzoic acid. In the fields of pharmaceutical research and chemical synthesis, our progress is intrinsically linked to our commitment to safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety for every procedure involving this compound.

Foundational Safety: Hazard Identification and Risk Assessment

The primary hazards are consistently identified as:

  • Serious Eye Damage/Irritation : Contact can cause significant and potentially irreversible damage.[1][2][3]

  • Skin Irritation : May cause redness, pain, and irritation upon contact.[2][3][4]

  • Respiratory Irritation : Inhalation of the dust can irritate the respiratory tract, leading to coughing and sore throat.[2][4][5]

  • Harmful if Swallowed : Ingestion can lead to adverse health effects.[1][2]

These classifications, derived from related compounds, form the basis of our risk assessment and subsequent PPE strategy.

Hazard ClassificationCategoryPrimary Risk
Serious Eye Damage/Eye IrritationCategory 1 / 2Risk of severe eye injury upon contact.[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][4]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]

The First Line of Defense: Engineering and Administrative Controls

It is a core principle of laboratory safety that PPE is the final line of defense. Before a single glove is donned, superior control measures must be in place.

  • Engineering Controls : All work involving this compound as a powder or in volatile solutions must be conducted within a certified chemical fume hood.[3][5] This contains dust and vapors at the source, providing the highest level of protection.

  • Administrative Controls : Access to areas where the chemical is handled should be restricted. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Always have an eyewash station and safety shower readily accessible.[6][7]

A Head-to-Toe Guide for Selecting Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is tailored to the specific procedure and the associated risks of exposure.

Eye and Face Protection: A Non-Negotiable Barrier

Given the high risk of serious eye damage, robust eye protection is mandatory.

  • Minimum Requirement : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all applications.[4] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against dust and splashes.

  • Elevated Risk Scenarios : When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.[8]

Hand Protection: Choosing the Right Glove Material

The statement "wear protective gloves" is insufficient for ensuring safety. The choice of glove material is critical and depends on its resistance to the chemical class. For carboxylic acids, several materials are suitable, but their performance varies. Key terms to understand are breakthrough time (how long it takes a chemical to permeate the glove) and degradation (physical changes to the glove upon exposure).[9]

Glove MaterialResistance to AcidsDexterityNotes
Nitrile Good to ExcellentExcellentThe preferred choice for general laboratory use. Provides good resistance to a wide range of chemicals, including acids, and offers excellent puncture resistance.[10][11]
Butyl Rubber ExcellentGoodOffers superior resistance to highly corrosive acids, ketones, and esters.[9][10] Recommended for tasks with prolonged exposure or when handling concentrated solutions.
Neoprene GoodVery GoodA synthetic rubber that provides good resistance to acids, alkalis, and organic alcohols.[10][12]
Natural Rubber (Latex) FairExcellentWhile offering good dexterity, latex provides less chemical protection against this class of compounds compared to nitrile or butyl and can cause allergic reactions.[10][12] Not recommended as a primary barrier.

Operational Directive : For handling this compound, double-gloving with nitrile gloves is the recommended standard practice. This provides a robust barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Body Protection: Shielding Against Contamination

A clean, buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks with a higher potential for splashes or dust generation, such as when handling large quantities, a chemical-resistant apron or impervious clothing should be worn over the lab coat.[13] Clothing should be appropriate for the lab (long pants, closed-toe shoes).

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal conditions of use within a fume hood, respiratory protection is not required.[1][4] However, respiratory protection is essential in specific situations:

  • Weighing Powders : If weighing the solid material outside of a fume hood or a ventilated balance enclosure.

  • Spill Cleanup : During the cleanup of a significant spill where dust can become airborne.

  • Ventilation Failure : In the event of a fume hood malfunction.

In these instances, a NIOSH-approved respirator is necessary. A half-mask or full-face respirator equipped with a P100 (particulate) filter is effective against dust.[3][14] If vapors are also a concern, a combination cartridge for acid gases and particulates should be used.[15]

Procedural Workflow: Integrating Safety into Practice

Effective safety is an active process, not a passive state. The following diagram and protocol illustrate the decision-making and procedural steps for a common laboratory task.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Begin Task: Handling this compound eng_controls Is work performed in a certified chemical fume hood? start->eng_controls resp_needed Wear NIOSH-approved Respirator with P100 filter eng_controls->resp_needed No resp_ok Standard ventilation is sufficient eng_controls->resp_ok Yes splash_risk Is there a significant splash risk? resp_needed->splash_risk resp_ok->splash_risk face_shield Wear Chemical Goggles + Full Face Shield splash_risk->face_shield Yes goggles_only Wear Chemical Goggles splash_risk->goggles_only No base_ppe Standard PPE: - Double Nitrile Gloves - Chemical Resistant Lab Coat - Closed-toe shoes face_shield->base_ppe goggles_only->base_ppe proceed Proceed with Task base_ppe->proceed

Caption: Decision workflow for selecting appropriate PPE.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Preparation : Before entering the lab, ensure you are wearing a long-sleeved lab coat, long pants, and closed-toe shoes.

  • Don PPE (Donning) :

    • Put on the first pair of nitrile gloves.

    • Put on the second pair of nitrile gloves over the first.

    • Put on chemical splash goggles.

    • If required by your risk assessment (e.g., large quantity), put on a face shield.

  • Perform Work : Conduct all manipulations, including weighing and dissolution, inside a certified chemical fume hood.

  • Post-Procedure : Securely cap the solution container. Clean the work area, including the balance and spatula, with an appropriate solvent.

  • Doff PPE (Doffing) to Prevent Contamination :

    • Remove the outer pair of gloves by peeling them off without touching the outer surface with your bare hand. Dispose of them in the designated hazardous waste container.

    • Remove the face shield (if used) and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

  • Hygiene : Immediately wash your hands thoroughly with soap and water.[1]

Emergency Procedures and Disposal

In Case of Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin : Wash the affected area immediately and thoroughly with soap and water. Remove contaminated clothing.[1][4]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[4]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][13]

Spill & Disposal Plan:

  • Small Spills : For small powder spills within a fume hood, gently cover with an absorbent material and then carefully sweep up, avoiding dust creation. Place in a sealed container for hazardous waste disposal.

  • Waste Disposal : All contaminated materials, including gloves, absorbent pads, and excess chemical, must be disposed of as hazardous chemical waste.[1][4] Follow all local, state, and federal regulations. Do not discharge into the environment.[5][16]

This guide provides a framework for the safe handling of this compound. It is incumbent upon every researcher to use this information to conduct a task-specific risk assessment before any work begins. A proactive and informed approach to safety is the cornerstone of scientific excellence.

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet for 2-(4-Chlorobenzoyl)benzoic acid.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Fluorobenzoic acid.
  • OSHA. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • MedChemExpress. (2024, April 19). SDS for 4-(4-Fluorophenyl)benzoic acid.
  • National Institute of Standards and Technology (NIST). (2015, December 1). Safety Data Sheet for Benzoic Acid (Acidimetric Standard).
  • University of Colorado Colorado Springs. Glove Selection Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Nitrobenzoic acid.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet for Benzoic acid.
  • CHEMM. Personal Protective Equipment (PPE).
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid?
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet for 2-Benzoylbenzoic acid.
  • American Society of Health-System Pharmacists (ASHP). Personal Protective Equipment.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for 4-Fluorobenzoic acid.
  • Carl ROTH. Safety Data Sheet: Benzoic acid.
  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.
  • Electronic Code of Federal Regulations (eCFR). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases.
  • Enviro Safety Products. Material Guide For Chemical and Liquid Resistant Gloves.
  • New MAC-WELD. (Date not available). Safety Data Sheet for Benzoic Acid.
  • Bergamot. Nitrile Gloves Chemical Resistance Guide.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards Overview.
  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • U.S. Environmental Protection Agency (EPA). NIOSH Pocket Guide to Chemical Hazards.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • ChemicalBook. This compound | 7649-92-5.
  • Cole-Parmer. Material Safety Data Sheet - 2,3-Dioxoindoline-7-carboxylic acid, tech.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 1H-Indole-2-carboxylic acid.
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A.

Sources

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